molecular formula C11H12O2 B019015 (Z)-Ethyl cinnamate CAS No. 4610-69-9

(Z)-Ethyl cinnamate

Cat. No.: B019015
CAS No.: 4610-69-9
M. Wt: 176.21 g/mol
InChI Key: KBEBGUQPQBELIU-HJWRWDBZSA-N
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Description

(Z)-Ethyl cinnamate (CAS 4610-69-9) is a synthetic cinnamic acid ester with significant research applications in antimicrobial studies, parasitology, and advanced microscopy techniques. This compound, with the molecular formula C11H12O2 and a molecular weight of 176.21 g/mol, serves as a key intermediate and active compound in various scientific investigations . In antimicrobial research, synthetic cinnamate derivatives demonstrate potent activity against pathogenic fungi and bacteria. Studies show these compounds are fungicidal and bactericidal, with mechanisms of action that may include plasma membrane disruption and interaction with ergosterol in fungal cell walls . In parasitology, ethyl cinnamate derivatives have emerged as promising, highly efficient acaricides against mites like Psoroptes cuniculi , showing significantly greater activity in vitro than standard treatments like ivermectin . A prominent modern application is in the field of tissue clearing for developmental biology and 3D imaging. The streamlined 2Eci (2nd generation ethyl cinnamate-based clearing) procedure utilizes ethyl cinnamate to render tissues transparent by homogenizing their refractive index. This non-toxic method enables deep-tissue imaging across a wide range of species, including zebrafish, Xenopus , axolotl, Drosophila , and human organoids, while preserving a broad range of fluorescent proteins . This compound is for research use only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl (Z)-3-phenylprop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O2/c1-2-13-11(12)9-8-10-6-4-3-5-7-10/h3-9H,2H2,1H3/b9-8-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBEBGUQPQBELIU-HJWRWDBZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=CC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C=C\C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name Ethyl cinnamate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033834
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

4192-77-2
Record name Ethyl cinnamate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033834
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

12 °C
Record name Ethyl cinnamate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033834
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

(Z)-Ethyl Cinnamate: A Guide to Stereoselective Synthesis and Structural Characterization

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers

Introduction

Ethyl cinnamate, an ester of cinnamic acid, is a valuable compound found in various natural products and widely utilized as a fragrance and flavoring agent.[1][2] Its structure is defined by a carbon-carbon double bond, which gives rise to two geometric isomers: (E)-ethyl cinnamate (trans) and (Z)-ethyl cinnamate (cis). The (E)-isomer is thermodynamically more stable and thus more common. However, the (Z)-isomer is a crucial motif in numerous bioactive natural products and serves as a key building block in complex organic synthesis.[3][4]

The selective synthesis of the thermodynamically less stable (Z)-isomer presents a significant challenge, requiring carefully designed strategies to overcome the natural preference for the (E)-configuration. This guide provides an in-depth exploration of modern, field-proven methodologies for the stereoselective synthesis of this compound. We will delve into the mechanistic rationale behind these techniques, provide detailed experimental protocols, and outline the definitive spectroscopic methods required for unambiguous structural confirmation, empowering researchers to confidently synthesize and characterize this important molecule.

Part 1: Stereoselective Synthesis of this compound

The synthesis of (Z)-α,β-unsaturated esters like this compound requires kinetic control to favor the formation of the less stable isomer. While classical methods like the Wittig reaction using stabilized ylides typically yield the (E)-isomer, several powerful and reliable techniques have been developed to achieve high Z-selectivity.[5][6]

The Horner-Wadsworth-Emmons (HWE) Olefination: Still-Gennari Modification

The Horner-Wadsworth-Emmons (HWE) reaction is a cornerstone of alkene synthesis.[7] The Still-Gennari modification is a highly effective variant that reverses the typical E-selectivity of the HWE reaction to produce (Z)-alkenes with high stereospecificity.[8][9]

Causality and Mechanism:

The key to the Still-Gennari olefination is the use of phosphonates with highly electron-withdrawing groups, such as bis(2,2,2-trifluoroethyl)phosphonoacetate.[10] These groups increase the acidity of the phosphonate protons and alter the stability of the reaction intermediates. The reaction is performed under non-equilibrating conditions at low temperatures (-78 °C) with a strong, dissociating base system like potassium bis(trimethylsilyl)amide (KHMDS) in the presence of a crown ether (18-crown-6).

This combination of reagents ensures that the initial addition of the phosphonate carbanion to the aldehyde is kinetically controlled and irreversible. The electron-withdrawing groups on the phosphorus atom favor the formation of the erythro intermediate, which then undergoes rapid elimination to yield the (Z)-alkene before it can equilibrate to the more stable threo intermediate that would lead to the (E)-alkene.[10]

Caption: Mechanism of the Z-selective Still-Gennari olefination.

Experimental Protocol: Still-Gennari Synthesis of this compound

  • Preparation: To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add dry tetrahydrofuran (THF, 5 mL). Add bis(2,2,2-trifluoroethyl) (ethoxycarbonylmethyl)phosphonate (2.0 eq.) and 18-crown-6 (3.0 eq.).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Aldehyde Addition: Add freshly distilled benzaldehyde (1.0 eq.).

  • Base Addition: In a separate flask, prepare a solution of potassium bis(trimethylsilyl)amide (KHMDS) (2.1 eq.) in dry THF (5 mL). Add this solution dropwise to the reaction mixture at -78 °C over 15 minutes.

  • Reaction: Stir the mixture vigorously at -78 °C for 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Quenching: Quench the reaction at -78 °C by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Workup: Allow the mixture to warm to room temperature. Transfer to a separatory funnel and extract with ethyl acetate (3 x 15 mL).

  • Washing: Wash the combined organic layers with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to separate the (Z)-isomer from any (E)-isomer and byproducts.

Visible-Light-Driven E→Z Isomerization

A powerful and green alternative for accessing (Z)-cinnamates is the photocatalytic isomerization of the thermodynamically stable (E)-isomer.[3] This method leverages the energy of visible light to overcome the energy barrier between the two isomers.

Principle and Causality:

This transformation is typically catalyzed by a photoredox catalyst, such as an iridium complex (e.g., Ir₂(ppy)₄Cl₂).[3] When the (E)-isomer is irradiated with blue light in the presence of the catalyst, the catalyst absorbs a photon and enters an excited state. Through a process of energy transfer, this excited state catalyst converts the (E)-alkene to its own triplet excited state. This triplet state has a lower rotational barrier around the central C=C bond, allowing for isomerization. Relaxation back to the ground state produces a mixture of (E) and (Z) isomers, from which the desired (Z)-product can be isolated.

Photoisomerization_Workflow Photocatalytic E->Z Isomerization Workflow start (E)-Ethyl Cinnamate + Ir(ppy)₂Cl₂ (1 mol%) + Acetonitrile (Solvent) reaction Irradiate with Blue LED (460-470 nm) Room Temperature, 24h start->reaction workup Solvent Evaporation Under Reduced Pressure reaction->workup purification Flash Column Chromatography (Silica Gel) workup->purification product This compound (High Purity) purification->product

Caption: Experimental workflow for photocatalytic isomerization.

Experimental Protocol: Photocatalytic Isomerization [3]

  • Setup: In a standard Schlenk tube, dissolve (E)-ethyl cinnamate (1.0 eq., e.g., 0.4 mmol) and Ir₂(ppy)₄Cl₂ (0.01 eq.) in acetonitrile (CH₃CN, 4.0 mL).

  • Irradiation: Place the tube approximately 5 cm from a 5W blue LED lamp (λ ≈ 460–470 nm).

  • Reaction: Stir the solution at room temperature for 24 hours. Ensure the reaction is open to the air as it does not require an inert atmosphere.

  • Workup: After 24 hours, transfer the reaction mixture to a round-bottom flask and remove the solvent under reduced pressure.

  • Purification: The resulting crude oil, containing a mixture of (Z) and (E) isomers, is purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate the pure this compound.

Part 2: Purification and Isolation

The separation of (Z) and (E) isomers of ethyl cinnamate is critical and is almost exclusively achieved using flash column chromatography. The two isomers have slightly different polarities, allowing for their separation on a silica gel stationary phase.

Protocol: Flash Column Chromatography

  • Solvent System Selection: Determine an optimal mobile phase using TLC. A mixture of hexanes and ethyl acetate is standard. A good starting point is a 19:1 or 10:1 ratio, aiming for an Rf value of ~0.3-0.4 for the (Z)-isomer, with clear separation from the lower-Rf (E)-isomer spot.

  • Column Packing: Prepare a silica gel slurry with the initial, low-polarity eluent (e.g., 100% hexanes or 2% ethyl acetate in hexanes) and pack the column.

  • Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent and load it onto the column.

  • Elution: Begin elution with the low-polarity mobile phase. Gradually increase the polarity by increasing the percentage of ethyl acetate.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure (Z)-isomer.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield pure this compound as a colorless oil.

Part 3: Structural Characterization

Unambiguous confirmation of the (Z)-stereochemistry is paramount. This is achieved by a combination of spectroscopic techniques, with ¹H NMR being the most definitive.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the gold standard for differentiating between (E) and (Z) isomers of alkenes.

The Decisive Role of the Coupling Constant (J):

The key diagnostic feature in the ¹H NMR spectrum is the coupling constant (J) between the two vinylic protons (the protons on the C=C double bond). The magnitude of this coupling is dependent on the dihedral angle between the protons.

  • For This compound , the vinylic protons are cis to each other, resulting in a smaller coupling constant, typically in the range of 11-13 Hz .[11]

  • For (E)-ethyl cinnamate , the vinylic protons are trans to each other, resulting in a larger coupling constant, typically ~16 Hz .[11][12]

This significant and predictable difference in J-values allows for confident and absolute assignment of the alkene geometry.

¹H and ¹³C NMR Data Summary:

The chemical shifts (δ) of the vinylic protons and carbons also differ between the two isomers due to varying steric and electronic environments.

Compound Assignment ¹H NMR (δ, ppm) ¹H-¹H Coupling (J, Hz) ¹³C NMR (δ, ppm)
This compound Ethyl CH₃~1.20 (t)7.1~14.2
Ethyl CH₂~4.15 (q)7.1~60.0
Vinylic H (α to C=O)~5.90 (d)~12.5 ~119.0
Vinylic H (β to C=O)~6.90 (d)~12.5 ~142.0
Aromatic Hs~7.30-7.50 (m)-~128.0-135.0
Carbonyl C=O--~165.8
(E)-Ethyl Cinnamate Ethyl CH₃~1.35 (t)7.1~14.3
Ethyl CH₂~4.27 (q)7.1~60.4
Vinylic H (α to C=O)~6.45 (d)~16.0 ~118.2
Vinylic H (β to C=O)~7.68 (d)~16.0 ~144.5
Aromatic Hs~7.35-7.55 (m)-~128.0-134.4
Carbonyl C=O--~166.9

(Note: Exact chemical shifts can vary slightly depending on the solvent and concentration. The coupling constant is the most reliable diagnostic value.)[12][13]

Infrared (IR) Spectroscopy

IR spectroscopy helps confirm the presence of key functional groups.

  • C=O Stretch (Ester): A strong, sharp absorption band around 1710-1720 cm⁻¹ .

  • C=C Stretch (Alkene): A medium absorption band around 1630-1640 cm⁻¹ .

  • C-O Stretch (Ester): Strong bands in the region of 1150-1250 cm⁻¹ .

  • =C-H Bending: For the (Z)-isomer, an out-of-plane bending vibration for the cis-disubstituted alkene can sometimes be observed around 675-730 cm⁻¹ .

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the compound. The (E) and (Z) isomers are indistinguishable by MS as they have the same mass and typically identical fragmentation patterns.

  • Molecular Ion (M⁺): The expected molecular ion peak will be at m/z = 176 , corresponding to the molecular formula C₁₁H₁₂O₂.[14][15]

  • Key Fragments: Common fragments include m/z = 131 ([M-OEt]⁺), 103 ([M-COOEt]⁺), and 77 ([C₆H₅]⁺).[14]

Conclusion

The stereoselective synthesis of this compound is a readily achievable goal for the modern synthetic chemist. The Still-Gennari modification of the Horner-Wadsworth-Emmons reaction provides a robust and highly selective method for its direct synthesis from benzaldehyde. Alternatively, a green and efficient photocatalytic isomerization of the more common (E)-isomer offers an excellent pathway to the desired product. In all cases, rigorous structural characterization is essential. While IR and MS confirm the molecular structure, only ¹H NMR spectroscopy, through the careful analysis of the vinylic proton coupling constants, can provide the definitive and unambiguous confirmation of the (Z)-geometry.

References

  • Weizman, H. (n.d.). Solvent Free Wittig Reactions. Retrieved from [Link]

  • Studylib. (n.d.). Wittig Reaction: Ethyl Cinnamate Synthesis & NMR Analysis. Retrieved from [Link]

  • Kiełbasiński, P., et al. (2022). Highly Z-Selective Horner–Wadsworth–Emmons Olefination Using Modified Still–Gennari-Type Reagents. Molecules, 27(20), 7064. [Link]

  • RSC Publishing. (2024). Green synthesis of ethyl cinnamates under microwave irradiation: photophysical properties, cytotoxicity, and cell bioimaging. RSC Advances. [Link]

  • Wiley-VCH. (n.d.). Ethyl cinnamate. SpectraBase. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Ethyl cinnamate. Retrieved from [Link]

  • University of Bath. (n.d.). Still-Gennari Olefination. Retrieved from [Link]

  • FooDB. (2010). Showing Compound Ethyl cinnamate (FDB012002). Retrieved from [Link]

  • WebAssign. (n.d.). Experiment 7 - Preparation of Ethyl Cinnamate: A Solvent Free Wittig Reaction. Retrieved from [Link]

  • Thamattoor, D. M., et al. (2001). Wittig Reaction Using a Stabilized Phosphorus Ylid: An Efficient and Stereoselective Synthesis of Ethyl trans-Cinnamate. Journal of Chemical Education, 78(2), 236. [Link]

  • Ohkuma, T., et al. (2015). Highly Z- Selective Julia-Kocienski Olefination Using N-Sulfonylimines and Its Mechanistic Insights from DFT Calculations. Organic Letters, 17(6), 1437–1440. [Link]

  • Restek. (n.d.). Ethyl cinnamate. Retrieved from [Link]

  • American Chemical Society. (2023). Greening Wittig Reactions: Solvent-Free Synthesis of Ethyl trans-Cinnamate and trans-3- (9-Anthryl)-2-Propenoic Acid Ethyl Ester. ACS Green Chemistry Institute. [Link]

  • Scite.ai. (n.d.). Still–Gennari Olefination and its Applications in Organic Synthesis. Retrieved from [Link]

  • Chrenko, D., & Pospíšil, J. (2024). Latest Developments of the Julia-Kocienski Olefination Reaction: Mechanistic Considerations. Molecules, 29(12), 2719. [Link]

  • NIST. (n.d.). 2-Propenoic acid, 3-phenyl-, ethyl ester. NIST WebBook. Retrieved from [Link]

  • Chegg. (2015). Solved Explain how one can use 1H NMR to differentiate. Retrieved from [Link]

  • Kiełbasiński, P., et al. (2022). Highly Z-Selective Horner–Wadsworth–Emmons Olefination Using Modified Still–Gennari-Type Reagents. PMC. [Link]

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  • PubChem. (n.d.). Ethyl cinnamate. Retrieved from [Link]

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Sources

Spectroscopic data of (Z)-Ethyl cinnamate (NMR, IR, Mass Spec)

Author: BenchChem Technical Support Team. Date: January 2026

A-Z Guide to Spectroscopic Data of (Z)-Ethyl Cinnamate

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of this compound

This compound is an organic compound with applications in the fragrance and flavor industries.[1][2][3] Its stereoisomeric purity is crucial for its sensory properties and potential biological activity. Spectroscopic analysis is the cornerstone of confirming the Z-configuration of the olefinic bond and ensuring the overall structural integrity of the molecule. This guide will walk you through the essential spectroscopic techniques used to characterize this compound, providing both the data and the expert interpretation necessary for rigorous scientific validation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Unraveling the Molecular Framework

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule.[4] By analyzing the chemical environment of ¹H and ¹³C nuclei, we can deduce the connectivity and stereochemistry of this compound.

¹H NMR Spectroscopy: A Proton's Perspective

Proton NMR (¹H NMR) provides information on the number of different types of protons, their electronic environments, and their proximity to other protons.

Experimental Protocol: ¹H NMR Spectroscopy

A detailed, step-by-step methodology for acquiring a ¹H NMR spectrum is as follows:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube. The deuterated solvent is essential as it is "invisible" in the ¹H NMR spectrum.

  • Instrument Setup: Place the NMR tube in the spectrometer's probe.[5] The instrument's magnetic field is set to a high, constant value.

  • Data Acquisition: A radiofrequency (RF) pulse is applied to the sample, exciting the hydrogen nuclei.[6][7] As the nuclei relax back to their ground state, they emit a signal that is detected. This process is repeated multiple times to improve the signal-to-noise ratio.

  • Data Processing: The detected signal, known as the Free Induction Decay (FID), is converted into a spectrum using a mathematical process called a Fourier Transform (FT).[7] The resulting spectrum plots signal intensity versus chemical shift.

Interpreting the ¹H NMR Spectrum of this compound

The key to distinguishing between the (Z) and (E) isomers of ethyl cinnamate lies in the coupling constant (J-value) between the two vinylic protons.[8] For the (Z)-isomer, this coupling constant is typically smaller than that of the (E)-isomer.

Proton Assignment Chemical Shift (δ) ppm Multiplicity Coupling Constant (J) Hz
Olefinic H (α to C=O)~5.93Doublet~12
Olefinic H (β to C=O)~6.85Doublet~12
Aromatic H's~7.2-7.5Multiplet-
-OCH₂-~4.1-4.3Quartet~7.1
-CH₃~1.2-1.4Triplet~7.1

Note: The exact chemical shifts can vary slightly depending on the solvent and the specific NMR instrument used.

The doublet multiplicity of the olefinic protons arises from their coupling to each other. The quartet and triplet patterns of the ethyl group protons are due to the coupling between the methylene (-OCH₂-) and methyl (-CH₃) protons.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

Carbon-13 NMR (¹³C NMR) provides information about the different carbon environments within the molecule.

Experimental Protocol: ¹³C NMR Spectroscopy

The protocol for ¹³C NMR is similar to that of ¹H NMR, with the primary difference being the radiofrequency range used to excite the ¹³C nuclei. As the natural abundance of ¹³C is low (about 1.1%), more scans are typically required to obtain a spectrum with a good signal-to-noise ratio.

Interpreting the ¹³C NMR Spectrum of this compound

Carbon Assignment Chemical Shift (δ) ppm
Carbonyl C=O~166
Olefinic C (α to C=O)~118
Olefinic C (β to C=O)~144
Aromatic C's~128-134
-OCH₂-~60
-CH₃~14

Note: The exact chemical shifts can vary slightly depending on the solvent and the specific NMR instrument used.

Infrared (IR) Spectroscopy: Probing Molecular Vibrations

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate.[9][10][11] The frequencies at which a molecule absorbs IR radiation are characteristic of the types of chemical bonds present.

Experimental Protocol: FT-IR Spectroscopy

Fourier Transform Infrared (FT-IR) spectroscopy is the modern standard for IR analysis.[9][10]

  • Sample Preparation: A small amount of liquid this compound is placed between two salt plates (e.g., NaCl or KBr) to create a thin film.

  • Data Acquisition: A beam of IR radiation is passed through the sample. An interferometer modulates the radiation, and the resulting interferogram is detected.[9][11][12]

  • Data Processing: A Fourier Transform is applied to the interferogram to generate the IR spectrum, which plots absorbance or transmittance versus wavenumber (cm⁻¹).[10]

Interpreting the IR Spectrum of this compound

Vibrational Mode **Wavenumber (cm⁻¹) **
C=O Stretch (Ester)~1710-1730
C=C Stretch (Alkene)~1630-1640
C=C Stretch (Aromatic)~1450-1600
C-O Stretch (Ester)~1150-1250
C-H Bending (Z-disubstituted alkene)~675-730

The strong absorption band around 1710-1730 cm⁻¹ is characteristic of the carbonyl group in the ester functional group. The presence of the C=C double bond is confirmed by the absorption in the 1630-1640 cm⁻¹ region. The band around 675-730 cm⁻¹ is indicative of the out-of-plane bending of the C-H bonds on a cis (or Z) disubstituted alkene.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions.[13][14][15] It provides information about the molecular weight of the compound and its fragmentation pattern, which can aid in structural elucidation.

Experimental Protocol: Mass Spectrometry

  • Ionization: The this compound sample is introduced into the mass spectrometer and ionized, typically by electron impact (EI) or chemical ionization (CI).[13] This process forms a molecular ion (M⁺) and various fragment ions.

  • Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer) where they are separated based on their m/z ratio.[13][15]

  • Detection: The separated ions are detected, and their abundance is recorded. The resulting mass spectrum is a plot of relative abundance versus m/z.[15]

Interpreting the Mass Spectrum of this compound

The molecular formula of this compound is C₁₁H₁₂O₂, which gives it a molecular weight of approximately 176.21 g/mol .[16][17]

m/z Value Proposed Fragment
176[M]⁺ (Molecular Ion)
148[M - C₂H₄]⁺
131[M - OCH₂CH₃]⁺
103[C₆H₅CH=CH]⁺
77[C₆H₅]⁺

The peak at m/z 176 corresponds to the molecular ion.[18][19] The other major peaks represent characteristic fragments of the molecule. For instance, the loss of an ethoxy group (-OCH₂CH₃) results in the fragment at m/z 131.[18] The peak at m/z 103 is indicative of the cinnamoyl cation, and the peak at m/z 77 corresponds to the phenyl cation.[18]

Visualizing the Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of this compound.

Spectroscopic_Workflow cluster_NMR NMR Spectroscopy cluster_IR IR Spectroscopy cluster_MS Mass Spectrometry cluster_Interpretation Structural Elucidation NMR_Sample Sample in Deuterated Solvent NMR_Acquisition ¹H & ¹³C NMR Data Acquisition NMR_Sample->NMR_Acquisition NMR_Processing Fourier Transform NMR_Acquisition->NMR_Processing NMR_Spectrum NMR Spectra NMR_Processing->NMR_Spectrum Interpretation Data Interpretation and Structure Confirmation NMR_Spectrum->Interpretation IR_Sample Thin Film Sample IR_Acquisition FT-IR Data Acquisition IR_Sample->IR_Acquisition IR_Processing Fourier Transform IR_Acquisition->IR_Processing IR_Spectrum IR Spectrum IR_Processing->IR_Spectrum IR_Spectrum->Interpretation MS_Sample Sample Introduction MS_Ionization Ionization MS_Sample->MS_Ionization MS_Analysis Mass Analysis MS_Ionization->MS_Analysis MS_Detection Detection MS_Analysis->MS_Detection MS_Spectrum Mass Spectrum MS_Detection->MS_Spectrum MS_Spectrum->Interpretation

Caption: General workflow for the spectroscopic characterization of this compound.

Conclusion

The comprehensive spectroscopic analysis presented in this guide, encompassing ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry, provides a robust framework for the unequivocal identification and structural verification of this compound. The interplay of these techniques offers a multi-faceted view of the molecule, from its atomic connectivity and stereochemistry to its functional groups and molecular mass. This guide serves as a valuable resource for scientists and researchers, ensuring the integrity and quality of their work in fields where precise molecular characterization is paramount.

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Introduction: Unveiling the Potential of (Z)-Ethyl Cinnamate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Bioactivity of (Z)-Ethyl Cinnamate For Researchers, Scientists, and Drug Development Professionals

Ethyl cinnamate, an ester derived from cinnamic acid and ethanol, is a naturally occurring compound found in the essential oil of cinnamon and other plants like Kaempferia galanga.[1][2] It exists as two geometric isomers, (E)- and this compound, distinguished by the orientation of the substituents around the carbon-carbon double bond. While the (E)-isomer is more common and thermodynamically stable, the (Z)-isomer (CAS 4610-69-9) is also a subject of significant scientific interest.[3][4] This guide provides a comprehensive review of the existing literature on the bioactivity of ethyl cinnamate, with a specific focus on the (Z)-isomer where data is available, to support researchers and professionals in the fields of pharmacology and drug development. We will delve into its multifaceted biological effects, including antimicrobial, anti-inflammatory, antioxidant, and anticancer properties, presenting the underlying mechanisms, experimental data, and detailed protocols to facilitate further investigation.

Antimicrobial and Acaricidal Activity

Synthetic cinnamate derivatives have demonstrated significant potential as antimicrobial agents, exhibiting both fungicidal and bactericidal properties.[3] The esterification of cinnamic acid appears crucial for this bioactivity, as derivatives like ethyl cinnamate show greater potency than cinnamic acid itself.[5] This enhanced activity is likely due to increased lipophilicity, which facilitates greater penetration of microbial cell membranes.[5]

Antifungal and Antibacterial Efficacy

Studies have quantified the antimicrobial activity of ethyl cinnamate against a range of pathogenic fungi and bacteria using the Minimum Inhibitory Concentration (MIC) metric. While often not distinguishing between isomers, these studies provide a valuable baseline for the compound's efficacy. Ethyl cinnamate has shown bioactivity against various Candida species, Aspergillus flavus, and Penicillium citrinum.[5][6]

Table 1: Minimum Inhibitory Concentration (MIC) of Ethyl Cinnamate Against Select Microorganisms

MicroorganismStrainMIC (µM)Reference
Candida albicansATCC-76485726.36[5][6]
Candida tropicalisATCC-13803726.36[5][6]
Candida glabrataATCC-90030726.36[5][6]
Aspergillus nigerN/A61[7]
Bacillus subtilisN/A203[7]
Escherichia coliN/A203[7]
Staphylococcus aureusN/A252[7]
Proposed Mechanism of Antimicrobial Action

The primary mechanism of action for cinnamate derivatives against fungi is believed to involve disruption of the plasma membrane.[3] Molecular docking simulations and experimental evidence suggest a direct interaction with ergosterol, a critical component of the fungal cell membrane, leading to increased permeability and eventual cell death.[8] This targeted disruption makes it a compelling candidate for antifungal drug development.

cluster_EC Extracellular cluster_Cell Fungal Cell EC This compound CW Cell Wall EC->CW Penetration PM Plasma Membrane (Ergosterol Rich) EC->PM Interaction with Ergosterol Cytoplasm Cytoplasm PM->Cytoplasm Membrane Disruption & Leakage

Caption: Proposed mechanism of antifungal action for this compound.

Experimental Protocol: Broth Microdilution for MIC Determination

This protocol outlines the standardized method for determining the Minimum Inhibitory Concentration (MIC) of this compound.

A. Materials:

  • This compound

  • Test microorganisms (e.g., Candida albicans ATCC-76485)

  • Appropriate broth medium (e.g., RPMI-1640 for fungi, Mueller-Hinton for bacteria)

  • Sterile 96-well microplates

  • Dimethyl sulfoxide (DMSO) for compound dissolution

  • Positive control antibiotic/antifungal (e.g., Nystatin)

  • Spectrophotometer or plate reader

B. Procedure:

  • Stock Solution Preparation: Dissolve this compound in DMSO to a high concentration (e.g., 10 mg/mL).

  • Serial Dilutions: In a 96-well plate, perform a two-fold serial dilution of the stock solution in the broth medium to achieve a range of desired concentrations. Ensure the final DMSO concentration is non-inhibitory (typically ≤1%).

  • Inoculum Preparation: Culture the test microorganism and adjust the turbidity to a 0.5 McFarland standard. Dilute this suspension in broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL for bacteria or 0.5-2.5 x 10^3 CFU/mL for fungi in the wells.

  • Inoculation: Add the prepared inoculum to each well containing the diluted compound.

  • Controls:

    • Negative Control: Wells with broth and inoculum only (to confirm microbial growth).

    • Positive Control: Wells with broth, inoculum, and a known antimicrobial agent.

    • Sterility Control: Wells with broth only (to check for contamination).

  • Incubation: Incubate the plates at the appropriate temperature (e.g., 35°C) for the required duration (18-24 hours for bacteria, 24-48 hours for fungi).

  • Result Interpretation: The MIC is defined as the lowest concentration of this compound that causes complete inhibition of visible microbial growth.[9]

Anti-inflammatory Properties

Cinnamic acid and its derivatives are recognized for their anti-inflammatory activities.[10] Research into ethyl cinnamate and its analogs, such as ethyl p-methoxycinnamate, has revealed mechanisms involving the inhibition of key inflammatory enzymes and mediators.

Inhibition of Inflammatory Pathways

The anti-inflammatory effects of cinnamate derivatives are linked to their ability to suppress the expression of pro-inflammatory enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).[10][11] This suppression, in turn, reduces the production of inflammatory mediators such as prostaglandin E2 (PGE2) and nitric oxide (NO). The underlying mechanism often involves the inactivation of the transcription factor NF-κB, a central regulator of the inflammatory response.[11] Studies using lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages have shown that cinnamates can downregulate the release of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.[11]

cluster_cytoplasm Cytoplasm cluster_nucleus LPS LPS TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates (Degradation) NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus Translocation NFkB_nuc NF-κB DNA DNA Binding NFkB_nuc->DNA Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) DNA->Genes Transcription EC This compound EC->IkB Inhibits label_inhibition Inhibition of Degradation

Caption: Inhibition of the NF-κB pathway by this compound.

Anticancer and Anti-Angiogenic Effects

Emerging evidence highlights the potential of ethyl cinnamate as an anticancer agent, particularly in the context of colorectal cancer.[12] Its primary mechanism in this domain appears to be the inhibition of angiogenesis, the formation of new blood vessels that tumors require to grow and metastasize.

Attenuation of VEGFR2 Signaling

Recent studies have demonstrated that ethyl cinnamate can suppress tumor growth by attenuating the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) signaling pathway.[12] VEGF is a critical signaling protein that promotes angiogenesis. By binding to its receptor, VEGFR2, on endothelial cells, it triggers a phosphorylation cascade involving downstream pathways like ERK and Akt, ultimately leading to cell proliferation, migration, and tube formation. Ethyl cinnamate has been shown to inhibit the phosphorylation of VEGFR2, thereby blocking this entire downstream cascade.[12] This anti-angiogenic activity was observed in both in-vitro models using Human Umbilical Vein Endothelial Cells (HUVECs) and in-vivo zebrafish and colon cancer xenograft models.[12]

VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binds pVEGFR2 p-VEGFR2 VEGFR2->pVEGFR2 Phosphorylation Downstream Downstream Signaling (e.g., ERK, Akt) pVEGFR2->Downstream Activates Angiogenesis Angiogenesis (Proliferation, Migration) Downstream->Angiogenesis EC This compound EC->VEGFR2 Inhibits Phosphorylation

Caption: this compound inhibits angiogenesis via the VEGFR2 pathway.

Experimental Protocol: HUVEC Tube Formation Assay

This assay is a classic in-vitro model to assess the anti-angiogenic potential of a compound.

A. Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Matrigel Basement Membrane Matrix

  • Endothelial Cell Growth Medium (EGM-2)

  • This compound

  • Sterile, chilled 96-well plates

  • Incubator (37°C, 5% CO2)

  • Inverted microscope with a camera

B. Procedure:

  • Plate Coating: Thaw Matrigel on ice overnight. Using pre-chilled pipette tips, add 50 µL of Matrigel to each well of a 96-well plate.

  • Gel Polymerization: Incubate the plate at 37°C for 30-60 minutes to allow the Matrigel to solidify.

  • Cell Preparation: Culture HUVECs to ~80% confluency. Harvest the cells and resuspend them in a basal medium containing various concentrations of this compound. A vehicle control (e.g., DMSO) must be included.

  • Cell Seeding: Seed the HUVECs onto the solidified Matrigel at a density of 1-2 x 10^4 cells per well.

  • Incubation: Incubate the plate at 37°C with 5% CO2 for 4-18 hours.

  • Imaging and Analysis:

    • After incubation, observe the formation of capillary-like structures (tubes) under an inverted microscope.

    • Capture images from several representative fields for each condition.

    • Quantify angiogenesis by measuring parameters such as the total tube length, number of junctions, and number of loops using software like ImageJ. A significant reduction in these parameters in the presence of this compound indicates anti-angiogenic activity.

Antioxidant Activity

Ethyl cinnamate has demonstrated antioxidant properties, which are crucial for combating oxidative stress implicated in numerous chronic diseases.[13][14] Its ability to scavenge free radicals is a key aspect of its bioactivity.

Radical Scavenging Mechanism

The antioxidant capacity of ethyl cinnamate is often evaluated using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay.[14] In this test, the compound donates a hydrogen atom or an electron to the stable DPPH radical, neutralizing it and causing a color change from violet to yellow, which can be measured spectrophotometrically. The lipophilic character of ethyl cinnamate may enhance its ability to transverse lipid membranes to exert its antioxidant effects within the cell.[14]

Experimental Protocol: DPPH Radical Scavenging Assay

A. Materials:

  • This compound

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol or Ethanol

  • Ascorbic acid or Trolox (as a positive control)

  • Spectrophotometer and cuvettes/96-well plate

B. Procedure:

  • DPPH Solution: Prepare a fresh solution of DPPH in methanol (e.g., 0.1 mM). The solution should have a deep violet color.

  • Sample Preparation: Prepare a series of dilutions of this compound and the positive control (e.g., ascorbic acid) in methanol.

  • Reaction Mixture: In a test tube or microplate well, mix a specific volume of the DPPH solution (e.g., 1 mL) with a smaller volume of the sample solution (e.g., 100 µL).

  • Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of the solution at approximately 517 nm using a spectrophotometer. A blank containing only methanol should be used to zero the instrument.

  • Calculation: Calculate the percentage of radical scavenging activity (% RSA) using the following formula: % RSA = [ (A_control - A_sample) / A_control ] * 100 Where A_control is the absorbance of the DPPH solution with methanol instead of the sample, and A_sample is the absorbance of the DPPH solution with the test sample.

  • IC50 Determination: Plot the % RSA against the concentration of this compound. The IC50 value, which is the concentration required to scavenge 50% of the DPPH radicals, can be determined from this graph.

Conclusion and Future Directions

The body of evidence reviewed in this guide establishes ethyl cinnamate as a compound with significant and diverse bioactivities. Its demonstrated antimicrobial, anti-inflammatory, anticancer, and antioxidant properties make it a compelling lead molecule for drug development. The mechanisms, including fungal membrane disruption, inhibition of the NF-κB pathway, and attenuation of VEGFR2 signaling, provide a solid foundation for further preclinical and clinical investigation.

A critical next step for the scientific community is to conduct more studies that specifically differentiate the bioactivities of the (Z)- and (E)-isomers. Such research will clarify whether one isomer possesses superior therapeutic potential and will be essential for developing targeted, stereospecific drugs. Furthermore, optimizing delivery systems, perhaps using nanoformulations, could enhance the bioavailability and efficacy of this compound, paving the way for its application in treating a wide range of human diseases.

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Chemical and physical properties of (Z)-Ethyl cinnamate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to (Z)-Ethyl Cinnamate: Properties, Characterization, and Applications

Authored by a Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development, providing in-depth information on the chemical and physical properties, synthesis, and applications of this compound.

Introduction

This compound, the cis-isomer of ethyl cinnamate, is an organic ester that, while less common than its trans-counterpart, holds significant interest as a versatile building block in organic synthesis.[1][2][3] Its distinct stereochemistry influences its physical properties and reactivity, making a thorough understanding of this compound essential for its effective use in research and development. This document provides a detailed examination of its molecular structure, physicochemical characteristics, spectroscopic signature, and practical applications, with a focus on insights relevant to the pharmaceutical and chemical research sectors.

Chemical Identity and Molecular Structure

This compound is identified by its specific spatial arrangement around the carbon-carbon double bond, which dictates its unique properties.

  • IUPAC Name: ethyl (Z)-3-phenylprop-2-enoate[4]

  • CAS Number: 4610-69-9[5][6]

  • Molecular Formula: C₁₁H₁₂O₂[4][5][6]

  • Molecular Weight: 176.21 g/mol [4][5][7]

The structure features an ethyl ester group and a phenyl group on the same side of the alkene double bond, a defining characteristic of the (Z) or cis configuration.

Analytical_Workflow cluster_synthesis Synthesis Output cluster_separation Separation cluster_identification Spectroscopic Identification cluster_confirmation Structure Confirmation raw_product Crude Product ((Z)- and (E)-isomers) gc Gas Chromatography (GC) raw_product->gc Injection ir IR Spectroscopy raw_product->ir Analysis nmr NMR Spectroscopy (¹H, ¹³C) gc->nmr Fraction Collection ms Mass Spectrometry (MS) gc->ms GC-MS final_structure Confirmed (Z)-Isomer nmr->final_structure Coupling Constants ms->final_structure Mol. Weight & Fragmentation ir->final_structure Functional Groups Wittig_Synthesis benzaldehyde Benzaldehyde reaction Wittig Reaction (e.g., Horner-Wadsworth-Emmons) benzaldehyde->reaction ylide Phosphonium Ylide (from ethyl acetate precursor) ylide->reaction z_product This compound reaction->z_product Major Product (under Z-selective conditions) e_product (E)-Ethyl Cinnamate reaction->e_product Minor Product phosphine_oxide Triphenylphosphine oxide reaction->phosphine_oxide Byproduct

Sources

A Technical Guide to (Z)-Ethyl Cinnamate: Synthesis, Reactivity, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(Z)-Ethyl cinnamate, the cis-isomer of the widely known ethyl 3-phenylprop-2-enoate, represents a molecule of significant interest in the fields of organic synthesis and medicinal chemistry. While its counterpart, (E)-Ethyl cinnamate, is prevalent in nature and commerce, the (Z)-isomer offers unique stereochemical properties that make it a valuable synthetic intermediate and a subject of study for novel applications. This technical guide provides an in-depth exploration of this compound, covering its fundamental chemical identity, stereoselective synthesis strategies, characteristic reactivity, and emerging roles in pharmaceutical research and development. We will delve into the causality behind experimental choices for its synthesis and purification, present validated protocols, and discuss its potential as a building block for complex active pharmaceutical ingredients (APIs).

Chemical Identity and Core Properties

A precise understanding of a molecule's fundamental properties is the bedrock of its application in research and development. This section outlines the key identifiers and physicochemical characteristics of this compound.

Nomenclature and Chemical Identifiers

The unambiguous identification of this compound is crucial for regulatory compliance, literature searches, and procurement. Its key identifiers are summarized below.

IdentifierValueSource
IUPAC Name ethyl (Z)-3-phenylprop-2-enoate
CAS Number 4610-69-9[1][2][3]
Molecular Formula C₁₁H₁₂O₂[1][2]
Molecular Weight 176.21 g/mol [2]
Synonyms cis-Ethyl Cinnamate, (2Z)-3-Phenyl-2-propenoic Acid Ethyl Ester[3]
InChI Key KBEBGUQPQBELIU-HJWRWDBZSA-N[1]
Physicochemical Properties

The physical state, solubility, and other properties of this compound dictate its handling, reaction conditions, and formulation possibilities.

PropertyValueSource
Physical Description Liquid
Boiling Point ~266-270 °C (estimated)[2][4]
Melting Point ~12 °C
Solubility Soluble in alcohol, Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone. Insoluble in water.[4][5]
Appearance Colorless to pale yellow liquid[4]
Odor Profile Sweet, fruity, balsamic, with notes of cinnamon and honey.[2]

Stereoselective Synthesis of this compound

The primary challenge in synthesizing this compound lies in controlling the geometry of the carbon-carbon double bond. The trans or (E)-isomer is thermodynamically more stable, and many standard olefination reactions will preferentially yield this product. Therefore, achieving a high yield of the (Z)-isomer requires carefully chosen synthetic strategies that favor kinetic control over thermodynamic control.

Strategic Considerations for Z-Selectivity

The choice of reaction is paramount. Classic methods like the standard Wittig reaction using non-stabilized ylides are known to favor Z-alkene formation from aldehydes. This preference is attributed to the kinetic formation of a cis-substituted oxaphosphetane intermediate which then collapses to the Z-alkene. Alternatively, the partial hydrogenation of an alkyne precursor using a poisoned catalyst, such as Lindlar's catalyst, is a highly effective method for producing cis-alkenes.

Synthetic Protocol: Wittig Reaction for this compound

This protocol describes a representative lab-scale synthesis using the Wittig reaction, which is well-suited for producing the desired Z-isomer.[6]

Causality of Experimental Design:

  • Reagents: Benzyltriphenylphosphonium chloride is used to generate the phosphonium ylide. A strong, non-nucleophilic base like sodium amide or n-butyllithium is required to deprotonate the phosphonium salt, forming the reactive ylide. Ethyl glyoxylate serves as the aldehyde component.

  • Solvent: Anhydrous aprotic solvents like THF or diethyl ether are essential to prevent quenching the highly reactive ylide and base.

  • Temperature: The reaction is initiated at low temperatures (e.g., -78 °C) to control the reaction rate and enhance the kinetic selectivity for the Z-isomer before allowing it to warm to room temperature.

Step-by-Step Methodology:

  • Ylide Generation: In a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), suspend benzyltriphenylphosphonium chloride (1.1 equivalents) in anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of n-butyllithium (1.05 equivalents) dropwise via syringe. The solution will turn a deep orange or red color, indicating the formation of the ylide. Stir for 1 hour at this temperature.

  • Olefination: Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

  • Add a solution of ethyl glyoxylate (1.0 equivalent) in anhydrous THF dropwise.

  • Allow the reaction to stir at -78 °C for 2 hours, then slowly warm to room temperature and stir overnight.

  • Workup and Purification: Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Isolation: Filter the drying agent and concentrate the solvent under reduced pressure. The crude product will be a mixture of (Z)- and (E)-isomers.

  • Purification: Purify the crude mixture using column chromatography on silica gel, typically with a hexane/ethyl acetate gradient, to separate the (Z)- and (E)-isomers. The separation is monitored by TLC.

Purification and Characterization Workflow

The successful synthesis must be validated by a robust purification and characterization process to ensure the identity and purity of the final compound.

G cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Characterization synthesis Crude Reaction Mixture ((Z)- and (E)-isomers) workup Aqueous Workup (Quench & Extraction) synthesis->workup Isolate Organics chromatography Silica Gel Column Chromatography workup->chromatography Load Crude Product fractions Collect Fractions chromatography->fractions Elute with Gradient tlc TLC Analysis fractions->tlc Identify Product Fractions nmr ¹H and ¹³C NMR tlc->nmr Confirm Structure ms Mass Spectrometry (MS) nmr->ms Confirm Mol. Weight ir Infrared (IR) Spectroscopy ms->ir Confirm Functional Groups purity Final Purity Assay (GC/HPLC) ir->purity Quantify Purity G cluster_alkene_rxns Alkene Reactions cluster_ester_rxns Ester Reactions cluster_isomerization Isomerization Z_EC This compound hydrogenation Ethyl Dihydrocinnamate Z_EC->hydrogenation H₂, Pd/C addition Addition Products (e.g., Halogenation) Z_EC->addition X₂ or HX hydrolysis (Z)-Cinnamic Acid Z_EC->hydrolysis H₃O⁺ or OH⁻ reduction (Z)-Cinnamyl Alcohol Z_EC->reduction LiAlH₄ E_EC (E)-Ethyl Cinnamate Z_EC->E_EC Light or Acid/Base Catalyst

Caption: Key reaction pathways for this compound.

  • Isomerization: The (Z)-isomer can be converted to the more stable (E)-isomer upon exposure to heat, light (photo-isomerization), or acid/base catalysts. [7]This is a critical consideration for storage and handling to maintain isomeric purity.

  • Alkene Hydrogenation: The double bond can be readily reduced to a single bond using catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas. This reaction yields ethyl dihydrocinnamate, another useful synthetic intermediate. [8][9]* Ester Hydrolysis: Under acidic or basic conditions, the ester can be hydrolyzed to yield (Z)-cinnamic acid and ethanol.

  • Ester Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) will reduce the ester functional group to a primary alcohol, yielding (Z)-cinnamyl alcohol.

Applications in Research and Drug Development

While often overshadowed by its trans-isomer, this compound and its derivatives are gaining traction in pharmaceutical and biomedical research due to their utility as synthetic intermediates and their inherent biological activities.

A Versatile Intermediate in Pharmaceutical Synthesis

The defined stereochemistry and reactive functional groups of this compound make it a valuable building block for creating complex molecular architectures. [8][9]Its structure can be strategically modified to serve as a precursor or key intermediate in the synthesis of APIs. [10]By leveraging the reactivity of the alkene and ester groups, medicinal chemists can introduce new functionalities and build larger molecules essential for developing novel drug candidates. [9]

Pharmacological and Biological Activities

Recent studies have highlighted the potential of cinnamate derivatives in therapeutic applications. Ethyl cinnamate (isomer often unspecified, but activities are relevant) has been investigated for several biological effects:

  • Anti-Angiogenesis in Oncology: Research has shown that ethyl cinnamate can suppress tumor growth by inhibiting angiogenesis. It has been demonstrated to attenuate the VEGFR2 (Vascular Endothelial Growth Factor Receptor 2) signaling pathway in colorectal cancer models. [11]Specifically, it inhibits the viability, motility, and tube formation of human umbilical vein endothelial cells (HUVECs) in a manner dependent on VEGFR2. [11]* Vasorelaxant Properties: The compound has been shown to exhibit vasorelaxant activity, inhibiting tonic contractions in rat aorta induced by high potassium and phenylephrine. [11]* Other Potential Activities: It has also been associated with anti-cancer, nematocidal, and sedative activities. [11]

Advanced Biomedical Applications

Beyond direct therapeutic use, this compound has found applications in specialized research techniques. For instance, its optical properties have made it useful as a tissue-clearing reagent for biomedical imaging, allowing for deeper visualization of biological structures. [11]Its derivatives are also explored for their UV-absorbing properties, which are relevant in developing sun-screening agents and photostabilizers in cosmetic and pharmaceutical formulations. [8][12]

Conclusion

This compound is more than just a stereoisomer; it is a distinct chemical entity with specific synthetic challenges and unique application potential. Its value in a research and drug development setting is derived from its utility as a stereochemically defined building block for complex molecules and the emerging biological activities associated with its structural class. A thorough understanding of its stereoselective synthesis, reactivity, and handling is essential for any scientist looking to leverage this compound in the pursuit of novel therapeutics and advanced chemical applications. As research continues, the importance of such specific isomers in fine-tuning molecular interactions for desired biological outcomes will only continue to grow.

References

  • National Institute of Standards and Technology. (n.d.). Ethyl (Z)-cinnamate. NIST Chemistry WebBook. Retrieved from [Link]

  • TGSC Information System. (n.d.). This compound (CAS 4610-69-9): Odor profile, Properties, & IFRA compliance. The Good Scents Company. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

  • BioCrick. (n.d.). This compound. Retrieved from [Link]

  • The Good Scents Company. (n.d.). ethyl (Z)-cinnamate. Retrieved from [Link]

  • Gomez-Alvarado, Y., et al. (2024). Green synthesis of ethyl cinnamates under microwave irradiation: photophysical properties, cytotoxicity, and cell bioimaging. RSC Advances. Retrieved from [Link]

  • Cram. (n.d.). Ethyl Cinnamate Synthesis. Retrieved from [Link]

  • Odoro. (2024). What is Ethyl Cinnamate Used For?. Retrieved from [Link]

  • Odoro. (2026). Ethyl Cinnamate as a Chemical Intermediate: Synthesis and Industrial Uses. Retrieved from [Link]

  • ResearchGate. (n.d.). IM spectrum of the E-and Z-isomer of ethyl cinnamate derivatives. Retrieved from [Link]

  • SciSpace. (n.d.). Sonochemical Synthesis of Ethyl Cinnamate. Retrieved from [Link]

Sources

Unraveling the Molecular Blueprint: A Technical Guide to Elucidating the Mechanism of Action of (Z)-Ethyl Cinnamate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

(Z)-Ethyl cinnamate , a naturally occurring ester found in the essential oil of cinnamon, has garnered significant scientific interest for its diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] While the therapeutic potential of cinnamates is widely acknowledged, a detailed understanding of the specific molecular mechanisms underpinning the bioactivity of the (Z)-isomer of ethyl cinnamate remains an area of active investigation. This in-depth technical guide provides a strategic framework for researchers to systematically dissect the mechanism of action of this compound, from initial target identification to the comprehensive mapping of its influence on cellular signaling pathways.

This guide is structured to provide not just a series of protocols, but a logical and scientifically rigorous workflow. We will first explore the known biological landscape of ethyl cinnamate and its derivatives to build a foundation of plausible hypotheses. Subsequently, we will delve into a multi-pronged experimental approach, detailing the rationale behind each methodological choice and providing actionable protocols for their execution.

I. The Known Bio-Active Landscape: Building a Mechanistic Hypothesis

Cinnamic acid and its derivatives, including ethyl cinnamate, have been reported to exert a wide range of pharmacological effects.[3] A thorough understanding of this existing knowledge is paramount to formulating a targeted and efficient research strategy.

Antimicrobial Effects: Beyond the Surface

Studies on cinnamate esters have indicated that their antimicrobial activity likely stems from the disruption of microbial cell integrity. The proposed mechanisms include interference with the plasma membrane and interactions with critical cell wall components like ergosterol in fungi.[4][5] The lipophilicity conferred by the ethyl group in ethyl cinnamate may enhance its ability to penetrate microbial cell membranes, leading to increased potency compared to cinnamic acid itself.[6]

Anti-inflammatory and Antioxidant Properties: Modulating Key Cellular Sentinels

The anti-inflammatory and antioxidant activities of cinnamates are often linked to their ability to modulate key signaling pathways involved in the cellular stress response. A significant lead comes from a study on a structurally related analog, ethyl 3',4',5'-trimethoxythionocinnamate, which was shown to inhibit the pro-inflammatory transcription factor NF-κB and activate the antioxidant-response-element-regulating transcription factor Nrf2 .[7] The NF-κB pathway is a central regulator of inflammation, controlling the expression of cytokines, chemokines, and adhesion molecules. Conversely, Nrf2 activation leads to the transcription of a battery of antioxidant and cytoprotective genes. These findings strongly suggest that this compound may exert its anti-inflammatory and antioxidant effects through a similar dual-regulatory mechanism.

Anti-Cancer and Anti-Angiogenic Potential: Targeting Tumor Growth and Vascularization

Recent research has shed light on the anti-cancer mechanism of ethyl cinnamate, specifically its ability to suppress tumor growth by inhibiting angiogenesis. A key study demonstrated that ethyl cinnamate attenuates the VEGFR2 (Vascular Endothelial Growth Factor Receptor 2) signaling pathway in colorectal cancer.[2][8] VEGFR2 is a critical receptor tyrosine kinase that mediates the pro-angiogenic effects of VEGF. Its inhibition can lead to a reduction in tumor vascularization, thereby starving the tumor of essential nutrients and oxygen. This provides a concrete molecular target and pathway to investigate for this compound.

Based on this existing knowledge, we can formulate a primary hypothesis: This compound exerts its pleiotropic biological effects by engaging specific molecular targets that modulate key signaling pathways, including the NF-κB, Nrf2, and VEGFR2 pathways. The following experimental guide is designed to systematically test this hypothesis.

II. A Multi-Faceted Experimental Approach to Mechanism of Action Elucidation

To comprehensively understand the mechanism of action of this compound, a multi-pronged approach is essential, encompassing target identification, pathway analysis, and in vivo validation.

Phase 1: Unbiased Target Identification

The first critical step is to identify the direct molecular binding partners of this compound within the proteome. Unbiased, proteomics-based approaches are invaluable for this purpose as they do not rely on pre-existing assumptions about the compound's targets.

Rationale: CETSA® is a powerful technique to identify direct target engagement in a cellular context.[9] The principle is that the binding of a ligand to its target protein confers thermal stability to the protein. By heating cell lysates or intact cells treated with this compound to a range of temperatures, we can identify proteins that are stabilized by the compound, indicating a direct interaction.[10]

Experimental Workflow:

Caption: CETSA experimental workflow for target identification.

Detailed Protocol: High-Throughput CETSA with Mass Spectrometry (MS) Readout

  • Cell Culture and Treatment: Culture relevant cell lines (e.g., human umbilical vein endothelial cells (HUVECs) for angiogenesis studies, macrophage-like RAW 264.7 cells for inflammation) to 80-90% confluency. Treat cells with varying concentrations of this compound or a vehicle control for a predetermined time.

  • Thermal Challenge: Aliquot the cell suspension into a PCR plate. Heat the plate in a thermal cycler with a temperature gradient for 3 minutes.

  • Lysis and Fractionation: Lyse the cells by freeze-thaw cycles. Centrifuge at high speed to pellet precipitated proteins.

  • Sample Preparation for MS: Collect the supernatant containing the soluble proteins. Perform protein digestion (e.g., with trypsin).

  • LC-MS/MS Analysis: Analyze the peptide mixtures by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Identify and quantify proteins in each sample. Compare the protein abundance profiles across the temperature gradient between the this compound-treated and vehicle-treated groups to identify proteins with a significant thermal shift.

Rationale: Given that many signaling pathways are regulated by protein kinases, and a related cinnamate analog was found to inhibit IκB kinase, it is plausible that this compound may target one or more kinases. The Kinobeads technology is a chemical proteomics approach that uses immobilized broad-spectrum kinase inhibitors to capture a large portion of the cellular kinome.[6][11] By performing a competition binding experiment with this compound, we can identify the kinases that it displaces from the beads, thus revealing its kinase targets.[12]

Experimental Workflow:

Caption: Kinobeads workflow for kinase target identification.

Detailed Protocol: Kinobeads Competition Binding Assay

  • Cell Lysate Preparation: Prepare a native cell lysate from the chosen cell line, ensuring that kinases remain in their active conformation.

  • Competition Binding: Incubate the cell lysate with a range of concentrations of this compound or a vehicle control.

  • Kinobeads Pulldown: Add the Kinobeads slurry to the lysate and incubate to allow for the affinity capture of kinases.

  • Washing and Elution: Wash the beads extensively to remove non-specifically bound proteins. Elute the bound proteins.

  • LC-MS/MS Analysis and Data Interpretation: Digest the eluted proteins and analyze by LC-MS/MS. Quantify the relative abundance of each identified kinase in the this compound-treated samples compared to the control. A dose-dependent decrease in the amount of a kinase pulled down by the beads indicates that this compound is binding to that kinase.

Target Identification Method Principle Advantages Considerations
CETSA® Ligand binding induces thermal stabilization of the target protein.[9]In-cell and in-vivo applicability; detects direct target engagement.[10]Not all protein-ligand interactions result in a significant thermal shift.
Kinobeads Competition with immobilized broad-spectrum kinase inhibitors for binding to kinases.[6]Specifically interrogates the kinome; identifies both known and novel kinase targets.[12]Limited to ATP-competitive inhibitors; may not detect allosteric binders.[12]
Phase 2: Signaling Pathway Elucidation and Validation

Once putative molecular targets have been identified, the next phase is to validate these interactions and elucidate their impact on downstream signaling pathways.

Rationale: If a specific enzyme (e.g., a kinase identified from the Kinobeads screen) is identified as a potential target, it is crucial to confirm and characterize the inhibitory activity of this compound using a purified enzyme system.[13] This allows for the determination of key kinetic parameters such as the IC50 (half-maximal inhibitory concentration) and the mode of inhibition (e.g., competitive, non-competitive).[14]

Detailed Protocol: Generic Kinase Inhibition Assay

  • Reagents: Purified recombinant kinase, appropriate substrate (peptide or protein), ATP, and this compound.

  • Assay Setup: In a microplate, combine the kinase, substrate, and varying concentrations of this compound in a suitable buffer.

  • Initiation of Reaction: Start the reaction by adding ATP.

  • Detection: After a defined incubation period, stop the reaction and measure the amount of product formed. This can be done using various methods, such as phosphorylation-specific antibodies (ELISA or Western blot) or by measuring the depletion of ATP (e.g., using a luminescence-based assay).

  • Data Analysis: Plot the enzyme activity against the concentration of this compound to determine the IC50 value. Further kinetic studies can be performed by varying the concentrations of both the substrate and the inhibitor to determine the mode of inhibition.

Rationale: To investigate the effect of this compound on the activity of transcription factors like NF-κB and Nrf2, reporter gene assays are a highly effective tool.[15][16] These assays utilize a plasmid containing a reporter gene (e.g., luciferase or GFP) under the control of a promoter with response elements for the transcription factor of interest.[4] An increase or decrease in reporter gene expression directly reflects the activation or inhibition of the transcription factor.

Detailed Protocol: NF-κB Luciferase Reporter Assay

  • Cell Transfection: Transfect a suitable cell line (e.g., HEK293T) with an NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase for normalization).

  • Cell Treatment: After transfection, treat the cells with an inflammatory stimulus (e.g., TNF-α or LPS) in the presence or absence of varying concentrations of this compound.

  • Cell Lysis and Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer and a dual-luciferase assay kit.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. A decrease in normalized luciferase activity in the presence of this compound indicates inhibition of the NF-κB pathway.

Rationale: Western blotting is an indispensable technique for examining the phosphorylation status and expression levels of key proteins within a signaling cascade.[17] This allows for a more detailed dissection of the mechanism by which this compound modulates a particular pathway. For example, to investigate the NF-κB pathway, one can probe for the phosphorylation of IκBα and the p65 subunit of NF-κB. For the VEGFR2 pathway, the phosphorylation of VEGFR2 and downstream effectors like ERK and Akt can be assessed.[18]

Experimental Workflow:

Caption: Western blotting workflow for pathway analysis.

Detailed Protocol: Analysis of VEGFR2 Pathway Activation

  • Cell Culture and Treatment: Starve HUVECs overnight and then pre-treat with this compound for 1-2 hours. Stimulate the cells with VEGF for a short period (e.g., 10-15 minutes).

  • Protein Extraction: Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation status of proteins.

  • SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies against phospho-VEGFR2, total VEGFR2, phospho-ERK, total ERK, phospho-Akt, and total Akt. Subsequently, incubate with HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Quantification: Densitometrically quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Phase 3: In Vivo Model Validation

Rationale: While in vitro and cellular assays provide crucial mechanistic insights, it is essential to validate these findings in a whole-organism context. In vivo models of inflammation and angiogenesis can help to establish the physiological relevance of the observed molecular mechanisms.[7][19]

Suggested In Vivo Models:

  • Carrageenan-Induced Paw Edema in Rodents: This is a classic model of acute inflammation. The efficacy of this compound in reducing paw swelling can be correlated with its in vitro anti-inflammatory activity.

  • Zebrafish Angiogenesis Model: The zebrafish embryo is a powerful in vivo model for studying angiogenesis due to its transparency and rapid development. The effect of this compound on the formation of intersegmental vessels can be readily visualized and quantified.

  • Tumor Xenograft Models: To validate the anti-cancer and anti-angiogenic effects, human cancer cells can be implanted into immunodeficient mice.[8] The effect of this compound treatment on tumor growth and microvessel density can then be assessed.

III. Conclusion: Towards a Comprehensive Mechanistic Understanding

The study of the mechanism of action of this compound is a journey from broad biological observations to the precise identification of molecular interactions and their downstream consequences. By employing a systematic and multi-faceted approach that integrates unbiased target identification with detailed pathway analysis and in vivo validation, researchers can construct a comprehensive and robust model of how this promising natural compound exerts its therapeutic effects. The insights gained from such studies will not only advance our fundamental understanding of cell signaling but also pave the way for the rational design and development of novel therapeutics based on the cinnamate scaffold.

IV. References

  • Ahmad, S. F., et al. (2013). Ethyl 3',4',5'-trimethoxythionocinnamate modulates NF-κB and Nrf2 transcription factors. European Journal of Pharmacology, 701(1-3), 1-9.

  • Ajuebor, M. N., et al. (2000). Carrageenan-induced paw edema in rats: a model of acute inflammation. Methods in Molecular Biology, 135, 127-133.

  • Bantscheff, M., et al. (2007). Quantitative chemical proteomics reveals mechanisms of action of clinical ABL kinase inhibitors. Nature Biotechnology, 25(9), 1035-1044.

  • De, P., et al. (2021). Cinnamic acid and its derivatives: A comprehensive review of their biological activities. Molecules, 26(6), 1647.

  • Molina-Salinas, G. M., et al. (2022). In vitro evidence that the anti-inflammatory effect of synthetic cinnamate-derived dienes is directly linked to a macrophage repolarization. Fundamental & Clinical Pharmacology, 36(5), 850-859.

  • QIAGEN. (n.d.). Gene Reporter Assays | Signaling Pathway Analysis. Retrieved from [Link]

  • Shen, Y., et al. (2024). Ethyl cinnamate suppresses tumor growth through anti-angiogenesis by attenuating VEGFR2 signal pathway in colorectal cancer. Journal of Ethnopharmacology, 326, 117913.

  • Silva, F., et al. (2021). Synthetic Cinnamides and Cinnamates: Antimicrobial Activity, Mechanism of Action, and In Silico Study. Molecules, 26(16), 4883.

  • Umar, M. I., et al. (2018). In Vivo Animal Models in Preclinical Evaluation of Anti-Inflammatory Activity-A Review. Inflammopharmacology, 26(1), 1-17.

  • BMG LABTECH. (n.d.). Gene reporter assays. Retrieved from [Link]

  • Martinez Molina, D., et al. (2013). Monitoring drug-target engagement in cells and tissues using the cellular thermal shift assay. Science, 341(6141), 84-87.

  • Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols, 9(9), 2100-2122.

  • Medard, G., et al. (2015). Kinobeads profiling of the NCI-60 panel of human cancer cell lines. ACS Chemical Biology, 10(6), 1547-1557.

  • Murata, M., et al. (2018). Cytotoxicity and Pro-/Anti-inflammatory Properties of Cinnamates, Acrylates and Methacrylates Against RAW264.7 Cells. In Vivo, 32(6), 1337-1345.

  • SciSpace. (n.d.). Sonochemical Synthesis of Ethyl Cinnamate. Retrieved from [Link]

  • Vasas, A., et al. (2015). Antibacterial mechanisms of cinnamon and its constituents: A review. Microbial Pathogenesis, 86, 1-10.

  • Bantscheff, M., et al. (2011). Chemoproteomics profiling of kinase inhibitors and target discovery. Methods in Molecular Biology, 753, 153-171.

  • Al-Sanea, M. M., et al. (2022). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology, 62, 143-163.

  • PubMed. (2016). High-yield synthesis of bioactive ethyl cinnamate by enzymatic esterification of cinnamic acid. Retrieved from [Link]

  • Cravatt, B. F., et al. (2008). Target deconvolution techniques in modern phenotypic profiling. Current Opinion in Chemical Biology, 12(1), 61-68.

  • ResearchGate. (2023). Chemoproteomics, A Broad Avenue to Target Deconvolution. Retrieved from [Link]

  • PubMed. (2015). Glutamate excitotoxicity activates the MAPK/ERK signaling pathway and induces the survival of rat hippocampal neurons in vivo. Retrieved from [Link]

  • PubMed. (2021). Impact of environmental toxicants on p38- and ERK-MAPK signaling pathways in the central nervous system. Retrieved from [Link]

  • YouTube. (2024). Lab 4 - Target Deconvolution Explanation | Ali Denton & Kristina Ulicna. Retrieved from [Link]

  • PubMed Central. (2000). The Mitogen-Activated Protein Kinase Pathway Mediates Estrogen Neuroprotection after Glutamate Toxicity in Primary Cortical Neurons. Retrieved from [Link]

  • NCBI Bookshelf. (2012). Mechanism of Action Assays for Enzymes. Retrieved from [Link]

  • Tipton, K. F., & Boyce, S. (2000). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Current Medicinal Chemistry, 7(2), 169-191.

  • The Good Scents Company. (n.d.). ethyl (Z)-cinnamate. Retrieved from [Link]

  • NIST. (n.d.). Ethyl (Z)-cinnamate. Retrieved from [Link]

  • ResearchGate. (2016). High-yield synthesis of bioactive ethyl cinnamate by enzymatic esterification of cinnamic acid. Retrieved from [Link]

  • PubMed. (2016). High-yield synthesis of bioactive ethyl cinnamate by enzymatic esterification of cinnamic acid. Retrieved from [Link]

  • Wikipedia. (n.d.). Ethyl cinnamate. Retrieved from [Link]

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  • ResearchGate. (2018). Investigate interaction between ethyl cinnamate with E6 protein. Retrieved from [Link]

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Potential therapeutic applications of (Z)-Ethyl cinnamate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Therapeutic Potential of (Z)-Ethyl Cinnamate

Authored by: A Senior Application Scientist

Abstract

Ethyl cinnamate, an ester of cinnamic acid and ethanol, is a naturally occurring aromatic compound found in the essential oils of plants like cinnamon and Kaempferia galanga[1][2]. While it exists as both (E) and (Z) stereoisomers, the vast majority of existing research focuses on the more stable (E)-isomer or does not differentiate between the two. This guide addresses the potential therapeutic applications of the (Z)-isomer, drawing foundational insights from studies on ethyl cinnamate in general while highlighting the critical need for isomer-specific research. We will delve into its promising anticancer, anti-inflammatory, antimicrobial, and neuroprotective properties, providing detailed mechanistic insights, experimental protocols, and a critical evaluation of its toxicological profile. This document is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic frontier of this specific phenylpropanoid.

Introduction to this compound: Chemical Profile and Isomeric Considerations

This compound (cis-ethyl cinnamate) is an organic ester with the molecular formula C₁₁H₁₂O₂ and a molecular weight of 176.21 g/mol [3]. It is a liquid at room temperature, slightly soluble in water but readily soluble in organic solvents like ethanol[4].

A critical consideration for its therapeutic evaluation is the stereochemistry of the double bond in the propenoate chain. Most commercial and naturally extracted ethyl cinnamate is predominantly the (E)-isomer (trans-ethyl cinnamate) due to its greater thermodynamic stability. Some studies have indicated that biological activity can be highly dependent on stereochemistry. For instance, in the context of acaricidal activity, (E)-cinnamates were found to be more effective than their (Z)-isomers[5]. This underscores the importance of isolating or synthesizing the pure (Z)-isomer to accurately assess its unique therapeutic potential. Throughout this guide, we will specify when the literature refers to the general "ethyl cinnamate" (EC) as a proxy for initiating (Z)-isomer-specific investigations.

Potential Therapeutic Application: Anticancer Activity

Cinnamic acid and its derivatives have garnered significant interest for their antiproliferative, antiangiogenic, and antitumorigenic properties[6]. Ethyl cinnamate, in particular, has demonstrated notable potential in suppressing tumor growth, primarily through the inhibition of angiogenesis[1][7].

Mechanism of Action: Attenuation of the VEGFR2 Signaling Pathway

The predominant mechanism for the anti-angiogenic effect of ethyl cinnamate is its interaction with the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2)[7]. Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis, and is largely driven by the binding of VEGF to VEGFR2 on endothelial cells.

Ethyl cinnamate has been shown to:

  • Directly Bind to VEGFR2: It forms a hydrogen bond within the ATP-binding site of the VEGFR2 kinase domain, inhibiting its activity[7].

  • Inhibit VEGFR2 Phosphorylation: By blocking the ATP-binding site, it prevents the autophosphorylation of VEGFR2 that is necessary for downstream signal transduction[7].

  • Suppress Downstream Signaling: Consequently, it inhibits the activation of key downstream pathways, including PI3K/Akt and MEK/ERK, which are crucial for endothelial cell proliferation, migration, and survival[1][7].

  • Induce Apoptosis: In human umbilical vein endothelial cells (HUVECs), ethyl cinnamate treatment leads to an increased apoptosis rate and a decreased Bcl-2/Bax ratio, with a reported IC₅₀ value of 31.79 μM[1].

This cascade of inhibition ultimately suppresses the key processes of angiogenesis, including endothelial cell proliferation, migration, invasion, and tube formation[7].

Diagram: VEGFR2 Signaling Pathway Inhibition by Ethyl Cinnamate

VEGFR2_Pathway VEGF VEGF VEGFR2 VEGFR2 Receptor VEGF->VEGFR2 Binds P_VEGFR2 Phosphorylated VEGFR2 VEGFR2->P_VEGFR2 Autophosphorylation EC This compound EC->VEGFR2 Inhibits (ATP-binding site) PI3K PI3K P_VEGFR2->PI3K MEK MEK P_VEGFR2->MEK Akt Akt PI3K->Akt Proliferation Cell Proliferation, Migration, Survival Akt->Proliferation ERK ERK1/2 MEK->ERK ERK->Proliferation

Caption: Inhibition of the VEGFR2 signaling cascade by this compound.

In Vitro and In Vivo Data Summary

The following table summarizes key findings from studies on ethyl cinnamate's anti-angiogenic and anticancer effects.

Model System Compound Concentration/Dose Key Findings Reference
HUVECsEthyl Cinnamate0-80 µMInhibited VEGF-induced viability, motility, and tube formation. Induced apoptosis with an IC₅₀ of 31.79 µM.[1]
Zebrafish EmbryosEthyl Cinnamate1-4 µMInhibited blood vessel formation and decreased intact intersegmental vessels.[1]
HT29 Colon Cancer Xenograft (Mice)Ethyl Cinnamate15, 30, 60 mg/kg (p.o.)Suppressed tumor growth and angiogenesis in a dose-dependent manner. Inhibited expression of p-VEGFR2, p-Akt, and p-ERK1/2.[1]
Experimental Protocol: Endothelial Cell Tube Formation Assay

This assay is a cornerstone for evaluating the anti-angiogenic potential of a compound in vitro by assessing its ability to disrupt the formation of capillary-like structures by endothelial cells.

Principle: Endothelial cells, such as HUVECs, when cultured on a basement membrane extract (e.g., Matrigel), will differentiate and form three-dimensional, tube-like structures. Anti-angiogenic compounds will inhibit this process.

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Endothelial Cell Growth Medium (EGM-2)

  • Basement Membrane Matrix (e.g., Matrigel)

  • This compound stock solution (in DMSO)

  • 96-well culture plates

  • VEGF (Vascular Endothelial Growth Factor)

  • Calcein AM fluorescent dye

  • Fluorescence microscope

Step-by-Step Methodology:

  • Plate Coating: Thaw Matrigel on ice overnight. Using pre-chilled pipette tips, add 50 µL of Matrigel to each well of a 96-well plate.

  • Gel Polymerization: Incubate the plate at 37°C for 30-60 minutes to allow the Matrigel to solidify.

  • Cell Preparation: Culture HUVECs to ~80% confluency. Harvest the cells using trypsin and resuspend them in basal medium to a concentration of 2 x 10⁵ cells/mL.

  • Treatment: Prepare serial dilutions of this compound in basal medium containing VEGF (e.g., 50 ng/mL). Include a vehicle control (DMSO) and a positive control (e.g., Suramin).

  • Cell Seeding: Add 100 µL of the HUVEC suspension to each Matrigel-coated well.

  • Incubation: Gently add 100 µL of the prepared treatment solutions to the corresponding wells. Incubate the plate at 37°C in a 5% CO₂ incubator for 4-12 hours.

  • Visualization: After incubation, carefully remove the medium. Stain the cells with Calcein AM for 30 minutes. Visualize the tube network using a fluorescence microscope.

  • Quantification: Capture images and quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin).

Potential Therapeutic Application: Anti-inflammatory Activity

Chronic inflammation is a key driver of numerous diseases. Cinnamate derivatives have shown promise as anti-inflammatory agents[8][9]. Ethyl p-methoxycinnamate (EPMC), a closely related compound, has demonstrated significant in vitro and in vivo anti-inflammatory activity, suggesting that ethyl cinnamate warrants similar investigation[8][10].

Mechanism of Action: Inhibition of Pro-inflammatory Mediators

The anti-inflammatory effects of cinnamate derivatives are often attributed to their ability to modulate key inflammatory pathways.

  • COX Enzyme Inhibition: EPMC has been shown to non-selectively inhibit both cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes, with IC₅₀ values of 1.12 µM and 0.83 µM, respectively[10]. These enzymes are critical for the synthesis of prostaglandins, which are key mediators of inflammation.

  • Cytokine Suppression: Studies on EPMC also show it can significantly inhibit the production of pro-inflammatory cytokines like Interleukin-1 (IL-1) and Tumor Necrosis Factor-alpha (TNF-α)[11].

  • Suppression of LPS-induced Inflammation: Methyl cinnamate, another related ester, has been shown to potently suppress the expression of Cox2, Nos2, and Tnfα mRNAs induced by lipopolysaccharide (LPS) in RAW264.7 macrophage cells[9].

Given these findings in structurally similar compounds, it is highly probable that this compound exerts anti-inflammatory effects through similar mechanisms.

Experimental Protocol: In Vitro Albumin Denaturation Assay

This is a simple, high-throughput assay to screen for anti-inflammatory activity. The denaturation of proteins is a well-documented cause of inflammation.

Principle: When heated, bovine serum albumin (BSA) undergoes denaturation and expresses antigens, which are associated with type III hypersensitivity reactions and inflammation. A compound with anti-inflammatory activity will inhibit this heat-induced denaturation.

Materials:

  • Bovine Serum Albumin (BSA), 1% solution

  • This compound stock solution (in DMSO)

  • Phosphate Buffered Saline (PBS), pH 6.4

  • Diclofenac Sodium (as a positive control)

  • Spectrophotometer

Step-by-Step Methodology:

  • Reaction Mixture Preparation: In separate test tubes, prepare the following mixtures (total volume 5 mL):

    • Control: 4.7 mL of 1% BSA solution + 0.3 mL of PBS.

    • Vehicle Control: 4.7 mL of 1% BSA solution + 0.3 mL of DMSO.

    • Test Samples: 4.7 mL of 1% BSA solution + 0.3 mL of this compound at various concentrations (e.g., 10, 50, 100, 200 µg/mL).

    • Positive Control: 4.7 mL of 1% BSA solution + 0.3 mL of Diclofenac Sodium at the same concentrations.

  • Incubation: Incubate all tubes at 37°C for 20 minutes.

  • Heat-Induced Denaturation: Transfer the tubes to a water bath and heat at 70°C for 10 minutes.

  • Cooling: Cool the tubes to room temperature.

  • Measurement: Measure the absorbance (turbidity) of the solutions at 660 nm using a spectrophotometer.

  • Calculation: Calculate the percentage inhibition of denaturation using the formula: % Inhibition = [1 - (Absorbance of Test / Absorbance of Control)] * 100

Potential Therapeutic Application: Antimicrobial Activity

The rise of antimicrobial resistance necessitates the discovery of new therapeutic agents. Cinnamic acid and its esters have demonstrated broad-spectrum activity against pathogenic bacteria and fungi[12][13][14].

Mechanism of Action and Spectrum of Activity

The antimicrobial activity of cinnamate esters is linked to their lipophilicity. Esterification of cinnamic acid increases its ability to penetrate microbial cell membranes[12][13]. The length of the ester's alkyl chain influences this activity, with studies showing that increasing the chain length from methyl to butyl can enhance potency[12].

(Trans)-Ethyl cinnamate has shown bioactivity against a range of microbes, including:

  • Fungi: Candida albicans, C. tropicalis, Aspergillus flavus, and Penicillium citrinum[12][13].

  • Bacteria: Staphylococcus aureus, S. epidermidis, and Pseudomonas aeruginosa[13].

The mechanism is believed to involve disruption of the cell membrane, leading to leakage of intracellular components and eventual cell death.

Antimicrobial Activity Data Summary

The following table presents Minimum Inhibitory Concentration (MIC) values for ethyl cinnamate against various microbial strains. A lower MIC value indicates higher antimicrobial potency.

Microorganism Compound MIC (µM) Reference
Candida albicans (ATCC-76485)Ethyl Cinnamate726.36[12][13]
Candida tropicalis (ATCC-13803)Ethyl Cinnamate726.36[12][13]
Aspergillus flavus (LM-171)Ethyl Cinnamate726.36[12][13]
Staphylococcus aureus (ATCC-35903)Ethyl Cinnamate726.36[13]
Staphylococcus epidermidis (ATCC-12228)Ethyl Cinnamate726.36[13]
Pseudomonas aeruginosa (ATCC-25853)Ethyl Cinnamate1075.63[13]
Experimental Protocol: Broth Microdilution for MIC Determination

This is the standard method for determining the minimum inhibitory concentration of an antimicrobial agent.

Diagram: General Workflow for MIC Determination

MIC_Workflow A Prepare serial 2-fold dilutions of this compound in 96-well plate with broth C Add inoculum to each well (except sterility control) A->C B Prepare standardized microbial inoculum (e.g., 0.5 McFarland) B->C D Incubate plate (e.g., 37°C for 24h) C->D E Visually inspect for turbidity or add viability indicator (e.g., Resazurin) D->E F Determine MIC: Lowest concentration with no visible growth E->F

Caption: Workflow for Minimum Inhibitory Concentration (MIC) assay.

Other Potential Applications: Neuroprotection and More

  • Neuroprotection: Phenylpropanoids related to ethyl cinnamate have shown the ability to protect cultured cortical neurons from glutamate-induced neurotoxicity[15]. The α,β-unsaturated ester moiety is considered vital for this activity, suggesting this compound could be a candidate for neuroprotective drug development.

  • Vasorelaxant Activity: Ethyl cinnamate exhibits vasorelaxant properties, inhibiting tonic contractions induced by high K⁺ and phenylephrine in rat aorta with IC₅₀ values of 0.30 mM and 0.38 mM, respectively[1].

  • Sunscreen Agent: Due to its aromatic structure, ethyl cinnamate absorbs UV radiation and has been shown to have a Sun Protection Factor (SPF) of 4.769 at a concentration of 10 ppm, making it more effective than its parent compound, cinnamic acid[16].

Safety and Toxicological Profile

For any compound to be considered for therapeutic use, a thorough understanding of its safety profile is essential.

  • Acute Toxicity: Ethyl cinnamate is generally considered to have low acute toxicity. The oral LD₅₀ in rats is reported as 4,000 mg/kg, and the dermal LD₅₀ in rabbits is >5,000 mg/kg[17].

  • Irritation: It may cause mild skin and eye irritation upon direct or prolonged contact[4].

  • Carcinogenicity: There is no conclusive evidence linking ethyl cinnamate to carcinogenic effects according to classifications by the International Agency for Research on Cancer (IARC) or the U.S. Environmental Protection Agency (EPA)[4][17][18].

  • Environmental Profile: The substance is not considered to be persistent, bioaccumulative, and toxic (PBT)[18][19].

While this data is reassuring, it is likely based on the (E)-isomer. A full toxicological workup of the pure (Z)-isomer would be required as part of any formal drug development program.

Conclusion and Future Directions

The existing body of research on ethyl cinnamate provides a compelling rationale for the investigation of its (Z)-isomer as a potential therapeutic agent. The compound's demonstrated ability to modulate key biological pathways involved in cancer, inflammation, and microbial growth positions it as a versatile scaffold for drug discovery.

Key future research should focus on:

  • Stereospecific Synthesis: Developing efficient and scalable methods for synthesizing pure this compound to enable accurate biological evaluation.

  • Comparative Studies: Directly comparing the in vitro and in vivo efficacy and potency of the (Z)- and (E)-isomers across all identified therapeutic areas.

  • Pharmacokinetic Profiling: Determining the absorption, distribution, metabolism, and excretion (ADME) properties of the (Z)-isomer to assess its drug-like potential.

  • Lead Optimization: Using the this compound structure as a starting point for medicinal chemistry campaigns to develop analogues with improved potency, selectivity, and pharmacokinetic properties.

By systematically addressing these areas, the scientific community can fully unlock the therapeutic potential of this specific and promising natural product derivative.

References

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A Technical Guide to the Photochemical Isomerization of Ethyl Cinnamate: Mechanisms, Protocols, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The photochemical isomerization of ethyl cinnamate represents a cornerstone reaction in the study of photochemistry, offering a lucid example of cis-trans isomerism driven by light. This technical guide provides an in-depth exploration of this process, designed for researchers, chemists, and drug development professionals. We dissect the core mechanistic principles governing the transformation between the (E) and (Z)-isomers, detailing the roles of direct photoexcitation and triplet-sensitized pathways. This document furnishes field-proven experimental protocols for conducting the isomerization, including reaction setup, irradiation conditions, and comprehensive analytical methodologies for monitoring reaction kinetics and quantifying isomeric ratios. By explaining the causality behind experimental choices—from solvent selection to the strategic use of photosensitizers—this guide serves as a self-validating framework for robust and reproducible research.

Introduction: The Significance of Photoisomerization

Photochemical isomerization, the process by which a molecule is converted into an isomeric form through the absorption of light, is a fundamental reaction with profound implications in materials science, pharmacology, and synthetic chemistry. The reversible transformation between cis (Z) and trans (E) isomers of an alkene can dramatically alter a molecule's physical, chemical, and biological properties. Ethyl cinnamate, an α,β-unsaturated ester, serves as an exemplary model system for studying these transformations due to its well-defined photophysics and the distinct properties of its isomers. The thermodynamically more stable (E)-isomer can be efficiently converted to the less stable (Z)-isomer upon UV or visible light irradiation, establishing a photostationary state (PSS) whose composition is dependent on the reaction conditions. Understanding and controlling this equilibrium is critical for applications ranging from the synthesis of complex organic molecules to the development of photoswitchable materials.[1]

Mechanistic Pathways of Isomerization

The conversion between (E)- and (Z)-ethyl cinnamate can proceed through two primary mechanistic routes upon photoexcitation: direct irradiation and triplet-sensitized energy transfer. The choice of pathway dictates the efficiency and outcome of the reaction.

Direct Photoexcitation

Upon absorption of a photon of suitable energy (typically in the UVB or UVC range), the ethyl cinnamate molecule is promoted from its ground state (S₀) to an excited singlet state (S₁).[2] In this excited state, the π-bond of the alkene has a reduced bond order, which facilitates rotation around the carbon-carbon double bond. The molecule can then relax from this twisted geometry back to the ground state, partitioning between the (E) and (Z) isomers.

However, a significant portion of the excited singlet state molecules can undergo intersystem crossing (ISC) to the corresponding triplet state (T₁).[3] This process is often the dominant pathway for isomerization. From the T₁ state, the molecule relaxes to a twisted intermediate geometry before decaying back to the S₀ state as either the (E) or (Z) isomer.[2] In ethanol, the quantum yields for the direct photoisomerization of ethyl cinnamate have been reported as φ(trans → cis) = 0.26 and φ(cis → trans) = 0.29.[3] This indicates that a substantial fraction of photoexcited molecules deactivates non-productively back to the starting isomer.[3]

G cluster_ground Ground State (S₀) cluster_singlet Singlet Excited State (S₁) cluster_triplet Triplet Excited State (T₁) E-S0 E-Isomer (S₀) S1 Excited Singlet (S₁) (Planar Geometry) E-S0->S1 Absorption (hν) Z-S0 Z-Isomer (S₀) Twisted_S1 Twisted S₁ Intermediate S1->Twisted_S1 Rotation T1 Excited Triplet (T₁) (Planar Geometry) S1->T1 Twisted_S1->E-S0 Relaxation Twisted_S1->Z-S0 Relaxation Twisted_T1 Twisted T₁ Intermediate (Perpendicular Geometry) T1->Twisted_T1 Rotation Twisted_T1->E-S0 Relaxation Twisted_T1->Z-S0 Isomerization

Caption: Direct photoexcitation and isomerization pathway for ethyl cinnamate.

Triplet-Sensitized Isomerization

A more efficient and selective method for achieving isomerization is through the use of a triplet photosensitizer. This approach is particularly valuable when using lower-energy visible light, which is not absorbed by ethyl cinnamate itself.[1] The process involves:

  • Excitation of the Sensitizer: The photosensitizer (Sens) absorbs a photon and is promoted to its excited singlet state (¹Sens*).

  • Intersystem Crossing: The sensitizer undergoes highly efficient ISC to its long-lived triplet state (³Sens*).

  • Triplet-Triplet Energy Transfer: The ³Sens* collides with a ground-state ethyl cinnamate molecule (E- or Z-isomer) and transfers its energy via a Dexter energy transfer mechanism. This process requires the triplet energy of the sensitizer to be higher than that of the ethyl cinnamate.[1]

  • Isomerization: The resulting triplet-state ethyl cinnamate (³EC*) undergoes rotation around the C=C bond and relaxes to a photostationary state mixture of (E)- and (Z)-isomers, while the sensitizer returns to its ground state.[1]

Commonly used sensitizers include acetophenone, benzophenone, and transition metal complexes like fac-Ir(ppy)₃.[1] This method often leads to a different photostationary state composition compared to direct irradiation.

G cluster_sens Sensitizer Cycle cluster_ec Ethyl Cinnamate Cycle Sens_S0 Sens (S₀) Sens_S1 ¹Sens* (S₁) Sens_S0->Sens_S1 Absorption (hν) Sens_T1 ³Sens* (T₁) Sens_S1->Sens_T1 ISC Sens_T1->Sens_S0 Energy Transfer EC_S0 E-EC (S₀) EC_T1 ³EC* (T₁) EC_S0->EC_T1 Energy Transfer PSS Photostationary State (E-EC + Z-EC) EC_T1->PSS Isomerization & Relaxation

Caption: Triplet-sensitized photoisomerization mechanism.

Experimental Protocols

Reproducibility in photochemical experiments hinges on meticulous control of reaction parameters. Below are detailed protocols for both direct and sensitized isomerization.

Protocol 1: Direct UV-Mediated Isomerization

This protocol describes the isomerization of (E)-ethyl cinnamate to a photostationary state using a UV light source.

Materials & Equipment:

  • (E)-Ethyl cinnamate

  • Spectroscopic grade solvent (e.g., ethanol, acetonitrile)

  • Quartz reaction vessel or cuvette

  • UV lamp (e.g., medium-pressure mercury lamp with a Pyrex filter for UVB, or a low-pressure lamp for 254 nm)

  • Magnetic stirrer and stir bar

  • Analytical instruments: UV-Vis Spectrophotometer, HPLC system.

Procedure:

  • Solution Preparation: Prepare a dilute solution of (E)-ethyl cinnamate (e.g., 0.01 M) in the chosen solvent. Causality: The concentration must be low enough to ensure uniform light penetration and prevent self-quenching or photodimerization.

  • Reaction Setup: Transfer the solution to the quartz reaction vessel. Quartz is essential as it is transparent to UV radiation below 300 nm. Place the vessel in a fixed position relative to the UV lamp to ensure constant light intensity.

  • Irradiation: Begin stirring and turn on the UV lamp. To monitor the reaction progress, withdraw small aliquots at regular time intervals (e.g., every 5-10 minutes).

  • Analysis: Analyze each aliquot using UV-Vis spectroscopy and/or HPLC to determine the ratio of (E) to (Z) isomers. The reaction is complete when this ratio no longer changes, indicating that the photostationary state has been reached.

  • Work-up (for isolation): If isolation of the (Z)-isomer is desired, the solvent can be removed under reduced pressure. The resulting mixture of isomers can then be separated by column chromatography.

Protocol 2: Visible-Light Sensitized Isomerization

This protocol utilizes a photocatalyst to isomerize (E)-ethyl cinnamate using visible light, a greener and often more selective approach.[4]

Materials & Equipment:

  • (E)-Ethyl cinnamate

  • Photocatalyst (e.g., fac-Ir(ppy)₃ or Ir₂(ppy)₄Cl₂)[4]

  • Anhydrous solvent (e.g., acetonitrile)

  • Standard glass reaction vessel (Schlenk tube)

  • Visible light source (e.g., 5W blue LED lamp, λ ≈ 460–470 nm)[4]

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (optional, but recommended for catalyst stability)

Procedure:

  • Solution Preparation: In a reaction vessel, dissolve (E)-ethyl cinnamate (e.g., 0.1 M) and the photocatalyst (e.g., 1 mol%) in acetonitrile.[4]

  • Reaction Setup: Place the vessel at a fixed distance from the blue LED lamp. Ensure efficient stirring. For air-sensitive catalysts, the solution should be degassed and kept under an inert atmosphere (N₂ or Ar).

  • Irradiation: Irradiate the solution with the blue LEDs at room temperature. The reaction progress can be monitored by taking aliquots and analyzing via HPLC or ¹H NMR.

  • Monitoring: The reaction typically reaches a photostationary state within 2-24 hours, depending on the catalyst and substrate concentration.[1][4]

  • Purification: After the reaction, the catalyst can be removed by passing the solution through a short plug of silica gel, and the solvent can be evaporated to yield the mixture of isomers.

Analytical Characterization

Accurate quantification of the (E) and (Z) isomers is crucial for determining reaction kinetics and quantum yields.

UV-Vis Spectroscopy

The (E) and (Z) isomers of ethyl cinnamate have distinct UV absorption spectra due to differences in their molecular geometry. The more planar (E)-isomer has a more extensive π-conjugated system, resulting in a higher molar absorptivity (ε) and a longer absorption wavelength (λ_max) compared to the sterically hindered (Z)-isomer.[5]

IsomerTypical λ_max (in Ethanol)Notes
(E)-Ethyl Cinnamate~278 nmStrong π → π* transition.
This compound~260 nmHypsochromic (blue) shift and lower intensity due to steric hindrance.[5]

By monitoring the change in absorbance at the λ_max of the (E)-isomer, one can follow its disappearance and the approach to the photostationary state.

High-Performance Liquid Chromatography (HPLC)

HPLC is the most reliable method for the separation and quantification of the isomeric mixture. A reverse-phase C18 column is typically effective.

Typical HPLC Conditions:

  • Column: C18 (e.g., 5 µm, 4.6 mm x 150 mm)[6]

  • Mobile Phase: Isocratic mixture of water and acetonitrile (e.g., 40:60 v/v)[6]

  • Flow Rate: 1.0 mL/min[6]

  • Detection: UV detector set to a wavelength where both isomers absorb (e.g., 270 nm).

  • Retention Time: The more polar (Z)-isomer typically elutes before the (E)-isomer. The retention time for ethyl p-methoxycinnamate, a related compound, is around 6.2 minutes under similar conditions.[6]

Quantification is achieved by integrating the peak areas of the two isomers and comparing them to calibration curves prepared with pure standards.

Factors Influencing Isomerization

The efficiency and equilibrium position of the photoisomerization are sensitive to several environmental factors.

G cluster_factors main Photochemical Isomerization of Ethyl Cinnamate Photostationary State (Z/E Ratio) Quantum Yield (φ) factors Influencing Factors solvent Solvent Polarity sensitizer Sensitizer (Energy & Conc.) wavelength Irradiation Wavelength temp Temperature solvent->main:pss Affects state energies sensitizer->main:pss Determines T₁ population wavelength->main:qy Affects ε ratio (λ) temp->main:pss Influences thermal back-reaction

Caption: Key factors influencing the outcome of photoisomerization.

  • Solvent: The polarity of the solvent can influence the energy levels of the excited states and the rate of intersystem crossing.[7] Solute-solvent interactions can alter the potential energy surfaces of the chromophore, thereby affecting the reaction outcome.[7]

  • Photosensitizer: The choice of sensitizer is critical. Its triplet energy must be sufficient to excite the ethyl cinnamate, and its concentration will affect the rate of energy transfer.

  • Wavelength: In direct irradiation, the wavelength of light determines the initial excited state. The ratio of molar absorptivities of the (E) and (Z) isomers at the irradiation wavelength directly influences the composition of the photostationary state.

  • Temperature: While the primary reaction is photochemical, temperature can influence the rate of any competing thermal (ground-state) isomerization, particularly the relaxation of the less stable (Z)-isomer back to the (E)-isomer.

Competing Reactions: Photodimerization

Under certain conditions, particularly at high concentrations or in the solid state, ethyl cinnamate can undergo a [2+2] photocycloaddition reaction to form cyclobutane dimers, known as truxillates.[8] This reaction competes with isomerization and can reduce the yield of the desired (Z)-isomer. The use of dilute solutions, as specified in the protocols, is the primary method to suppress this bimolecular side reaction.[9]

Conclusion

The photochemical isomerization of ethyl cinnamate is a versatile and mechanistically rich reaction that provides a powerful platform for both fundamental research and practical application. By carefully selecting the reaction pathway—direct versus sensitized—and controlling key experimental parameters such as solvent, wavelength, and concentration, researchers can effectively manipulate the isomeric composition. The detailed protocols and analytical frameworks presented in this guide offer a robust foundation for professionals seeking to harness the principles of photochemistry for synthesis, materials design, and drug development.

References

  • Weaver, J. D., et al. (2014). Visible-Light Photocatalytic E to Z Isomerization of Activated Olefins. Molecules, 19(10), 16569-16581. [URL: https://www.mdpi.com/1420-3049/19/10/16569]
  • Lu, L., et al. (2019). Synthesis of (Z)-Cinnamate Derivatives via Visible-Light-Driven E-to-Z Isomerization. The Journal of Organic Chemistry, 84(21), 14059-14066. [URL: https://pubs.acs.org/doi/10.1021/acs.joc.9b02035]
  • Yamazaki, K., et al. (2020). Substitution effect on the nonradiative decay and trans → cis photoisomerization route: a guideline to develop efficient cinnamate-based sunscreens. Physical Chemistry Chemical Physics, 22(44), 25616-25626. [URL: https://pubs.rsc.org/en/content/articlelanding/2020/cp/d0cp04257a]
  • Oliveros, E., et al. (2012). Isomerization of E-Cinnamamides into Z-Cinnamamides Using a Recycling Photoreactor. Molecules, 17(9), 10516-10531. [URL: https://www.mdpi.com/1420-3049/17/9/10516]
  • Adianingsih, O. R., et al. (2023). Validation of High-Performance Liquid Chromatography (HPLC) Method for Quantification of Ethyl p-Methoxycinnamate in Kaempferia galanga Extract. Tropical Journal of Natural Product Research, 7(8), 3829-3835. [URL: https://www.researchgate.
  • Lewis, F. D., et al. (1987). Lewis acid catalysis of photochemical reactions. 7. Photodimerization and cross-cycloaddition of cinnamic esters. Journal of the American Chemical Society, 109(1), 128-135. [URL: https://www.researchgate.net/publication/250106208_Lewis_acid_catalysis_of_photochemical_reactions_7_Photodimerization_and_cross-cycloaddition_of_cinnamic_esters]
  • Weiss, R. G., et al. (1981). Photocycloaddition in liquid ethyl cinnamate and in ethyl cinnamate glasses. The photoreaction as a probe into the micromorphology of the solid. Journal of the American Chemical Society, 103(24), 7357-7363. [URL: https://pubs.acs.org/doi/abs/10.1021/ja00414a042]
  • IUPAC. Compendium of Chemical Terminology, 2nd ed. (the "Gold Book"). (1997). Online corrected version: (2006–) "photostationary state". [URL: https://goldbook.iupac.org/terms/view/P04670]
  • Ashworth, G., et al. (2021). Solvent Effects on Ultrafast Photochemical Pathways. Accounts of Chemical Research, 54(24), 4477-4487. [URL: https://pubs.acs.org/doi/10.1021/acs.accounts.1c00561]
  • Turoňová, A., et al. (2020). Z isomerisation of cinnamate embedded in ZnAl and MgAl layered double hydroxides. Applied Clay Science, 190, 105574. [URL: https://core.ac.uk/download/pdf/322588325.pdf]

Sources

Methodological & Application

Application Note & Protocol: Stereoselective Synthesis of (Z)-Ethyl Cinnamate

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction

(Z)-Cinnamic esters, including (Z)-Ethyl cinnamate, are valuable compounds found in various natural products and serve as key intermediates in organic synthesis.[1] Their thermodynamically less stable Z-configuration presents a significant synthetic challenge, as most standard olefination methods favor the formation of the more stable (E)-isomer.[2] The distinct biological activities often associated with specific geometric isomers underscore the importance of stereoselective control in their synthesis.[3][4] This document provides a detailed guide to proven methodologies for achieving high Z-selectivity in the synthesis of ethyl cinnamate, focusing on the underlying principles and providing actionable protocols.

Strategic Approaches to (Z)-Alkene Synthesis

Achieving a high degree of stereoselectivity for the (Z)-isomer requires careful selection of the synthetic route. The primary strategies can be broadly categorized as:

  • Modified Olefination Reactions: These methods adapt classical olefination reactions, such as the Horner-Wadsworth-Emmons reaction, to kinetically favor the Z-isomer.

  • Semihydrogenation of Alkynes: This approach involves the stereospecific reduction of a carbon-carbon triple bond to a (Z)-double bond.

  • Geometric Isomerization: This technique converts the more readily available (E)-isomer to the desired (Z)-isomer, often through photochemical methods.

This guide will detail protocols for the first two strategies, which are widely applicable and provide excellent stereocontrol.

Method 1: The Still-Gennari Modification of the Horner-Wadsworth-Emmons (HWE) Reaction

The Horner-Wadsworth-Emmons (HWE) reaction typically yields (E)-alkenes with high selectivity.[5][6] However, the Still-Gennari modification employs phosphonates with electron-withdrawing groups, which alters the reaction kinetics to favor the formation of the (Z)-alkene.[5][6][7]

Mechanistic Rationale for (Z)-Selectivity

The key to the Still-Gennari olefination's (Z)-selectivity lies in the use of phosphonates with highly electronegative ester groups, such as bis(2,2,2-trifluoroethyl)phosphonoacetate.[6][8] These electron-withdrawing groups accelerate the elimination of the oxaphosphetane intermediate.[5][9] The reaction proceeds under kinetic control, and the transition state leading to the syn-oxaphosphetane, which subsequently collapses to the (Z)-alkene, is favored.[9] The use of a strong, non-coordinating base system, like potassium bis(trimethylsilyl)amide (KHMDS) with 18-crown-6, prevents the reversal of the initial addition step, locking in the kinetic product.[7][9]

Experimental Workflow: Still-Gennari Olefination

G cluster_prep Reagent Preparation cluster_reaction Reaction cluster_workup Workup & Purification P Ethyl bis(2,2,2-trifluoroethyl)phosphonoacetate C Add Phosphonate to Base (Ylide Formation) P->C B KHMDS & 18-crown-6 in THF B->C A Cool to -78 °C A->C D Add Benzaldehyde C->D E Stir at -78 °C D->E F Quench with Sat. NH4Cl E->F G Extract with Ether F->G H Dry & Concentrate G->H I Column Chromatography H->I J Obtain this compound I->J

Caption: Workflow for Still-Gennari Olefination.

Detailed Protocol: Still-Gennari Synthesis of this compound

Materials:

  • Ethyl bis(2,2,2-trifluoroethyl)phosphonoacetate

  • Potassium bis(trimethylsilyl)amide (KHMDS)

  • 18-crown-6

  • Benzaldehyde

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate (for chromatography)

Procedure:

  • Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve 18-crown-6 (1.2 equivalents) in anhydrous THF.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Base Addition: Add KHMDS (1.1 equivalents, as a solution in THF or as a solid) to the cooled solution and stir for 10 minutes.

  • Ylide Formation: Slowly add a solution of ethyl bis(2,2,2-trifluoroethyl)phosphonoacetate (1.0 equivalent) in anhydrous THF to the reaction mixture. Stir for 30 minutes at -78 °C to ensure complete formation of the phosphonate carbanion.

  • Aldehyde Addition: Add freshly distilled benzaldehyde (1.0 equivalent) dropwise to the reaction mixture.

  • Reaction: Monitor the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-3 hours at -78 °C.

  • Quenching: Quench the reaction by adding saturated aqueous NH₄Cl solution.

  • Extraction: Allow the mixture to warm to room temperature and extract with diethyl ether (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to afford pure this compound.

Expected Outcome: This procedure typically yields this compound with high stereoselectivity (Z:E ratios often exceeding 95:5).[7]

ParameterCondition/ValueRationale
Phosphonate Reagent Ethyl bis(2,2,2-trifluoroethyl)phosphonoacetateElectron-withdrawing groups accelerate elimination, favoring kinetic (Z)-product.[5][9]
Base/Additive KHMDS / 18-crown-6Strong, non-coordinating base system prevents equilibration to the thermodynamic (E)-product.[7][9]
Temperature -78 °CLow temperature enhances kinetic control and selectivity.[6]
Solvent Anhydrous THFAprotic solvent is crucial for the stability of the anionic intermediates.

Method 2: Semihydrogenation of an Alkyne Precursor

The partial reduction of alkynes is a classic and highly effective method for the synthesis of (Z)-alkenes.[10] The use of a "poisoned" catalyst, such as Lindlar's catalyst, is essential to prevent over-reduction to the corresponding alkane.[11][12]

Mechanistic Rationale for (Z)-Selectivity

The semihydrogenation of an alkyne on the surface of a heterogeneous catalyst like Lindlar's catalyst (palladium on calcium carbonate poisoned with lead acetate and quinoline) proceeds via a syn-addition of two hydrogen atoms across the triple bond.[11][13] The alkyne adsorbs onto the catalyst surface, and hydrogen is delivered to the same face of the triple bond, resulting in the exclusive formation of the (Z)-alkene.[11][13] The catalyst poisons (lead and quinoline) deactivate the catalyst just enough to prevent the subsequent reduction of the newly formed alkene to an alkane.[10][12]

Experimental Workflow: Alkyne Semihydrogenation

G cluster_prep Reaction Setup cluster_reaction Hydrogenation cluster_workup Workup & Purification A Ethyl phenylpropiolate D Hydrogenation Flask A->D B Lindlar's Catalyst & Quinoline B->D C Solvent (e.g., Ethyl Acetate) C->D E Flush with H2 D->E F Stir under H2 atmosphere (balloon) E->F G Monitor H2 uptake / TLC F->G H Filter through Celite G->H I Concentrate Filtrate H->I J Purify if necessary (e.g., Chromatography) I->J K Obtain this compound J->K

Caption: Workflow for Alkyne Semihydrogenation.

Detailed Protocol: Lindlar Hydrogenation of Ethyl Phenylpropiolate

Materials:

  • Ethyl phenylpropiolate

  • Lindlar's catalyst (5% Pd on CaCO₃, poisoned with lead)

  • Quinoline (optional, as an additional poison)

  • Ethyl acetate or Methanol

  • Hydrogen gas (H₂)

  • Celite®

Procedure:

  • Setup: To a round-bottom flask, add ethyl phenylpropiolate (1.0 equivalent) and a suitable solvent such as ethyl acetate.

  • Catalyst Addition: Add Lindlar's catalyst (typically 5-10 mol % by weight). A small amount of quinoline (1-2 drops) can be added to further ensure against over-reduction.

  • Hydrogenation: The flask is evacuated and backfilled with hydrogen gas three times. The reaction is then stirred vigorously under a hydrogen atmosphere (a balloon is sufficient for small-scale reactions).

  • Monitoring: The progress of the reaction should be carefully monitored by TLC or GC to observe the disappearance of the starting material and the formation of the product, ensuring the reaction is stopped before any significant over-reduction to ethyl 3-phenylpropanoate occurs. Hydrogen uptake can also be monitored.

  • Workup: Upon completion, the hydrogen atmosphere is replaced with an inert gas. The reaction mixture is filtered through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.

  • Purification: The filtrate is concentrated under reduced pressure. In many cases, the product is of sufficient purity. If necessary, further purification can be achieved by column chromatography.

Expected Outcome: This method provides excellent (Z)-selectivity, often greater than 98%.[12] Careful monitoring is crucial to prevent over-reduction.

ParameterCondition/ValueRationale
Catalyst Lindlar's Catalyst (Pd/CaCO₃/Pb)Poisoned catalyst facilitates syn-addition of H₂ and prevents over-reduction to the alkane.[10][11]
Hydrogen Source H₂ gas (1 atm)Sufficient for the reduction at room temperature.
Additive Quinoline (optional)Acts as a further catalyst poison to enhance selectivity.[12]
Monitoring TLC / GCEssential to stop the reaction upon consumption of starting material to avoid over-reduction.

Alternative Strategies

While the two methods detailed above are robust and widely used, other strategies can also be employed:

  • Z-Selective Wittig Reaction: The standard Wittig reaction using non-stabilized ylides can provide (Z)-alkenes.[14][15] However, for α,β-unsaturated esters, the ylide is considered "stabilized," which typically favors the (E)-isomer. Special conditions, such as the use of salt-free ylides, can enhance (Z)-selectivity but may be less reliable for this specific substrate.

  • Photochemical Isomerization: The thermodynamically stable (E)-ethyl cinnamate can be converted to the (Z)-isomer through irradiation with light, often in the presence of a photosensitizer.[1] This method can be effective but may require specialized equipment and can lead to photostationary state mixtures of both isomers.[1]

  • Nickel-Catalyzed Deoxygenation: A newer method involves the stereoinvertive deoxygenation of trans-3-arylglycidates using a nickel catalyst to afford (Z)-cinnamate esters.[2]

Conclusion

The stereoselective synthesis of this compound is a challenging yet achievable goal in modern organic synthesis. The Still-Gennari modification of the Horner-Wadsworth-Emmons reaction and the semihydrogenation of ethyl phenylpropiolate using Lindlar's catalyst represent two of the most reliable and high-yielding methods. The choice between these methods will depend on the availability of starting materials, functional group tolerance, and the specific requirements of the synthetic route. By understanding the mechanistic principles that govern stereoselectivity, researchers can effectively implement these protocols to access the thermodynamically less stable but synthetically valuable (Z)-isomer.

References

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  • Chemistry LibreTexts. (2023). Wittig Reaction. [Link]

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  • El-Sayed, R. A., et al. (2023). Recent advances in synthetic approaches for bioactive cinnamic acid derivatives. Beilstein Journal of Organic Chemistry, 19, 1668-1752. [Link]

  • Melchiorre, C., et al. (1975). Structure-activity Relationships in Cinnamamides. 1. Synthesis and Pharmacological Evaluation of Some (E)- And (Z)-N-alkyl-alpha,beta-dimethylcinnamamides. Journal of Medicinal Chemistry, 18(8), 842-846. [Link]

  • Salinero, C., et al. (2013). Z-sinapinic acid: the change of the stereochemistry of cinnamic acids as rational synthesis of a new matrix for carbohydrate MALDI-MS analysis. Journal of Mass Spectrometry, 48(12), 1319-1328. [Link]

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High-Resolution Gas Chromatography for the Isomeric Analysis of Ethyl Cinnamate

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note from the Office of the Senior Application Scientist

Abstract

Ethyl cinnamate, a key ester in the flavor, fragrance, and pharmaceutical industries, exists as two geometric isomers: (E)-ethyl cinnamate (trans) and (Z)-ethyl cinnamate (cis). The isomeric composition is critical as it can significantly influence the organoleptic properties, chemical reactivity, and biological activity of a product. This application note presents a robust gas chromatography (GC) method for the high-resolution separation and analysis of these isomers. Due to their nearly identical boiling points, separation is challenging on standard non-polar GC columns. The method detailed herein utilizes a highly polar stationary phase to exploit subtle differences in isomer polarity and geometry, achieving baseline resolution suitable for accurate quantification in research, development, and quality control settings.

Introduction and Scientific Principles

Ethyl cinnamate is an aromatic ester naturally present in the essential oil of cinnamon and other plants.[1] Its characteristic fruity and balsamic odor makes it a valuable component in perfumes and as a flavoring agent.[2] The molecule contains a carbon-carbon double bond in the propenoate chain, giving rise to two geometric isomers: the thermodynamically more stable (E)-isomer and the less stable (Z)-isomer.

The analytical challenge stems from the very similar physicochemical properties of these isomers. The boiling point of (E)-ethyl cinnamate is approximately 271°C, while the estimated boiling point of the (Z)-isomer is 269-270°C.[3][4][5] This negligible difference makes separation based on volatility impractical. Therefore, a chromatographic method must leverage an alternative separation mechanism.

The principle of this method is based on stationary phase polarity. By using a highly polar GC column, the separation is governed by the differential interactions between the isomers and the stationary phase. The (Z)-isomer, with its cis configuration, has a different molecular geometry and dipole moment compared to the linear trans configuration of the (E)-isomer. A polar stationary phase, rich in functional groups capable of dipole-dipole interactions (such as cyanopropyl groups), will interact more strongly with the more polar isomer, retarding its movement through the column and enabling a successful separation.[6] Studies have successfully used polar poly(cyanopropylphenyldimethylsiloxane) stationary phases for characterizing ethyl cinnamate, underscoring the efficacy of this approach.[2]

Isomer Structures and Analytical Workflow

The geometric differences between the (E) and (Z) isomers are the basis for their chromatographic separation on a polar stationary phase.

Caption: Geometric structures of (E)- and this compound isomers.

The overall analytical process follows a standardized workflow from sample preparation to data analysis, ensuring reproducibility and accuracy.

workflow cluster_prep Preparation cluster_analysis GC Analysis cluster_data Data Processing A Prepare Standards (E, Z, and Mixed) C Inject into GC A->C B Prepare Sample (Dilute in Solvent) B->C D Separate on Polar Column (Temperature Program) C->D E Detect with FID/MS D->E F Integrate Peaks E->F G Quantify Isomers (Area % or Calibration) F->G

Caption: Experimental workflow for GC analysis of ethyl cinnamate isomers.

Detailed Experimental Protocol

Materials and Instrumentation
  • Gas Chromatograph: Agilent 8890 GC System (or equivalent) equipped with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).

  • GC Column: A highly polar column is required. A biscyanopropyl polysiloxane phase is strongly recommended.

    • Recommended Column: Agilent J&W HP-88 (100 m, 0.25 mm ID, 0.20 µm) or equivalent column meeting USP G8 / G48 specifications, such as a Supelco SP-2380.[6][7]

  • Injector: Split/Splitless inlet with deactivated liners.

  • Carrier Gas: Helium or Hydrogen, high purity (99.999%).

  • Reagents: (E)-ethyl cinnamate standard (≥99%), this compound standard (≥95%), Dichloromethane (GC grade).

  • Apparatus: Volumetric flasks, analytical balance, autosampler vials with PTFE/silicone septa.

Preparation of Standards and Samples
  • Stock Solutions (1000 µg/mL): Accurately weigh 10 mg of (E)-ethyl cinnamate and 10 mg of this compound into separate 10 mL volumetric flasks. Dissolve and dilute to the mark with dichloromethane.

  • Mixed Isomer Standard (100 µg/mL): Pipette 1 mL of each stock solution into a single 10 mL volumetric flask and dilute to the mark with dichloromethane. This standard will be used for peak identification and resolution checks.

  • Sample Preparation: For unknown samples (e.g., essential oils, reaction mixtures), prepare a solution by diluting an accurately weighed amount in dichloromethane to achieve an estimated final concentration within the instrument's linear range (e.g., 10-200 µg/mL).

Gas Chromatography Method Parameters

The following table summarizes the optimized GC conditions for achieving baseline separation of the ethyl cinnamate isomers.

ParameterSettingRationale
Inlet Split/SplitlessStandard inlet for capillary columns.
Inlet Temperature250 °CEnsures complete and rapid vaporization without causing thermal degradation or isomerization of the analytes.
Split Ratio50:1Prevents column overloading while ensuring sharp peaks for quantification. Adjustable based on sample concentration.
Injection Volume1.0 µLStandard volume for capillary GC.
Carrier Gas HeliumInert carrier gas providing good efficiency.
Flow Rate1.2 mL/min (Constant Flow)Optimal flow for a 0.25 mm ID column, balancing resolution and analysis time.
Oven Program
Initial Temperature100 °C, hold for 1 minAllows for proper focusing of analytes at the head of the column.
Ramp Rate5 °C/minA controlled ramp is crucial for resolving closely eluting isomers.
Final Temperature240 °C, hold for 5 minEnsures all components are eluted from the column.
Detector (FID)
Detector Temperature260 °CPrevents condensation of analytes in the detector.
H₂ Flow30 mL/minStandard for FID operation.
Air Flow400 mL/minStandard for FID operation.
Makeup Gas (N₂) Flow25 mL/minSweeps eluted compounds through the detector efficiently.

Expected Results and Discussion

Chromatographic Performance: Using the prescribed method, a chromatogram showing two well-resolved peaks should be obtained for the mixed isomer standard. Baseline resolution (Rs ≥ 1.5) is expected.

  • Elution Order: On a highly polar cyanopropyl stationary phase, the elution order is primarily determined by polarity. The (Z)-isomer is expected to have a stronger interaction with the stationary phase and will therefore elute after the (E)-isomer. This is confirmed by published Kovats retention indices, which are significantly higher for the (Z)-isomer on polar phases.[8]

Causality of Separation: The success of this method is directly attributable to the choice of a high-polarity stationary phase. The biscyanopropyl siloxane polymer creates a matrix capable of strong dipole-dipole and dispersion interactions.[6] The (E)-isomer is a relatively linear molecule, while the (Z)-isomer has a "bent" shape due to the cis configuration at the double bond. This geometric difference alters the molecule's electron distribution and accessibility, allowing the polar stationary phase to discriminate between the two forms, leading to differential retention times.

Method Validation and Trustworthiness: For routine analysis, this method should be validated for linearity, precision, accuracy, and robustness.

  • Linearity: A calibration curve should be prepared using standards of varying concentrations to establish the linear dynamic range of the detector for both isomers.

  • Precision: Replicate injections of a single standard should be performed to assess the repeatability of retention times and peak areas (typically requiring RSD < 2%).

  • System Suitability: Before analyzing samples, the mixed isomer standard should be injected to confirm system performance, ensuring the resolution between the two isomer peaks is greater than 1.5.

Conclusion

The geometric isomers of ethyl cinnamate can be effectively separated and quantified using capillary gas chromatography. The key to a successful separation is the selection of a highly polar stationary phase, such as the HP-88 or an equivalent biscyanopropyl siloxane column, which separates the compounds based on differences in polarity rather than boiling point. The detailed protocol provided in this note offers a reliable and robust starting point for researchers in the flavor, fragrance, and pharmaceutical industries, enabling accurate characterization of this important aromatic ester.

References

  • Determination of the solute descriptors for ethyl cinnamate by gas chromatography and liquid-liquid partition systems. (2024). ResearchGate. [Link]

  • Ethyl cinnamate. Restek. [Link]

  • Agilent J&W GC Column Selection Guide. Postnova. [Link]

  • ethyl (Z)-cinnamate, 4610-69-9. The Good Scents Company. [Link]

  • This compound. PubChem, National Institutes of Health. [Link]

  • Ethyl (Z)-cinnamate. NIST WebBook. [Link]

  • Ethyl cinnamate. Wikipedia. [Link]

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Application Notes for (Z)-Ethyl Cinnamate in the Fragrance and Flavor Industry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Aromatic Versatility of (Z)-Ethyl Cinnamate

This compound (CAS No. 4610-69-9), the cis-isomer of ethyl cinnamate, is an aromatic ester valued for its complex and tenacious scent profile. Unlike its more common trans-isomer, which possesses a simpler, more direct cinnamon character, this compound offers a sophisticated bouquet that is simultaneously sweet, balsamic, fruity, and spicy, with distinct notes of cinnamon and honey.[1][2][3] This multifaceted organoleptic profile makes it a highly versatile ingredient for researchers and product developers in both the fragrance and flavor sectors.

Naturally occurring in plants such as Artemisia judaica and Artemisia salsoloides, its commercial form is primarily produced synthetically.[4] Its moderate volatility allows it to function not only as a character-donating ingredient but also as a mild fixative, helping to prolong the longevity of more volatile components in a composition. This guide provides detailed application notes, quality control protocols, and formulation methodologies for the effective use of this compound.

Part 1: Physicochemical Properties and Specifications

A thorough understanding of the compound's properties is fundamental to its successful application. This compound is a colorless to pale yellow liquid that is stable under standard conditions but can be sensitive to light and may undergo hydrolysis in strongly acidic or basic environments.[1][5]

PropertyValueSource(s)
CAS Number 4610-69-9[6]
Molecular Formula C₁₁H₁₂O₂[6]
Molecular Weight 176.21 g/mol [4]
Appearance Colorless to pale yellow liquid[2]
Odor Profile Sweet, fruity, balsamic, spicy, cinnamon, honey[1][7]
Boiling Point ~269-270 °C @ 760 mmHg (est.)[2]
Melting Point 12 °C[4]
Flash Point ~127-148 °C (est.)[1][2]
Solubility Miscible in ethanol, ether, and fixed oils.[1][5] Very slightly soluble in water (160.6 mg/L est.).[2][1][2][5]
Purity (Typical) ≥95-99%[8][9]

Part 2: Quality Control and Analytical Protocols

Ensuring the purity and isomeric integrity of this compound is critical for consistent sensory performance and regulatory compliance. The primary analytical method is Gas Chromatography (GC), often coupled with Mass Spectrometry (MS) for identification and a Flame Ionization Detector (FID) for quantification.

Logical Workflow for QC Analysis

The following diagram outlines the decision-making process for the quality control of incoming this compound raw material.

QC_Workflow cluster_0 QC Analysis Workflow for this compound raw_material Receive Raw Material organoleptic Organoleptic Assessment (Odor vs. Standard) raw_material->organoleptic physical_tests Physical Tests (Appearance, SG, RI) organoleptic->physical_tests gc_analysis GC-FID/MS Analysis physical_tests->gc_analysis isomer_check Isomer Ratio Check ((Z) vs. (E)) gc_analysis->isomer_check purity_check Purity Assay (≥98%) gc_analysis->purity_check decision Pass / Fail Decision isomer_check->decision purity_check->decision release Release for Production decision->release Pass reject Reject & Quarantine decision->reject Fail

QC workflow for this compound.
Protocol 2.1: Purity and Isomer Analysis by GC-MS/FID

This protocol provides a validated method for determining the purity of this compound and quantifying the presence of the (E)-isomer. The use of both MS (for confirmation) and FID (for robust quantification) is considered best practice.[10][11]

Causality: A non-polar column like a DB-5 or HP-5ms is chosen because it separates compounds primarily based on their boiling points, which is effective for differentiating the geometric isomers of ethyl cinnamate and separating them from potential impurities. The temperature program is designed to provide good resolution between the isomers while ensuring a reasonable run time.

Methodology:

  • Sample Preparation: Prepare a 1% solution (w/v) of the this compound sample in high-purity ethanol.

  • Instrumentation:

    • Gas Chromatograph: Agilent 7890B or equivalent.

    • Detector 1 (FID): Temperature set to 250°C.

    • Detector 2 (MS): Source Temperature 230°C, Quadrupole Temperature 150°C, Scan Range 40-350 amu.

    • Injector: Split mode (50:1), Temperature 250°C.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Column: HP-5ms (or equivalent 5% Phenyl Methyl Siloxane), 30 m x 0.25 mm ID x 0.25 µm film thickness.

  • Oven Temperature Program:

    • Initial Temperature: 50°C, hold for 4 minutes.

    • Ramp: Increase at 3°C/min to 280°C.

    • Final Hold: Hold at 280°C for 10 minutes.

    • Reference: This program is adapted from a standard method for essential oil analysis containing cinnamates.[12]

  • Injection: Inject 1 µL of the prepared sample.

  • Data Analysis:

    • Identify the (Z)- and (E)-Ethyl cinnamate peaks by comparing their mass spectra with a reference library (e.g., NIST). The (Z)-isomer typically elutes slightly earlier than the (E)-isomer on standard non-polar columns.[13]

    • Use the FID chromatogram for quantification. Calculate the area percentage of each peak relative to the total area of all peaks.

    • Acceptance Criteria: Purity of this compound ≥ 98%. (E)-Ethyl cinnamate ≤ 1.5%. Total other impurities ≤ 0.5%.

Part 3: Application in Fragrance Formulations

In perfumery, this compound is a powerful modifier, adding warmth, sweetness, and a spicy-fruity complexity. It is particularly effective in oriental, floral, and amber-type fragrances.[8]

Function as a Fixative

This compound's relatively high molecular weight (176.21 g/mol ) and moderate volatility allow it to act as a mild fixative.[1] Fixatives function by slowing the evaporation rate of more volatile top and middle notes.[14] Esters like cinnamates can form weak intermolecular bonds (e.g., hydrogen bonds or van der Waals forces) with other fragrance molecules, "anchoring" them and ensuring a more linear and sustained scent release.[15][16]

Recommended Usage Levels
ApplicationRecommended Concentration (% in concentrate)Rationale & Notes
Fine Fragrance (Eau de Parfum) 0.5 - 5.0%Provides a warm, balsamic heart and contributes to longevity. Blends well with rose, jasmine, and spicy notes.
Cosmetic Lotions / Creams 0.1 - 1.0%Imparts a subtle, warm scent. Must be stable within the emulsion. Maximum skin levels for fine fragrances are suggested at 0.13% in the final product.[4]
Soaps (Cold Process) 1.0 - 3.0%The alkaline environment of saponification can be challenging. Higher concentrations may be needed to survive the cure. Testing for acceleration and discoloration is critical.[17][18]
Candles & Wax Melts 2.0 - 8.0%Good heat stability allows for excellent "hot throw" (scent when burning). The 8% level is a recommended maximum for the fragrance concentrate itself.[2][4]
Protocol 3.1: Incorporation into a Cosmetic Lotion Base

This protocol details the steps for adding this compound as part of a fragrance accord to a pre-made lotion base, a common practice in product development.

Causality: Adding the fragrance oil when the lotion base is below 35-40°C is critical. Higher temperatures can cause volatile components to flash off, altering the scent profile, and can potentially break the emulsion, leading to product instability.[19]

Methodology:

  • Preparation: Create a fragrance accord containing this compound. For a test batch, an accord might be: 30% this compound, 50% Benzyl Salicylate (fixative/blender), 20% Linalool (floral top note).

  • Weighing: In a sanitized beaker, weigh out 98.5g of an unscented cosmetic lotion base.

  • Temperature Check: Ensure the lotion base is at or below 35°C. If the base was heated during manufacturing, allow it to cool.

  • Addition: Weigh 1.5g of the fragrance accord (for a 1.5% final concentration) and add it to the lotion base.

  • Mixing: Gently but thoroughly mix with a sanitized spatula or low-shear mixer until the fragrance is fully incorporated and the lotion is homogenous. Avoid introducing excessive air.

  • Packaging & Labeling: Transfer the scented lotion to a clean, airtight container. Label with the formulation name, fragrance concentration, and date.

  • Maturation & Testing: Allow the lotion to sit for at least 24-48 hours before evaluating the scent, as the fragrance needs time to equilibrate within the emulsion. Conduct a patch test on skin before wider use.

Part 4: Application in Flavor Formulations

The sweet, fruity, and spicy character of this compound makes it a valuable component in creating fruit and spice flavor profiles, particularly for cherry, strawberry, grape, and cinnamon notes.[20] It is recognized as safe for its intended use by the Flavor and Extract Manufacturers Association (FEMA), with FEMA number 2430.[2]

Recommended Usage Levels
ApplicationRecommended Concentration (ppm in final product)Rationale & Notes
Non-alcoholic Beverages 1 - 5 ppmAdds warmth and complexity to fruit punches and colas. Average maximum use is reported around 4.1 ppm.[4]
Baked Goods 5 - 12 ppmStable at baking temperatures. Enhances cherry and spice notes in pastries and fillings.[4][21]
Confectionery / Hard Candy 10 - 40 ppmProvides a long-lasting cinnamon-fruit character. A maximum of 40 ppm is suggested in flavors.[2][8]
Ice Cream & Dairy 2 - 8 ppmComplements fruit swirls and adds a warm background note to vanilla or chocolate bases.
Protocol 4.1: Sensory Evaluation of this compound in a Beverage Model

This protocol uses a triangle test, a common discriminative sensory method, to determine if a specific concentration of this compound produces a perceivable difference in a model beverage.

Causality: The triangle test is a statistically powerful method to establish if a sensory difference exists between two products. It is chosen here to validate the effective concentration of the flavor ingredient before moving to more complex descriptive analysis.[22] The sensory threshold of an aroma compound can be significantly higher in an ethanol/water matrix compared to water alone, which must be considered when developing alcoholic beverages.[23][24]

Sensory_Workflow cluster_1 Triangle Test Workflow prep Prepare Control (A) and Test (B) Samples present Present 3 Samples to Panelist (e.g., AAB, BBA, ABA...) prep->present task Panelist Task: Identify the 'Odd' Sample present->task collect Collect Responses task->collect analyze Statistical Analysis (Compare vs. Chance) collect->analyze conclusion Conclusion: Perceivable Difference? analyze->conclusion

Workflow for a Triangle Test.

Methodology:

  • Panelist Selection: Select 20-30 panelists trained in sensory evaluation.

  • Sample Preparation:

    • Control (A): Prepare a solution of 10% sugar in carbonated water.

    • Test (B): Prepare the same 10% sugar solution, but add this compound to a final concentration of 3 ppm.

  • Serving:

    • For each panelist, present three coded samples (e.g., 481, 539, 602) in identical, odor-free cups.

    • Two of the samples will be identical (either both A or both B), and one will be different. The order of presentation should be randomized for each panelist (e.g., AAB, ABA, BAA, BBA, BAB, ABB).

  • Evaluation: Ask panelists to taste the samples from left to right and identify which of the three samples is different from the other two.

  • Data Analysis:

    • Tally the number of correct identifications.

    • Consult a statistical chart for triangle tests to determine if the number of correct answers is significant at a given confidence level (typically p < 0.05). For 25 panelists, 13 correct answers are typically required for significance.

Part 5: Stability Testing

Stability testing is essential to ensure that the fragrance or flavor of the final product remains consistent and acceptable throughout its shelf life. Key failure modes for this compound include loss of odor intensity, development of off-notes due to hydrolysis (especially at pH extremes), and discoloration.[1][25]

Protocol 5.1: Accelerated Stability Testing of a Scented Lotion

This protocol uses elevated temperature to accelerate the aging process, providing a predictive measure of long-term stability.[6]

Causality: Chemical reactions, including ester hydrolysis and oxidation, approximately double in rate for every 10°C increase in temperature (Arrhenius equation). Storing a sample at 45°C for 3 months can simulate a shelf life of approximately 24 months at ambient temperature (~25°C). This allows for rapid assessment of potential stability issues.

Methodology:

  • Sample Preparation: Prepare three samples of the final product (e.g., the lotion from Protocol 3.1) in its final intended packaging. Prepare one control sample of the unfragranced lotion base.

  • Storage Conditions:

    • Sample 1 (Accelerated): Place in a stability oven at 45°C.

    • Sample 2 (Control): Store at room temperature (25°C) with protection from light.

    • Sample 3 (Light Exposure): Place in a UV light cabinet to simulate exposure to retail lighting.

  • Evaluation Schedule: Evaluate all samples at Time 0, 1 week, 2 weeks, 1 month, 2 months, and 3 months.

  • Parameters to Evaluate:

    • Odor: Smell the sample on a fragrance blotter and compare it to the 25°C control. Note any changes in character, loss of intensity, or formation of off-notes.

    • Appearance & Color: Visually inspect for phase separation, precipitation, or changes in color. A colorimeter can be used for quantitative measurement.

    • pH: Measure the pH of the lotion. A significant drift can indicate chemical reactions are occurring.

    • Viscosity: Measure viscosity using a viscometer. A change can indicate a breakdown of the emulsion structure.

  • Acceptance Criteria: No significant and unacceptable changes in odor, color, pH (±0.5 units), or viscosity (±10%) in the accelerated sample compared to the control after 3 months.

Conclusion

This compound is a valuable and multifaceted ingredient for creating sophisticated fragrance and flavor profiles. Its unique sweet, balsamic, and fruity-spicy character, combined with its functional role as a mild fixative, makes it a superior choice for a wide range of applications. By implementing rigorous quality control, understanding its behavior in different matrices, and adhering to established formulation and testing protocols, researchers and developers can fully leverage its potential to create high-quality, stable, and sensorially appealing consumer products.

References

  • The Perfumer's Apprentice. (n.d.). Ethyl Cinnamate. Retrieved from [Link]

  • PubChem - National Institutes of Health. (n.d.). This compound. Retrieved from [Link]

  • The Good Scents Company. (n.d.). ethyl cinnamate, 103-36-6. Retrieved from [Link]

  • The Good Scents Company. (n.d.). cherry flavor. Retrieved from [Link]

  • NIST - National Institute of Standards and Technology. (n.d.). Ethyl (Z)-cinnamate. Retrieved from [Link]

  • New Directions Aromatics. (2020, June 9). An Easy-To-Understand Guide To GCMS Testing For Essential Oils. Retrieved from [Link]

  • Fixing Time. (n.d.). The Chemistry and Experience of Longevity in Natural Perfumery. Retrieved from [Link]

  • Delosi Labs Flavorings. (n.d.). Cherry Flavor Concentrate. Retrieved from [Link]

  • Flavor Artists. (n.d.). Cherry Flavor Concentrate. Retrieved from [Link]

  • Tentamus Group. (2025, April 1). Sensory analysis – How flavour tests support product development. Retrieved from [Link]

  • ResearchGate. (2013, December 10). GC/MS analysis of essential oil of ethyl p-methoxy cinnamate rich Kaempferia galanga essential oil (MCKG). Retrieved from [Link]

  • Advanced Biotech. (2025, June 24). What is Ethyl Cinnamate Used For?. Retrieved from [Link]

  • Tristar Intermediates. (2025, July 12). How Fragrance Fixatives Extend Scent Longevity. Retrieved from [Link]

  • TUODA INDUSTRY LIMITED. (n.d.). Ethyl cinnamate. Retrieved from [Link]

  • Orchadia Solutions. (n.d.). Fragrance Stability. Retrieved from [Link]

  • Liyana Pathiranage, A., et al. (n.d.). Esterification, Purification and Identification of Cinnamic Acid Esters. Retrieved from [Link]

  • Bulk Apothecary. (n.d.). Cherry Flavor Concentrate, Natural. Retrieved from [Link]

  • ResearchGate. (2013, December 10). GC-MS and FT-IR analysis of constituents of essential oil from Cinnamon bark growing in South-west of Ethiopia. Retrieved from [Link]

  • MDPI. (2025, February 17). The Effect of Ethanol on the Compound Thresholds and Aroma Perception in Chinese Baijiu. Retrieved from [Link]

  • Saeed, I. Q. (2021). Analysis of Essential Oils Using GC- FID And GC-MS. Retrieved from [Link]

  • Scent Journer. (n.d.). The Essential Role of Esters in the Fragrance Industry: The Makings of A Sweet Floral Symphony. Retrieved from [Link]

  • Bramble Berry. (2021, January 5). Testing Fragrances in Soap and Working with Acceleration, Discoloration & More. Retrieved from [Link]

  • Restek. (n.d.). Ethyl cinnamate. Retrieved from [Link]

  • ResearchGate. (2024, October 24). Determination of the solute descriptors for ethyl cinnamate by gas chromatography and liquid-liquid partition systems. Retrieved from [Link]

  • Scent.vn. (n.d.). Ethyl cinnamate (CAS 103-36-6): Odor profile, Properties, & IFRA compliance. Retrieved from [Link]

  • Wikipedia. (n.d.). Ethyl cinnamate. Retrieved from [Link]

  • Semantics Scholar. (2025, August 7). Determining the Odor Thresholds for Some Compounds in Alcoholic Beverages. Retrieved from [Link]

  • NIST - National Institute of Standards and Technology. (n.d.). Ethyl (Z)-cinnamate Gas Chromatography. Retrieved from [Link]

  • Parameter Generation & Control. (2024, November 8). Cosmetic Shelf Life: Stability Testing Insights. Retrieved from [Link]

  • Scribd. (n.d.). Guidelines On Stability Testing of Cosmetics Products. Retrieved from [Link]

  • PubChem - National Institutes of Health. (n.d.). Ethyl Cinnamate. Retrieved from [Link]

  • ResearchGate. (n.d.). Gas-Chromatographic Analysis of Major Volatile Compounds Found in Traditional Fruit Brandies from Transylvania, Romania. Retrieved from [Link]

  • OENO One. (2018, March 20). Ethyl 2-hydroxy-3-methylbutanoate enantiomers: quantitation and sensory evaluation in wine. Retrieved from [Link]

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(Z)-Ethyl Cinnamate: A Versatile Building Block for Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers

Abstract: (Z)-Ethyl cinnamate, the geometrically constrained isomer of the more common (E)-ethyl cinnamate, presents a unique and powerful tool for synthetic chemists. Its distinct stereochemistry and rich electronic profile, arising from the conjugation of an aromatic ring, an alkene, and an ester, offer multiple avenues for complex molecular construction.[1][2] This guide provides an in-depth exploration of this compound's reactivity and its application as a strategic building block. We will delve into key transformations including stereospecific cycloadditions and conjugate additions, supported by detailed, field-proven protocols. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile intermediate in the synthesis of novel pharmaceuticals, agrochemicals, and fine chemicals.[1][3]

Foundational Principles: Structure and Reactivity

Ethyl cinnamate, in either isomeric form, is a valuable intermediate due to its trifecta of functional groups: an aromatic ring, a carbon-carbon double bond, and an ethyl ester.[1][2][4] The thermodynamically less stable (Z)-isomer, however, is of particular interest for stereocontrolled syntheses. The spatial arrangement of the phenyl and ester groups in the (Z)-conformation can influence the stereochemical outcome of reactions in a predictable manner, making it a prized starting material for asymmetric synthesis.

The molecule's reactivity is governed by several key features:

  • The α,β-Unsaturated System: The core of its synthetic utility lies in the conjugation between the C=C double bond and the C=O of the ester. This conjugation polarizes the double bond, rendering the β-carbon electrophilic and highly susceptible to nucleophilic attack. This makes this compound an excellent Michael acceptor.[1]

  • The Alkene Bond: Beyond conjugate addition, the double bond can participate in a variety of pericyclic reactions, such as cycloadditions, and can undergo addition reactions like hydrogenation or epoxidation.[1][2]

  • The Ester Group: The ester functionality is a versatile handle for further transformations. It can be hydrolyzed to the corresponding cinnamic acid, undergo transesterification to introduce different alkyl groups, or be reduced to yield cinnamyl alcohol.[1][2]

start (E)-Ethyl Cinnamate Solution + Ir(ppy)₂Cl₂ catalyst process1 Irradiate with Blue LED (460 nm) Room Temperature, 24h start->process1 process2 Reaction Monitoring (¹H NMR or GC-MS) process1->process2 process3 Solvent Evaporation process2->process3 Reaction Complete process4 Silica Gel Chromatography process3->process4 end Pure this compound process4->end Ir Ir(III) Catalyst Ir_excited Excited Ir(III)* Ir->Ir_excited hν (light) Ir_excited->Ir Energy Transfer Cinnamate_LA (Z)-Cinnamate-Lewis Acid Complex Ir_excited->Cinnamate_LA Energy Transfer Cinnamate_triplet Triplet Cinnamate* Cinnamate_LA->Cinnamate_triplet Product Enantioenriched Cyclobutane Cinnamate_triplet->Product + Styrene [2+2] Cycloaddition Styrene Styrene Donor Michael Donor (e.g., Diethyl Malonate) Nucleophile Enolate Nucleophile Donor->Nucleophile Deprotonation Base Base (e.g., NaOEt) Adduct Tetrahedral Intermediate Nucleophile->Adduct Nucleophilic Attack Acceptor This compound Product Michael Adduct Product Adduct->Product Protonation

Sources

Application Note: High-Purity Purification of (Z)-Ethyl Cinnamate via Optimized Flash Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(Z)-Ethyl cinnamate is a valuable organic ester used in fragrance, flavoring, and as a synthetic intermediate. However, its synthesis often yields a mixture of geometric isomers, with the thermodynamically more stable (E)-isomer being a significant impurity. Achieving high isomeric purity is critical for many applications, necessitating a robust and reliable purification strategy. This document provides a detailed protocol for the preparative-scale purification of this compound from a typical crude reaction mixture using flash column chromatography. We will delve into the principles of separation, provide a step-by-step methodology, and outline rigorous quality control procedures using ¹H NMR spectroscopy to validate the final product's purity and isomeric identity.

The Challenge: Separating Geometric Isomers

The primary challenge in isolating pure this compound lies in its separation from the (E)-isomer. These isomers possess the same molecular formula and connectivity, differing only in the spatial arrangement of substituents around the carbon-carbon double bond. This structural similarity results in very close physical properties, such as boiling points, making separation by distillation inefficient.

However, the difference in geometry imparts a subtle but crucial difference in molecular polarity. The (Z)-isomer, with both the phenyl and the ester groups on the same side of the double bond, has a slightly larger net dipole moment compared to the more symmetric (E)-isomer. This polarity difference is the key physical property exploited for their separation via silica gel chromatography.[1][2]

Table 1: Comparative Physicochemical Properties of Ethyl Cinnamate Isomers
Property(E)-Ethyl Cinnamate (trans)This compound (cis)Rationale for Separation
Structure Phenyl and ester groups on opposite sidesPhenyl and ester groups on the same sideDifferent spatial arrangement leads to polarity differences.
Melting Point 6-8 °C[3]~12 °C[4][5]N/A for liquid chromatography.
Boiling Point 271 °C (760 mmHg)[1][3]; 128-133 °C (6 mmHg)[6]Very similar to (E)-isomerDistillation is ineffective for isomer separation.
Polarity Less PolarMore PolarThe (Z)-isomer interacts more strongly with the polar silica stationary phase.
¹H NMR (Olefinic) J ≈ 16 Hz (trans coupling)[7][8]J ≈ 11-12 Hz (cis coupling)[7][8]Definitive method for post-purification identification and quantification.

Purification Workflow Overview

The following diagram outlines the comprehensive workflow for the purification and validation of this compound.

G cluster_prep Preparation cluster_purify Purification cluster_qc Analysis & QC crude Crude Mixture ((Z)- & (E)-Isomers + Impurities) tlc TLC Analysis (Solvent System Optimization) crude->tlc Spot pack Pack Silica Gel Column tlc->pack Optimized Mobile Phase load Load Crude Sample pack->load elute Elute with Gradient (Hexanes:Ethyl Acetate) load->elute collect Collect Fractions elute->collect tlc_fractions TLC Analysis of Fractions collect->tlc_fractions pool Pool Pure Fractions tlc_fractions->pool evap Solvent Evaporation pool->evap nmr ¹H NMR Analysis evap->nmr pure_product Pure this compound nmr->pure_product Purity & Identity Confirmed

Caption: Workflow for purification and validation of this compound.

Detailed Experimental Protocol: Flash Column Chromatography

This protocol is designed for the purification of approximately 1.0 g of crude ethyl cinnamate. Adjustments to column size and solvent volumes should be made for different scales.

Materials & Reagents
  • Crude this compound mixture

  • Silica Gel (230-400 mesh, 60 Å)[9]

  • n-Hexane (ACS Grade or higher)

  • Ethyl Acetate (ACS Grade or higher)

  • TLC plates (Silica gel 60 F₂₅₄)

  • Glass chromatography column (40 mm diameter)

  • Rotary evaporator

  • NMR Spectrometer (≥300 MHz) and appropriate deuterated solvent (e.g., CDCl₃)

Step 1: Mobile Phase Optimization via TLC

The success of column chromatography hinges on selecting a solvent system that provides adequate separation. The goal is to find a mobile phase composition where the target compound, this compound, has a Retention Factor (Rf) of approximately 0.25-0.35.[1]

  • Prepare several developing chambers with different ratios of Hexane:Ethyl Acetate (e.g., 98:2, 95:5, 90:10).

  • Dissolve a small amount of the crude mixture in a minimal volume of ethyl acetate.

  • Spot the dissolved crude mixture onto separate TLC plates.

  • Develop the plates in the prepared chambers.

  • Visualize the spots under a UV lamp (254 nm). The (E)-isomer will be the higher (less polar) spot, while the (Z)-isomer will be the lower (more polar) spot.

  • Select the solvent system that gives the best separation between the two isomer spots and places the (Z)-isomer at an Rf of ~0.3. A common starting point is 95:5 Hexane:Ethyl Acetate.[1][10]

Step 2: Column Packing
  • Ensure the chromatography column is clean, dry, and vertically clamped. Place a small plug of glass wool at the bottom and cover it with a thin layer of sand.

  • Prepare a slurry by mixing ~50-100 g of silica gel (a 50:1 to 100:1 ratio of silica-to-crude-product is recommended for difficult separations) with the initial, least polar mobile phase (e.g., 98:2 Hexane:EtOAc).[1]

  • Pour the slurry into the column. Use a funnel to prevent spillage. Tap the column gently to dislodge air bubbles and ensure even packing.

  • Open the stopcock to drain some solvent, allowing the silica to settle into a uniform bed. The packed bed should be flat on top. Add another thin layer of sand to protect the silica surface.

  • Crucially, never let the solvent level drop below the top of the silica bed. [9]

Step 3: Sample Loading and Elution
  • Dissolve the 1.0 g of crude product in the minimum possible volume of the mobile phase or a slightly more polar solvent like dichloromethane.

  • Carefully apply the dissolved sample to the top of the silica bed using a pipette.

  • Open the stopcock and allow the sample to absorb onto the silica, just until the liquid level meets the top of the sand.

  • Gently add a small amount of the mobile phase and allow it to absorb again to wash any remaining sample from the column walls onto the bed.

  • Carefully fill the top of the column with the mobile phase.

  • Begin the elution process. Start with the least polar solvent mixture determined from TLC (e.g., 98:2 Hexane:EtOAc) to first elute the non-polar impurities and the (E)-isomer.

  • Collect fractions (e.g., 10-15 mL per test tube) sequentially.

  • Gradually increase the polarity of the mobile phase (e.g., to 95:5, then 90:10 Hexane:EtOAc) to elute the more polar (Z)-isomer. This is known as a step gradient.

Step 4: Fraction Analysis and Product Isolation
  • Monitor the collected fractions by TLC to identify which ones contain the pure (Z)-isomer. Spot every second or third fraction on a TLC plate alongside a spot of the original crude mixture.

  • Pool all fractions that show a single spot corresponding to the Rf of the (Z)-isomer.

  • Combine the pure fractions in a round-bottom flask and remove the solvent using a rotary evaporator to yield the purified this compound as a colorless to pale yellow oil.[5]

Quality Control and Characterization

Final confirmation of purity and isomeric identity is performed using ¹H NMR spectroscopy. This is a non-destructive technique that provides definitive structural information.

  • Sample Preparation: Dissolve a small sample (5-10 mg) of the purified product in ~0.6 mL of deuterated chloroform (CDCl₃).

  • Acquisition: Acquire a ¹H NMR spectrum.

  • Analysis: The key diagnostic signals are the two vinylic protons (the H atoms on the C=C double bond).

    • For this compound: Expect two doublets with a coupling constant (J) of approximately 11-12 Hz .[7][8]

    • For (E)-Ethyl Cinnamate: The corresponding doublets would show a much larger coupling constant of approximately 16 Hz .[7][8]

    • The absence of signals with a 16 Hz coupling constant in the vinylic region confirms high isomeric purity. Integration of any residual (E)-isomer signals against the (Z)-isomer signals can be used to calculate the isomeric ratio.

Troubleshooting

ProblemPossible Cause(s)Recommended Solution
Poor Separation Inappropriate Solvent System: Mobile phase is too polar or not polar enough.Re-optimize the mobile phase using TLC. Aim for a larger ΔRf between isomers. A less polar system (e.g., adding toluene) may improve separation.
Column Overloading: Too much crude material was loaded for the amount of silica.Decrease the amount of sample loaded or increase the amount of silica gel (aim for a 100:1 ratio).[1]
Low Yield Irreversible Adsorption: The compound is sticking permanently to the silica gel.Deactivate the silica by pre-treating it with a small amount of triethylamine mixed into the mobile phase (e.g., 0.1-1%). This is especially useful if acidic impurities are present.[1]
Compound is too soluble in mobile phase: The product eluted too quickly with impurities.Use a less polar solvent system. Ensure the Rf of the target compound is in the 0.25-0.35 range.
Bands are Tailing or Streaking Sample is not soluble in mobile phase: The sample may be precipitating at the top of the column.Load the sample using a more polar solvent and then switch to the less polar mobile phase for elution. Alternatively, use the "dry loading" method where the sample is pre-adsorbed onto a small amount of silica.[9]

References

  • Adams, R., & Kamm, O. (1941). Ethyl Cinnamate. Organic Syntheses, Coll. Vol. 1, p.250. Retrieved from [Link]

  • Wulsten, F., et al. (2021). IM spectrum of the E-and Z-isomer of ethyl cinnamate derivatives. ResearchGate. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5284656, this compound. PubChem. Retrieved from [Link]

  • Wikipedia. (n.d.). Ethyl cinnamate. Wikipedia. Retrieved from [Link]

  • Kohout, M., et al. (2024). Synthesis, chiral separation and physical properties of the cinnamic acid derivatives exhibiting short-pitch cholesteric and TGB phases. Liquid Crystals. Retrieved from [Link]

  • University of Bath. (n.d.). SOP: Flash Chromatography. Retrieved from [Link]

  • NIST. (n.d.). Ethyl (Z)-cinnamate. NIST WebBook. Retrieved from [Link]

  • Wiley. (n.d.). Ethyl cinnamate. SpectraBase. Retrieved from [Link]

  • The Good Scents Company. (n.d.). ethyl (Z)-cinnamate. Retrieved from [Link]

  • Chegg. (2015). Explain how one can use 1H NMR to differentiate between (E)- and (Z)- ethyl cinnamate. Chegg.com. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of this compound (CAS 4610-69-9). Cheméo. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Solvent Systems For Flash Column Chromatography. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 637758, Ethyl cinnamate. PubChem. Retrieved from [Link]

  • Singh, O. V., et al. (1990). Synthesis, separation of E, Z isomers, their configuration by IH NMR spectra and antifungal activity of new substituted triazolylpropenones. Indian Journal of Chemistry - Section B, 29B, 160-163. Retrieved from [Link]

  • Reddit. (2016). How do I determine E or Z ethyl cinnamate from a H NMR?. r/chemhelp. Retrieved from [Link]

  • Pathiranage, A. L., et al. (2018). Esterification, Purification and Identification of Cinnamic Acid Esters. Journal of Laboratory Chemical Education, 6(5), 156-158. Retrieved from [Link]

Sources

Application Notes & Protocols: (Z)-Ethyl Cinnamate as an Analytical Standard

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Importance of Isomer-Specific Quantification

(Z)-Ethyl cinnamate, the cis-isomer of ethyl 3-phenylpropenoate, is a key aromatic compound found in various natural products, including the essential oils of Artemisia judaica and Artemisia salsoloides.[1] While its trans-isomer is more common, the unique sensory properties and biological activities of the (Z)-isomer necessitate precise, isomer-specific analytical methods. In the fragrance, food and beverage, and pharmaceutical industries, accurately quantifying this compound is critical for quality control, authenticity testing, and formulation development.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of high-purity this compound as an analytical standard. It details robust, validated protocols for Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. The methodologies are designed to be self-validating, incorporating system suitability tests and method validation principles to ensure trustworthy and reproducible results.

Physicochemical Properties and Standard Handling

A thorough understanding of the standard's properties is fundamental to its correct use. This compound is a colorless to pale yellow liquid under standard conditions.[2]

Properties of this compound
PropertyValueSource
CAS Number 4610-69-9[2][3][4][5]
Molecular Formula C₁₁H₁₂O₂[1][3][4][5]
Molecular Weight 176.21 g/mol [1][2][3][5]
Boiling Point ~269-272 °C at 760 mmHg[2][6]
Melting Point ~12 °C[1]
Appearance Colorless to pale yellow liquid[2]
Solubility Soluble in alcohol; Insoluble in water[2][6]
Standard Preparation and Storage

Maintaining the integrity of the this compound standard is paramount for accurate quantification.

  • Storage: The standard should be stored in a tightly sealed container in a cool, dry, and well-ventilated place, protected from light to prevent photoisomerization to the (E)-isomer.[6][7] Recommended storage is at ambient temperatures.[6]

  • Handling: Handle the standard in accordance with good industrial hygiene and safety practices.[8] Avoid contact with skin and eyes. Use proper glove removal techniques.[8]

  • Stock Solution Preparation:

    • Allow the standard vial to equilibrate to room temperature before opening.

    • Accurately weigh the required amount of this compound using a calibrated analytical balance.

    • Dissolve the standard in a suitable solvent (e.g., HPLC-grade acetonitrile or ethanol) in a Class A volumetric flask.

    • Sonicate for 5-10 minutes to ensure complete dissolution.

    • Store stock solutions refrigerated (2-8°C) and protected from light. Stability should be assessed for the specific storage conditions.

Application I: Isomer Separation and Quantification by Gas Chromatography (GC)

Gas chromatography is an ideal technique for the analysis of volatile compounds like ethyl cinnamate isomers. The key to successful analysis is selecting a GC column that can resolve the geometric isomers. A mid-polarity column is typically effective.

GC Protocol: Quantification using Flame Ionization Detection (GC-FID)

This protocol outlines the setup for quantifying this compound and separating it from its (E)-isomer.

Experimental Workflow for GC Analysis

GC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Prepare Calibration Standards D Inject Standards & Build Curve A->D B Prepare Sample (Dilute in Solvent) E Inject Sample B->E C System Suitability Test (SST) C->D Pass? D->E F Integrate Peak Areas E->F G Calculate Concentration F->G

Caption: Workflow for GC quantification of this compound.

1. Standard & Sample Preparation:

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the chosen solvent (e.g., ethyl acetate) to cover the expected concentration range of the analyte (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
  • Sample Preparation: Dilute the sample matrix containing ethyl cinnamate with the same solvent to fall within the calibration range.

2. Instrumentation & Conditions:

ParameterRecommended SettingRationale
GC System Agilent 8890 or equivalent with FIDStandard, robust system for routine analysis.
Column DB-5 or equivalent (30 m x 0.25 mm, 0.25 µm)A non-polar column provides good separation for these isomers.[4]
Inlet Temperature 250 °CEnsures rapid volatilization without thermal degradation.
Injection Volume 1 µL (Split mode, e.g., 50:1)Prevents column overloading and ensures sharp peaks.
Carrier Gas Helium or Hydrogen, constant flow (e.g., 1.0 mL/min)Inert carrier gas for optimal chromatography.
Oven Program 100 °C (hold 1 min), ramp to 250 °C at 10 °C/min, hold 5 minTemperature gradient to separate isomers and elute other matrix components.
Detector FID at 280 °CHigh sensitivity for hydrocarbons.

3. System Suitability Test (SST):

  • Before analysis, inject a mid-concentration standard (e.g., 25 µg/mL) five times.
  • Acceptance Criteria:
  • Resolution (Rs): The resolution between the (Z)- and (E)-ethyl cinnamate peaks should be > 1.5.
  • Peak Tailing Factor (Tf): Should be between 0.9 and 1.5 for the (Z)-isomer peak.
  • Relative Standard Deviation (%RSD): The %RSD of the peak area should be ≤ 2.0%.
  • Rationale: The SST ensures the chromatographic system is performing adequately for the intended analysis before committing samples.

4. Data Analysis:

  • Generate a linear regression calibration curve by plotting the peak area of the this compound standard versus its concentration.
  • The correlation coefficient (r²) should be ≥ 0.995.
  • Determine the concentration of this compound in the sample by interpolating its peak area from the calibration curve.

Application II: Analysis by High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for analyzing less volatile or thermally sensitive compounds. Reversed-phase HPLC is well-suited for separating the ethyl cinnamate isomers.[7]

HPLC Protocol: Quantification using UV Detection

This protocol is designed for the accurate quantification of this compound and is suitable for method validation according to ICH guidelines.

HPLC Method Validation Workflow

HPLC_Validation cluster_method Method Development cluster_validation Validation Parameters (ICH Q2(R1)) cluster_result Outcome A Optimize Column & Mobile Phase B Establish System Suitability Criteria A->B C Linearity & Range B->C D Accuracy (Spike Recovery) B->D E Precision (Repeatability) B->E F Specificity B->F G LOD & LOQ B->G H Validated Analytical Method C->H D->H E->H F->H G->H

Caption: Key parameters for HPLC method validation.

1. Standard & Mobile Phase Preparation:

  • Standards: Prepare calibration and quality control (QC) standards in the mobile phase.
  • Mobile Phase: A typical mobile phase would be a mixture of acetonitrile and water (e.g., 60:40 v/v). It must be filtered and degassed before use.

2. Instrumentation & Conditions:

ParameterRecommended SettingRationale
HPLC System Agilent 1260 Infinity II or equivalent with DAD/UV detectorStandard system providing reliable performance and spectral data.
Column C18, 4.6 x 150 mm, 5 µmA C18 stationary phase provides excellent hydrophobic retention for separating isomers.
Mobile Phase Acetonitrile:Water (60:40 v/v), IsocraticA simple isocratic method is often sufficient for baseline separation.[9][10]
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CControlled temperature ensures reproducible retention times.
Injection Volume 10 µL
Detection UV at 275 nmWavelength of maximum absorbance for the cinnamate chromophore.

3. Method Validation Summary:

  • Trustworthiness in an analytical method is established through rigorous validation. The following parameters should be assessed:
Validation ParameterPurposeTypical Acceptance Criteria
Specificity To ensure the peak for this compound is free from interference from the (E)-isomer, impurities, or matrix components.Peak purity analysis using a DAD; baseline resolution (>1.5) from adjacent peaks.
Linearity To demonstrate a proportional relationship between concentration and detector response.r² ≥ 0.995 over a defined range (e.g., 1-100 µg/mL).
Accuracy To measure the closeness of the experimental value to the true value.98-102% recovery from spiked matrix samples at low, medium, and high concentrations.
Precision To assess the degree of scatter between a series of measurements.Repeatability (intra-day) and Intermediate Precision (inter-day) RSD ≤ 2.0%.
LOD & LOQ To determine the lowest concentration that can be reliably detected and quantified.Signal-to-Noise ratio of 3:1 for LOD and 10:1 for LOQ.

Application III: Purity Assessment by Quantitative NMR (qNMR)

Quantitative NMR (qNMR) is a powerful primary analytical method that can determine the purity of a substance without the need for a specific reference standard of the same compound.[11][12][13] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei, allowing for a direct calculation of purity against a certified internal standard.[14][15]

qNMR Protocol: Purity Determination via ¹H NMR

This protocol describes the determination of the absolute purity of a this compound sample.

Principle of qNMR Purity Calculation

qNMR_Principle A Accurately Weigh: Analyte (a) Internal Standard (std) B Acquire ¹H NMR Spectrum (Quantitative Conditions) A->B C Integrate Unique Signals: Analyte (Ia) Internal Standard (Istd) B->C D Apply Purity Equation C->D Pₐ = (Iₐ/Nₐ) * (NₛₜᏧ/IₛₜᏧ) * (Mₐ/mₐ) * (mₛₜᏧ/MₛₜᏧ) * PₛₜᏧ E Purity (Pa) [%] D->E

Caption: Conceptual workflow for qNMR purity determination.

1. Sample Preparation:

  • Select a suitable high-purity (>99.5%), certified internal standard (IS) that has protons resonating in a clear region of the spectrum (e.g., Maleic Acid, Dimethyl sulfone).[12] The IS must be stable and non-reactive with the analyte.[14]
  • Accurately weigh ~10 mg of this compound and ~10 mg of the internal standard into a vial using a microbalance. Record weights precisely.
  • Dissolve the mixture in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, DMSO-d6) and transfer to a high-quality NMR tube.

2. NMR Acquisition Parameters:

  • The key to qNMR is using acquisition parameters that ensure full relaxation of all relevant protons, guaranteeing that signal intensity is truly proportional to molar concentration.
ParameterRecommended SettingRationale
Spectrometer 400 MHz or higherHigher field strength provides better signal dispersion and sensitivity.
Pulse Angle 30-90°A 90° pulse gives maximum signal, but a 30° pulse with a shorter delay can be used if T1 values are known.
Relaxation Delay (D1) ≥ 5 x T₁ (longest)CRITICAL: D1 must be at least 5 times the longest spin-lattice relaxation time (T₁) of both the analyte and IS protons to ensure complete relaxation. A value of 30-60 seconds is often a safe starting point.
Number of Scans (NS) 16 or higherSufficient scans to achieve a high signal-to-noise ratio (>250:1) for the signals being integrated.
Acquisition Time (AQ) ≥ 3 secondsEnsures high digital resolution for accurate integration.

3. Data Processing and Calculation:

  • Apply Fourier transform, phase correction, and baseline correction to the spectrum.
  • Carefully integrate a well-resolved, unique signal for this compound and a signal for the internal standard.
  • Calculate the purity (Pₐ) using the following equation[11][14]:

References

  • Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 57(22), 9220–9231. [Link]

  • ResolveMass Laboratories Inc. (n.d.). Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. Retrieved from [Link]

  • Emery Pharma. (n.d.). A Guide to Quantitative NMR (qNMR). Retrieved from [Link]

  • The Good Scents Company. (n.d.). ethyl (Z)-cinnamate. Retrieved from [Link]

  • JEOL Ltd. (n.d.). What is qNMR (quantitative NMR)? Retrieved from [Link]

  • Arciniega, M. (2020). qNMR: A Powerful and Affordable Tool for Purity/Potency Determination. YouTube. Retrieved from [Link]

  • Scent & Flavor. (n.d.). This compound (CAS 4610-69-9): Odor profile, Properties, & IFRA compliance. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of this compound (CAS 4610-69-9). Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Ethyl (Z)-cinnamate. NIST Chemistry WebBook. Retrieved from [Link]

  • Podgorska, N., et al. (2024). Synthesis, chiral separation and physical properties of the cinnamic acid derivatives exhibiting short-pitch cholesteric and TGB phases. Journal of Molecular Liquids. [Link]

  • Sitorus, M., et al. (2020). GC-MS chromatogram of ethyl cinnamate resulting from Fisher esterification. ResearchGate. [Link]

  • FooDB. (2010). Showing Compound Ethyl cinnamate (FDB012002). Retrieved from [Link]

  • Restek. (n.d.). Ethyl cinnamate. EZGC Method Translator. Retrieved from [Link]

  • ResearchGate. (n.d.). IM spectrum of the E- and Z-isomer of ethyl cinnamate derivatives E-1... Retrieved from [Link]

  • ResearchGate. (2016). How to separate E and Z isomers?. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of Benzyl cinnamate on Newcrom R1 HPLC column. Retrieved from [Link]

Sources

Application Notes and Protocols: Synthesis of Derivatives from (Z)-Ethyl Cinnamate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(Z)-Ethyl cinnamate is a valuable synthetic intermediate, serving as a scaffold for the stereoselective construction of a diverse array of molecular architectures. Its α,β-unsaturated ester moiety and defined cis-geometry offer distinct reactive sites for targeted chemical modifications. This guide provides an in-depth exploration of key synthetic transformations starting from this compound, tailored for researchers, medicinal chemists, and drug development professionals. We delve into the derivatization of both the alkene and ester functionalities, presenting detailed, field-proven protocols. The narrative emphasizes the causality behind experimental choices, ensuring scientific integrity and reproducibility. Key methodologies covered include stereospecific dihydroxylation and epoxidation of the double bond, modifications of the ester group, and advanced cross-coupling strategies to build molecular complexity.

Introduction: The Synthetic Utility of (Z)-Cinnamate Esters

Cinnamic acid and its derivatives are a cornerstone in medicinal chemistry and materials science, exhibiting a wide spectrum of biological activities including anticancer, antibacterial, anti-inflammatory, and antidiabetic properties.[1][2][3][4] The geometric configuration of the double bond—either (E) or (Z)—profoundly influences the molecule's three-dimensional shape and, consequently, its biological function and pharmacological profile.[5] While the (E)-isomer is more common and thermodynamically stable, the (Z)-isomer provides access to unique chemical space and conformationally constrained analogues critical for drug design.

This document serves as a practical guide to leveraging this compound as a starting material. We will first briefly cover stereoselective methods to access the (Z)-alkene scaffold and then focus on robust protocols for its derivatization.

PART 1: Accessing the this compound Scaffold

The synthesis of the (Z)-isomer with high stereoselectivity is a non-trivial challenge. Several methods have been established to overcome the thermodynamic preference for the (E)-isomer.

  • The Wittig Reaction : The reaction of an aldehyde (benzaldehyde) with a non-stabilized phosphorus ylide, such as (carbethoxymethylene)triphenylphosphorane under salt-free conditions, kinetically favors the formation of the (Z)-alkene.[6][7] The mechanism proceeds through a puckered, four-centered transition state that minimizes steric interactions, leading to the syn-oxaphosphetane intermediate, which subsequently decomposes to the (Z)-alkene.[7][8]

  • Alkyne Semi-Hydrogenation : A powerful strategy involves the semi-hydrogenation of ethyl phenylpropiolate. Catalysts like Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead) or electrochemical methods can achieve high selectivity for the cis-alkene.[9][10]

  • E-to-Z Isomerization : Existing (E)-ethyl cinnamate can be converted to the (Z)-isomer via visible-light-driven photocatalytic isomerization.[11] This green chemistry approach uses photosensitizers to facilitate energy transfer and rotation around the double bond.

PART 2: Derivatization via Alkene Functionalization

The electron-rich double bond of this compound is a prime target for electrophilic addition and cycloaddition reactions. The cis-configuration of the substituents directs the stereochemical outcome of these transformations.

Stereospecific syn-Dihydroxylation

The conversion of the alkene to a syn-1,2-diol introduces two new stereocenters with a defined relative configuration. This transformation is fundamental for synthesizing polyol-containing natural products and pharmaceuticals. The reaction with osmium tetroxide (OsO₄) is the gold standard for achieving high syn-selectivity.

Causality of Reagent Choice : Osmium tetroxide adds to the alkene in a concerted [3+2] cycloaddition fashion, forming a cyclic osmate ester intermediate.[12] This mechanism ensures that both oxygen atoms are delivered to the same face of the double bond. The osmate ester is then hydrolyzed to yield the syn-diol. Due to the toxicity and expense of OsO₄, it is used in catalytic amounts with a stoichiometric co-oxidant like N-methylmorpholine N-oxide (NMO) to regenerate the Os(VIII) species.

syn_dihydroxylation Workflow for syn-Dihydroxylation Z_Cinnamate This compound Reagents 1. OsO₄ (cat.), NMO 2. Na₂SO₃ / H₂O Z_Cinnamate->Reagents Intermediate Cyclic Osmate Ester (Intermediate) Reagents->Intermediate [3+2] Cycloaddition Product Ethyl (2R,3S)-2,3-dihydroxy- 3-phenylpropanoate (syn-Diol) Intermediate->Product Hydrolysis

Caption: General workflow for the syn-dihydroxylation of this compound.

Protocol 2.1: Catalytic syn-Dihydroxylation of this compound

ParameterValue
Reactant This compound (1.0 equiv)
Reagents NMO (1.5 equiv), OsO₄ (0.02 equiv)
Solvent Acetone/Water (10:1)
Temperature Room Temperature
Typical Yield >90%

Procedure:

  • To a stirred solution of this compound (1.0 mmol, 176 mg) in a 10:1 mixture of acetone and water (11 mL), add N-methylmorpholine N-oxide (NMO) (1.5 mmol, 176 mg).

  • Slowly add a 2.5 wt% solution of osmium tetroxide in tert-butanol (0.02 mmol, 0.16 mL) to the reaction mixture. The solution will turn dark brown.

  • Stir the reaction at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 3:1 Hexanes:Ethyl Acetate eluent).

  • Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium sulfite (Na₂SO₃) (10 mL). Stir vigorously for 30 minutes.

  • Extract the mixture with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the pure syn-diol.

Stereospecific Epoxidation

Epoxidation of the alkene yields an oxirane ring, a versatile functional group that can be opened by various nucleophiles to generate 1,2-difunctionalized products. The reaction with a peroxy acid like meta-chloroperoxybenzoic acid (m-CPBA) proceeds stereospecifically, meaning the cis-relationship of the substituents is retained in the product.

Protocol 2.2: Epoxidation with m-CPBA

ParameterValue
Reactant This compound (1.0 equiv)
Reagent m-CPBA (1.2 equiv)
Solvent Dichloromethane (DCM)
Temperature 0 °C to Room Temperature
Typical Yield >85%

Procedure:

  • Dissolve this compound (1.0 mmol, 176 mg) in dichloromethane (10 mL) in a round-bottom flask and cool the solution to 0 °C in an ice bath.

  • Add m-CPBA (77% max, 1.2 mmol, 224 mg) portion-wise to the stirred solution.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours, monitoring by TLC.

  • Upon completion, dilute the mixture with DCM (20 mL) and wash sequentially with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • The resulting crude epoxide can be purified by flash column chromatography.

PART 3: Derivatization via Ester Group Modification

The ester functionality offers a second handle for derivatization, allowing for the synthesis of acids, amides, and alcohols.

Hydrolysis to (Z)-Cinnamic Acid

Base-mediated hydrolysis cleaves the ester to yield the corresponding carboxylate, which upon acidic workup provides (Z)-cinnamic acid. This derivative is a precursor for amide synthesis and other carboxylate-specific reactions.

Protocol 3.1: Base-Catalyzed Hydrolysis

ParameterValue
Reactant This compound (1.0 equiv)
Reagent Lithium Hydroxide (LiOH) (2.0 equiv)
Solvent Tetrahydrofuran (THF)/Water (3:1)
Temperature Room Temperature
Typical Yield >95%

Procedure:

  • Dissolve this compound (1.0 mmol, 176 mg) in a 3:1 mixture of THF and water (8 mL).

  • Add lithium hydroxide monohydrate (2.0 mmol, 84 mg) and stir the mixture at room temperature for 3-5 hours.

  • Monitor the reaction by TLC until the starting ester is no longer visible.

  • Concentrate the mixture under reduced pressure to remove the THF.

  • Dilute the remaining aqueous solution with water (10 mL) and wash with diethyl ether (10 mL) to remove any unreacted starting material.

  • Cool the aqueous layer to 0 °C and acidify to pH ~2 by the slow addition of 1M HCl. A white precipitate should form.

  • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield pure (Z)-cinnamic acid.

Reduction to (Z)-Cinnamyl Alcohol

Selective reduction of the ester to the primary alcohol can be achieved with powerful hydride reagents. Diisobutylaluminium hydride (DIBAL-H) is often preferred as it can be used at low temperatures, minimizing the risk of over-reduction or side reactions.

ester_reduction Workflow for Ester Reduction Z_Cinnamate This compound Reagents 1. DIBAL-H, THF, -78 °C 2. Rochelle's Salt Z_Cinnamate->Reagents Product (Z)-Cinnamyl Alcohol Reagents->Product Reduction sonogashira_cycle Catalytic Cycle of Sonogashira Coupling Pd0 Pd(0)L₂ Pd_Complex Pd(II) Complex (R-Pd(II)-X)L₂ Pd0->Pd_Complex Oxidative Addition Product R-C≡CR' (Product) Alkyne_Complex R-Pd(II)-C≡CR' L₂ Pd_Complex->Alkyne_Complex Transmetalation Alkyne_Complex->Pd0 Reductive Elimination RX R-X (Vinyl Halide) RX->Pd_Complex Cu_Acetylide Cu-C≡CR' Cu_Acetylide->Pd_Complex

Sources

(Z)-Ethyl cinnamate in the development of pharmaceutical intermediates

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to (Z)-Ethyl Cinnamate in Pharmaceutical Intermediate Development

Authored by: A Senior Application Scientist

Abstract

This compound, the cis-isomer of the ethyl ester of cinnamic acid, represents a pivotal yet underutilized building block in modern pharmaceutical synthesis. While its counterpart, (E)-ethyl cinnamate, is more thermodynamically stable and thus more common, the specific spatial arrangement of the (Z)-isomer offers unique stereochemical advantages for the construction of complex molecular architectures. This guide provides an in-depth exploration of this compound, focusing on robust and stereoselective synthesis protocols and its strategic application as a pharmaceutical intermediate. We will dissect the causality behind various synthetic choices, present self-validating experimental protocols, and illustrate how the inherent reactivity of this molecule can be harnessed to forge pathways to novel active pharmaceutical ingredients (APIs). This document is intended for researchers, medicinal chemists, and drug development professionals seeking to expand their synthetic toolkit with stereochemically defined intermediates.

The Strategic Importance of (Z)-Stereochemistry in Cinnamate Scaffolds

Cinnamic acid and its derivatives are ubiquitous in nature and have garnered significant attention for their broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, antioxidant, and anti-tumor properties.[1][2][3][4] The ethyl ester, ethyl cinnamate, serves as a versatile chemical intermediate for synthesizing more complex pharmaceutical compounds.[5][6][7]

The critical distinction between the (E) and (Z) isomers lies in the geometry of the α,β-unsaturated double bond. This stereochemistry is not merely a structural curiosity; it profoundly influences a molecule's three-dimensional shape, its ability to interact with biological targets like enzymes and receptors, and its reactivity in subsequent chemical transformations. The controlled synthesis of the less stable (Z)-isomer is therefore a key challenge and a significant opportunity in drug development. Access to pure this compound allows for the precise installation of a cis-alkene functionality, which can act as a rigid structural element or a precursor for stereospecific downstream reactions.

Stereoselective Synthesis of this compound: Protocols and Mechanistic Rationale

Achieving high Z-selectivity in alkene synthesis requires overcoming the thermodynamic preference for the E-isomer. Several robust methods have been developed to kinetically control the reaction outcome. We present two primary strategies: the partial reduction of an alkyne precursor and stereoselective olefination reactions.

Strategy 1: Partial Hydrogenation of Ethyl Phenylpropiolate

This is arguably the most reliable and scalable method for accessing (Z)-alkenes. The strategy involves a two-step process: synthesis of an alkyne precursor followed by a stereoselective semi-hydrogenation. The syn-addition of hydrogen across the triple bond on the surface of a poisoned catalyst is the mechanistic cornerstone of this approach.[8][9]

G cluster_0 Step 1: Sonogashira Coupling cluster_1 Step 2: Stereoselective Semi-Hydrogenation A Phenylacetylene C Ethyl Phenylpropiolate (Alkyne Intermediate) A->C [Pd(PPh3)2Cl2], CuI, Et3N B Ethyl Chloroformate B->C D Ethyl Phenylpropiolate E This compound D->E H2, Poisoned Catalyst (e.g., Lindlar's Catalyst)

Caption: Synthesis of this compound via Alkyne Reduction.

The Sonogashira coupling provides an efficient method for forming the C(sp)-C(sp²) bond required for the alkyne precursor.[10][11][12]

  • System Setup: To a dry, three-necked flask under an inert atmosphere (Argon), add bis(triphenylphosphine)palladium(II) dichloride (2 mol%) and copper(I) iodide (1 mol%).

  • Solvent and Reagents: Add anhydrous triethylamine (Et₃N) as the solvent and base. Add phenylacetylene (1.0 eq).

  • Reactant Addition: Cool the mixture to 0°C and add ethyl chloroformate (1.1 eq) dropwise over 30 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor progress by TLC or GC-MS.

  • Workup: Upon completion, filter the mixture through a pad of celite to remove the catalyst. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield pure ethyl phenylpropiolate.

Causality Explanation: The Sonogashira reaction utilizes a dual catalytic cycle.[13][14] The palladium catalyst facilitates the oxidative addition of the halide (in this conceptual example, an equivalent substrate like iodobenzene would be used with ethyl propiolate), while the copper(I) co-catalyst deprotonates the terminal alkyne to form a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.[11]

Lindlar's catalyst is a "poisoned" palladium catalyst that is deactivated to prevent the over-reduction of the alkene to an alkane.[15][16][17]

  • Catalyst Preparation: Prepare Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead acetate and quinoline) or acquire it commercially.[17]

  • Reaction Setup: Dissolve ethyl phenylpropiolate (1.0 eq) in a suitable solvent (e.g., ethyl acetate or ethanol). Add the Lindlar's catalyst (5-10 wt%).

  • Hydrogenation: Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (typically using a balloon, ~1 atm).

  • Monitoring: Stir the mixture vigorously at room temperature. The reaction is highly exothermic and rapid. Monitor carefully by TLC or ¹H NMR to observe the disappearance of the starting material and the formation of the product, ensuring the reaction is stopped before any over-reduction occurs.[15]

  • Workup: Once the alkyne is consumed, filter the reaction mixture through celite to remove the catalyst.

  • Isolation: Concentrate the filtrate under reduced pressure to yield crude this compound, which can be further purified if necessary.

Causality Explanation: The catalyst surface adsorbs both the alkyne and H₂ molecules. Hydrogen adds in a syn fashion across the triple bond, leading exclusively to the cis (or Z) alkene.[8][9] The lead and quinoline "poisons" selectively deactivate the most reactive catalytic sites, which prevents the subsequent adsorption and reduction of the newly formed, less reactive alkene double bond.[15][17] An alternative catalyst system is P-2 Nickel, a nickel boride catalyst that functions similarly to produce Z-alkenes.[18][19][20]

Strategy 2: Horner-Wadsworth-Emmons (HWE) Olefination

While the standard HWE reaction strongly favors the formation of (E)-alkenes due to thermodynamic control, the Still-Gennari modification allows for high Z-selectivity under kinetic control.[21][22]

G Phosphonate Still-Gennari Phosphonate (R = CF3CH2-) Carbanion Phosphonate Carbanion Phosphonate->Carbanion Deprotonation Base Strong Base (e.g., KHMDS) Base->Carbanion Oxaphosphetane Oxaphosphetane Intermediate Carbanion->Oxaphosphetane Nucleophilic Attack Aldehyde Benzaldehyde Aldehyde->Oxaphosphetane Product This compound Oxaphosphetane->Product Rapid Elimination (Kinetic Control) Byproduct Phosphate Byproduct Oxaphosphetane->Byproduct

Caption: Still-Gennari modification of the HWE reaction.

This protocol uses a phosphonate reagent with highly electron-withdrawing fluoroalkoxy groups to accelerate the elimination step, favoring the kinetic Z-product.[23][24]

  • System Setup: To a dry, three-necked flask under an inert atmosphere (Argon), add anhydrous tetrahydrofuran (THF). Cool the flask to -78°C in a dry ice/acetone bath.

  • Base Addition: Add a solution of potassium bis(trimethylsilyl)amide (KHMDS) in THF (1.1 eq).

  • Phosphonate Addition: Add ethyl bis(2,2,2-trifluoroethyl)phosphonoacetate (1.1 eq) dropwise. Stir the resulting solution for 30 minutes at -78°C.

  • Aldehyde Addition: Add freshly distilled benzaldehyde (1.0 eq) dropwise.

  • Reaction: Continue stirring at -78°C for 2-4 hours. Monitor the reaction by TLC.

  • Quenching: Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extraction: Allow the mixture to warm to room temperature. Extract with ethyl acetate (3x).

  • Workup: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography to separate the (Z) and (E) isomers.

Causality Explanation: The electron-withdrawing trifluoroethyl groups on the phosphorus atom significantly increase the acidity of the phosphonate and enhance the electrophilicity of the phosphorus atom.[21][23] This destabilizes the oxaphosphetane intermediate and dramatically accelerates its decomposition to the alkene. Because this elimination is rapid and irreversible at low temperatures, the reaction is under kinetic control. The transition state leading to the (Z)-alkene is sterically favored in the initial addition, and this stereochemistry is locked in before equilibration to the more stable (E)-isomer can occur.[23]

Comparison of Synthetic Methods
MethodKey ReagentsConditionsTypical YieldZ:E SelectivityAdvantagesDisadvantages
Lindlar Hydrogenation Ethyl phenylpropiolate, H₂, Lindlar's CatalystRT, 1 atm H₂>95%>98:2High selectivity, clean reaction, scalable.[15]Requires alkyne precursor, catalyst can be pyrophoric, risk of over-reduction.[16]
Still-Gennari HWE Ethyl bis(2,2,2-trifluoroethyl) phosphonoacetate, KHMDS, Benzaldehyde-78°C70-90%90:10 to >95:5Convergent, avoids high-pressure gas.[23]Requires cryogenic temperatures, expensive phosphonate reagent, stereoselectivity can be substrate-dependent.

Application as a Pharmaceutical Intermediate

The defined cis-geometry of this compound makes it a valuable precursor for synthesizing molecules where this specific arrangement is crucial for biological activity or for directing the stereochemical outcome of subsequent reactions.

Case Study: Synthesis of a Dihydropyranone Core

Dihydropyranone structures are present in numerous natural products and pharmacologically active compounds. The (Z)-geometry of the starting cinnamate can be used to control the relative stereochemistry in a hetero-Diels-Alder reaction.

G A This compound C (Z)-Cinnamyl Alcohol A->C B Reduction (e.g., DIBAL-H) E Activated Dienophile C->E D Activation (e.g., as vinyl ether) H Dihydropyranone Precursor (cis-stereochemistry controlled) E->H F Diene F->H G Hetero-Diels-Alder [4+2] Cycloaddition

Caption: Strategic use of (Z)-geometry in synthesis.

  • System Setup: Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) in a dry flask under Argon. Cool to -78°C.

  • Reducing Agent: Add diisobutylaluminium hydride (DIBAL-H, 2.2 eq, 1.0 M solution in hexanes) dropwise, maintaining the temperature below -70°C.

  • Reaction: Stir for 2-3 hours at -78°C. Monitor by TLC.

  • Quenching: Carefully quench the reaction by the slow, dropwise addition of methanol, followed by a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate).

  • Workup: Allow the mixture to warm to room temperature and stir vigorously until the two layers become clear. Separate the layers and extract the aqueous layer with DCM (3x).

  • Isolation: Combine the organic layers, dry over Na₂SO₄, and concentrate under reduced pressure to yield (Z)-cinnamyl alcohol.

Causality Explanation: The reduction of the ester to the primary alcohol provides a new functional handle while preserving the critical Z-alkene geometry. This alcohol can then be further functionalized. For instance, conversion to a vinyl ether would prepare it to act as a dienophile in a subsequent cycloaddition. The cis-substitution on the double bond will directly influence the facial selectivity of the diene's approach, allowing for predictable control over the stereocenters formed in the new six-membered ring. This level of control is essential in pharmaceutical synthesis, where specific diastereomers often exhibit vastly different efficacy and safety profiles.

Conclusion

This compound is a powerful intermediate whose utility is derived directly from its defined stereochemistry. While its synthesis requires careful kinetic control, methods such as poisoned catalyst hydrogenation and modified HWE reactions provide reliable and high-yielding access. By leveraging the fixed cis-geometry of its double bond, medicinal chemists can design synthetic routes that achieve a high degree of stereochemical control, paving the way for the efficient construction of complex and potent pharmaceutical agents. The protocols and mechanistic insights provided herein serve as a robust foundation for researchers to confidently incorporate this versatile building block into their drug discovery programs.

References

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Application Notes & Protocols: (Z)-Ethyl Cinnamate for Advanced Tissue Clearing in Microscopy

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Optical Transparency in Biological Imaging

The intricate, three-dimensional architecture of biological tissues holds the key to understanding complex physiological and pathological processes. However, the inherent opacity of these tissues presents a formidable barrier to deep, high-resolution optical imaging.[1] This opacity arises from light scattering at the interfaces of components with mismatched refractive indices (RIs), primarily lipids (RI ≈ 1.44), proteins (RI ≈ 1.55), and interstitial/intracellular water (RI ≈ 1.33).[2][3] Tissue clearing techniques aim to mitigate this scattering by homogenizing the refractive index throughout the sample, thereby rendering it transparent and accessible to light microscopy.[4]

Among the myriad of clearing techniques, those based on organic solvents have been historically effective but often rely on toxic and corrosive chemicals that can quench endogenous fluorescence.[1][5] A significant advancement in this field is the use of Ethyl Cinnamate (ECi), a non-toxic, low-cost, and efficient clearing agent.[6][7] This document provides a comprehensive guide to the principles, protocols, and applications of ECi-based tissue clearing, specifically tailored for researchers in basic science and drug development.

Part 1: The Agent - (Z)-Ethyl Cinnamate (ECi)

This compound, more commonly referred to in clearing literature as Ethyl Cinnamate (ECi), is an organic ester. Its favorable properties make it an excellent choice for tissue clearing. The most critical characteristic is its high refractive index, which is key to its function as a clearing agent.

Mechanism of ECi-Based Clearing

The fundamental principle of ECi clearing is a two-step process involving dehydration and refractive index matching.[8][9]

  • Dehydration and Delipidation: The tissue is first passed through a graded series of an organic solvent, typically an alcohol like ethanol or 1-propanol.[10] This process serves two purposes: it removes water from the tissue, and it extracts a significant portion of the lipids, which are a primary source of light scattering. The choice of alcohol can be critical; for instance, using 1-propanol at an alkaline pH (pH 9) has been shown to better preserve the fluorescence of proteins like GFP.[10][11]

  • Refractive Index Matching: Once dehydrated, the tissue is immersed in ECi. Because ECi is miscible with the alcohol used for dehydration, it readily permeates the tissue, replacing the alcohol. With its high refractive index, ECi effectively homogenizes the optical density of the remaining tissue components (mostly proteins), drastically reducing light scatter and rendering the sample transparent.[9][12]

The workflow is valued for its simplicity, speed, and safety, making advanced 3D imaging accessible to non-specialist laboratories.[6]

Core Advantages of the ECi Method
  • Low Toxicity: ECi is approved as a food and cosmetics additive, making it significantly safer to handle than traditional solvents like BABB (benzyl alcohol/benzyl benzoate) or DBE (dibenzyl ether).[7][11]

  • Speed: Many tissues can be cleared in as little as 1 to 5 days, a significant improvement over aqueous-based methods that can take weeks.[6][11]

  • Fluorescence Preservation: The method, particularly the second-generation protocol known as 2Eci, shows excellent compatibility with a wide range of fluorescent proteins (e.g., GFP, mCherry) and synthetic fluorophores.[6][10]

  • Broad Applicability: ECi has been successfully used to clear a diverse array of samples, including cerebral organoids, Drosophila, zebrafish, axolotl, and various mammalian tissues.[6][13]

Physicochemical Properties of Ethyl Cinnamate

A summary of key quantitative data for Ethyl Cinnamate is provided below.

PropertyValueSource
Chemical Formula C₁₁H₁₂O₂[14][15]
Molar Mass 176.21 g/mol [14][16]
CAS Number 103-36-6 (trans), 4610-69-9 (cis)[14][15]
Refractive Index (n) ~1.558 at 20°C[7][15][16]
Density 1.049 g/mL at 20°C[16]
Melting Point 6-8 °C[16]
Boiling Point 271 °C[16]
Toxicity Low; Oral LD₅₀ (rat) > 7.8 g/kg[16]

Part 2: Experimental Protocols

This section details the standardized 2Eci protocol and provides modifications for specific applications. It is crucial to perform all steps in a chemical fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[17][18]

Diagram: The 2Eci Workflow

The general workflow for ECi-based tissue clearing is a straightforward three-stage process.

G cluster_prep Sample Preparation cluster_clear Clearing Process cluster_analysis Analysis Fixation 1. Fixation (e.g., 4% PFA) Dehydration 2. Dehydration (Graded 1-Propanol, pH 9) Fixation->Dehydration Hours to Overnight Clearing 3. Clearing (100% Ethyl Cinnamate) Dehydration->Clearing Hours to Days Imaging 4. Imaging (Confocal / Lightsheet) Clearing->Imaging Immediate

Caption: The streamlined 2Eci tissue clearing workflow.

Protocol 2.1: Standard 2Eci Clearing for Organoids and Small Tissues

This protocol is adapted from the 2nd generation Ethyl Cinnamate-based clearing method (2Eci) and is ideal for samples like cerebral organoids or small tissue biopsies.[10][11]

Materials:

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Paraformaldehyde (PFA), 4% in PBS

  • 1-Propanol

  • Sodium Hydroxide (NaOH) and Hydrochloric Acid (HCl) for pH adjustment

  • Ethyl Cinnamate (ECi), high purity (≥98%)

  • Glass or polypropylene vessels (ECi is incompatible with polystyrene)[7]

Methodology:

  • Fixation:

    • Fix the sample in 4% PFA at 4°C overnight. The fixation time should be optimized based on sample size to ensure thorough cross-linking without compromising antigenicity.

    • Wash the sample thoroughly with PBS (3 x 1 hour) to remove residual fixative.

  • Dehydration:

    • Prepare a graded series of 1-propanol in PBS: 30%, 50%, 70%, and 100%. For the aqueous dilutions (30%, 50%, 70%), adjust the pH to 9.0 using NaOH/HCl. This step is critical for preserving fluorescent proteins.[7]

    • Incubate the sample in each alcohol concentration sequentially. Incubation times will vary by sample size (e.g., for a cerebral organoid, 4-6 hours per step is a good starting point).[11]

    • Perform the final two dehydration steps in 100% 1-propanol to ensure complete water removal.

  • Clearing (Refractive Index Matching):

    • Transfer the dehydrated sample directly into 100% Ethyl Cinnamate.

    • Incubate at room temperature with gentle agitation. The sample will become transparent over several hours to a day. For dense or larger tissues, the ECi may need to be replaced once. The clearing is complete when the tissue is visibly transparent.[11]

  • Storage and Imaging:

    • Store the cleared sample in ECi at room temperature in the dark. Do not refrigerate , as ECi can solidify at 6-8°C.[7]

    • For imaging, use a suitable mounting chamber or dish made of glass. ECi has a refractive index of ~1.56, so use of an appropriate high-RI immersion objective is recommended for optimal resolution, though imaging with air objectives is possible.[13]

Protocol 2.2: On-Slide Clearing for Thick Sections

This modified protocol is designed for clearing thick (e.g., 100 µm) cryosections that have already been mounted on glass slides and subjected to immunofluorescence staining.[19][20]

Methodology:

  • Staining:

    • Perform your standard immunofluorescence protocol on the slide-mounted tissue section, including primary and secondary antibody incubations and nuclear counterstaining (e.g., DAPI).

    • Wash thoroughly with PBS.

  • Post-Staining Dehydration:

    • Dehydrate the section through a graded series of ethanol (e.g., 50%, 70%, 90%, 100%, 100%) for 5-10 minutes each.

    • Perform a final dehydration step in 100% isopropyl alcohol for 10 minutes.[19]

  • On-Slide Clearing and Mounting:

    • Carefully blot excess alcohol from around the tissue section.

    • Apply several drops of ECi to completely cover the tissue. Incubate for 10 minutes.[19]

    • Blot the excess ECi and apply fresh ECi. Repeat the 10-minute incubation.

    • Apply a final, small drop of ECi and coverslip the tissue. The cleared section is now ready for imaging. This method can increase the observable imaging depth by over 2.5-fold compared to non-cleared sections.[19]

Part 3: Performance, Troubleshooting, and Limitations

Fluorescent Protein and Dye Compatibility

ECi-based clearing offers good preservation for many common fluorophores. However, performance can vary.

FluorophoreCompatibility with 2EciNotes
GFP / eGFP ExcellentAlkaline dehydration (pH 9) is key for signal preservation.[10]
mCherry GoodSignal is well-maintained.[6][11]
Alexa Fluor Dyes GoodGenerally stable in the solvents used.[6]
DAPI ExcellentRobust nuclear stain compatible with the process.[19]
tdTomato Poor to ModerateSignificant signal loss has been reported by some users.[21]
Troubleshooting Common Issues
IssuePotential CauseRecommended Solution
Incomplete Clearing / Opaque Center Insufficient dehydration or delipidation.Increase incubation times in the alcohol series and in ECi. Ensure the sample is fully submerged and agitated. For larger samples, consider an intermediate delipidation step with a stronger solvent if fluorescence preservation is not the primary concern.[12]
Tissue Shrinkage Dehydration in organic solvents.Some degree of shrinkage is expected with solvent-based clearing.[13] Documenting size changes with pre- and post-clearing images is important for quantitative analysis. Using lower concentrations of alcohol for initial dehydration steps may slightly mitigate this.
Fluorescence Quenching Dehydration solvent is not optimal; prolonged light exposure.Use 1-propanol at pH 9 for dehydration.[10] Store cleared samples in the dark. Minimize light exposure during imaging by using the lowest effective laser power.
Sample Becomes Opaque Again Rehydration from atmospheric moisture or immersion in a low-RI medium.ECi clearing is reversible.[7] Ensure samples are stored in airtight containers with sufficient ECi. Avoid exposure to aqueous solutions after clearing.
Limitations and Considerations
  • Tissue Shrinkage: Like most organic solvent-based methods, ECi clearing causes some tissue shrinkage, which must be accounted for in morphometric studies.[13]

  • Lipid Removal: While ECi clearing removes many lipids, it is not a complete delipidation method. For applications requiring visualization of lipid structures or complete removal for antibody penetration, hydrogel-based methods like CLARITY might be more suitable.[3]

  • Antibody Penetration: For whole-mount immunostaining of large samples, achieving deep and even antibody penetration prior to clearing remains a challenge and requires significant optimization of permeabilization and incubation times.[22]

Part 4: Safety and Handling

While significantly safer than many alternatives, proper handling of Ethyl Cinnamate and associated solvents is essential.

  • Handling: Always handle ECi and alcohols in a well-ventilated area or a chemical fume hood.[17][23] Avoid direct contact with skin and eyes by wearing nitrile gloves, a lab coat, and safety glasses.[18][24]

  • Storage: Store ECi in a tightly sealed container in a cool, dry, and well-ventilated place, away from strong oxidizing agents.[17][25]

  • Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations. Do not pour down the drain.[24]

Conclusion

Ethyl Cinnamate-based tissue clearing, particularly the 2Eci protocol, represents a powerful, accessible, and safe method for rendering biological samples optically transparent. Its rapid processing time and excellent fluorescence compatibility make it an invaluable tool for 3D imaging of organoids, embryos, and tissues. By understanding the principles behind the protocol and carefully considering its minor limitations, researchers can effectively unlock unprecedented views into the complex cellular and subcellular organization of intact biological systems.

References

  • Masselink, W., Reumann, D., et al. (2019). Broad applicability of a streamlined ethyl cinnamate-based clearing procedure. Development, 146(4), dev170249. [Link]

  • Silvestri, L., et al. (2020). Tissue clearing and its applications in human tissues: A review. Translational Biophotonics, 2(3-4), e201900047. [Link]

  • Pavone, F. S., & Campagnola, P. J. (2021). In-vivo and ex-vivo optical clearing methods for biological tissues: review. Journal of Biomedical Optics, 26(1), 010901. [Link]

  • Hamer, D., et al. (2024). Tissue optical clearing methods for microscopy: A review of their application in neuroscience. Journal of Neuroscience Methods, 405, 110091. [Link]

  • Zhao, Y., et al. (2020). Tissue clearing technique: Recent progress and biomedical applications. Journal of Anatomy, 237(4), 585-602. [Link]

  • Masselink, W., Reumann, D., et al. (2019). Broad applicability of a streamlined ethyl cinnamate-based clearing procedure. Development, 146(4). [Link]

  • Masselink, W., Reumann, D., et al. (2019). Broad applicability of a streamlined ethyl cinnamate-based clearing procedure. PMC, [Link]

  • Masselink, W., & Tanaka, E. M. (2023). Ethyl Cinnamate-Based Tissue Clearing Strategies. Methods in Molecular Biology, 2562, 123-133. [Link]

  • Masselink, W., & Tanaka, E. M. (2023). Ethyl Cinnamate-Based Tissue Clearing Strategies. PubMed, [Link]

  • Indenta Chemicals. (n.d.). Material Safety Data Sheet Ethyl cinnamate. [Link]

  • Kiszner, G., et al. (2024). On-slide clearing and imaging of 100-µm-thick histological sections using ethyl cinnamate and epifluorescence. Folia Medica, 66(3), 481-487. [Link]

  • Unnamed Author. (n.d.). Broad applicability of a streamlined Ethyl Cinnamate-based clearing procedure. ResearchGate. [Link]

  • Carl ROTH. (n.d.). Voluntary safety information following the Safety Data Sheet format according to Regulation (EC) No. 1907/2006 (REACH). [Link]

  • Kiszner, G., et al. (2024). Detailed clearing protocol with immunofluorescent labeling steps. ResearchGate. [Link]

  • Zhang, M., et al. (2020). Application of ethyl cinnamate based optical tissue clearing and expansion microscopy combined with retrograde perfusion for 3D lung imaging. Experimental Lung Research, 46(10), 393-408. [Link]

  • Gunzer, M. (2020). ECi-based tissue clearing. University of Duisburg-Essen. [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem. [Link]

  • Zhang, M., et al. (2020). Application of ethyl cinnamate based optical tissue clearing and expansion microscopy combined with retrograde perfusion for 3D lung imaging. Taylor & Francis Online, 46(10), 393-408. [Link]

  • RefractiveIndex.INFO. (n.d.). Refractive index of C11H12O2 (Ethyl cinnamate) - Krauter. [Link]

  • Unnamed Author. (n.d.). The Art of Tissue Clearing. UConn Health. [Link]

  • de Castro, R. R., et al. (2022). Comparison between optical tissue clearing methods for detecting administered mesenchymal stromal cells in mouse lungs. bioRxiv. [Link]

  • Masselink, W., & Tanaka, E. M. (2023). Ethyl Cinnamate-Based Tissue Clearing Strategies. ResearchGate. [Link]

  • Unnamed Author. (n.d.). Tissue Clearing. PMC - PubMed Central. [Link]

  • TGSC Information System. (n.d.). This compound (CAS 4610-69-9): Odor profile, Properties, & IFRA compliance. [Link]

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Troubleshooting & Optimization

Technical Support Center: Stereoselective Synthesis of (Z)-Ethyl Cinnamate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the stereoselective synthesis of (Z)-ethyl cinnamate. This resource is designed for researchers, chemists, and drug development professionals who are navigating the complexities of synthesizing this thermodynamically less stable alkene isomer. The inherent steric strain in the (Z)-configuration makes it susceptible to isomerization, presenting unique challenges in synthesis, work-up, and purification.[1] This guide provides in-depth, field-proven insights in a direct question-and-answer format to address specific issues you may encounter during your experiments.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems that can arise during the synthesis of this compound. Each entry details the problem, its underlying causes, and actionable solutions.

Q1: My reaction produced a low Z/E ratio, with the undesired (E)-isomer predominating. What went wrong?

This is the most common challenge, as the (E)-isomer is thermodynamically more stable. The outcome is highly dependent on your chosen synthetic route and reaction conditions.

Possible Causes & Solutions:

  • Wittig Reaction Issues: The stereochemical outcome of the Wittig reaction is critically dependent on the nature of the phosphorus ylide.[2][3]

    • Cause: You may be using a "stabilized" ylide. Ylides stabilized by electron-withdrawing groups (like the ester in (carbethoxymethylene)triphenylphosphorane) tend to be more stable and react reversibly, leading to the thermodynamically favored (E)-alkene.[3][4]

    • Solution: To favor the (Z)-isomer, "non-stabilized" or "semi-stabilized" ylides are required, which react under kinetic control. While the ylide for ethyl cinnamate is inherently stabilized, conditions can be modified. Using salt-free conditions and non-polar, aprotic solvents (e.g., THF, toluene) at low temperatures can increase Z-selectivity by favoring the kinetic pathway.

  • Horner-Wadsworth-Emmons (HWE) Reaction Conditions: The standard HWE reaction strongly favors the (E)-isomer due to thermodynamic control.[5][6]

    • Cause: Standard HWE conditions (e.g., NaH in THF) allow for the equilibration of intermediates, leading to the most stable (E)-product.[6]

    • Solution: Employ the Still-Gennari modification . This involves using phosphonates with electron-withdrawing groups (e.g., bis(2,2,2-trifluoroethyl) esters) and specific base/solvent combinations, such as potassium hexamethyldisilazide (KHMDS) with 18-crown-6 in THF at low temperatures (-78 °C).[7][8] This modification kinetically favors the formation of the (Z)-alkene.[8]

  • Alkyne Semi-Hydrogenation Issues: If you are synthesizing the (Z)-alkene via the semi-hydrogenation of ethyl phenylpropiolate, the catalyst's condition is paramount.

    • Cause: The catalyst may be too active or not sufficiently "poisoned," leading to over-reduction to the alkane or isomerization to the (E)-alkene.[9][10]

    • Solution: Ensure you are using a high-quality Lindlar catalyst (palladium on calcium carbonate poisoned with lead).[11][12][13] The lead serves to deactivate the most active palladium sites, preventing both over-reduction and isomerization.[10][12] Adding a secondary poison like quinoline can further enhance selectivity for the (Z)-alkene.[11][12]

Q2: I successfully synthesized the (Z)-isomer, but it isomerized to the (E)-isomer during work-up or purification. How can I prevent this?

(Z)-alkenes are prone to isomerization, especially when exposed to acid, heat, or light.[1]

Possible Causes & Solutions:

  • Acidic Work-up:

    • Cause: Quenching the reaction or washing the organic layer with an acidic solution (e.g., HCl) can catalyze the isomerization to the more stable (E)-isomer.

    • Solution: Use a neutral or slightly basic work-up. Quench reactions with a saturated aqueous solution of ammonium chloride (NH₄Cl) or water.[2] Wash with a saturated sodium bicarbonate solution followed by brine.

  • Silica Gel Chromatography:

    • Cause: Standard silica gel is inherently acidic and a common culprit for on-column isomerization of sensitive compounds.[1]

    • Solution: Deactivate the silica gel before use. This can be done by preparing a slurry of the silica gel in the eluent and adding 1-2% triethylamine (v/v).[1] Equilibrate the column with this eluent mixture before loading your sample. This neutralizes the acidic sites on the silica surface, preserving the stereointegrity of your (Z)-alkene.

Q3: My Lindlar hydrogenation reaction is very slow or stalls completely. What should I do?

This typically points to an issue with the catalyst's activity, often due to poisoning from contaminants.

Possible Causes & Solutions:

  • Catalyst Poisoning (Unintentional):

    • Cause: The palladium active sites are highly susceptible to poisoning by sulfur or halide compounds present in your starting materials or solvents.[10] Even trace amounts can completely halt the reaction.

    • Solution: Use freshly purified starting materials and high-purity, peroxide-free solvents. If contamination is suspected, purifying the starting alkyne (e.g., by distillation or chromatography) is recommended. Using a fresh batch of Lindlar catalyst is the most direct solution.[10]

  • Insufficient Hydrogen Pressure or Agitation:

    • Cause: This is a heterogeneous reaction, requiring effective mixing of the solid catalyst, liquid substrate solution, and hydrogen gas.

    • Solution: Ensure vigorous stirring to maintain the catalyst in suspension. For hydrogen delivery, a balloon filled with hydrogen is typically sufficient for atmospheric pressure reactions.[10] Ensure there are no leaks in your system.

Frequently Asked Questions (FAQs)

This section provides answers to broader, more conceptual questions regarding the synthesis and analysis of this compound.

Q1: What are the primary synthetic strategies to maximize (Z)-selectivity?

There are three main strategies, each with its own advantages and disadvantages.

Synthetic MethodKey ReagentsTypical Z:E RatioProsCons
Z-Selective Wittig Reaction Non-stabilized or semi-stabilized phosphonium ylide, salt-free conditions, non-polar solvent (THF), low temp.Moderate to GoodOne-step C=C bond formation.Byproduct (triphenylphosphine oxide) can be difficult to remove. Selectivity is highly condition-dependent.
Still-Gennari HWE Phosphonate with electron-withdrawing esters (e.g., -OCH₂CF₃), KHMDS, 18-crown-6, THF, -78 °C.Good to Excellent[7]High Z-selectivity, water-soluble phosphate byproduct is easily removed.Requires specialized phosphonate reagents and cryogenic temperatures.
Alkyne Hydrogenation Ethyl phenylpropiolate, Lindlar's Catalyst (Pd/CaCO₃/Pb), H₂, Quinoline.Excellent[11][12]Very high Z-selectivity, clean reaction.Requires a two-step synthesis (alkyne first), catalyst is sensitive to poisoning.[10]
Photochemical E→Z Isomerization (E)-Ethyl Cinnamate, photoredox catalyst (e.g., Iridium complex), blue light.Good to Excellent[14]Uses the stable E-isomer as a starting material, mild conditions.Requires photochemical reactor setup, potential for side reactions.
Q2: How can I definitively distinguish the (Z) and (E) isomers and quantify the ratio?

¹H NMR spectroscopy is the most powerful tool for this purpose. The key is the coupling constant (J-value) between the two vinylic protons.

  • (E)-isomer (trans): The vinylic protons are anti-periplanar, resulting in a large coupling constant, typically ~16 Hz .[15][16]

  • (Z)-isomer (cis): The vinylic protons are syn-periplanar, resulting in a smaller coupling constant, typically ~11-12 Hz .[15]

The ratio of the isomers in a mixture can be accurately determined by comparing the integration values of the distinct vinylic proton signals for each isomer in the ¹H NMR spectrum.

Isomer Data(E)-Ethyl CinnamateThis compound
Vinylic Proton A (α to C=O) ~6.4 ppm~6.0 ppm
Vinylic Proton B (β to C=O) ~7.7 ppm~6.9 ppm
Coupling Constant (J_AB) ~16 Hz ~12 Hz

Note: Exact chemical shifts (ppm) can vary slightly depending on the solvent and spectrometer.

Q3: Why is my purification by column chromatography so difficult?

Separating (Z) and (E) isomers can be challenging due to their similar polarities.

  • Solution: Use a long column with a shallow solvent gradient. A non-polar eluent system, such as a low percentage of ethyl acetate in hexanes (e.g., 2-5%), often provides the best separation.[17] Running multiple small-scale trial separations on TLC plates is crucial to optimize the solvent system before committing to a large-scale column. Remember to use deactivated silica as described in the troubleshooting section to prevent on-column isomerization.[1]

Experimental Protocols & Workflows
Protocol 1: General Procedure for Alkyne Semi-Hydrogenation using Lindlar's Catalyst

This protocol describes the conversion of ethyl phenylpropiolate to this compound.

  • Preparation: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve ethyl phenylpropiolate (1.0 eq.) in anhydrous ethyl acetate or methanol.

  • Catalyst Addition: Carefully add Lindlar's catalyst (5-10 mol% by weight relative to the alkyne). For enhanced selectivity, quinoline (1-2 eq. relative to the catalyst) can be added.[10]

  • Hydrogenation: Evacuate the flask and backfill it with hydrogen gas (a balloon is sufficient).

  • Reaction: Stir the mixture vigorously at room temperature. Monitor the reaction progress by TLC or ¹H NMR by periodically taking aliquots. The reaction is complete when hydrogen uptake ceases and the starting material is consumed.

  • Work-up: Once complete, filter the reaction mixture through a pad of Celite to remove the heterogeneous catalyst. Rinse the pad with the reaction solvent.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product is often of high purity, but can be further purified by chromatography on deactivated silica gel if necessary.

Diagram: Troubleshooting Low Z-Selectivity

This workflow helps diagnose the root cause of poor stereoselectivity in your synthesis.

G start Low Z/E Ratio Observed q1 Which synthetic route was used? start->q1 wittig Wittig Reaction q1->wittig Wittig hwe HWE Reaction q1->hwe HWE hydro Alkyne Hydrogenation q1->hydro Hydrogenation c1 Check Ylide Type & Conditions wittig->c1 c2 Using Standard HWE? hwe->c2 c3 Check Catalyst & Poisons hydro->c3 s1 Use salt-free conditions, non-polar solvent, low temp. c1->s1 s2_yes Switch to Still-Gennari conditions (KHMDS, 18-c-6). c2->s2_yes Yes s2_no Still-Gennari already used. Check temp control & reagent quality. c2->s2_no No s3 Use fresh Lindlar catalyst. Add quinoline for selectivity. c3->s3

Caption: A decision tree for troubleshooting poor (Z)-selectivity.

Diagram: Mechanism of Z-Alkene Formation via Wittig Reaction

This diagram shows the kinetically controlled pathway leading to the (Z)-alkene.

WittigMechanism cluster_reactants Reactants cluster_intermediate Kinetic Control cluster_products Products ylide R-CH=PPh₃ (Ylide) oxaphosphetane [2+2] Cycloaddition (concerted, puckered transition state) leads to cis-Oxaphosphetane ylide->oxaphosphetane Fast, Irreversible (non-stabilized ylide) carbonyl R'-CHO (Aldehyde) carbonyl->oxaphosphetane z_alkene (Z)-Alkene oxaphosphetane->z_alkene Syn-elimination phosphine_oxide Ph₃P=O oxaphosphetane->phosphine_oxide

Sources

Technical Support Center: Separation of (E)- and (Z)-Ethyl Cinnamate Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for the separation of (E)- and (Z)-isomers of ethyl cinnamate. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to assist you in overcoming challenges during the separation process. As Senior Application Scientists, we have designed this resource to be a practical and scientifically grounded tool for your laboratory work.

I. Troubleshooting Guide: Common Issues in Isomer Separation

This section addresses specific problems you may encounter during the separation of ethyl cinnamate isomers, offering insights into their causes and providing actionable solutions.

Issue 1: Poor or No Separation of (E) and (Z) Isomers via Column Chromatography

Question: I am attempting to separate (E)- and (Z)-ethyl cinnamate using silica gel column chromatography, but I'm observing co-elution or very poor resolution between the two isomers. What could be the cause, and how can I improve the separation?

Answer:

This is a common challenge as (E)- and (Z)-isomers often have very similar polarities. The key to successful separation lies in optimizing the chromatographic conditions to exploit the subtle differences in their molecular geometry.

Potential Causes & Solutions:

  • Inappropriate Solvent System: The polarity of your mobile phase may not be optimal for resolving the isomers.

    • Solution: A systematic approach to solvent selection is crucial. Start with a non-polar solvent system, such as a high percentage of hexane or petroleum ether with a small amount of a slightly more polar solvent like ethyl acetate or dichloromethane. Gradually increase the polarity of the mobile phase in small increments. For instance, begin with 98:2 hexane:ethyl acetate and move to 95:5, 90:10, etc., monitoring the separation by thin-layer chromatography (TLC) before scaling up to the column.

  • Column Overloading: Applying too much sample to the column can lead to broad peaks and poor resolution.

    • Solution: As a general rule, the amount of sample should be about 1-5% of the weight of the stationary phase. For a difficult separation like this, it's better to err on the side of a smaller sample size.

  • Improper Column Packing: An unevenly packed column will result in channeling and a non-uniform flow of the mobile phase, leading to poor separation.

    • Solution: Ensure your silica gel is uniformly packed. A "slurry packing" method, where the silica is mixed with the initial mobile phase and then poured into the column, is generally preferred over "dry packing" for achieving a homogenous stationary phase.

  • Flow Rate: A flow rate that is too fast will not allow for proper equilibration between the stationary and mobile phases, diminishing the separation efficiency.

    • Solution: Maintain a slow and consistent flow rate. For a standard laboratory column, a flow rate of a few milliliters per minute is often appropriate.

Expert Tip: Consider using silica gel impregnated with silver nitrate (argentation chromatography). The silver ions can form reversible complexes with the π-bonds of the double bond, and the strength of this interaction often differs between (E) and (Z) isomers, leading to enhanced separation.[1][2]

Issue 2: Isomerization During Separation or Analysis

Question: I've noticed that the ratio of my (E) and (Z) isomers seems to change during the separation process. How can I prevent this on-column isomerization?

Answer:

Isomerization can be a significant problem, especially for compounds with double bonds that are sensitive to their environment. The goal is to maintain conditions that are as inert as possible.

Potential Causes & Solutions:

  • Acidic Conditions: The silica gel surface can have acidic silanol groups that can catalyze the isomerization of the double bond.

    • Solution: Use a well-end-capped, high-purity silica gel to minimize the number of free silanol groups.[1] If isomerization persists, you can neutralize the silica gel by washing it with a dilute solution of a non-nucleophilic base, like triethylamine in your mobile phase, followed by re-equilibration with the mobile phase alone.

  • Exposure to Light: Ethyl cinnamate can undergo photoisomerization, particularly when exposed to UV light.[3][4]

    • Solution: Protect your sample and the entire chromatographic setup from light.[1] Wrap your column and collection flasks in aluminum foil. Work in a dimly lit area or use glassware that blocks UV radiation.

  • Elevated Temperatures: Higher temperatures can provide the necessary activation energy for isomerization.

    • Solution: Conduct your separation at room temperature or even consider running the column in a cold room if the isomers are particularly labile.[1]

Issue 3: Difficulty in Confirming the Identity of Separated Isomers

Question: I have successfully separated two fractions, but I am unsure which is the (E)-isomer and which is the (Z)-isomer. How can I definitively identify them?

Answer:

Correctly identifying the isomers is as crucial as separating them. Several spectroscopic techniques can be used for this purpose.

Solutions:

  • Proton NMR (¹H NMR) Spectroscopy: This is one of the most reliable methods. The coupling constant (J-value) between the vinylic protons (the hydrogens on the double bond) is diagnostic of the geometry.

    • (E)-isomer: Typically exhibits a larger coupling constant, around 16 Hz, due to the trans relationship of the vinylic protons.[5]

    • (Z)-isomer: Shows a smaller coupling constant, around 11 Hz, due to the cis relationship of the vinylic protons.[5]

  • Nuclear Overhauser Effect (NOE) NMR Spectroscopy: An NOE experiment can show through-space interactions between protons. For the (Z)-isomer, you would expect to see an NOE between the vinylic proton closer to the phenyl ring and the protons on the phenyl ring.

  • Infrared (IR) Spectroscopy: While less definitive than NMR, the out-of-plane bending vibrations for the C-H bonds on the double bond can sometimes be distinguished. The (E)-isomer often shows a strong band around 960-980 cm⁻¹, which is absent or weaker in the (Z)-isomer.

  • Comparison with Standards: If authentic samples of the (E) and (Z) isomers are available, you can compare their retention times in chromatography or their spectroscopic data.

II. Frequently Asked Questions (FAQs)

Q1: What are the primary methods for separating (E) and (Z) isomers of ethyl cinnamate?

A1: The most common methods are based on differences in the physical properties of the isomers.[6] These include:

  • Chromatographic Techniques: Such as column chromatography (often with silica gel or silver nitrate-impregnated silica), preparative thin-layer chromatography (TLC), and high-performance liquid chromatography (HPLC).[2][3][7]

  • Fractional Distillation: This method can be effective if the boiling points of the (E) and (Z) isomers are sufficiently different.[6][8]

  • Fractional Crystallization: This technique relies on differences in the solubility of the isomers in a particular solvent at a given temperature.[6][9]

Q2: Why is the separation of (E) and (Z) isomers important in drug development?

A2: Geometric isomers can have significantly different biological activities, pharmacokinetic profiles, and toxicological properties.[10][11][12] The spatial arrangement of atoms can drastically affect how a molecule interacts with biological targets like enzymes and receptors.[12] Therefore, it is crucial to isolate and study each isomer individually to ensure the safety and efficacy of a potential drug.[9][10][13] In many cases, regulatory bodies require the development of a single, pure isomer.[10]

Q3: Can I use gas chromatography (GC) to separate and quantify the isomers?

A3: Yes, gas chromatography can be an excellent analytical technique for both separating and quantifying the (E) and (Z) isomers of ethyl cinnamate, provided the appropriate column and conditions are used.[6][14] A capillary column with a suitable stationary phase (e.g., a polar phase) can often provide good resolution. The relative amounts of the isomers can be determined by integrating the areas of their respective peaks.

Q4: Are there any non-chromatographic methods that can be used for separation?

A4: Besides fractional distillation and fractional crystallization, selective isomerization is a potential strategy. For instance, one isomer could be selectively converted to the other using a photosensitizer and light, followed by separation of the resulting mixture, which may now have a more favorable ratio of isomers for separation.[15][16][17] Another approach involves derivatization, where the isomers are reacted to form new compounds (diastereomers) that are easier to separate.[6] After separation, the original isomers can be regenerated.

III. Experimental Protocols and Data

Protocol 1: Separation of (E) and this compound by Column Chromatography

This protocol provides a step-by-step guide for the separation of (E) and this compound using standard laboratory equipment.

Materials:

  • Mixture of (E) and this compound

  • Silica gel (60-120 mesh)

  • Hexane

  • Ethyl acetate

  • Glass column

  • Collection tubes

  • TLC plates and chamber

  • UV lamp

Procedure:

  • TLC Analysis:

    • Dissolve a small amount of the isomer mixture in a suitable solvent (e.g., dichloromethane).

    • Spot the solution on a TLC plate.

    • Develop the plate in a TLC chamber with a solvent system of 95:5 hexane:ethyl acetate.

    • Visualize the spots under a UV lamp and calculate the Rf values for each isomer. The goal is to achieve a clear separation between the two spots. Adjust the solvent polarity if necessary.

  • Column Preparation:

    • Prepare a slurry of silica gel in the chosen mobile phase (e.g., 95:5 hexane:ethyl acetate).

    • Carefully pour the slurry into the column, ensuring no air bubbles are trapped.

    • Allow the silica gel to settle, and then drain the excess solvent until the solvent level is just above the top of the silica.

  • Sample Loading:

    • Dissolve the ethyl cinnamate isomer mixture in a minimal amount of the mobile phase.

    • Carefully add the sample solution to the top of the column.

    • Allow the sample to adsorb onto the silica gel by draining a small amount of solvent.

  • Elution and Fraction Collection:

    • Add the mobile phase to the column and begin elution.

    • Collect fractions in separate test tubes.

    • Monitor the separation by spotting every few fractions on a TLC plate and visualizing under a UV lamp.

  • Analysis of Fractions:

    • Combine the fractions that contain the pure individual isomers (as determined by TLC).

    • Remove the solvent under reduced pressure to obtain the purified (E) and (Z) isomers.

    • Confirm the identity of each isomer using ¹H NMR spectroscopy.[5][18]

Data Summary Table
Parameter(E)-Ethyl CinnamateThis compound
Appearance Colorless to pale yellow liquidColorless to pale yellow liquid
Boiling Point ~271 °CLower than the (E)-isomer
¹H NMR (Vinylic Protons) Doublet, J ≈ 16 HzDoublet, J ≈ 11 Hz
Typical TLC Rf (95:5 Hex:EtOAc) Higher Rf valueLower Rf value
Visualization of Experimental Workflow

Separation_Workflow cluster_prep Preparation cluster_sep Separation cluster_analysis Analysis TLC 1. TLC Analysis (Optimize Solvent System) Pack 2. Column Packing (Slurry Method) TLC->Pack Optimized Solvent Load 3. Sample Loading Pack->Load Elute 4. Elution & Fraction Collection Load->Elute Monitor 5. TLC Monitoring of Fractions Elute->Monitor Combine 6. Combine Pure Fractions Monitor->Combine Identify Pure Fractions Analyze 7. ¹H NMR Analysis (Confirm Isomer Identity) Combine->Analyze

Caption: Workflow for the separation and analysis of (E) and this compound.

IV. References

  • Filo. (2023, October 1). How do you separate e and z isomers?[Link]

  • Taylor & Francis Online. (2024, February 2). Synthesis, chiral separation and physical properties of the cinnamic acid derivatives exhibiting short-pitch cholesteric and TGB phases. [Link]

  • U.S. Food and Drug Administration. (1992, May). Development of New Stereoisomeric Drugs. [Link]

  • ResearchGate. IM spectrum of the E-and Z-isomer of ethyl cinnamate derivatives E-1...[Link]

  • Patsnap. (2025, August 1). How Geometric Isomers Affect the Migration of Pharmaceuticals in Tissues. [Link]

  • Royal Society of Chemistry. Facile synthesis and separation of E/Z isomers of aromatic-substituted tetraphenylethylene for investigating their fluorescent properties via single crystal analysis. [Link]

  • Cram. Ethyl Cinnamate Synthesis - 921 Words. [Link]

  • ResearchGate. (2016, December 7). How to separate E and Z isomers?[Link]

  • Patsnap. (2025, August 1). Role of Geometric Isomers in Enzyme-Drug Design and Discovery. [Link]

  • ResearchGate. Contra-thermodynamic E → Z isomerization of cinnamamides via selective energy transfer catalysis. [Link]

  • ResearchGate. (2015, April 25). How can we separate E/Z isomers no UV nor fluorescent?[Link]

  • ResearchGate. (2025, August 7). Synthesis, Separation and Crystal Structures of E and Z Isomers of 3-(2,5-Dimethoxyphenyl)-2-(4-Methoxyphenyl)Acrylic Acid. [Link]

  • BioPharma Services. (2026). Bioanalytical Method Development: Isomers. [Link]

  • PubMed Central. Isomerization of E-Cinnamamides into Z-Cinnamamides Using a Recycling Photoreactor. [Link]

  • Reddit. (2016, September 12). How do I determine E or Z ethyl cinnamate from a H NMR?[Link]

  • ResearchGate. (2024, October 24). Determination of the solute descriptors for ethyl cinnamate by gas chromatography and liquid-liquid partition systems. [Link]

Sources

Optimization of reaction conditions to increase (Z)-Ethyl cinnamate yield

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Optimization of (Z)-Ethyl Cinnamate Synthesis

Welcome to the technical support resource for the synthesis of this compound. This guide is designed for researchers, chemists, and drug development professionals who are looking to optimize their reaction conditions to achieve higher yields and stereoselectivity for the Z-isomer. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting strategies to address common challenges encountered during this synthesis.

The selective synthesis of (Z)-alkenes is a critical challenge in organic chemistry, as the Z-isomer is often the thermodynamically less stable product. This compound, in particular, presents a common hurdle as its synthesis via the Wittig reaction involves a "stabilized ylide," which inherently favors the formation of the more stable (E)-isomer.[1][2][3][4] This guide provides actionable solutions to overcome this thermodynamic preference and other potential experimental pitfalls.

Troubleshooting Guide

This section addresses specific problems in a question-and-answer format to help you quickly diagnose and solve issues in your experiment.

Question 1: My reaction is producing almost exclusively the (E)-isomer of ethyl cinnamate. How can I increase the yield of the (Z)-isomer?

Answer: This is the most common challenge and stems from the nature of the Wittig reagent used. The ylide, (carbethoxymethylene)triphenylphosphorane, is stabilized by the adjacent ester group. Under many standard conditions, the Wittig reaction with stabilized ylides is thermodynamically controlled, leading to the more stable (E)-alkene.[2][4] To favor the kinetic (Z)-product, you must carefully control the reaction conditions to prevent the intermediates from equilibrating.

Causality & Recommended Actions:

  • Avoid Lithium-Based Reagents: Lithium ions (Li+) are Lewis acidic and can stabilize the betaine intermediate, promoting equilibration (a process sometimes called "stereochemical drift") which leads to the thermodynamic (E)-product.[5][6][7] Using lithium-containing bases like n-butyllithium (n-BuLi) often results in poor Z-selectivity.

    • Solution: Switch to "salt-free" conditions by using sodium or potassium-based strong bases, such as sodium bis(trimethylsilyl)amide (NaHMDS), potassium bis(trimethylsilyl)amide (KHMDS), or sodium hydride (NaH).[2][8] These bases minimize betaine stabilization and favor the kinetically controlled pathway.

  • Optimize Your Solvent Choice: The solvent plays a critical role in the reaction's stereochemical outcome.

    • Solution: For stabilized ylides, performing the reaction in a polar aprotic solvent like Dimethylformamide (DMF) can significantly enhance Z-selectivity, especially in the presence of specific salt additives like sodium iodide (NaI).[5] In some cases, non-polar solvents like toluene may also favor the kinetic product.[9] Conversely, polar protic solvents like ethanol can lead to mixtures.[10]

  • Consider an Alternative Olefination Strategy: If the Wittig reaction remains recalcitrant, the Horner-Wadsworth-Emmons (HWE) reaction is a powerful alternative. While the standard HWE reaction is also highly E-selective, specific modifications can provide excellent Z-selectivity.[11][12]

    • Solution: Employ the Still-Gennari modification of the HWE reaction. This method uses phosphonates with electron-withdrawing groups (e.g., bis(2,2,2-trifluoroethyl)phosphonoacetate) in combination with strong, non-coordinating bases (like KHMDS with 18-crown-6) in a polar aprotic solvent like THF at low temperatures (e.g., -78 °C).[13][14] These conditions accelerate the elimination of the oxaphosphetane intermediate, kinetically trapping the Z-isomer.[11]

Question 2: My overall yield is very low, regardless of the Z/E ratio. What are the likely causes?

Answer: Low yields in Wittig or HWE reactions can be attributed to several factors, ranging from reagent quality to procedural execution.

Causality & Recommended Actions:

  • Incomplete Ylide/Carbanion Formation: The phosphonium salt or phosphonate must be fully deprotonated to form the reactive nucleophile.

    • Solution: Ensure you are using a sufficiently strong base for your specific reagent.[8] For the stabilized ylide leading to ethyl cinnamate, a moderately strong base is often sufficient, but it must be fresh and potent.[15] Always use at least one full equivalent of the base.

  • Ylide/Carbanion Instability: While the ylide for ethyl cinnamate is "stabilized," it is not indefinitely stable, especially at room temperature or in the presence of moisture or oxygen.[8]

    • Solution: Generate the ylide in situ at a low temperature (e.g., 0 °C or -78 °C) and use it immediately.[8] Always use flame-dried glassware and anhydrous solvents under an inert atmosphere (e.g., nitrogen or argon) to prevent quenching by water or air.[8]

  • Poor Aldehyde Quality: Benzaldehyde is susceptible to oxidation to benzoic acid, which will be unreactive. It can also polymerize.[5]

    • Solution: Use freshly distilled or newly purchased benzaldehyde. If you suspect oxidation, you can form the aldehyde in situ from the corresponding alcohol via an oxidation-Wittig tandem process.[5]

  • Steric Hindrance: While not a major issue with benzaldehyde, using more sterically hindered ketones or aldehydes can dramatically slow the reaction and reduce yields.[1][5]

    • Solution: For hindered substrates, the HWE reaction is generally superior as phosphonate carbanions are more nucleophilic than their ylide counterparts.[8][16]

Question 3: I have a mixture of (Z) and (E) isomers, but I'm struggling to purify the this compound. What is the best approach?

Answer: Separating geometric isomers can be challenging due to their similar physical properties. Additionally, the triphenylphosphine oxide byproduct from the Wittig reaction must be removed.

Causality & Recommended Actions:

  • Byproduct Removal (Wittig): Triphenylphosphine oxide (Ph₃PO) can complicate purification.

    • Solution: The HWE reaction is advantageous here, as the phosphate byproduct is water-soluble and easily removed during an aqueous workup.[8][16] For Wittig reactions, Ph₃PO can sometimes be precipitated from a non-polar solvent like hexanes or ether and filtered off. However, flash column chromatography is the most reliable method.

  • Isomer Separation: (Z)- and (E)-Ethyl cinnamate have different polarities and boiling points, which can be exploited.

    • Solution 1 (Chromatography): Flash column chromatography on silica gel is highly effective. Use a non-polar mobile phase, such as a mixture of hexanes and ethyl acetate (e.g., 19:1 or 10:1 ratio).[17] The less polar (E)-isomer will typically elute before the more polar (Z)-isomer. Monitor the separation carefully using Thin Layer Chromatography (TLC).

    • Solution 2 (Distillation): If you have a larger quantity of material, fractional distillation under reduced pressure can separate the isomers, as they have slightly different boiling points.[17][18] This requires a good vacuum and an efficient fractionating column.

Frequently Asked Questions (FAQs)

Q1: What are the key parameters that influence Z/E selectivity in a Wittig reaction? The stereochemical outcome is a delicate balance of several factors:

  • Ylide Structure: Non-stabilized ylides (e.g., R=alkyl) generally give high Z-selectivity under salt-free conditions. Stabilized ylides (e.g., R=ester, ketone) favor E-selectivity. Semi-stabilized ylides (e.g., R=aryl) often give poor selectivity.[2][5]

  • Presence of Lithium Salts: As discussed, Li+ ions promote equilibration to the E-isomer.[6][7]

  • Solvent: Polar aprotic solvents (DMF, THF) can favor different outcomes depending on the ylide and other conditions.[9][19][20]

  • Temperature: Low temperatures often favor kinetic control and can enhance Z-selectivity.

Q2: Can I just isomerize the unwanted (E)-isomer to the desired (Z)-isomer after the reaction? Yes, this is a viable alternative strategy. Photochemical E-to-Z isomerization can be highly effective. Irradiating a solution of the (E)-ethyl cinnamate mixture with a suitable light source (e.g., a blue LED lamp) in the presence of a photoredox catalyst (e.g., an iridium complex) can convert the E-isomer to the Z-isomer in good yields.[21] This allows for the synthesis to be performed under conditions that maximize overall yield, followed by a separate step to achieve the desired stereochemistry.

Q3: Why is the Horner-Wadsworth-Emmons (HWE) reaction often E-selective? The standard HWE reaction typically proceeds under thermodynamic control, favoring the more stable (E)-alkene. The intermediates in the reaction pathway can equilibrate, and the transition state leading to the E-alkene is lower in energy.[12][13] However, as noted in the troubleshooting guide, this selectivity can be reversed to favor the Z-isomer using the Still-Gennari protocol.[11][14]

Data Summary: Factors Influencing Z-Selectivity

The following table summarizes the general effect of key reaction parameters on the stereochemical outcome for the synthesis of α,β-unsaturated esters like ethyl cinnamate.

ParameterCondition Favoring (Z)-IsomerCondition Favoring (E)-IsomerRationale
Olefination Method Still-Gennari HWEStandard Wittig (stabilized ylide); Standard HWEThe Still-Gennari modification kinetically traps the Z-isomer.[11] Standard methods are under thermodynamic control.[1][12]
Base Cation Salt-free (Na⁺, K⁺)Lithium-based (e.g., n-BuLi)Li⁺ ions stabilize the betaine intermediate, allowing equilibration to the more stable E-pathway.[5][7]
Solvent Polar Aprotic (e.g., DMF, THF)Polar Protic (e.g., Ethanol) or Non-PolarSolvent polarity affects the stability and equilibration of intermediates. The optimal choice can be system-dependent.[9][19][20]
Additives Iodide Salts (NaI, LiI) in DMFNone (or Lewis acids)Iodide salts can sometimes promote Z-isomer formation, though the mechanism is complex.[5]
Temperature Low Temperature (-78 °C)Higher Temperature (Room Temp.)Low temperatures favor kinetic control, while higher temperatures allow the system to reach thermodynamic equilibrium.[13][16]

Visual Troubleshooting Workflow

The following diagram outlines a decision-making process for optimizing your reaction for higher Z-selectivity.

troubleshooting_workflow cluster_base Base Selection cluster_method Method Optimization start Problem: Poor Z:E Ratio check_base What base are you using? start->check_base lithium_base Lithium Base (n-BuLi, PhLi) check_base->lithium_base Li+ Present sodium_base Sodium/Potassium Base (NaHMDS, KHMDS, NaH) check_base->sodium_base Li+ Absent action_base Action: Switch to a 'salt-free' Na+ or K+ base to prevent equilibration. lithium_base->action_base check_method Is Z-selectivity still low? sodium_base->check_method action_base->check_method wittig_method Current Method: Standard Wittig check_method->wittig_method action_hwe Action: Employ Still-Gennari HWE with a trifluoroethyl phosphonate reagent at -78 °C. wittig_method->action_hwe hwe_method Alternative: Still-Gennari HWE end_node Result: High (Z)-Ethyl Cinnamate Yield hwe_method->end_node action_hwe->hwe_method

Caption: Troubleshooting flowchart for increasing (Z)-alkene selectivity.

Experimental Protocol: Modified Wittig Reaction for Enhanced (Z)-Selectivity

This protocol describes a method for the synthesis of this compound using conditions designed to favor the kinetic product. Caution: This reaction must be performed in a fume hood under an inert atmosphere. The reagents are moisture and air-sensitive.

Materials:

  • Ethyl (triphenylphosphoranylidene)acetate (stabilized ylide)

  • Benzaldehyde (freshly distilled)

  • Sodium bis(trimethylsilyl)amide (NaHMDS) as a solution in THF or as a solid

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous glassware (flame-dried under vacuum)

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Apparatus Setup: Assemble a two-neck round-bottom flask, equipped with a magnetic stir bar, a rubber septum, and a condenser connected to a nitrogen/argon line. Flame-dry the entire apparatus under vacuum and allow it to cool to room temperature under the inert atmosphere.

  • Ylide Preparation:

    • To the reaction flask, add ethyl (triphenylphosphoranylidene)acetate (1.1 equivalents).

    • Add anhydrous THF via syringe to dissolve the ylide.

    • Cool the flask to -78 °C using a dry ice/acetone bath.

    • Slowly add NaHMDS (1.05 equivalents) dropwise via syringe. A color change (often to a deep red or orange) indicates the formation of the ylide anion.[8]

    • Stir the mixture at -78 °C for 30-60 minutes.

  • Reaction with Aldehyde:

    • In a separate, dry flask, prepare a solution of freshly distilled benzaldehyde (1.0 equivalent) in a small amount of anhydrous THF.

    • Slowly add the benzaldehyde solution dropwise to the cold ylide solution via syringe.

    • Maintain the reaction at -78 °C and monitor its progress by TLC. The reaction may be slow; allow it to stir for several hours at this temperature.

  • Workup and Quenching:

    • Once the reaction is complete (as indicated by TLC), quench it at -78 °C by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

    • Allow the mixture to warm to room temperature.

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate or diethyl ether (3x volume of aqueous layer).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification:

    • Concentrate the organic phase under reduced pressure to obtain the crude product.

    • Purify the crude oil via flash column chromatography on silica gel using a hexanes:ethyl acetate gradient (e.g., starting from 50:1 and gradually increasing polarity) to separate the (Z)- and (E)-isomers and remove triphenylphosphine oxide.[17]

    • Combine the fractions containing the desired (Z)-isomer and remove the solvent under reduced pressure to yield the final product. Characterize by ¹H NMR to confirm the Z-stereochemistry (olefinic protons will show a smaller coupling constant, typically J ≈ 12 Hz, compared to the E-isomer's J ≈ 16 Hz).

References

  • Chemistry LibreTexts. (2023). Wittig Reaction. [Link]

  • Wikipedia. (n.d.). Wittig reaction. [Link]

  • Mawaziny, S. (2000). Solvent effects in reactions of diketones with Wittig and Wittig-Horner reagents. Phosphorus, Sulfur, and Silicon and the Related Elements, 163(1), 99-120. [Link]

  • Taylor & Francis Online. (2006). SOLVENT EFFECTS IN REACTIONS OF DIKETONES WITH WITTIG AND WITTIG-HORNER REAGENTS. [Link]

  • Chem-Station. (2024). Wittig Reaction. [Link]

  • Lambert, T. H., et al. (2018). Enantioselective Potassium-Catalyzed Wittig Olefinations. Journal of the American Chemical Society. Published manuscript. [Link]

  • Organic Chemistry Portal. (n.d.). Wittig Reaction. [Link]

  • Reddit. (2021). Influence of solvents on the stereochemistry of a Wittig Reaction product. [Link]

  • Shu, P., et al. (2019). Synthesis of (Z)-Cinnamate Derivatives via Visible-Light-Driven E-to-Z Isomerization. SynOpen, 3(1), 103-107. [Link]

  • Organic Syntheses. (n.d.). Ethyl Cinnamate. [Link]

  • WebAssign. (n.d.). Experiment 7 - Preparation of Ethyl Cinnamate: A Solvent Free Wittig Reaction. [Link]

  • Pandolfi, E., et al. (2003). Solvent Effect in the Wittig Reaction Under Boden's Conditions. Phosphorus, Sulfur, and Silicon and the Related Elements, 178(10), 2191-2197. [Link]

  • NROChemistry. (n.d.). Horner-Wadsworth-Emmons Reaction. [Link]

  • Speed, T. J., McIntyre, J., & Thamattoor, D. (2004). Wittig Reaction Using a Stabilized Phosphorus Ylid: An Efficient and Stereoselective Synthesis of Ethyl trans-Cinnamate. Journal of Chemical Education. [Link]

  • Organic-Reaction.com. (n.d.). Wittig Reaction - Common Conditions. [Link]

  • Wikipedia. (n.d.). Horner–Wadsworth–Emmons reaction. [Link]

  • Reddit. (2022). Problems with wittig reaction. [Link]

  • Drabowicz, J., et al. (2021). Highly Z-Selective Horner–Wadsworth–Emmons Olefination Using Modified Still–Gennari-Type Reagents. Molecules, 26(21), 6653. [Link]

  • Organic Chemistry Portal. (n.d.). Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction. [Link]

Sources

(Z)-Ethyl Cinnamate Stability and Degradation: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for (Z)-Ethyl Cinnamate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the stability and degradation pathways of this compound. Here, we address common challenges and questions encountered during experimental work.

Section 1: Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments with this compound, providing step-by-step solutions and the scientific rationale behind them.

Issue 1: Rapid Isomerization of this compound to the (E)-Isomer Observed During Analysis

Question: I'm observing a rapid conversion of my this compound sample to the (E)-isomer during my analytical workflow, leading to inconsistent results. How can I prevent this?

Answer:

The isomerization of this compound to the more thermodynamically stable (E)-isomer is a common issue, primarily driven by exposure to light and heat.[1][2] The energy input from these sources can overcome the activation barrier for rotation around the carbon-carbon double bond.

Troubleshooting Protocol:

  • Minimize Light Exposure:

    • Action: Conduct all sample preparation and handling under amber or red light. Use amber vials for storage and analysis.

    • Causality: (Z)-isomers of cinnamate derivatives are susceptible to photoisomerization.[1][2] Blue light, in particular, has been shown to effectively drive the E-to-Z isomerization and vice-versa.[2] By minimizing exposure to shorter wavelengths of light, you reduce the energy available for this conversion.

  • Control Temperature:

    • Action: Maintain samples at a reduced temperature (2-8°C) during storage and preparation.[3][4] If using techniques like Gas Chromatography (GC), lower the injection port temperature.

    • Causality: Thermal energy can also provide the necessary activation energy for isomerization. While stable at room temperature under optimal conditions, elevated temperatures, especially those in a GC inlet, can promote conversion to the (E)-form.[5][6]

  • Solvent Selection:

    • Action: Use aprotic solvents like acetonitrile (CH3CN) for your analytical runs.

    • Causality: While a wide range of solvents can be used, some protic solvents may facilitate isomerization under certain conditions. Acetonitrile has been shown to be a suitable solvent for maintaining isomeric integrity during photocatalytic studies.[2]

  • Analytical Method Consideration:

    • Action: Prioritize the use of High-Performance Liquid Chromatography (HPLC) with a UV detector over GC-MS for routine analysis of isomers.

    • Causality: HPLC analysis is performed at or near room temperature, minimizing the risk of thermally induced isomerization that can occur in the heated GC inlet.[6]

Issue 2: Unexpected Degradation Products Observed in a Formulation Stored at Room Temperature

Question: I have observed the appearance of cinnamic acid and other unexpected peaks in my this compound formulation after a short storage period at ambient temperature. What is the likely cause and how can I mitigate this?

Answer:

The presence of cinnamic acid indicates hydrolysis of the ester bond. This reaction is catalyzed by the presence of moisture, and accelerated by acidic or basic conditions.[7][8]

Troubleshooting Protocol:

  • Control pH and Moisture:

    • Action: Ensure your formulation is free from excessive moisture. If aqueous components are necessary, buffer the system to a neutral pH. Store the final product in a tightly sealed container in a dry environment.[3][9]

    • Causality: Ester hydrolysis is a well-documented degradation pathway for ethyl cinnamate, yielding cinnamic acid and ethanol.[10][11] The rate of this reaction is significantly influenced by the concentration of hydronium or hydroxide ions.

  • Forced Degradation Study:

    • Action: Conduct a forced degradation study to systematically identify the degradation products and understand the degradation pathways.[12][13][14][15]

    • Causality: Forced degradation studies, which involve exposing the compound to stress conditions like acid, base, oxidation, heat, and light, will help you predict the stability of your formulation and develop stability-indicating analytical methods.[13][14][16]

Experimental Protocol: Forced Degradation Study

Stress ConditionTypical ParametersPurpose
Acid Hydrolysis0.1 M HCl at 60°C for 24hTo investigate acid-catalyzed hydrolysis of the ester linkage.[13]
Base Hydrolysis0.1 M NaOH at room temperature for 4hTo investigate base-catalyzed hydrolysis (saponification).[7][8][13]
Oxidation3% H2O2 at room temperature for 24hTo assess susceptibility to oxidative degradation.[13]
Thermal80°C for 48hTo evaluate thermal stability and potential for isomerization.[16]
PhotolyticExposure to UV/Vis light (ICH Q1B)To determine light sensitivity and potential for photoisomerization or degradation.[13]

Analyze all stressed samples by a stability-indicating HPLC method to identify and quantify degradants.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: For long-term storage, it is recommended to keep this compound at -20°C.[3] For short-term storage, 2-8°C is suitable.[3] It should be stored in a tightly closed container, in a dry and well-ventilated place, and protected from light.[3][9]

Q2: What are the primary degradation pathways for this compound?

A2: The primary degradation pathways are:

  • Isomerization: Conversion from the (Z)-isomer to the more stable (E)-isomer, primarily induced by light and heat.[1][2]

  • Hydrolysis: Cleavage of the ester bond to form cinnamic acid and ethanol, catalyzed by acidic or basic conditions and the presence of water.[7][8][10]

  • Oxidation: While less common for the ester itself, the precursor, cinnamaldehyde, is susceptible to oxidation which can lead to the formation of benzoic acid and other byproducts.[17]

Q3: Can this compound undergo photodimerization?

A3: Yes, cinnamate derivatives are known to undergo [2+2] photodimerization upon exposure to UV light.[18] This reaction can lead to the formation of cyclobutane derivatives. The specific products formed can depend on the reaction conditions and the presence of photosensitizers.

Q4: Is this compound susceptible to thermal degradation?

A4: While isomerization is a concern at elevated temperatures, significant thermal degradation of the core cinnamate structure generally occurs at much higher temperatures (above 200°C).[5] At these temperatures, cleavage of the carbonyl group can occur.

Section 3: Visualizing Degradation and Workflows

Diagram 1: Key Degradation Pathways of this compound

Z_EC This compound E_EC (E)-Ethyl Cinnamate Z_EC->E_EC Light, Heat (Isomerization) CA Cinnamic Acid Z_EC->CA H₂O, H⁺/OH⁻ (Hydrolysis) PD Photodimerization Products Z_EC->PD UV Light ([2+2] Cycloaddition) EtOH Ethanol

Caption: Major degradation pathways of this compound.

Diagram 2: Troubleshooting Workflow for Isomerization Issues

A Inconsistent Isomeric Purity B Protect from Light? (Amber Vials, Red Light) A->B B->A No C Control Temperature? (2-8°C, Low GC Inlet Temp) B->C Yes C->A No D Check Solvent? (Use Aprotic Solvents) C->D Yes D->A No E Review Analytical Method? (Prefer HPLC over GC) D->E Yes E->A No F Consistent Results E->F Yes

Caption: A logical workflow for troubleshooting isomerization of this compound.

References

  • ethyl cinnamate-MSDS - BioCrick. (n.d.). Retrieved from [Link]

  • Thermal degradation of poly (vinyl cinnamate). (n.d.). Retrieved from [Link]

  • Kinetics and Solvent Effect on Hydrolysis of Ethyl Cinnamate in Water-Methanol Mixture. (2017). International Journal of Chemical Studies, 5(5), 101-106.
  • Singh, A. K. (2017). Kinetics and Solvent Effect in Hydrolysis of Ethyl Cinnamate in Water-Methanol Mixture. Chemical Sinica, 8(3), 1-6.
  • Substitution effect on the nonradiative decay and trans → cis photoisomerization route. (2020). Physical Chemistry Chemical Physics, 22(45), 26369-26379.
  • Shu, P., et al. (2019). Synthesis of (Z)
  • Ethyl cinnamate | Global Chemical Supplier-TUODA INDUSTRY LIMITED. (n.d.). Retrieved from [Link]

  • Determination of the solute descriptors for ethyl cinnamate by gas chromatography and liquid-liquid partition systems. (2024).
  • Ethyl cinnamate - EZGC Method Translator. (n.d.). Retrieved from [Link]

  • IM spectrum of the E-and Z-isomer of ethyl cinnamate derivatives E-1... - ResearchGate. (n.d.). Retrieved from [Link]

  • EP0240138B1 - Preparation of cinnamic acids - Google Patents. (n.d.).
  • Photodimerization of ethyl cinnamate. | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved from [Link]

  • Forced Degradation Studies: Regulatory Considerations and Implementation. (n.d.).
  • Forced Degradation Study as per ICH Guidelines: Wh
  • Diab, M., et al. (2012). Thermal Stability and Degradation of Chitosan Modified by Cinnamic Acid. Open Journal of Polymer Chemistry, 2, 14-20.
  • Forced Degrad
  • Green synthesis of ethyl cinnamates under microwave irradiation: photophysical properties, cytotoxicity, and cell bioimaging. (2024). RSC Advances, 14, 1345-1354.
  • Sonochemical Synthesis of Ethyl Cinnamate. (2020). Jurnal Kimia dan Pendidikan Kimia, 5(1), 1-7.
  • Development of forced degradation and stability indicating studies of drugs—A review. (2013). Journal of Pharmaceutical Analysis, 3(3), 159-165.
  • Forced Degradation Studies | ICH Stability Testing - BioPharmaSpec. (n.d.). Retrieved from [Link]

  • cinnamic acid synthesis part 2 (ethyl ester hydrolysis) - YouTube. (2018, October 29). Retrieved from [Link]

  • Ethyl cinnamate | Cram. (n.d.). Retrieved from [Link]

  • This compound | C11H12O2 | CID 5284656 - PubChem - NIH. (n.d.). Retrieved from [Link]

  • Ethyl cinnamate - Wikipedia. (n.d.). Retrieved from [Link]

  • Chemical Properties of this compound (CAS 4610-69-9) - Cheméo. (n.d.). Retrieved from [Link]

  • Characteristics and hazards of the cinnamaldehyde oxidation process. (2020). Scientific Reports, 10(1), 8343.
  • Thermal Degradation of Synthetic Cathinones: Implications for Forensic Toxicology. (2014). Journal of Analytical Toxicology, 38(1), 44-53.
  • Ethyl (Z)-cinnamate - the NIST WebBook - National Institute of Standards and Technology. (n.d.). Retrieved from [Link]

  • Cinnamate Degradation Pathway - Eawag-BBD. (2009). Retrieved from [Link]

  • Study on the thermal degradation of 3-MCPD esters in model systems simulating deodorization of vegetable oils. (2014). Food Chemistry, 151, 1-8.

Sources

Technical Support Center: Troubleshooting Common Issues in Ethyl Cinnamate Isomerization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for ethyl cinnamate isomerization. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the E to Z isomerization of ethyl cinnamate. Here, we provide in-depth, field-proven insights and practical solutions to help you optimize your experiments for higher yields and purity.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Section 1: Reaction Setup and Optimization

Question 1: My E to Z isomerization of ethyl cinnamate is showing low conversion or yield. What are the likely causes and how can I improve it?

Answer:

Low conversion or yield in the isomerization of ethyl cinnamate is a common issue that can often be traced back to several key experimental parameters. The thermodynamically more stable E-isomer requires an energy input, typically in the form of light (photoisomerization), to overcome the energy barrier to the less stable Z-isomer. Here’s a breakdown of potential causes and actionable solutions:

  • Inadequate Light Source or Irradiation Time: The energy and duration of light exposure are critical for efficient photoisomerization.

    • Causality: The photocatalyst absorbs light at a specific wavelength to reach an excited state, which then transfers its energy to the ethyl cinnamate, facilitating the rotation around the carbon-carbon double bond.[1] If the light source's wavelength does not match the catalyst's absorption spectrum, or the intensity is too low, the catalyst will not be sufficiently activated. Similarly, insufficient irradiation time will not allow the reaction to reach a favorable photostationary state.

    • Troubleshooting Protocol:

      • Verify Wavelength and Power: For common photocatalysts like iridium complexes (e.g., fac-[Ir(ppy)₃]), blue LEDs (460-470 nm) are often optimal.[1][2] Ensure your light source provides the correct wavelength and sufficient power (e.g., 5W).[2]

      • Optimize Reaction Time: Monitor the reaction progress at different time points (e.g., 12h, 24h, 36h) using an appropriate analytical method like ¹H NMR or GC-MS to determine the optimal irradiation time for reaching the photostationary state.[2]

      • Reaction Vessel Positioning: Ensure the reaction vessel is placed as close as possible to the light source to maximize photon flux.

  • Suboptimal Catalyst Loading: Both too little and too much photocatalyst can negatively impact the reaction outcome.

    • Causality: Insufficient catalyst will result in a slow reaction rate. Conversely, excessive catalyst concentration can lead to self-quenching and reduced light penetration into the reaction mixture, thereby decreasing the overall efficiency.[2]

    • Troubleshooting Protocol:

      • Screen Catalyst Loading: Perform a series of small-scale reactions with varying catalyst loading (e.g., 0.5 mol%, 1 mol%, 2 mol%, 5 mol%) to identify the optimal concentration. For many iridium-based catalysts, 1 mol% is a good starting point.[2]

  • Inappropriate Solvent Choice: The solvent can influence the reaction through its polarity and ability to dissolve the substrate and catalyst.

    • Causality: The choice of solvent can affect the stability of the excited state of the photocatalyst and the solubility of the reactants. While various solvents can be used, acetonitrile (CH₃CN) is often reported as a good choice for photocatalytic isomerizations of cinnamate derivatives.[2] In some cases, solvent choice can also influence the rate of side reactions like hydrolysis.[3][4]

    • Troubleshooting Protocol:

      • Solvent Screening: If yields are low, consider screening other anhydrous, polar aprotic solvents in which both the substrate and catalyst are fully soluble.

      • Ensure Anhydrous Conditions: Use dry solvents to prevent potential side reactions, such as hydrolysis of the ethyl cinnamate.

  • Temperature Effects: While many photoisomerizations are performed at room temperature, temperature can still play a role.

    • Causality: Higher temperatures can sometimes lead to the degradation of temperature-sensitive photocatalysts.[2] Conversely, for thermally-driven isomerizations, temperature is the primary driver. However, for photocatalytic reactions, it is often a less critical, but still influential, parameter.[5]

    • Troubleshooting Protocol:

      • Maintain Room Temperature: For most photocatalytic isomerizations of ethyl cinnamate, maintaining a consistent room temperature is recommended.[2] If the light source generates significant heat, consider using a cooling fan or a water bath.

Question 2: I am observing the formation of side products in my reaction mixture. What are these impurities and how can I minimize them?

Answer:

The formation of side products can complicate purification and reduce the yield of the desired Z-isomer. The most common side products in ethyl cinnamate isomerization are dimers and hydrolysis products.

  • [2+2] Photodimerization:

    • Causality: Under certain photochemical conditions, two molecules of ethyl cinnamate can undergo a [2+2] cycloaddition to form a cyclobutane dimer. This is a known competing reaction pathway in the photochemistry of cinnamic acid derivatives.[2]

    • Minimization Strategies:

      • Use a Triplet Sensitizer: The use of a suitable photocatalyst that acts as a triplet sensitizer can favor the desired E/Z isomerization over dimerization.[6]

      • Control Concentration: Lowering the concentration of the ethyl cinnamate substrate can disfavor the bimolecular dimerization reaction.

  • Hydrolysis to Cinnamic Acid:

    • Causality: Ethyl cinnamate can be hydrolyzed to cinnamic acid and ethanol, especially in the presence of water and acid or base catalysts.[3][7] If the reaction conditions are not strictly anhydrous, or if acidic or basic impurities are present, hydrolysis can become a significant side reaction.

    • Minimization Strategies:

      • Use Anhydrous Reagents and Solvents: Ensure that all solvents and reagents are thoroughly dried before use.

      • Neutralize Starting Material: If the starting ethyl cinnamate has been synthesized under acidic or basic conditions, ensure it is properly neutralized and purified before the isomerization reaction.[8]

Section 2: Analytical and Purification Challenges

Question 3: How can I accurately monitor the progress of my isomerization reaction and determine the Z/E ratio?

Answer:

Accurate monitoring is crucial for optimizing reaction conditions and determining the final product ratio. Several analytical techniques can be employed:

  • Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: This is one of the most straightforward and common methods.

    • Methodology: The vinylic protons of the E- and Z-isomers of ethyl cinnamate have distinct chemical shifts and coupling constants in the ¹H NMR spectrum. By integrating the signals corresponding to each isomer, the Z/E ratio can be determined.[2]

    • Typical Chemical Shifts: The exact chemical shifts will depend on the solvent and the specific cinnamate derivative, but generally, the vinylic protons will be in the range of 5.5-8.0 ppm.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is excellent for separating and identifying the isomers, as well as detecting volatile impurities.

    • Methodology: The E- and Z-isomers will have different retention times on a suitable GC column. The relative peak areas can be used to quantify the isomer ratio. The mass spectrometer provides confirmation of the molecular weight.[9][10]

  • Ion Mobility Spectrometry (IMS): A more advanced technique that can separate isomers in the gas phase on a millisecond timescale, making it suitable for high-throughput screening and real-time reaction monitoring.[6][11]

Technique Principle Advantages Considerations
¹H NMR Different chemical environments of protons in E and Z isomers.Simple sample preparation, provides structural information, good for determining isomer ratios.Requires a relatively high concentration of the sample.
GC-MS Separation based on boiling point and polarity, followed by mass analysis.High sensitivity, good for separating complex mixtures, identifies impurities.Requires the analyte to be volatile and thermally stable.
IMS Separation of ions based on their size and shape in a carrier gas.Very fast analysis, can separate isomers, suitable for real-time monitoring.Requires specialized equipment.

Question 4: I have a mixture of E- and Z-ethyl cinnamate. What is the best way to purify the Z-isomer?

Answer:

Separating the E- and Z-isomers can be challenging due to their similar physical properties. The choice of purification method depends on the scale of the reaction and the desired purity.

  • Flash Column Chromatography: This is a common and effective method for laboratory-scale purification.

    • Principle: The isomers are separated based on their differential adsorption to a stationary phase (e.g., silica gel) as a mobile phase is passed through the column.

    • Protocol:

      • Solvent System Selection: Use thin-layer chromatography (TLC) to determine an optimal solvent system. A common choice is a mixture of hexanes and ethyl acetate (e.g., 10:1 or 19:1).[8]

      • Column Packing: Pack a column with silica gel using the chosen solvent system.

      • Loading and Elution: Load the crude mixture onto the column and elute with the mobile phase, collecting fractions.

      • Analysis: Analyze the collected fractions by TLC to identify those containing the pure Z-isomer.

  • High-Performance Liquid Chromatography (HPLC): For higher purity or for analytical separation, HPLC is the method of choice.[12][13][14]

    • Principle: Similar to column chromatography but uses smaller stationary phase particles and higher pressure, resulting in much higher resolution.

    • Considerations: Both normal-phase and reverse-phase HPLC can be used. The choice of column and mobile phase will need to be optimized for the specific separation.

  • Fractional Distillation under Reduced Pressure: This method is suitable for larger scale purifications and separates compounds based on differences in their boiling points.[8]

    • Principle: While the boiling points of the E- and Z-isomers are very close, a slight difference may allow for separation using a fractional distillation setup under vacuum to prevent thermal degradation.

Experimental Protocols

Protocol 1: General Procedure for Photocatalytic E to Z Isomerization of Ethyl Cinnamate

This protocol is a general guideline and may require optimization for specific substrates and catalysts.

  • Reaction Setup:

    • To a clean, dry reaction vessel (e.g., a borosilicate glass vial or Schlenk tube) equipped with a magnetic stir bar, add (E)-ethyl cinnamate (1.0 mmol).

    • Add the photocatalyst (e.g., fac-[Ir(ppy)₃] or Ir₂[ppy]₄Cl₂, 0.01 mmol, 1 mol%).[1][2]

    • Add anhydrous acetonitrile (10 mL).

    • Seal the vessel. If the reaction is sensitive to oxygen, degas the solution by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

  • Irradiation:

    • Place the reaction vessel in front of a suitable light source (e.g., a 5W blue LED lamp, λ ≈ 460–470 nm) at a fixed distance.[2]

    • Begin stirring and irradiate the reaction mixture at room temperature for the desired amount of time (e.g., 24 hours).

  • Workup and Analysis:

    • After the reaction is complete, remove the solvent under reduced pressure.

    • Analyze the crude product by ¹H NMR to determine the Z/E ratio.

    • Purify the product by flash column chromatography on silica gel.

Visualizations

Diagram 1: Photocatalytic Isomerization Cycle

G PC Photocatalyst (PC) (Ground State) PC_star Excited Photocatalyst (PC) (Triplet State) PC->PC_star Light (hν) PC_star->PC Intersystem Crossing E_isomer_star E-Ethyl Cinnamate (Triplet State) PC_star->E_isomer_star Triplet Energy Transfer E_isomer E-Ethyl Cinnamate (Ground State) Z_isomer Z-Ethyl Cinnamate (Ground State) E_isomer_star->Z_isomer Isomerization & Relaxation

Caption: Simplified Jablonski diagram for photocatalytic E-Z isomerization.

Diagram 2: Troubleshooting Workflow for Low Yield

G start Low Yield or Conversion check_light Check Light Source (Wavelength, Power, Time) start->check_light check_light->start Adjust optimize_catalyst Optimize Catalyst Loading (0.5-5 mol%) check_light->optimize_catalyst Light OK optimize_catalyst->start Adjust check_solvent Check Solvent (Anhydrous, Solubility) optimize_catalyst->check_solvent Loading OK check_solvent->start Change check_temp Monitor Temperature check_solvent->check_temp Solvent OK check_temp->start Control success Improved Yield check_temp->success Temp OK

Caption: A logical workflow for troubleshooting low yields in isomerization.

References

  • Wang, C., et al. (2017). Visible-Light Photocatalytic E to Z Isomerization of Activated Olefins and Its Application for the Syntheses of Coumarins. Catalysts, 7(11), 337. [Link]

  • Maeda, S., et al. (2020). Substitution effect on the nonradiative decay and trans → cis photoisomerization route. Physical Chemistry Chemical Physics, 22(42), 24654-24663. [Link]

  • Krostitz, M., et al. (2020). In situ monitoring of photocatalyzed isomerization reactions on a microchip flow reactor by IR-MALDI ion mobility spectrometry. Analytical and Bioanalytical Chemistry, 412(27), 7545–7554. [Link]

  • Singh, A. K. (2017). The Influence of Solvent on the Solvolysis of Ethyl Cinnamate in Water-Acetone Mixed Solvent System. Modern Chemistry & Applications, 5(2). [Link]

  • Singh, A. K. (2017). The Influence of Solvent on the Solvolysis of Ethyl Cinnamate in Water Acetone Mixed Solvent System. ResearchGate. [Link]

  • Sato, T., et al. (2020). Isomerization of E-Cinnamamides into Z-Cinnamamides Using a Recycling Photoreactor. The Journal of Organic Chemistry, 85(15), 9562–9571. [Link]

  • Krostitz, M., et al. (2020). IM spectrum of the E-and Z-isomer of ethyl cinnamate derivatives E-1 and Z-1... ResearchGate. [Link]

  • Papp, S., et al. (2020). Z isomerisation of cinnamate embedded in ZnAl and MgAl layered double hydrox. CORE. [Link]

  • Singh, A. K. (2017). The Influence of Solvent on the Solvolysis of Ethyl Cinnamate in WaterAcetone Mixed Solvent System. Hilaris Publisher. [Link]

  • Hydrogenation of Ethyl Cinnamate. (2021). YouTube. [Link]

  • Ribeiro da Silva, M. A. V., et al. (2021). Thermodynamic Properties of Two Cinnamate Derivatives with Flavor and Fragrance Features. Molecules, 26(11), 3323. [Link]

  • YMC. (n.d.). Easy purification of isomers with prepacked glass columns. Chromatography Today. [Link]

  • Photosensitized Z– E isomerization of cinnamate by covalently linked 2-(3′,4′-dimethoxybenzoyl)benzyl moiety via triplet–triplet energy transfer. (2025). ResearchGate. [Link]

  • Sato, T., et al. (2020). Isomerization of E-Cinnamamides into Z-Cinnamamides Using a Recycling Photoreactor. ACS Publications. [Link]

  • University of Wisconsin-Madison. (n.d.). Experiment 9: Wittig Synthesis of Ethyl Cinnamate. [Link]

  • Supporting Information. (n.d.). The Royal Society of Chemistry. [Link]

  • Wikipedia. (n.d.). Ethyl cinnamate. [Link]

  • Organic Syntheses Procedure. (n.d.). ethyl cinnamate. [Link]

  • YMC Europe. (n.d.). Product Information - Easy purification of isomers with prepacked glass columns. [Link]

  • Isomerization and Effect of Temperature on Alkanes Utilized by Refiners. (n.d.). [Link]

  • National Institute of Standards and Technology. (n.d.). Ethyl (Z)-cinnamate. NIST WebBook. [Link]

  • Purwaningsih, Y., et al. (2020). Sonochemical Synthesis of Ethyl Cinnamate. SciSpace. [Link]

  • PubChem. (n.d.). Ethyl Cinnamate. [Link]

Sources

Technical Support Center: Enzymatic Synthesis of Ethyl Cinnamate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the enzymatic synthesis of ethyl cinnamate. This resource is designed for researchers, scientists, and professionals in drug development to navigate the complexities of this biocatalytic process. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to optimize your reaction yields and overcome common experimental hurdles. The guidance provided is based on established scientific principles and practical, field-proven insights.

Section 1: Troubleshooting Guide

This section addresses specific problems you may encounter during the enzymatic synthesis of ethyl cinnamate. Each issue is followed by a detailed explanation of potential causes and a step-by-step protocol for resolution.

Low or No Conversion to Ethyl Cinnamate

Question: My reaction shows very low or no yield of ethyl cinnamate. What are the likely causes and how can I fix this?

Answer:

Low or non-existent conversion is a common issue that can stem from several factors, ranging from enzyme activity to reaction equilibrium. Let's break down the potential causes and solutions.

Potential Causes and Solutions:

  • Inactive or Inhibited Enzyme: The lipase may be inactive due to improper storage, handling, or the presence of inhibitors.

    • Expertise & Experience: Lipases are sensitive to their environment. Their catalytic activity is maintained by a delicate hydration layer.[1] Polar organic solvents can strip this essential water, leading to inactivation.[2]

    • Troubleshooting Protocol:

      • Verify Enzyme Activity: Before starting your main reaction, perform a small-scale activity assay using a standard substrate like p-nitrophenyl palmitate (pNPP) to confirm your lipase is active.

      • Check for Inhibitors: Ensure all substrates and solvents are of high purity. Contaminants can act as enzyme inhibitors.

      • Solvent Choice: If using a solvent, select a non-polar, hydrophobic solvent like isooctane or n-heptane, which are known to be less disruptive to lipase structure and activity.[3][4][5]

  • Unfavorable Reaction Equilibrium: The esterification reaction is reversible. The accumulation of water as a by-product can shift the equilibrium back towards the reactants (cinnamic acid and ethanol), thus limiting the yield of ethyl cinnamate.[6]

    • Expertise & Experience: Le Chatelier's principle is a key concept here. To drive the reaction towards product formation, the water produced must be removed.

    • Troubleshooting Protocol:

      • Water Removal: Add molecular sieves (3Å or 4Å) to the reaction mixture to sequester the water produced during esterification.[6]

      • Azeotropic Distillation: If your setup allows, consider removing water by azeotropic distillation with a suitable solvent.

      • Vacuum Application: Applying a mild vacuum can also facilitate the removal of water and other volatile by-products.

  • Sub-optimal Reaction Conditions: Temperature, pH (for aqueous systems), and substrate molar ratio significantly impact enzyme activity and reaction rate.[4][5]

    • Expertise & Experience: Every enzyme has an optimal temperature and pH range where it exhibits maximum activity. For lipase-catalyzed reactions in organic media, temperature is a critical parameter influencing both reaction rate and enzyme stability.

    • Troubleshooting Protocol:

      • Temperature Optimization: Perform small-scale experiments at various temperatures (e.g., 40°C, 50°C, 60°C) to determine the optimal temperature for your specific lipase. Increasing the temperature from 10°C to 50°C has been shown to significantly increase the initial reaction rate and yield.[5]

      • Substrate Molar Ratio: Systematically vary the molar ratio of cinnamic acid to ethanol. An excess of one substrate can sometimes drive the reaction forward, but a large excess of alcohol can also lead to enzyme inhibition.[6][7] A 1:3 molar ratio of cinnamic acid to ethanol has been reported to give good yields.[3]

Reaction Stalls After Initial Progress

Question: My reaction starts well, but the conversion plateaus at a low to moderate yield. What's happening?

Answer:

A stalling reaction often points to product inhibition, enzyme denaturation over time, or a shift in the reaction equilibrium.

Potential Causes and Solutions:

  • Product Inhibition: The accumulation of ethyl cinnamate or the by-product (water) can inhibit the enzyme's activity.

    • Expertise & Experience: In some kinetic models of lipase-catalyzed reactions, product inhibition is a recognized phenomenon. The product molecules can compete with the substrates for binding to the enzyme's active site.

    • Troubleshooting Protocol:

      • In Situ Product Removal: If feasible, consider techniques for the continuous removal of ethyl cinnamate from the reaction medium, such as pervaporation or adsorption onto a resin.

      • Control Water Activity: As mentioned previously, actively removing water is crucial to prevent both equilibrium limitations and potential enzyme inhibition.

  • Enzyme Denaturation: The reaction conditions (temperature, solvent, agitation) might be causing the enzyme to lose its structural integrity and activity over the course of the reaction.

    • Expertise & Experience: While higher temperatures can increase the initial reaction rate, they can also accelerate the rate of enzyme denaturation. Immobilized enzymes generally exhibit greater thermal and operational stability compared to their free counterparts.[6][8]

    • Troubleshooting Protocol:

      • Use Immobilized Lipase: If you are using a free lipase, consider switching to an immobilized version, such as Novozym 435 (Candida antarctica Lipase B immobilized on acrylic resin) or Lipozyme TLIM (Thermomyces lanuginosus lipase immobilized on silica gel).[3][4][5][9][10] Immobilization can enhance stability and allow for easier recovery and reuse.[11]

      • Optimize Agitation Speed: Excessive agitation can lead to high shear stress, which can damage the enzyme, especially immobilized preparations. Optimize the stirring speed to ensure adequate mixing without causing physical damage to the biocatalyst.[12]

  • Mass Transfer Limitations: In heterogeneous systems with immobilized enzymes, the diffusion of substrates to the enzyme's active site and the diffusion of products away from it can become the rate-limiting step.

    • Expertise & Experience: The viscosity of the reaction medium can play a significant role in mass transfer. High substrate concentrations or the use of viscous solvents can hinder diffusion.

    • Troubleshooting Protocol:

      • Optimize Enzyme Loading: An insufficient amount of enzyme will naturally lead to a slower reaction. Conversely, an excessively high loading may not be cost-effective and can lead to mass transfer limitations. Experiment with different enzyme concentrations to find the optimal balance.[4][5]

      • Solvent Selection: The choice of solvent can affect the solubility of substrates and the viscosity of the medium. A solvent that provides good solubility for both cinnamic acid and ethanol while maintaining low viscosity is ideal.

Difficulty in Product Purification

Question: I'm having trouble separating the ethyl cinnamate from the unreacted cinnamic acid. What purification strategies do you recommend?

Answer:

Effective purification is key to obtaining a high-purity product. The acidic nature of unreacted cinnamic acid allows for a straightforward separation from the neutral ester product.

Troubleshooting Protocol:

  • Solvent Extraction:

    • After the reaction, dilute the mixture with a water-immiscible organic solvent like ethyl acetate or ether.[13][14]

    • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[14][15] The sodium bicarbonate will react with the acidic cinnamic acid to form sodium cinnamate, which is water-soluble and will move to the aqueous phase. The ethyl cinnamate will remain in the organic phase.

    • Repeat the washing step until no more gas evolution (CO₂) is observed.

    • Wash the organic layer with brine (saturated NaCl solution) to remove any remaining water-soluble impurities and break up any emulsions.

    • Dry the organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[13][14]

    • Filter to remove the drying agent and then remove the solvent under reduced pressure (e.g., using a rotary evaporator).

  • Column Chromatography:

    • For very high purity, column chromatography is an effective method.[16][17]

    • Use a silica gel stationary phase and a non-polar eluent system, such as a mixture of hexane and ethyl acetate.[17] The less polar ethyl cinnamate will elute before the more polar cinnamic acid.

    • Thin-layer chromatography (TLC) can be used to monitor the separation and identify the fractions containing the pure product.[16]

  • Distillation:

    • If the reaction scale is large enough, fractional distillation under reduced pressure can be used to purify the ethyl cinnamate.[13]

Section 2: Frequently Asked Questions (FAQs)

Q1: Which lipase is best for the synthesis of ethyl cinnamate?

A1: Several lipases have been used successfully. Candida antarctica Lipase B (CALB), often in its immobilized form as Novozym 435, is widely cited for its high activity and stability in this reaction.[3][9] Lipozyme TL IM, from Thermomyces lanuginosus, has also shown excellent performance, in some cases achieving very high yields.[4][5][7][10] Porcine Pancreatic Lipase (PPL) is another option that has been used.[6][9] The choice of enzyme may depend on the specific reaction conditions and the desired outcome.

Q2: What is the optimal solvent for this reaction?

A2: Non-polar, hydrophobic solvents are generally preferred as they are less likely to strip the essential water layer from the enzyme, thus preserving its activity.[2] Isooctane has been shown to be a very effective medium, leading to high yields.[3][4][5][10] Other suitable solvents include n-heptane.[9][12] Polar solvents like DMSO and acetonitrile can decrease lipase activity, although in some cases, low concentrations of DMSO have been reported to activate certain lipases.[18][19][20] Solvent-free systems are also an option to consider for a greener process.[4][5]

Q3: How does water content affect the reaction?

A3: Water has a dual role in enzymatic reactions in organic media. A small amount of water is essential to maintain the lipase's catalytically active conformation.[1] However, as esterification is a condensation reaction that produces water, an excess of water in the bulk medium will shift the reaction equilibrium towards hydrolysis, reducing the ester yield.[6][21][22] Therefore, controlling the water activity (a_w) is critical. The optimal water activity is often low, and removing the water produced during the reaction is a key strategy for achieving high conversion.[21]

Q4: Can I reuse the immobilized lipase?

A4: Yes, one of the major advantages of using an immobilized lipase is its reusability.[6][8] After each reaction cycle, the immobilized enzyme can be recovered by simple filtration, washed with a suitable solvent to remove any adsorbed substrates and products, and then dried before being used in a subsequent batch. The stability and number of times the enzyme can be reused will depend on the specific enzyme, the immobilization support, and the reaction conditions. Some immobilized lipases have been shown to retain a significant portion of their initial activity even after multiple cycles.[11]

Q5: What is the typical reaction mechanism for lipase-catalyzed esterification?

A5: Lipase-catalyzed esterification generally follows a Ping-Pong Bi-Bi mechanism. In this model, the first substrate (cinnamic acid) binds to the enzyme, and an acyl-enzyme intermediate is formed with the release of the first product (water). The second substrate (ethanol) then binds to the acyl-enzyme intermediate, leading to the formation of the final product (ethyl cinnamate) and the regeneration of the free enzyme. In some cases, inhibition by one of the substrates (often the alcohol) can occur.[3][6][10]

Section 3: Visualizations and Protocols

Enzymatic Esterification Workflow

The following diagram illustrates the general workflow for the enzymatic synthesis of ethyl cinnamate.

EsterificationWorkflow General Workflow for Enzymatic Synthesis of Ethyl Cinnamate cluster_prep 1. Reaction Setup cluster_reaction 2. Reaction cluster_workup 3. Product Isolation cluster_purification 4. Purification Reactants Combine Cinnamic Acid, Ethanol, and Solvent Enzyme Add Immobilized Lipase (e.g., Novozym 435) Reactants->Enzyme WaterRemoval Add Molecular Sieves (Optional) Enzyme->WaterRemoval Incubation Incubate at Optimal Temperature with Agitation WaterRemoval->Incubation Monitoring Monitor Reaction Progress (e.g., via HPLC/GC) Incubation->Monitoring Filtration Filter to Remove Immobilized Enzyme Monitoring->Filtration Extraction Wash with NaHCO3 (aq) to Remove Unreacted Acid Filtration->Extraction Drying Dry Organic Layer (e.g., Na2SO4) Extraction->Drying Evaporation Remove Solvent (Rotary Evaporation) Drying->Evaporation Purify Further Purification (e.g., Column Chromatography) Evaporation->Purify Characterization Characterize Product (NMR, GC-MS) Purify->Characterization PingPongMechanism Ping-Pong Bi-Bi Mechanism for Lipase-Catalyzed Esterification cluster_products E Lipase (E) E_CA E-Cinnamic Acid E->E_CA + Cinnamic Acid EC Ethyl Cinnamate F Acyl-Enzyme (F) E_CA->F H2O Water E_CA->H2O F_EtOH F-Ethanol F->F_EtOH + Ethanol F->H2O F_EtOH->E F_EtOH->EC

Caption: Ping-Pong Bi-Bi mechanism for lipase-catalyzed synthesis.

Protocol: Optimization of Reaction Temperature

This protocol provides a step-by-step method for determining the optimal reaction temperature.

  • Setup: Prepare multiple identical reaction vials. For each vial, combine:

    • Cinnamic Acid (e.g., 0.5 mmol)

    • Ethanol (e.g., 1.5 mmol, for a 1:3 molar ratio)

    • Solvent (e.g., 10 mL of isooctane)

    • Immobilized Lipase (e.g., 50 mg of Novozym 435)

  • Incubation: Place each vial in a separate thermostatic shaker set to a different temperature (e.g., 30°C, 40°C, 50°C, 60°C, 70°C). Ensure consistent agitation across all samples. [9]3. Sampling: Withdraw a small aliquot (e.g., 100 µL) from each vial at regular time intervals (e.g., 1, 2, 4, 8, 12, 24 hours). [9]4. Sample Preparation: Immediately filter the sample through a 0.22 µm syringe filter to remove the enzyme and stop the reaction. Dilute the sample with a suitable solvent (e.g., the mobile phase for HPLC analysis) if necessary. [9]5. Analysis: Analyze the samples by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to quantify the concentration of ethyl cinnamate. [9]6. Data Interpretation: Plot the yield of ethyl cinnamate versus time for each temperature. The temperature that results in the highest yield in the shortest amount of time is the optimum temperature for your system.

Data Presentation: Impact of Key Parameters

The following table summarizes the influence of various parameters on the yield of ethyl cinnamate, based on findings from the literature.

ParameterConditionEffect on YieldReference
Enzyme Lipozyme TLIM vs. Novozym 435Lipozyme TLIM showed higher efficiency in some studies.[7][10]
Solvent Isooctane vs. Acetone/DMSOIsooctane resulted in significantly higher yields.[4][5][10]
Temperature Increasing from 10°C to 50°CIncreased initial reaction rate 18-fold and yield 6.2-fold.[5]
Substrate Ratio 1:3 (Acid:Alcohol)Found to be optimal for high yield.[3]
Water Removal Addition of molecular sievesPushes the reaction equilibrium towards ester formation.[6]

References

  • Cui, C., et al. (2021). Effect of Organic Solvents on the Structure and Activity of a Minimal Lipase. The Journal of Organic Chemistry. Available at: [Link]

  • Zhang, Y., et al. (2023).
  • BenchChem. (2025). Ethyl Cinnamate as a Substrate in Enzymatic Reactions.
  • Jakovetić, S., et al. (2013). Synthesis of ethyl cinnamate catalyzed by lipase B from Candida antarctica. ResearchGate. Available at: [Link]

  • von der Assen, N., et al. (2022). Active Site Studies to Explain Kinetics of Lipases in Organic Solvents Using Molecular Dynamics Simulations.
  • Ahmad, S., et al. (2014). Lipase in aqueous-polar organic solvents: Activity, structure, and stability. Biotechnology and Applied Biochemistry. Available at: [Link]

  • Lue, B.-M., et al. (2010). The effect of initial water activity on enzymatic activity and bioconversion yield after a 16-day lipase-catalyzed esterification of cinnamic acid and oleyl alcohol. ResearchGate. Available at: [Link]

  • Cui, C., et al. (2021). Effect of Organic Solvents on the Structure and Activity of a Minimal Lipase. PubMed. Available at: [Link]

  • Sharma, C. K., et al. (2011). Synthesis of ethyl cinnamate using lipase. ResearchGate. Available at: [Link]

  • Organic Syntheses. Ethyl cinnamate. Organic Syntheses Procedure. Available at: [Link]

  • Gawas, S. D., et al. (2020). Experimental setup for lipase-catalyzed ethyl cinnamate transesterification under microwave heating. ResearchGate. Available at: [Link]

  • Wang, Y., et al. (2016). High-yield synthesis of bioactive ethyl cinnamate by enzymatic esterification of cinnamic acid. ResearchGate. Available at: [Link]

  • Wang, Y., et al. (2016). High-yield synthesis of bioactive ethyl cinnamate by enzymatic esterification of cinnamic acid. PubMed. Available at: [Link]

  • Juelun Chemical.
  • Wang, Y. (2017). Enzymatic Synthesis Of Cinnamate And Optimization. Globe Thesis. Available at: [Link]

  • Lajtai-Szabó, P., et al. (2020). The role of water activity in terms of enzyme activity and enantioselectivity during enzymatic esterification in non-conventional media. SciSpace.
  • Chen, J., et al. (2023). Efficient and sustainable preparation of cinnamic acid flavor esters by immobilized lipase microarray. LWT - Food Science and Technology.
  • Wang, Y., et al. (2015). Synthesis of benzyl cinnamate by enzymatic esterification of cinnamic acid. ResearchGate. Available at: [Link]

  • Wohlgemuth, R., et al. (2021). Influence of water on the conversion of enzymatic esterification. ResearchGate. Available at: [Link]

  • Purwaningsih, Y., et al. (2020).
  • How to make methyl or ethyl cinnamate. SN1 reaction. (2023). YouTube. Available at: [Link]

  • Toguem, S., et al. (2016). Esterification, Purification and Identification of Cinnamic Acid Esters. Journal of the Argentinian Chemical Society.
  • Chen, J., et al. (2023). Efficient and sustainable preparation of cinnamic acid flavor esters by immobilized lipase microarray. Newcastle University ePrints.
  • Liu, Y., et al. (2020). Covalent immobilization of lipase on ionic liquids-functionalized magnetic Cu-based metal-organic framework with boosted catalytic performance in flavor esters synthesis.
  • Cram. (n.d.).
  • PrepChem. (n.d.).
  • Castillo, J., et al. (2024). Green synthesis of ethyl cinnamates under microwave irradiation: photophysical properties, cytotoxicity, and cell bioimaging. RSC Advances. Available at: [Link]

  • Marty, A., et al. (1992).

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Technical Support Center: (Z)-Ethyl Cinnamate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the stereoselective synthesis of (Z)-Ethyl Cinnamate. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of Z-selective olefination reactions. Here, we address common challenges, provide in-depth troubleshooting strategies based on mechanistic principles, and offer validated protocols to enhance your experimental success. Our goal is to empower you with the expertise to not only identify and solve problems but also to understand the fundamental chemistry governing your results.

Frequently Asked Questions (FAQs)

Q1: My synthesis of ethyl cinnamate is yielding almost exclusively the (E)-isomer. How can I increase the yield of the desired (Z)-isomer?

A1: This is the most common challenge in ethyl cinnamate synthesis. Standard olefination methods like the traditional Horner-Wadsworth-Emmons (HWE) or Wittig reactions using stabilized ylides inherently favor the formation of the thermodynamically more stable (E)-alkene.[1][2][3] To achieve high Z-selectivity, you must employ a kinetically controlled reaction strategy.

The most reliable method is the Still-Gennari modification of the Horner-Wadsworth-Emmons reaction.[1][2][4] This technique utilizes phosphonate reagents with electron-withdrawing groups (e.g., bis(2,2,2-trifluoroethyl)phosphonoacetate) in combination with strong, non-coordinating bases (like KHMDS) and a crown ether (18-crown-6) at low temperatures (-78 °C).[1][2][5] The electron-withdrawing groups on the phosphonate accelerate the elimination of the oxaphosphetane intermediate, preventing the equilibration that leads to the (E)-product.[1][6]

Q2: I'm using a standard Wittig reaction. Can I modify it to favor the (Z)-isomer?

A2: Yes, but with important caveats. The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the phosphorus ylide.[7][8]

  • Stabilized Ylides: The ylide derived from (carboxymethylene)triphenylphosphorane is stabilized by the adjacent ester group. Stabilized ylides are less reactive and their reactions are often reversible, leading to thermodynamic control and predominantly the (E)-isomer.[8][9]

  • Unstabilized Ylides: To favor the (Z)-isomer, you need to use an unstabilized ylide (where the group attached to the carbanion is a simple alkyl).[9][10] This approach is not directly applicable for synthesizing ethyl cinnamate from benzaldehyde as the required ylide is inherently stabilized by the ester.

  • Schlosser Modification: For unstabilized ylides, the Schlosser modification can be used to generate the (E)-alkene, but it does not facilitate Z-selectivity for stabilized ylides.[11][12]

For reliable Z-selectivity in this specific synthesis, switching from the Wittig reaction to the Still-Gennari HWE modification is the recommended and most authoritative approach.[2][4]

Q3: Besides the (E)-isomer, what other side products should I be aware of?

A3: While the (E)-isomer is the primary side product, others can form depending on your reaction conditions:

  • Ethyl Benzoylacetate: This can arise from a Claisen-type condensation, particularly if reaction conditions inadvertently favor this pathway.[13][14][15]

  • Unreacted Benzaldehyde: Incomplete reaction will leave starting material that can be difficult to separate due to its similar polarity to the product.

  • Triphenylphosphine Oxide (TPPO): In Wittig reactions, this is a major byproduct that can complicate purification.[16]

  • Dialkyl Phosphate Byproducts: In HWE reactions, these are generated but are typically water-soluble and easily removed during aqueous workup.[3]

Troubleshooting Guide: Side Product Formation

This section provides a deeper dive into specific side product issues and detailed protocols for their mitigation.

Problem 1: Poor Z:E Stereoselectivity (Dominance of (E)-Ethyl Cinnamate)

Root Cause Analysis:

The formation of the (E)-isomer is thermodynamically favored. In a standard HWE reaction, the initial nucleophilic addition of the phosphonate carbanion to the aldehyde is reversible. This allows the reaction to equilibrate to the more stable anti-oxaphosphetane intermediate, which subsequently undergoes syn-elimination to yield the (E)-alkene.[1]

HWE_Mechanism

Mechanism favoring the E-isomer in standard HWE reactions.

Mitigation Strategy: The Still-Gennari Protocol

To kinetically trap the (Z)-isomer, the Still-Gennari modification is employed. The use of bis(trifluoroethyl) phosphonates dramatically increases the acidity of the α-proton and enhances the electrophilicity of the phosphorus atom. This modification, combined with a strong base (KHMDS) and crown ether at low temperature (-78 °C), accelerates the elimination step, making it faster than the equilibration to the more stable threo intermediate.[1][2][6]

Still_Gennari_Workflow

Experimental workflow for the Still-Gennari modification.

Step-by-Step Protocol for Still-Gennari Synthesis of this compound:

  • Preparation: Under an inert atmosphere (Nitrogen or Argon), add anhydrous tetrahydrofuran (THF) to a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar.

  • Cooling: Cool the flask to -78 °C using a dry ice/acetone bath.

  • Reagent Addition:

    • Add 18-crown-6 (1.1 equivalents).

    • Slowly add potassium bis(trimethylsilyl)amide (KHMDS) (1.1 equivalents, typically as a solution in THF) and stir for 15 minutes.

    • Add a solution of bis(2,2,2-trifluoroethyl) phosphonoacetate (1.0 equivalent) in anhydrous THF dropwise. Stir for 30 minutes at -78 °C.

    • Add a solution of benzaldehyde (1.0 equivalent) in anhydrous THF dropwise.[1]

  • Reaction: Stir the reaction mixture at -78 °C for 2-4 hours, monitoring its progress by Thin Layer Chromatography (TLC).

  • Quenching: Quench the reaction at -78 °C by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Workup: Allow the mixture to warm to room temperature. Transfer to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x volume of aqueous layer).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to separate the (Z)- and (E)-isomers.[1]

Table 1: Comparison of HWE Methods for Ethyl Cinnamate Synthesis

FeatureStandard HWE ReactionStill-Gennari Modification
Primary Product (E)-Ethyl CinnamateThis compound
Typical Z:E Ratio < 10:90> 90:10 (can reach 99:1)[17]
Phosphonate Reagent Diethyl phosphonoacetateBis(2,2,2-trifluoroethyl)phosphonoacetate
Base NaH, NaOEtKHMDS with 18-crown-6
Temperature 0 °C to Room Temp-78 °C
Control Type ThermodynamicKinetic
Problem 2: My (E)-isomer is already formed. Can I convert it to the (Z)-isomer?

Root Cause Analysis:

The (E)-isomer is the thermodynamically stable product. Conversion to the less stable (Z)-isomer requires an input of energy to overcome the activation barrier for rotation around the carbon-carbon double bond.

Mitigation Strategy: Visible-Light Photocatalytic Isomerization

A modern and effective method for (E) to (Z) isomerization is through visible-light photoredox catalysis. This approach offers a mild, green, and often high-yielding alternative to traditional synthetic routes for obtaining the pure (Z)-isomer post-synthesis.[18][19]

Step-by-Step Protocol for Photoisomerization:

  • Setup: In a suitable vessel (e.g., a borosilicate glass vial), dissolve the mixture of ethyl cinnamate isomers in acetonitrile (CH₃CN).

  • Catalyst Addition: Add a catalytic amount of a photoredox catalyst, such as Ir₂(ppy)₄Cl₂ (ppy = 2-phenylpyridine) (e.g., 1 mol%).[18]

  • Irradiation: Irradiate the solution with a blue LED lamp (λ ≈ 460–470 nm) at room temperature.[18]

  • Monitoring & Workup: The reaction is typically run for 12-24 hours. Monitor the Z/E ratio by ¹H NMR analysis of the crude product.[18] Once the desired ratio is achieved, the solvent can be removed, and the product purified by column chromatography to remove the catalyst and any remaining (E)-isomer.

Purification Troubleshooting

Q4: How do I effectively separate the (Z)- and (E)-isomers?

A4: The isomers can be challenging to separate but it is reliably achieved using flash column chromatography on silica gel .[1]

  • Solvent System: A non-polar eluent system is typically effective. Start with a low polarity mixture, such as 2-5% ethyl acetate in hexanes, and gradually increase the polarity if needed. The (E)-isomer is generally less polar and will elute first.

  • TLC Analysis: Carefully monitor the fractions using TLC. The two isomers often have a small but discernible difference in Rf value.

  • Alternative: For large-scale separations where chromatography is not ideal, fractional distillation under reduced pressure can be effective, as the isomers have slightly different boiling points.[20]

Q5: How do I remove the triphenylphosphine oxide (TPPO) byproduct from my Wittig reaction?

A5: TPPO is a common purification challenge in Wittig reactions.[16]

  • Crystallization: TPPO is often crystalline. After the initial workup, concentrating the organic solution and cooling it can cause the TPPO to precipitate. It can then be removed by filtration.

  • Column Chromatography: TPPO is quite polar and can be separated from the less polar ethyl cinnamate product using silica gel chromatography.[16]

  • Acidic Wash: In some cases, washing the organic layer with a dilute acid solution can help remove TPPO, although this is less common.

References

  • Still, W. C.; Gennari, C. Direct synthesis of Z-unsaturated esters. A useful modification of the Horner-Emmons olefination. Tetrahedron Lett.1983 , 24 (41), 4405–4408. [Link]

  • ResearchGate. The Still–Gennari versus HWE olefination of aldehydes. ResearchGate. [Link]

  • MDPI. Visible-Light Photocatalytic E to Z Isomerization of Activated Olefins and Its Application for the Syntheses of Coumarins. MDPI. [Link]

  • Organic Syntheses. Acetic acid, benzoyl-, ethyl ester. Organic Syntheses. [Link]

  • ResearchGate. Synthesis of ethyl cinnamate using lipase. ResearchGate. [Link]

  • Ando, K. Highly Z-Selective Horner−Wadsworth−Emmons Olefination Using Modified Still−Gennari-Type Reagents. Molecules2022 , 27 (20), 7036. [Link]

  • Organic Syntheses. ethyl cinnamate. Organic Syntheses. [Link]

  • YouTube. Horner-Wadsworth-Emmons Reaction. YouTube. [Link]

  • Cram. Ethyl Cinnamate Synthesis. Cram.com. [Link]

  • NROChemistry. Horner-Wadsworth-Emmons Reaction. NROChemistry. [Link]

  • Wikipedia. Ethyl cinnamate. Wikipedia. [Link]

  • Royal Society of Chemistry. Green synthesis of ethyl cinnamates under microwave irradiation: photophysical properties, cytotoxicity, and cell bioimaging. RSC Publishing. [Link]

  • University of North Georgia. A Solvent Free Wittig Reaction. UNG. [Link]

  • Chempedia. Preparation of Ethyl benzoylacetate. LookChem. [Link]

  • National Academy of Sciences. Enantio- and Z-selective synthesis of functionalized alkenes bearing tertiary allylic stereogenic center. PNAS. [Link]

  • CORE. Z isomerisation of cinnamate embedded in ZnAl and MgAl layered double hydrox. CORE. [Link]

  • ACS Publications. Highly Selective Synthesis of Z-Unsaturated Esters by Using New Horner−Emmons Reagents, Ethyl (Diarylphosphono)acetates. ACS Publications. [Link]

  • PrepChem.com. Preparation of ethyl benzoylacetate. PrepChem.com. [Link]

  • ResearchGate. IM spectrum of the E-and Z-isomer of ethyl cinnamate derivatives E-1... ResearchGate. [Link]

  • ResearchGate. Wittig Reaction Using a Stabilized Phosphorus Ylid: An Efficient and Stereoselective Synthesis of Ethyl trans-Cinnamate. ResearchGate. [Link]

  • PubMed Central. Isomerization of E-Cinnamamides into Z-Cinnamamides Using a Recycling Photoreactor. PubMed Central. [Link]

  • Organic Syntheses. Acetic acid, benzoyl-, ethyl ester. Organic Syntheses. [Link]

  • University of North Georgia. A Solvent Free Wittig Reaction. UNG. [Link]

  • WebAssign. Experiment 7 - Preparation of Ethyl Cinnamate: A Solvent Free Wittig Reaction. WebAssign. [Link]

  • Patsnap. Preparation method of ethyl benzoylacetate.
  • Organic Chemistry Portal. Wittig Reaction. Organic Chemistry Portal. [Link]

  • YouTube. The Wittig Reaction's E & Z Alkene Products Made Easy! - Organic Chemistry. YouTube. [Link]

  • PubMed Central. Wittig/B H insertion reaction: A unique access to trisubstituted Z-alkenes. PubMed Central. [Link]

  • Chemistry LibreTexts. Wittig Reaction. Chemistry LibreTexts. [Link]

  • Chemistry Steps. Wittig Reaction Practice Problems. Chemistry Steps. [Link]

  • Chemistry LibreTexts. 13.3.3: Alkenes from Aldehydes and Ketones - Wittig Reaction. Chemistry LibreTexts. [Link]

  • ResearchGate. Stereoselective Synthesis of Z-Alkenes. ResearchGate. [Link]

  • ResearchGate. Z - and E -selective Horner-Wadsworth-Emmons (HWE) Reactions. ResearchGate. [Link]

  • ACS Publications. Greening Wittig Reactions: Solvent-Free Synthesis of Ethyl trans-Cinnamate and trans-3- (9-Anthryl)-2-Propenoic Acid Ethyl Ester. ACS Publications. [Link]

  • Wikipedia. Horner–Wadsworth–Emmons reaction. Wikipedia. [Link]

  • University of Missouri–St. Louis. Esterification, Purification and Identification of Cinnamic Acid Esters. UMSL. [Link]

  • Diva Portal. Z‐Selective Alkene Formation from Reductive Aldehyde Homo‐Couplings. Diva Portal. [Link]

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  • Foreverest Resources Ltd. Ethyl Cinnamate. Foreverest. [Link]

Sources

Storage conditions to prevent isomerization of (Z)-Ethyl cinnamate

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: (Z)-Ethyl Cinnamate

Guide: Maintaining Isomeric Purity by Preventing Isomerization

Welcome to the technical support resource for this compound. This guide is designed for researchers, scientists, and drug development professionals to address the critical challenge of preventing the isomerization of the thermodynamically less stable (Z)-isomer to its (E)-counterpart. As Senior Application Scientists, we provide this information based on established chemical principles and practical laboratory experience to ensure the integrity of your experiments and products.

Section 1: The Isomerization Challenge

Q: Why is my sample of this compound isomerizing to the (E)-form?

A: The fundamental reason for this transformation lies in thermodynamics. The (Z)-isomer (cis) is sterically hindered due to the proximity of the bulky phenyl and ethoxycarbonyl groups on the same side of the carbon-carbon double bond. The (E)-isomer (trans), where these groups are on opposite sides, is more stable and represents a lower energy state.[1][2] Given sufficient energy input from sources like light or heat, the (Z)-isomer will readily convert to the more stable (E)-form to reach its thermodynamic minimum.

cluster_energy Relative Energy Level Z_Isomer This compound (cis, Higher Energy) E_Isomer (E)-Ethyl Cinnamate (trans, Lower Energy) Z_Isomer->E_Isomer Isomerization (Unidirectional Tendency) Energy Energy Input (Light, Heat, Catalyst)

Caption: Relative thermodynamic stability of ethyl cinnamate isomers.

Section 2: Primary Drivers of Isomerization

Q: What specific environmental factors or contaminants will trigger the isomerization of this compound?

A: Isomerization is not spontaneous under ideal conditions; it requires an external energy source or a catalyst to overcome the activation energy barrier for rotation around the double bond. The three primary drivers are light, heat, and chemical catalysis.

  • Light (Photoisomerization): This is the most potent and common cause of isomerization. Absorption of photons, particularly from UV light, excites the π-electrons of the double bond to a higher energy state (e.g., a triplet state).[3][4] In this excited state, the bond loses its rigid double-bond character, allowing for free rotation. When the molecule relaxes back to the ground state, it can form either the (Z) or (E) isomer, but the equilibrium will favor the more stable (E)-form.[5] Even visible light, especially in the presence of photosensitizers, can provide enough energy for this process.[6][7]

  • Heat (Thermal Isomerization): Providing sufficient thermal energy can allow the (Z)-isomer to overcome the rotational energy barrier of the double bond. While higher temperatures are typically required compared to photoisomerization, prolonged storage at ambient or elevated temperatures will accelerate the conversion to the more stable (E)-isomer.[5] The thermal equilibrium at any given temperature lies heavily in favor of the trans-isomer.[5]

  • Chemical Contaminants (Acid/Base Catalysis): The presence of even trace amounts of strong acids or bases can catalyze isomerization.[8][9]

    • Acid Catalysis: Protons (H⁺) can reversibly add to the carbonyl oxygen. The resulting resonance structure delocalizes the positive charge and imparts more single-bond character to the olefinic bond, lowering the rotational barrier and facilitating isomerization.[5][10]

    • Base Catalysis: While less common for this specific substrate, strong bases can potentially interact with the molecule in a way that facilitates isomerization. It is a stated incompatibility to be avoided.[8]

Z_Isomer This compound (Starting Material) Light Light (UV, Visible) Heat Heat (Δ) Catalyst Acid/Base (H⁺ / OH⁻) E_Isomer (E)-Ethyl Cinnamate (Isomerized Product) Light->E_Isomer Heat->E_Isomer Catalyst->E_Isomer

Caption: The primary environmental triggers for isomerization.

Section 3: Recommended Storage & Handling Protocols

Q: What are the definitive storage conditions to ensure the long-term stability of this compound?

A: To maintain isomeric purity, you must rigorously control the storage environment to mitigate the triggers discussed above. The following conditions are mandatory.

ParameterRecommended ConditionRationale (The "Why")
Temperature 2–8 °C (Refrigerated) [9]Minimizes thermal energy, keeping the molecules well below the activation energy required for thermal isomerization.
Light Complete darkness Prevents photoisomerization, the most efficient pathway for conversion. Use amber glass vials and store in a dark refrigerator or cabinet.[11]
Container Tightly sealed, amber glass vial [9][12]Prevents exposure to atmospheric contaminants (moisture, oxygen) and blocks UV/visible light. A tight seal is critical.
Atmosphere Inert gas (Argon or Nitrogen) While the primary concern is isomerization, an inert atmosphere prevents long-term oxidative degradation of the ester.
Chemical Purity Store in isolation Keep away from acidic and basic compounds. Vapors in a shared storage space can be sufficient to catalyze degradation over time.[8][13]
Q: How should I handle the material during an experiment to minimize isomerization?

A: Maintaining stability requires diligence beyond storage.

  • Use Amber Glassware: If reactions are light-sensitive, use amber flasks or wrap standard glassware in aluminum foil.

  • Minimize Light Exposure: Work in a fume hood with the sash lowered and ambient lights dimmed if possible, especially during long reaction times.

  • Control Temperature: Keep the material cold when not in use. Allow the vial to warm to room temperature before opening to prevent water condensation.

  • Solvent Purity: Use high-purity, neutral solvents. Acidic or basic impurities in solvents can act as catalysts.

  • Work Quickly: Minimize the time the sample is exposed to ambient lab conditions.

Section 4: Troubleshooting and Quality Control

Q: I suspect my sample has isomerized. How can I definitively check the isomeric ratio?

A: ¹H NMR spectroscopy is the most direct and quantitative method for determining the Z/E ratio. The vinyl protons of the two isomers have distinct chemical shifts and, more importantly, different coupling constants (J).[14][15]

IsomerVinyl Proton (Hₐ)Vinyl Proton (Hᵦ)Coupling Constant (Jₐᵦ)
(E)-trans ~7.69 ppm (doublet)~6.44 ppm (doublet)~16.0 Hz [14]
(Z)-cis ~6.87 ppm (doublet)~6.19 ppm (doublet)~12.8 Hz [16]

Protocol: Quantifying Isomeric Ratio via ¹H NMR

  • Sample Preparation: Carefully prepare a solution of your ethyl cinnamate sample in a deuterated solvent (e.g., CDCl₃).

  • Acquire Spectrum: Obtain a high-resolution ¹H NMR spectrum.

  • Identify Signals: Locate the characteristic doublets for the vinyl protons of both the (Z) and (E) isomers in the 6-8 ppm region.

  • Integration: Carefully integrate one of the vinyl proton signals for the (Z)-isomer (e.g., the doublet at ~6.87 ppm) and the corresponding signal for the (E)-isomer (e.g., the doublet at ~7.69 ppm).

  • Calculate Ratio: The ratio of the integration values directly corresponds to the molar ratio of the isomers in your sample.

    • % (Z)-isomer = [Integral(Z) / (Integral(Z) + Integral(E))] * 100

Q: My analysis shows significant (E)-isomer contamination. What are the likely causes?

A: Use this troubleshooting guide to diagnose the issue.

ObservationPotential Cause(s)Recommended Action
New bottle shows high (E)-isomer content. 1. Improper shipping/storage by the supplier. 2. Bottle was left on a lab bench upon receipt.1. Contact the supplier with your QC data (NMR spectrum) to request a replacement. 2. Implement a strict receiving protocol where sensitive chemicals are immediately moved to proper storage.
An older bottle, previously pure, now shows contamination. 1. Storage temperature was too high (e.g., refrigerator failed). 2. Bottle was exposed to light (stored outside of a box or in a glass-door refrigerator). 3. Repeatedly opened in a humid environment or with non-inert atmosphere.1. Check temperature logs for your storage units. 2. Review storage location and ensure it is in complete darkness. 3. Discard the contaminated stock if isomeric purity is critical. Order fresh material and enforce all recommended storage and handling protocols.
Isomerization occurs during a workup or reaction. 1. Reaction conditions involved excessive heat or light. 2. Acidic or basic reagents/conditions were used (e.g., acidic quench, basic extraction).1. Modify the protocol to use lower temperatures or protect the reaction from light. 2. Use neutral workup conditions (e.g., wash with brine instead of acid/base) if the protocol allows. Buffer the reaction mixture if necessary.

References

  • Takahashi, K., et al. (2023). "Investigation of trans-to-cis isomerization of cinnamic acid in Arabidopsis using stable-isotope-labeled cinnamic acid". Bioscience, Biotechnology, and Biochemistry, 87(3), 319-325. Available at: [Link]

  • Lengersdorff, J., et al. (2019). "In situ monitoring of photocatalyzed isomerization reactions on a microchip flow reactor by IR-MALDI ion mobility spectrometry". ResearchGate. Available at: [Link]

  • López, D., et al. (2022). "Green synthesis of ethyl cinnamates under microwave irradiation: photophysical properties, cytotoxicity, and cell bioimaging". RSC Advances, 12(45), 29531-29541. Available at: [Link]

  • Pálinkás, G., et al. (2020). "Z isomerisation of cinnamate embedded in ZnAl and MgAl layered double hydroxides". Inorganic Chemistry Communications, 119, 108085. Available at: [Link]

  • Hocking, M. B. (1962). "Photochemical and thermal isomerizations of cis- and trans-cinnamic acids, and their photostationary state". Canadian Journal of Chemistry, 40(11), 2033-2041. Available at: [Link]

  • Takahashi, K., et al. (2024). "Investigation of the isomerization of trans- and cis-cinnamic acid in Arabidopsis using stable-isotope-labeled cinnamic acid isomers". bioRxiv. Available at: [Link]

  • Yang, C., et al. (2000). "Photosensitized Z– E isomerization of cinnamate by covalently linked 2-(3′,4′-dimethoxybenzoyl)benzyl moiety via triplet–triplet energy transfer". Journal of the Chinese Chemical Society, 47(4A), 735-742. Available at: [Link]

  • Piscoso, R., et al. (2021). "Isomerization of E-Cinnamamides into Z-Cinnamamides Using a Recycling Photoreactor". Molecules, 26(11), 3326. Available at: [Link]

  • Seki, R., et al. (2020). "Substitution effect on the nonradiative decay and trans → cis photoisomerization route". Physical Chemistry Chemical Physics, 22(44), 25688-25697. Available at: [Link]

  • Wikipedia. "Cinnamic acid". Available at: [Link]

  • The Good Scents Company. "ethyl cinnamate". Available at: [Link]

  • Takahashi, K., et al. (2024). "Investigation of the isomerization of trans- and cis-cinnamic acid in Arabidopsis using stable-isotope-labeled cinnamic acid isomers". bioRxiv. Available at: [Link]

  • Scentree. "this compound (CAS 4610-69-9): Odor profile, Properties, & IFRA compliance". Available at: [Link]

  • Cheméo. "Chemical Properties of this compound (CAS 4610-69-9)". Available at: [Link]

  • NIST. "Ethyl (Z)-cinnamate". Available at: [Link]

  • Adeyiga, A., et al. (2018). "Esterification, Purification and Identification of Cinnamic Acid Esters". World Journal of Chemical Education, 6(1), 33-39. Available at: [Link]

  • Osborne, M. (2019). "SYNTHESIS OF CINNAMIC ACID ESTERS". ASPIRE. Available at: [Link]

  • University of Wisconsin-Madison. "Experiment 9: Wittig Synthesis of Ethyl Cinnamate". Available at: [Link]

  • NIST. "Ethyl (Z)-cinnamate". Available at: [Link]

  • ResearchGate. "Photodimerization of ethyl cinnamate". Available at: [Link]

  • Nemec, I., et al. (2020). "Elucidation of the effects of trans/cis-isomerization of the cinnamate ligand on the structural, spectroscopic and magnetic properties of cobalt(ii) single-molecule magnets". Dalton Transactions, 49(31), 10926-10935. Available at: [Link]

  • Rimdusit, N., et al. (2020). "Design and Effects of the Cinnamic Acids Chemical Structures as Organocatalyst on the Polymerization of Benzoxazines". Polymers, 12(7), 1558. Available at: [Link]

  • Salgueiro, M. A., et al. (2013). "Z-sinapinic acid: the change of the stereochemistry of cinnamic acids as rational synthesis of a new matrix for carbohydrate MALDI-MS analysis". Journal of Mass Spectrometry, 48(12), 1289-1298. Available at: [Link]

Sources

Overcoming low yields in the Wittig synthesis of cinnamates

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Wittig Synthesis of Cinnamates

From the Desk of the Senior Application Scientist

Welcome to the technical support center for the Wittig synthesis of cinnamates. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges, specifically low yields, in this cornerstone olefination reaction. My objective is to move beyond simple procedural lists and provide a deeper, mechanistic understanding of the reaction's nuances. By understanding the causality behind each experimental step, you can more effectively troubleshoot and optimize your syntheses.

This document is structured into two main sections: a Troubleshooting Guide to address specific, observable problems in a direct Q&A format, and a Frequently Asked Questions (FAQs) section for broader, foundational queries.

Troubleshooting Guide: Diagnosing and Solving Low Yields

This section addresses the most common failure points observed in the Wittig synthesis of cinnamates. Each question represents a real-world experimental outcome, followed by a detailed explanation and actionable solutions.

Q1: My reaction is incomplete. I'm recovering a significant amount of my starting aldehyde. What's going wrong?

This is the most frequent issue and typically points to a problem with your ylide's formation or reactivity.

Causality: The synthesis of cinnamates, which are α,β-unsaturated esters, almost exclusively employs stabilized ylides . These ylides, such as (carbethoxymethylene)triphenylphosphorane, feature an electron-withdrawing group (like an ester) that delocalizes the negative charge of the carbanion through resonance.[1][2] This stabilization makes the ylide less basic and less reactive compared to its unstabilized (e.g., alkyl-substituted) counterparts.[1][3][4] If the ylide is not formed efficiently or is too stable to react with the aldehyde under your conditions, the reaction will stall.

Troubleshooting Workflow:

start Low Conversion: Recovering Aldehyde check_base 1. Verify Base Strength & Stoichiometry start->check_base check_ylide 2. Confirm Ylide Formation check_base->check_ylide Base OK sol_base Use an appropriate base (e.g., NaH, K₂CO₃ in some protocols). Ensure stoichiometry accounts for acidic protons. check_base->sol_base Issue Found check_conditions 3. Adjust Reaction Conditions check_ylide->check_conditions Ylide OK sol_ylide Is the phosphonium salt pure? Was the ylide generated in situ under anhydrous conditions? check_ylide->sol_ylide Issue Found sol_conditions Increase temperature or reaction time. Consider microwave irradiation for rate enhancement. check_conditions->sol_conditions Adjust

Caption: Troubleshooting workflow for low reaction conversion.

Actionable Solutions:

  • Base Selection is Critical: Stabilized ylides are less reactive and require specific base conditions. While very strong bases like n-butyllithium (n-BuLi) are used for unstabilized ylides, they are often overkill and can lead to side reactions with the ester functionality of your desired product.[5] For generating stabilized ylides for cinnamate synthesis, common choices include:

    • Sodium Hydride (NaH): A strong, non-nucleophilic base suitable for generating the ylide in situ.

    • Potassium Carbonate (K₂CO₃): Effective in aqueous or biphasic systems, offering a "greener" and milder alternative.[6]

    • Sodium Bicarbonate (NaHCO₃): Can be used in some aqueous protocols for in situ ylide formation.[7][8]

    • Note: Some stabilized ylides are commercially available as solids and can sometimes be used directly without a base, especially in solvent-free conditions.[9][10]

  • Ensure Anhydrous Conditions (if using strong bases): When using bases like NaH, the presence of water will quench the base and protonate the ylide, halting the reaction.[11] Ensure your solvent (e.g., THF, DMF) is thoroughly dried and the reaction is run under an inert atmosphere (N₂ or Ar).

  • Increase Reaction Temperature: The reduced reactivity of stabilized ylides may require thermal energy. Refluxing in THF or toluene is common. Some modern, solvent-free protocols call for heating the neat mixture of the aldehyde and ylide.[12][13] Microwave irradiation has also been shown to dramatically reduce reaction times from hours to minutes.[14]

Q2: The reaction worked, but my final yield is very low after purification. How can I improve product recovery?

A significant challenge in the Wittig reaction is not the olefination itself, but the separation of your product from the stoichiometric byproduct, triphenylphosphine oxide (TPPO).

Causality: The driving force of the Wittig reaction is the formation of the extremely stable phosphorus-oxygen double bond in TPPO.[10] TPPO is a high-melting, crystalline solid that is often soluble in the same organic solvents as the desired cinnamate product, making purification by simple extraction difficult. Its polarity can also cause it to co-elute with the product during column chromatography.

Actionable Solutions:

  • Optimize Chromatography:

    • Solvent System: A common mistake is using a solvent system that is too polar. Start with a low-polarity mobile phase (e.g., 95:5 Hexane:Ethyl Acetate) and gradually increase the polarity. The less polar cinnamate product should elute before the more polar TPPO.

    • Column Packing: Ensure a well-packed silica gel column to maximize separation efficiency.

  • Crystallization/Recrystallization:

    • Many cinnamate esters are oils or low-melting solids. However, TPPO is a highly crystalline solid. After an initial crude purification, you can sometimes precipitate the TPPO by dissolving the mixture in a minimal amount of a polar solvent and adding a non-polar co-solvent, or by cooling a concentrated solution.

    • Conversely, if your cinnamate product is a solid, recrystallization from a suitable solvent (like hot methanol or ethanol) can effectively leave the TPPO and other impurities in the mother liquor.[12]

  • Solvent-Free Workup: In solvent-free protocols, the reaction mixture is often a solid mass of TPPO with the liquid/oily cinnamate product. The product can be extracted by triturating the solid mass with a non-polar solvent like hexanes.[10][12] The TPPO remains as a solid and can be filtered off. This is often the most efficient separation method.

Q3: I'm getting a mixture of E and Z isomers, or predominantly the undesired Z-isomer. How do I improve stereoselectivity for the E-cinnamate?

For most applications (e.g., in fragrances, sunscreens, and pharmaceuticals), the trans or (E)-isomer of the cinnamate is the desired product.

Causality: The stereochemical outcome of the Wittig reaction is directly dependent on the nature of the ylide.[3]

  • Stabilized Ylides (used for cinnamates): These ylides react reversibly to form the initial oxaphosphetane intermediate. Because the reaction is under thermodynamic control, it favors the formation of the more stable anti-oxaphosphetane, which subsequently collapses to yield the (E)-alkene .[1][15] Therefore, using a stabilized ylide should inherently provide high (E)-selectivity.[16]

  • Non-stabilized Ylides: These react irreversibly and kinetically, favoring the syn-oxaphosphetane, which leads to the (Z)-alkene .

G cluster_0 Stabilized Ylide (e.g., R = CO₂Et) cluster_1 Unstabilized Ylide (e.g., R = Alkyl) a Reversible Formation (Thermodynamic Control) b Anti-Oxaphosphetane (More Stable) a->b c (E)-Alkene (Major Product) b->c d Irreversible Formation (Kinetic Control) e Syn-Oxaphosphetane (Forms Faster) d->e f (Z)-Alkene (Major Product) e->f

Caption: Stereoselectivity dependence on ylide type.

If you are obtaining poor (E)-selectivity in a cinnamate synthesis, it points to a deviation from the standard mechanism.

Actionable Solutions:

  • Avoid Lithium Salts: The presence of lithium cations can disrupt the reversibility of the initial cycloaddition, leading to decreased (E)-selectivity.[3][15] Avoid using lithium-based bases like n-BuLi or LDA. If you must use them, consider adding a lithium-chelating agent. Using sodium- or potassium-based bases (NaH, K₂CO₃, KOtBu) is preferable.

  • Consider the Horner-Wadsworth-Emmons (HWE) Reaction: If high (E)-selectivity is paramount and the Wittig reaction is proving troublesome, the HWE reaction is a superior alternative. This modification uses a phosphonate ester instead of a phosphonium salt. The resulting phosphonate carbanion is more nucleophilic than the corresponding Wittig ylide and almost exclusively produces the (E)-alkene.[17][18] Furthermore, the phosphate byproduct is water-soluble, making purification significantly easier than removing TPPO.[6][17]

Frequently Asked Questions (FAQs)

Q1: What is the mechanistic driving force of the Wittig Reaction?

The primary driving force is the formation of the highly stable triphenylphosphine oxide (TPPO) byproduct. The phosphorus-oxygen double bond in TPPO is exceptionally strong (bond dissociation energy ~130 kcal/mol), making the final collapse of the oxaphosphetane intermediate thermodynamically favorable and irreversible.[10][11]

Q2: Can I use ketones instead of aldehydes to synthesize substituted cinnamates?

While technically possible, it is challenging. Stabilized ylides are significantly less reactive than unstabilized ones and often fail to react with sterically hindered or less electrophilic ketones.[4][19] Aldehydes are much more reactive electrophiles and are the standard substrate for this transformation. If a reaction with a ketone is necessary, the more reactive Horner-Wadsworth-Emmons reagent is a better choice.[17]

Q3: Are there "green" or more environmentally friendly protocols for this synthesis?

Yes. Modern methods have focused on reducing the use of hazardous organic solvents.

  • Solvent-Free Synthesis: Several procedures describe the successful synthesis of ethyl trans-cinnamate by simply stirring the solid ylide with liquid benzaldehyde at room temperature or with gentle heating.[10][20] Yields are often high, and the workup is simplified to a hexane extraction.[21]

  • Aqueous Wittig Reaction: Protocols using water as the solvent and a mild base like potassium carbonate or sodium bicarbonate have been developed.[6][8] These methods are not only environmentally benign but also often simplify the workup, as the TPPO may precipitate from the aqueous medium.

Data Summary: Ylide Type and Stereoselectivity

The choice of ylide is the single most important factor determining the stereochemical outcome of the Wittig reaction.

Ylide TypeSubstituent (R) on YlideReactivityTypical BaseStereochemical OutcomeCinnamate Synthesis Application
Stabilized -CO₂R, -C(O)R, -CNLowerNaH, K₂CO₃, NaHCO₃(E)-alkene (trans) Standard method
Semi-stabilized Aryl, VinylIntermediateNaH, KOtBu(E)/(Z) mixturesNot ideal
Unstabilized Alkyl, HHighn-BuLi, NaNH₂(Z)-alkene (cis) Not used for trans-cinnamates

Table based on principles outlined in references[1][3][15].

Optimized Protocol: Solvent-Free Synthesis of Ethyl trans-Cinnamate

This protocol is adapted from established green chemistry procedures and offers high yield, excellent (E)-stereoselectivity, and a simplified workup.[9][10][12]

Materials:

  • (Carbethoxymethylene)triphenylphosphorane (stabilized ylide)

  • Benzaldehyde

  • Hexanes

  • 5 mL conical vial with magnetic spin vane

  • Magnetic stir plate

Procedure:

  • Reaction Setup: To a clean, dry 5 mL conical vial, add (carbethoxymethylene)triphenylphosphorane (201 mg, 0.57 mmol).

  • Addition of Aldehyde: Add freshly distilled benzaldehyde (51 µL, 0.50 mmol) to the vial.

  • Reaction: Add the magnetic spin vane and stir the resulting paste vigorously at room temperature for 15-20 minutes. The mixture may solidify as the reaction proceeds.

  • Workup - Extraction: Add 3 mL of hexanes to the vial and continue to stir for 5 minutes. The ethyl cinnamate product will dissolve in the hexanes, while the solid triphenylphosphine oxide byproduct will not.

  • Isolation: Carefully remove the hexane solution using a filtering pipette, leaving the solid TPPO behind. Transfer the solution to a clean, pre-weighed vial.

  • Second Extraction: Add a second 1.5 mL portion of hexanes to the reaction vial, stir to extract any remaining product, and combine this hexane solution with the first extract.

  • Solvent Removal: Evaporate the combined hexane extracts using a rotary evaporator or a gentle stream of nitrogen to yield the product, typically a yellowish oil.

  • Analysis: Calculate the yield. Confirm the structure and assess the E/Z ratio using ¹H NMR spectroscopy. The large coupling constant (J ≈ 16 Hz) for the vinyl protons is characteristic of the trans-isomer.

References

  • Solvent Free Wittig Reactions: Synthesis of Ethyl trans-Cinnamate. University of California, Riverside, Department of Chemistry.[Link]

  • Nguyen, K. C.; Weizman, H. Greening Wittig Reactions: Solvent-Free Synthesis of Ethyl trans-Cinnamate and trans-3-(9-Anthryl)-2-Propenoic Acid Ethyl Ester. Journal of Chemical Education, 2007, 84(1), 119.[Link]

  • Experiment 7 - Preparation of Ethyl Cinnamate: A Solvent Free Wittig Reaction. WebAssign.[Link]

  • Cheung, L. L. W.; Lin, R. J.; McIntee, J. W.; Dicks, A. P. Expeditious Horner–Wadsworth–Emmons Synthesis of Methyl Cinnamate Esters under Aqueous Conditions. The Chemical Educator, 2005, 10(4), 300-302.[Link]

  • Wittig Reaction Using a Stabilized Phosphorus Ylid: An Efficient and Stereoselective Synthesis of Ethyl trans-Cinnamate. ResearchGate.[Link]

  • Speed, T. J.; McIntyre, J. P.; Thamattoor, D. M. Wittig Reaction Using a Stabilized Phosphorus Ylid: An Efficient and Stereoselective Synthesis of Ethyl trans-Cinnamate. Journal of Chemical Education, 2004, 81(9), 1355.[Link]

  • A Solvent Free Wittig Reaction. Pasadena City College.[Link]

  • Greening Wittig Reactions: Solvent-Free Synthesis of Ethyl trans-Cinnamate and trans-3- (9-Anthryl)-2-Propenoic Acid Ethyl Ester. University of Oregon, Greener Education Materials.[Link]

  • Xu, C.; Chen, G.; Fu, C.; Huang, X. The Wittig Reaction of Stable Ylide with Aldehyde Under Microwave Irradiation: Synthesis of Ethyl Cinnamates. Synthetic Communications, 1995, 25(15), 2229-2233.[Link]

  • Borylated methyl cinnamates: Expedited synthesis, characterization, crystallographic analysis and biological activities in glycosidase inhibition. Beilstein Archives.[Link]

  • The Horner-Wadsworth-Emmons (HWE) reaction Synthesis. Chegg.com.[Link]

  • Horner-Wadsworth-Emmons Synthesis: Lab Guide. Studylib.[Link]

  • Robertson, F. J. A Highly Versatile One-Pot Aqueous Wittig Reaction. World Journal of Chemical Education, 2016, 4(5), 101-106.[Link]

  • Wittig reaction. Wikipedia.[Link]

  • Horner-Wadsworth-Emmons Reaction. NROChemistry.[Link]

  • Wittig Reaction. Organic Chemistry Portal.[Link]

  • Wittig Reaction - Examples and Mechanism. Master Organic Chemistry.[Link]

  • Wittig reaction of cinnamaldehyde. YouTube.[Link]

  • Wittig Reaction - Common Conditions. The Synthetic Organic Chemist's Companion.[Link]

  • Problems with wittig reaction. Reddit r/Chempros.[Link]

  • A Solvent Free Wittig Reaction. Saddleback College.[Link]

  • Stabilized Ylides & Chemoselectivity | Wittig Reaction Mechanism Explained. YouTube.[Link]

  • The Wittig Reaction. Chemistry LibreTexts.[Link]

Sources

Addressing solubility issues of cinnamic acid in esterification

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Overcoming Solubility Challenges

Welcome to the technical support center for scientists and researchers. As a Senior Application Scientist, I've designed this guide to address one of the most common hurdles in the synthesis of cinnamic acid esters: solubility. This resource moves beyond simple protocols to explain the underlying principles, helping you troubleshoot effectively and optimize your reaction conditions.

Frequently Asked Questions (FAQs)

Section 1: Foundational Understanding
Q1: I'm starting a Fischer esterification, but the cinnamic acid won't dissolve in my alcohol. Why is this happening?

A: This is a classic challenge rooted in the molecular structure of cinnamic acid. Cinnamic acid (C₆H₅CH=CHCOOH) is a crystalline solid with a dual nature: it has a nonpolar benzene ring and a polar carboxylic acid group.[1][2] While it is freely soluble in many organic solvents like acetone, ether, and benzene, its solubility in alcohols can be limited, especially with shorter-chain or more polar alcohols.[3][4] The unsaturated hydrocarbon portion of the molecule makes it only slightly soluble in water.[1]

The core issue is that the alcohol must be a good enough solvent to break the crystal lattice energy of the solid cinnamic acid. If the polarity match between the alcohol and the cinnamic acid molecule as a whole is poor, dissolution will be slow or incomplete, hindering the start of the esterification reaction.

Q2: Which common solvents are best for dissolving cinnamic acid?

A: Cinnamic acid shows good solubility in a range of organic solvents. For esterification, the alcohol reactant is often used as the solvent. However, if solubility is an issue, understanding its performance in other solvents is key. It is soluble in ethanol, methanol, and chloroform, and easily soluble in benzene, ether, acetone, and acetic acid.[3]

For a quantitative comparison, the following table summarizes the solubility of trans-cinnamic acid in several common solvents at different temperatures.

SolventTemperature (°C)Solubility (g / 100g of solvent)
Water25~0.04[4]
Methanol2516.52
Ethanol2520.35
1-Propanol2518.51
2-Propanol2516.03
Ethyl Acetate2519.34
Methanol4036.18
Ethanol4041.57
1-Propanol4036.21
2-Propanol4032.49
Ethyl Acetate4038.29
(Data synthesized from sources)[5][6]

As the data indicates, solubility generally increases with temperature.[5] Ethanol and ethyl acetate are particularly effective solvents at room temperature and above.

Section 2: Troubleshooting Common Solubility Issues
Q3: My cinnamic acid is dissolving very slowly. Can I just heat the mixture to speed it up?

A: Yes, increasing the temperature is often the first and most effective step. As shown in the table above, the solubility of cinnamic acid in alcohols increases significantly with temperature.[5] For a typical Fischer esterification, the reaction is run at reflux, and the starting materials should dissolve as the reaction mixture heats up.[1][7]

Causality: Heating provides the thermal energy needed to overcome the intermolecular forces (hydrogen bonding and van der Waals forces) in the cinnamic acid crystal lattice, allowing the solvent molecules to solvate it more effectively.

Protocol Advisory:

  • Always use a condenser when heating to prevent the loss of volatile alcohols.

  • Increase the temperature gradually while stirring to ensure even heating and prevent bumping.

  • If the acid still doesn't dissolve upon reaching the target reaction temperature (e.g., reflux), a true solubility issue exists that heating alone cannot solve.

Q4: I've heated my reaction to reflux, but a significant amount of cinnamic acid remains undissolved. What should I do next?

A: If heating is insufficient, your system is likely limited by the intrinsic solubility of cinnamic acid in your chosen alcohol. At this point, you should consider using a co-solvent to increase the solvating power of your reaction medium.

A co-solvent is an inert solvent added to the primary solvent (your alcohol) to increase the solubility of a solute. The ideal co-solvent should:

  • Completely dissolve cinnamic acid.

  • Be miscible with the alcohol reactant.

  • Be inert under the acidic reaction conditions.

  • Have a boiling point that is compatible with the desired reaction temperature.

Toluene is an excellent and commonly used co-solvent in this scenario.[8] It is nonpolar, readily dissolves cinnamic acid, and can form an azeotrope with water to help drive the esterification equilibrium forward.

cluster_workflow Troubleshooting Workflow for Solubility Start Cinnamic Acid Insoluble in Alcohol? Heat Increase temperature to reflux Start->Heat Yes Alternative Consider alternative methods (e.g., Steglich, PTC) Start->Alternative Known poor solubility Check Is solid fully dissolved? Heat->Check Proceed Proceed with esterification Check->Proceed Yes Cosolvent Add a co-solvent (e.g., Toluene) Check->Cosolvent No Cosolvent->Proceed

Caption: Workflow for addressing cinnamic acid solubility issues.

Section 3: Advanced Strategies for Enhancing Solubility & Reaction Rate
Q5: My alcohol is also a solid or has very poor solvating power. Are there alternatives to the standard Fischer esterification?

A: Absolutely. When the alcohol itself contributes to the solubility problem, switching from the Fischer esterification to a different method is often the best solution. Two powerful alternatives are the Steglich esterification and Phase Transfer Catalysis (PTC).

  • Steglich Esterification: This method does not rely on the alcohol to act as the solvent. It uses a coupling reagent, typically a carbodiimide like DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), in the presence of a catalyst like DMAP (4-dimethylaminopyridine).[9] The reaction can be run in a solvent that readily dissolves all components, such as acetonitrile or dichloromethane.[9]

    • Mechanism Insight: The carboxylic acid reacts with the carbodiimide to form a highly reactive O-acylisourea intermediate. This intermediate is then readily attacked by the alcohol, even if the alcohol is not a good nucleophile or is present in low concentration.[9]

  • Phase Transfer Catalysis (PTC): This technique is ideal for reactions where the reactants are in different, immiscible phases (e.g., a solid organic acid and an aqueous base). A phase transfer catalyst (like a quaternary ammonium salt) transports the deprotonated carboxylate anion from the solid/aqueous phase into the organic phase where it can react with an alkyl halide (instead of an alcohol).[10][11] This method avoids the need to dissolve the cinnamic acid in the reacting partner.[10]

Q6: Can physical methods be used to improve the reaction if solubility remains a problem?

A: Yes. Ultrasound-assisted synthesis (sonochemistry) is a highly effective technique for overcoming solubility and reaction rate limitations in heterogeneous systems.[12][13]

How it Works: High-frequency ultrasound waves (typically >20 kHz) passed through the liquid reaction mixture create acoustic cavitation—the formation, growth, and violent collapse of microscopic bubbles.[12] This collapse generates localized hot spots with extreme temperatures and pressures, as well as powerful shockwaves and microjets. These effects:

  • Continuously break apart the solid cinnamic acid , increasing the surface area available for reaction.

  • Enhance mass transfer , moving dissolved acid away from the solid surface and bringing reactants together.

  • Activate the reacting species , often leading to a significant reduction in reaction time and an increase in yield, even at lower temperatures.[14][15]

This method can dramatically improve yields for the esterification of cinnamic acid with long-chain alcohols where solubility is particularly poor.[14][16]

Experimental Protocols

Protocol 1: Standard Fischer Esterification with Co-Solvent (Toluene)

This protocol describes the synthesis of an alkyl cinnamate where the alcohol has poor solvating power for cinnamic acid.

  • Setup: To a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus fitted with a reflux condenser, add cinnamic acid (1.0 eq).

  • Reagent Addition: Add the alcohol (1.5 - 3.0 eq). Note that the cinnamic acid may not fully dissolve.

  • Co-Solvent Addition: Add toluene in a volume sufficient to create a stirrable slurry (e.g., 2-3 mL of toluene per gram of cinnamic acid).

  • Catalyst: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄, ~1-2 mol%) or p-toluenesulfonic acid (TsOH, ~5 mol%).[17]

  • Reaction: Heat the mixture to reflux. As the reaction proceeds, water will be removed from the reaction mixture as an azeotrope with toluene and collected in the Dean-Stark trap, driving the equilibrium toward the product.[18]

  • Monitoring: Monitor the reaction progress by TLC or by observing the cessation of water collection in the Dean-Stark trap.

  • Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester.

  • Purification: Purify the crude product via column chromatography or recrystallization as needed.[7][19]

Protocol 2: Ultrasound-Assisted Esterification

This protocol is adapted for situations requiring enhanced mass transfer and reaction rates.

  • Setup: In a round-bottom flask suitable for sonication (with a flat bottom if using a bath sonicator, or appropriately sized for a probe), combine cinnamic acid (1.0 eq), the desired alcohol (1.2 - 2.0 eq), and an acid catalyst (e.g., H₂SO₄, 20% by weight of the acid).[12]

  • Sonication: Place the flask in an ultrasonic cleaning bath or insert an ultrasonic probe into the mixture. Ensure the liquid level is appropriate for efficient energy transfer.

  • Reaction Conditions: Begin sonication at room temperature or with gentle heating (e.g., 40-60°C). Reactions are often significantly faster, with typical times ranging from 15 minutes to a few hours.[12][13][14]

  • Monitoring: Periodically stop sonication and take an aliquot to monitor the reaction progress by TLC or GC-MS.

  • Workup & Purification: Once the reaction is complete, follow the standard workup and purification procedures as described in Protocol 1.

References

  • Cinnamic Acid – High Purity | Premium Quality . Consolidated Chemical. [Link]

  • Solubility studies of trans-cinnamic acid in mixed solvents . CORE. [Link]

  • Synthesis of cinnamic esters 1c–d. Reagents and reaction conditions... . ResearchGate. [Link]

  • SYNTHESIS OF CINNAMIC ACID ESTERS . ASPIRE. [Link]

  • Recent advances in synthetic approaches for bioactive cinnamic acid derivatives . Beilstein Journal of Organic Chemistry. [Link]

  • Cinnamic acid - Wikipedia . Wikipedia. [Link]

  • Kinetic study of the esterification of t-cinnamic acid over Preyssler structure acid . Radboud University. [Link]

  • Process for the preparation of cinnamic acid esters.
  • Solubilities of Cinnamic Acid Esters in Organic Solvents . ResearchGate. [Link]

  • Esterification reaction mechanism with acid catalyst . ResearchGate. [Link]

  • ESTERIFICATION OF CINNAMIC ACID WITH OCTANOL USING ULTRASONIC WAVE ASSISTED BY COUPLING REAGENT AS ANTIERYTHEMA . Scilit. [Link]

  • Esterification, Purification and Identification of Cinnamic Acid Esters . American Journal of Educational Research. [Link]

  • Method for producing cinnamic acid ester compound.
  • Effect of Organic Solvent on the Esterification of Cinnamic Acid with 1-Octanol Catalyzed by Candida antarctica and Rhizomucor miehei Lipases at 50°C . ResearchGate. [Link]

  • Ultrasound Plus Vacuum-System-Assisted Biocatalytic Synthesis of Octyl Cinnamate and Response Surface Methodology Optimization . National Institutes of Health. [Link]

  • esterification of cinnamic acid with octanol using ultrasonic wave assisted by coupling reagent as antierythema . OJS UMMADA. [Link]

  • Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions . Master Organic Chemistry. [Link]

  • Contributions to the Selection of Solvents in the Extraction of Phenolic Acids . University of Porto Repository. [Link]

  • Synthesis of Esters Via a Greener Steglich Esterification in Acetonitrile . JoVE. [Link]

  • Measurement and correlation of the solubility of cinnamic acid in eight pure solvents at temperatures from (293.15 to 328.15)K . Journal of Chemical & Engineering Data. [Link]

  • Application of Phase Transfer Catalysis in the Esterification of Organic Acids: The Primary Products from Ring Hydrocarbon Oxidation Processes . MDPI. [Link]

  • Acid-catalyzed ester hydrolysis | Organic chemistry | Khan Academy . YouTube. [Link]

  • (PDF) Application of Phase Transfer Catalysis in the Esterification of Organic Acids: The Primary Products from Ring Hydrocarbon Oxidation Processes . ResearchGate. [Link]

  • Ultrasound-assisted synthesis of aliphatic acid esters at room temperature . Ultrasonics Sonochemistry. [Link]

  • (PDF) Esterification, Purification and Identification of Cinnamic Acid Esters . ResearchGate. [Link]

  • 3.6F: Troubleshooting . Chemistry LibreTexts. [Link]

  • Trans Cinnamic Acid Solubility Enhancement in the Presence of Ethanol As a Supercritical CO2 Cosolvent . ResearchGate. [Link]

  • Ultrasound-assisted synthesis of aliphatic acid esters at room temperature . ResearchGate. [Link]

  • Esterification Lab Answers . Medium. [Link]

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Validation & Comparative

A Comparative Analysis of the Biological Activity of (Z)- and (E)-Ethyl Cinnamate: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and development, the spatial arrangement of atoms within a molecule can have profound implications for its biological activity. This guide provides a detailed comparative analysis of the geometric isomers of ethyl cinnamate: the (Z)- and (E)-configurations. As researchers and drug development professionals, understanding the nuanced differences in the bioactivity of these isomers is paramount for harnessing their full therapeutic potential. This document moves beyond a simple recitation of facts to offer a causal explanation behind experimental choices and a self-validating framework for the described protocols.

Introduction to (Z)- and (E)-Ethyl Cinnamate: The Significance of Stereochemistry

Ethyl cinnamate, the ethyl ester of cinnamic acid, is a naturally occurring aromatic compound found in the essential oil of cinnamon.[1] It exists as two geometric isomers, (Z) and (E), arising from the restricted rotation around the carbon-carbon double bond in the propenoate side chain. The (E)-isomer, often referred to as trans-ethyl cinnamate, is the more thermodynamically stable and, consequently, the more common form. The (Z)-isomer, or cis-ethyl cinnamate, is the less stable configuration. This seemingly subtle difference in stereochemistry can lead to significant variations in how these molecules interact with biological targets, thereby influencing their efficacy and mechanism of action.

This guide will delve into a comparative analysis of the synthesis, characterization, and biological activities of these two isomers, providing researchers with the foundational knowledge to explore their potential in various therapeutic areas.

Synthesis and Stereochemical Characterization

The targeted synthesis and unambiguous characterization of each isomer are critical first steps in any comparative biological study.

Synthesis of (E)-Ethyl Cinnamate

The thermodynamically favored (E)-isomer is readily synthesized via Fischer esterification of cinnamic acid with ethanol in the presence of an acid catalyst, such as sulfuric acid.[2] Another common method is the Claisen condensation of benzaldehyde and ethyl acetate using a strong base like sodium ethoxide.[2]

Stereoselective Synthesis of (Z)-Ethyl Cinnamate

The synthesis of the less stable (Z)-isomer requires a stereoselective approach. A practical and efficient method involves the visible-light-driven isomerization of the (E)-isomer.[3] This photochemical reaction offers a green and mild alternative to traditional synthetic routes.

Experimental Protocol: Visible-Light-Driven E-to-Z Isomerization of Ethyl Cinnamate[3]

This protocol describes a method for the stereoselective synthesis of this compound from its (E)-isomer using a photoredox catalyst.

Materials:

  • (E)-Ethyl cinnamate

  • Iridium photoredox catalyst (e.g., Ir2(ppy)4Cl2)

  • Acetonitrile (CH3CN), anhydrous

  • 5W blue LED lamp (λ ≈ 460–470 nm)

  • Reaction vessel (e.g., Schlenk tube)

  • Magnetic stirrer

  • Standard laboratory glassware

  • Solvents for purification (e.g., hexane, ethyl acetate)

  • Silica gel for column chromatography

Procedure:

  • In a reaction vessel, dissolve (E)-ethyl cinnamate (1.0 eq) and the iridium photoredox catalyst (1 mol%) in anhydrous acetonitrile.

  • Seal the vessel and place it in proximity to the 5W blue LED lamp.

  • Stir the reaction mixture at room temperature for 24 hours under irradiation.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or 1H NMR spectroscopy to determine the Z/E ratio.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to isolate the this compound.

Rationale: This method leverages the ability of the photoredox catalyst to absorb visible light and transfer energy to the (E)-isomer, facilitating its conversion to the thermodynamically less stable (Z)-isomer. The use of visible light and a catalytic amount of the iridium complex makes this a highly efficient and environmentally benign process.

Spectroscopic Differentiation of (Z)- and (E)-Isomers

Unambiguous characterization of the (Z) and (E) isomers is crucial. 1H NMR spectroscopy is a powerful tool for this purpose, as the coupling constants (J-values) of the vinylic protons are distinct for each isomer.[4]

  • (E)-Ethyl cinnamate: The vinylic protons typically exhibit a larger coupling constant (J ≈ 16 Hz), characteristic of a trans-configuration.

  • This compound: The vinylic protons show a smaller coupling constant (J ≈ 11-12 Hz), indicative of a cis-arrangement.

Comparative Biological Activity

The geometric configuration of ethyl cinnamate isomers plays a pivotal role in their interaction with biological systems. This section explores the known biological activities, highlighting the comparative data where available.

Antimicrobial Activity

(E)-Ethyl cinnamate has demonstrated notable antimicrobial properties against a range of bacteria and fungi.[5][6] The lipophilicity of the ester group is believed to enhance its ability to penetrate microbial cell membranes.[5]

Table 1: Minimum Inhibitory Concentration (MIC) of (E)-Ethyl Cinnamate Against Various Microorganisms [5]

MicroorganismStrainMIC (µM)
Candida albicansATCC-76485726.36
Candida tropicalisATCC-13803726.36
Candida glabrataATCC-90030726.36

Comparative Analysis: While extensive data exists for the (E)-isomer, direct comparative studies on the antimicrobial activity of the (Z)-isomer are limited in the publicly available scientific literature. A study on cinnamic acid isomers, however, revealed that cis-cinnamic acid was significantly more active against Mycobacterium tuberculosis than the trans-isomer, suggesting that the (Z)-configuration may confer enhanced activity in certain contexts. Further research is warranted to directly compare the MIC values of (Z)- and (E)-ethyl cinnamate against a broad spectrum of microbes.

Experimental Protocol: Broth Microdilution Assay for MIC Determination[5]

This protocol outlines a standard method for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.

Materials:

  • Test compound ((Z)- or (E)-ethyl cinnamate)

  • Bacterial or fungal strains

  • Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

  • Positive control (standard antibiotic/antifungal)

  • Negative control (broth only)

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, perform serial two-fold dilutions of the test compound in the broth medium to achieve a range of concentrations.

  • Inoculate each well with a standardized suspension of the microorganism to a final concentration of approximately 5 x 10^5 CFU/mL for bacteria or 0.5-2.5 x 10^3 CFU/mL for fungi.

  • Include a positive control (microorganism with a known antimicrobial agent) and a negative control (broth only).

  • Incubate the plates at an appropriate temperature and duration (e.g., 37°C for 24-48 hours for bacteria, 35°C for 24-48 hours for fungi).

  • Determine the MIC as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Rationale: This method provides a quantitative measure of the antimicrobial potency of a compound, allowing for direct comparison between different substances or isomers.

Antioxidant Activity

The antioxidant potential of cinnamic acid derivatives is well-documented.[1][7] Esterification of cinnamic acid to ethyl cinnamate has been shown to enhance its antioxidant activity, likely due to increased lipophilicity facilitating interaction with cellular membranes.[7]

Comparative Analysis: A study reported a moderate antioxidant activity for synthesized ethyl cinnamate (presumably the E-isomer) with an IC50 value of 0.64 µg/mL in a DPPH assay.[7] To date, there is a lack of direct comparative studies evaluating the antioxidant capacity of this compound versus its (E)-counterpart. The spatial arrangement of the molecule could influence its ability to donate a hydrogen atom or an electron to scavenge free radicals, making such a comparative study a valuable area for future investigation.

Experimental Protocol: DPPH Radical Scavenging Assay[7]

This protocol describes a common method for evaluating the antioxidant activity of a compound.

Materials:

  • Test compound ((Z)- or (E)-ethyl cinnamate)

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol or ethanol

  • Spectrophotometer

  • Standard antioxidant (e.g., ascorbic acid, Trolox)

Procedure:

  • Prepare a stock solution of the test compound in methanol.

  • Prepare a fresh solution of DPPH in methanol (e.g., 0.1 mM).

  • In a series of test tubes, add different concentrations of the test compound to the DPPH solution.

  • Include a control containing only the DPPH solution and methanol.

  • Incubate the mixtures in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Measure the absorbance of the solutions at a specific wavelength (typically around 517 nm).

  • Calculate the percentage of DPPH radical scavenging activity.

  • Determine the IC50 value, which is the concentration of the test compound required to scavenge 50% of the DPPH radicals.

Rationale: The DPPH assay is a rapid, simple, and widely used method to screen the antioxidant activity of compounds. The degree of color change from purple to yellow is proportional to the antioxidant capacity of the compound.

Anti-inflammatory Activity

(E)-Ethyl cinnamate and its derivatives have been investigated for their anti-inflammatory properties. For instance, ethyl p-methoxycinnamate, a closely related compound, has been shown to inhibit cyclooxygenase (COX) enzymes, which are key mediators of inflammation.[8][9]

Comparative Analysis: While there is evidence for the anti-inflammatory potential of (E)-cinnamates, there is a significant gap in the literature regarding the anti-inflammatory activity of this compound. The different spatial arrangement of the (Z)-isomer could lead to altered binding affinity for the active sites of inflammatory enzymes like COX-1 and COX-2, potentially resulting in different inhibitory profiles.

Experimental Protocol: Cyclooxygenase (COX) Inhibition Assay[8]

This protocol provides a general framework for assessing the inhibitory effect of a compound on COX-1 and COX-2 enzymes.

Materials:

  • Test compound ((Z)- or (E)-ethyl cinnamate)

  • Purified COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • Cofactors (e.g., hematin, glutathione)

  • Reaction buffer

  • Detection system (e.g., ELISA for prostaglandin E2, oxygen consumption sensor)

  • Known COX inhibitors (e.g., indomethacin, celecoxib)

Procedure:

  • Pre-incubate the COX-1 or COX-2 enzyme with the test compound or a known inhibitor at various concentrations in the reaction buffer.

  • Initiate the enzymatic reaction by adding arachidonic acid.

  • Allow the reaction to proceed for a specific time at a controlled temperature.

  • Stop the reaction and measure the product formation (e.g., prostaglandin E2) or substrate consumption (e.g., oxygen).

  • Calculate the percentage of inhibition for each concentration of the test compound.

  • Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of the enzyme activity.

Rationale: This assay directly measures the inhibitory effect of a compound on the key enzymes involved in the inflammatory cascade, providing valuable information about its potential as an anti-inflammatory agent and its selectivity for COX isoforms.

Anticancer Activity

Recent studies have highlighted the anticancer potential of (E)-ethyl cinnamate, particularly in colorectal cancer.[5] Its mechanism of action has been linked to the inhibition of angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen.

Mechanism of Action: Inhibition of VEGFR2 Signaling Pathway

(E)-Ethyl cinnamate has been shown to suppress tumor growth by attenuating the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) signaling pathway.[5] VEGF is a key regulator of angiogenesis. When VEGF binds to its receptor, VEGFR2, on the surface of endothelial cells, it triggers a signaling cascade that promotes cell proliferation, migration, and survival, leading to the formation of new blood vessels. (E)-Ethyl cinnamate has been found to inhibit the phosphorylation of VEGFR2, a critical step in the activation of this pathway.[5] By blocking VEGFR2 signaling, (E)-ethyl cinnamate effectively cuts off the tumor's blood supply, thereby inhibiting its growth.

VEGFR2_Pathway_Inhibition cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binds pVEGFR2 p-VEGFR2 VEGFR2->pVEGFR2 Phosphorylation Downstream Downstream Signaling (e.g., PI3K/Akt, MAPK) pVEGFR2->Downstream Angiogenesis Angiogenesis (Proliferation, Migration) Downstream->Angiogenesis EC (E)-Ethyl Cinnamate EC->pVEGFR2 Inhibits

Caption: (E)-Ethyl Cinnamate inhibits angiogenesis by blocking VEGFR2 phosphorylation.

Comparative Analysis: The anticancer activity of this compound has not been extensively studied. Given that the stereochemistry of a molecule can significantly affect its binding to a receptor's active site, it is plausible that the (Z)- and (E)-isomers of ethyl cinnamate could exhibit different potencies in inhibiting VEGFR2 phosphorylation and, consequently, different anticancer activities. This represents a promising avenue for future research.

Experimental Protocol: MTT Assay for Cytotoxicity

This protocol is a standard colorimetric assay for assessing cell viability.

Materials:

  • Cancer cell line (e.g., HT-29 for colorectal cancer)

  • Complete cell culture medium

  • Test compound ((Z)- or (E)-ethyl cinnamate)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution

  • Solubilization solution (e.g., DMSO, acidified isopropanol)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound for a specified duration (e.g., 24, 48, or 72 hours).

  • Include untreated cells as a negative control.

  • After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Remove the MTT solution and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of approximately 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control.

  • Determine the IC50 value, which is the concentration of the compound that reduces cell viability by 50%.

Rationale: This assay is based on the ability of viable cells with active mitochondria to reduce the yellow MTT to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells, providing a quantitative measure of cytotoxicity.

Summary and Future Directions

This guide has provided a comparative overview of the biological activities of (Z)- and (E)-ethyl cinnamate. While the more stable (E)-isomer has been the subject of numerous studies, revealing its potential as an antimicrobial, antioxidant, anti-inflammatory, and anticancer agent, there is a conspicuous lack of data on the biological activities of the (Z)-isomer.

Table 2: Summary of Comparative Biological Activity

Biological Activity(E)-Ethyl CinnamateThis compoundDirect Comparison
Antimicrobial Active (MIC = 726.36 µM against Candida spp.)[5]Data not availableLacking
Antioxidant Moderately active (IC50 = 0.64 µg/mL, DPPH assay)[7]Data not availableLacking
Anti-inflammatory Potentially active (inferred from related compounds)[8]Data not availableLacking
Anticancer Active (inhibits VEGFR2 signaling)[5]Data not availableLacking
Acaricidal EffectiveLess effective than (E)-isomer(E)-isomer is more potent

The key takeaway for researchers is the significant opportunity that exists in exploring the bioactivity of this compound. The single study indicating lower acaricidal activity for the (Z)-isomer cannot be extrapolated to all biological activities. The enhanced activity of cis-cinnamic acid against Mycobacterium tuberculosis suggests that the (Z)-configuration may, in some cases, be more potent.

Future research should focus on the following:

  • Direct Comparative Studies: Conducting head-to-head comparisons of the antimicrobial, antioxidant, anti-inflammatory, and anticancer activities of purified (Z)- and (E)-ethyl cinnamate isomers is essential to establish a clear structure-activity relationship.

  • Mechanistic Investigations: Elucidating the molecular mechanisms of action for the (Z)-isomer will provide valuable insights into how its stereochemistry influences its interaction with biological targets.

  • In Vivo Studies: Promising in vitro findings should be validated in appropriate animal models to assess the therapeutic potential of each isomer.

By systematically investigating the biological landscape of both (Z)- and (E)-ethyl cinnamate, the scientific community can unlock the full potential of these intriguing molecules for the development of novel therapeutics.

References

  • de Cássia de Souza, A. C., et al. (2023). Synthetic Cinnamides and Cinnamates: Antimicrobial Activity, Mechanism of Action, and In Silico Study. Molecules, 28(4), 1918. [Link]

  • Wang, S., et al. (2024). Ethyl cinnamate suppresses tumor growth through anti-angiogenesis by attenuating VEGFR2 signal pathway in colorectal cancer. Journal of Ethnopharmacology, 326, 117913. [Link]

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  • Organic Syntheses. (n.d.). Ethyl cinnamate. [Link]

  • Komala, I., et al. (2018). Structure-Activity Relationship Study on the Ethyl p-Methoxycinnamate as an Anti-Inflammatory Agent. Indonesian Journal of Chemistry, 18(2), 253-259. [Link]

  • Oladimeji, O. H., et al. (2019). Evaluation of Antioxidant Activity of Cinnamic Acid and Some of its Derivatives. European Chemical Bulletin, 8(7), 224-226. [Link]

  • Sova, M. (2012). Antioxidant and antimicrobial activities of cinnamic acid derivatives. Mini reviews in medicinal chemistry, 12(8), 749–767. [Link]

  • Wikipedia. (2023, December 14). Ethyl cinnamate. [Link]

  • PubChem. (n.d.). This compound. [Link]

  • PubChem. (n.d.). Ethyl Cinnamate. [Link]

  • NCBI Bookshelf. (2013, May 1). Cell Viability Assays. [Link]

  • PubChem. (n.d.). VEGFA-VEGFR2 signaling. [Link]

  • Umar, M. I., et al. (2014). Bioactivity-Guided Isolation of Ethyl-p-methoxycinnamate, an Anti-inflammatory Constituent, from Kaempferia galanga L. Extracts. Molecules, 19(2), 1872–1884. [Link]

  • de Morais, S. M., et al. (2023). Synthetic Cinnamides and Cinnamates: Antimicrobial Activity, Mechanism of Action, and In Silico Study. Molecules, 28(4), 1918. [Link]

  • AIP Publishing. (2021). Antimicrobial Activities of Natural Cinnamic Acid and Synthetic Derivatives: Review. AIP Conference Proceedings, 2349(1), 020014. [Link]

  • Wikipedia. (2023, December 14). Ethyl cinnamate. [Link]

  • PubChem. (n.d.). This compound. [Link]

  • PubChem. (n.d.). Ethyl Cinnamate. [Link]

  • NCBI Bookshelf. (2013, May 1). Cell Viability Assays. [Link]

  • PubChem. (n.d.). VEGFA-VEGFR2 signaling. [Link]

  • de Morais, S. M., et al. (2023). Synthetic Cinnamides and Cinnamates: Antimicrobial Activity, Mechanism of Action, and In Silico Study. Molecules, 28(4), 1918. [Link]

  • AIP Publishing. (2021). Antimicrobial Activities of Natural Cinnamic Acid and Synthetic Derivatives: Review. AIP Conference Proceedings, 2349(1), 020014. [Link]

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A Comparative Guide to the Validation of Analytical Methods for (Z)-Ethyl Cinnamate Quantification

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the robust and reliable quantification of compounds is the bedrock of credible results. (Z)-Ethyl cinnamate, an ester with applications ranging from flavor and fragrance to potential pharmaceutical intermediates, requires precise analytical measurement. This guide provides an in-depth comparison of three common analytical techniques for the quantification of this compound: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy. The methodologies presented are grounded in the principles of analytical method validation as stipulated by the International Council for Harmonisation (ICH) guidelines, ensuring a framework of trustworthiness and scientific integrity.[1][2]

The Imperative of Method Validation

Before delving into the comparative analysis, it is crucial to understand the rationale behind analytical method validation. The objective of validating an analytical procedure is to demonstrate its fitness for the intended purpose.[3] This process involves a series of experiments to evaluate key performance characteristics, ensuring the data generated is accurate, reliable, and reproducible.[4][5] The core parameters, as defined by ICH Q2(R2), include specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[3][6] Adherence to these guidelines provides a self-validating system for any protocol described herein.

Comparative Analysis of Analytical Methodologies

The selection of an analytical method is contingent upon various factors, including the physicochemical properties of the analyte, the sample matrix, and the desired sensitivity and throughput. This compound is a relatively volatile compound with a chromophore, making it amenable to all three techniques discussed.

Parameter High-Performance Liquid Chromatography (HPLC) Gas Chromatography-Mass Spectrometry (GC-MS) UV-Visible (UV-Vis) Spectroscopy
Principle Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase.Separation based on volatility and partitioning between a gaseous mobile phase and a stationary phase, with mass-based detection.Quantification based on the absorption of ultraviolet or visible light by the analyte, following the Beer-Lambert law.[7]
Specificity High, achieved through chromatographic separation and selective UV detection.Very high, combines chromatographic separation with mass spectrometric identification.Low to moderate, susceptible to interference from other UV-absorbing compounds.
Linearity (r²) Typically ≥ 0.999[1]Typically ≥ 0.999Typically ≥ 0.995
Accuracy (% Recovery) 98.0% - 102.0%[1]97.0% - 103.0%95.0% - 105.0%
Precision (%RSD) ≤ 2.0%[1]≤ 5.0%≤ 5.0%
Limit of Quantification (LOQ) Low (ng/mL to low µg/mL range)[6][8]Very Low (pg/mL to ng/mL range)[7]Moderate (µg/mL range)[3]
Throughput ModerateModerate to HighHigh
Cost ModerateHighLow

High-Performance Liquid Chromatography (HPLC)

HPLC is a robust and versatile technique for the quantification of non-volatile and thermally labile compounds.[9] For this compound, a reversed-phase HPLC method with UV detection is highly suitable.

Experimental Workflow: HPLC

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing & Quantification Prep_Standard Prepare Standard Stock Prep_Working Create Working Standards Prep_Standard->Prep_Working Injection Inject Sample/Standard Prep_Working->Injection Prep_Sample Prepare Sample Solution Prep_Sample->Injection HPLC_System HPLC System Chromatogram Generate Chromatogram HPLC_System->Chromatogram Injection->HPLC_System Peak_Integration Integrate Peak Area Chromatogram->Peak_Integration Calibration_Curve Construct Calibration Curve Peak_Integration->Calibration_Curve Quantification Quantify this compound Calibration_Curve->Quantification

Caption: Workflow for the quantification of this compound using HPLC.

Detailed Protocol: HPLC Method Validation

1. Chromatographic Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase: Acetonitrile:Water (60:40 v/v)[8]

  • Flow Rate: 1.0 mL/min[10]

  • Injection Volume: 10 µL[8]

  • Detection Wavelength: 280 nm (based on the absorbance maxima of similar cinnamate structures)[3][10]

  • Column Temperature: 30°C[8]

2. Standard Preparation:

  • Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve in 100 mL of methanol.[1]

  • Working Standards: Prepare a series of working standards by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 50 µg/mL.

3. Validation Experiments:

  • Specificity: Inject a blank (mobile phase), a placebo (if applicable), and a spiked sample to ensure no interfering peaks at the retention time of this compound.

  • Linearity: Inject the working standard solutions in triplicate. Construct a calibration curve by plotting the mean peak area against concentration and determine the correlation coefficient (r²).[1]

  • Accuracy: Perform recovery studies by spiking a known concentration of this compound into a sample matrix at three levels (e.g., 80%, 100%, 120%). Analyze in triplicate and calculate the percentage recovery.[1]

  • Precision:

    • Repeatability (Intra-day): Analyze six replicates of a standard solution at 100% of the target concentration on the same day.[1]

    • Intermediate Precision (Inter-day): Repeat the analysis on a different day with a different analyst or instrument.[1]

  • LOD & LOQ: Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.[3]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds.[11] Its high sensitivity and specificity make it an excellent choice for trace-level quantification of this compound.[7]

Experimental Workflow: GC-MS

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing & Quantification Prep_Standard Prepare Standard Stock Prep_Working Create Working Standards Prep_Standard->Prep_Working Injection Inject Sample/Standard Prep_Working->Injection Prep_Sample Prepare Sample Solution Prep_Sample->Injection GCMS_System GC-MS System TIC Generate Total Ion Chromatogram GCMS_System->TIC Injection->GCMS_System Peak_Integration Integrate Peak Area TIC->Peak_Integration Mass_Spectrum Confirm with Mass Spectrum TIC->Mass_Spectrum Quantification Quantify this compound Peak_Integration->Quantification

Caption: Workflow for the quantification of this compound using GC-MS.

Detailed Protocol: GC-MS Method Validation

1. GC-MS Conditions:

  • Column: DB-5 or equivalent (e.g., 5% phenyl polysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Injector Temperature: 250°C

  • Oven Temperature Program: Initial temperature of 80°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, hold for 5 minutes.

  • MS Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Mode: Electron Ionization (EI) at 70 eV, with Selected Ion Monitoring (SIM) for quantification (target ions: m/z 176, 131, 103).

2. Standard Preparation:

  • Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 100 mL of a suitable solvent like ethyl acetate.

  • Working Standards: Prepare a series of working standards by diluting the stock solution to concentrations ranging from 0.05 µg/mL to 5 µg/mL.

3. Validation Experiments:

  • Follow the same principles as for HPLC validation (Specificity, Linearity, Accuracy, Precision, LOD & LOQ), adapting the sample preparation and analysis to the GC-MS system.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a simple, rapid, and cost-effective method for the quantification of compounds with chromophores.[12][13] While it lacks the specificity of chromatographic methods, it can be suitable for the analysis of relatively pure samples.

Experimental Workflow: UV-Vis Spectroscopy

UVVis_Workflow cluster_prep Sample & Standard Preparation cluster_analysis UV-Vis Analysis cluster_data Data Processing & Quantification Prep_Standard Prepare Standard Stock Prep_Working Create Working Standards Prep_Standard->Prep_Working Measure_Absorbance Measure Absorbance Prep_Working->Measure_Absorbance Prep_Sample Prepare Sample Solution Prep_Sample->Measure_Absorbance Spectrophotometer Spectrophotometer Spectrophotometer->Measure_Absorbance Calibration_Curve Construct Calibration Curve Measure_Absorbance->Calibration_Curve Quantification Quantify this compound Calibration_Curve->Quantification

Caption: Workflow for the quantification of this compound using UV-Vis Spectroscopy.

Detailed Protocol: UV-Vis Spectroscopic Method Validation

1. Spectroscopic Conditions:

  • Instrument: Double beam UV-Vis spectrophotometer

  • Solvent: Ethanol or Methanol

  • Wavelength of Maximum Absorbance (λmax): Determine by scanning a dilute solution of this compound from 200 to 400 nm. The λmax is expected to be around 280-310 nm.[3][14]

  • Blank: Use the same solvent as used for the sample and standards.

2. Standard Preparation:

  • Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound and dissolve in 100 mL of the chosen solvent.

  • Working Standards: Prepare a series of working standards with concentrations ranging from 2 µg/mL to 20 µg/mL by diluting the stock solution.

3. Validation Experiments:

  • Specificity: Analyze a placebo or sample matrix without the analyte to check for any interference at the λmax.

  • Linearity: Measure the absorbance of the working standards and plot absorbance versus concentration to generate a calibration curve.

  • Accuracy: Perform recovery studies by adding known amounts of the standard to a sample matrix.

  • Precision: Assess repeatability by measuring the absorbance of a single standard solution multiple times. Evaluate intermediate precision by performing the analysis on different days.

  • LOD & LOQ: Can be calculated from the standard deviation of the blank and the slope of the calibration curve.[12]

Conclusion and Recommendations

The choice of the analytical method for the quantification of this compound should be guided by the specific requirements of the analysis.

  • HPLC offers a balance of specificity, precision, and cost, making it an ideal "workhorse" method for routine quality control and stability studies.[9]

  • GC-MS provides the highest level of specificity and sensitivity, making it the preferred method for trace analysis, impurity profiling, and definitive identification.[7]

  • UV-Vis Spectroscopy is a rapid and economical option for the quantification of this compound in simple, interference-free sample matrices.[12][13]

By adhering to the principles of method validation outlined in this guide, researchers can ensure the generation of high-quality, reliable, and scientifically sound data for this compound, regardless of the chosen analytical technique.

References

  • Analytical method validation of cinnamaldehyde content in cinnamon (Cinnamomum burmannii) extract using high-performance liquid. JMPAS. Available from: [Link]

  • Development and Validation of HPLC and UV Spectrophotometric Method for the Quantification of Cinnamaldehyde in Cinnamon Bark Extract. Informatics Journals. Available from: [Link]

  • Validation of quantitative RP-HPLC-DAD method and extraction optimization of 4-methoxycinnamyl p-coumarate and. Journal of Applied Pharmaceutical Science. Available from: [Link]

  • (PDF) Validation of High-Performance Liquid Chromatography (HPLC) Method for Quantification of Ethyl p-Methoxycinnamate in Kaempferia galanga Extract. ResearchGate. Available from: [Link]

  • Sonochemical Synthesis of Ethyl Cinnamate. SciSpace. Available from: [Link]

  • Low level determination of 4-amino-2-ethoxy-cinnamic acid and its ethyl ester in a drug substance and its formulation prototypes by HPLC-UV-DAD. PubMed. Available from: [Link]

  • Analysis of Ethyl p-Methoxycinnamate from Kaempferia galanga L. Extract by High Performance Liquid Chromatography. ResearchGate. Available from: [Link]

  • HPLC Method Validation for the Quantitative Fast Determination of 8 Organic Uv-Filters in Products with a Level of Sun Protection Factor Emulsion-Type. Longdom Publishing. Available from: [Link]

  • UV-Visible Spectrophotometric Method and Validation of Organic Compounds. European Journal of Engineering and Technology Research. Available from: [Link]

  • HPLC vs GC: What Sets These Methods Apart. Phenomenex. Available from: [Link]

  • Steps for HPLC Method Validation. Pharmaguideline. Available from: [Link]

  • Comparison Between GC and HPLC for Pharmaceutical Analysis. Drawell. Available from: [Link]

  • Comparing High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). Food Safety Institute. Available from: [Link]

  • GC Vs. HPLC: A Comprehensive Comparison And Practical Applications - Blog - News. Available from: [Link]

  • Benchmark studies of UV–vis spectra simulation for cinnamates with UV filter profile. SpringerLink. Available from: [Link]

  • Benchmark studies of UV-vis spectra simulation for cinnamates with UV filter profile. PubMed. Available from: [Link]

  • GC-MS vs. HPLC for Aromatics Content Analysis: Which is Better?. Patsnap Eureka. Available from: [Link]

  • Analytical method development and validation of UV-visible spectrophotometric method for the estimation of CNS stimulant drug in. International Journal of Pharmaceutical Chemistry and Analysis. Available from: [Link]

  • Ethyl cinnamate. Cram. Available from: [Link]

  • (PDF) Analytical method development and validation of UV-visible spectrophotometric method for the estimation of CNS stimulant drug in bulk. ResearchGate. Available from: [Link]

  • Analytical Method Validation - HPLC System Suitability. YouTube. Available from: [Link]

  • Validating UV/Visible Spectrophotometers. NanoQAM. Available from: [Link]

  • A New HPLC-UV Method Using Hydrolyzation with Sodium Hydroxide for Quantitation of Trans-p-Hydroxycinnamic Acid and Total Trans-p-Hydroxycinnamic Acid Esters in the Leaves of Ligustrum robustum. MDPI. Available from: [Link]

  • (PDF) Development and Validation of HPLC and UV Spectrophotometric Method for the Quantification of Cinnamaldehyde in Cinnamon Bark Extract. ResearchGate. Available from: [Link]

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A Comparative Guide to the Synthetic Routes for (Z)-Ethyl Cinnamate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(Z)-Ethyl cinnamate is a key structural motif found in numerous natural products and serves as a versatile intermediate in organic synthesis.[1] Unlike its thermodynamically more stable (E)-isomer, the synthesis of the (Z)-isomer presents a significant stereochemical challenge. The proximity of the phenyl and ester groups in the (Z)-configuration necessitates kinetically controlled reaction conditions to overcome the inherent preference for the trans-alkene. This guide provides a detailed comparison of the primary synthetic strategies for obtaining this compound, offering researchers, scientists, and drug development professionals the critical insights needed to select the optimal route for their specific application. We will delve into the mechanistic underpinnings, provide detailed experimental protocols, and present a quantitative comparison of performance based on yield and stereoselectivity.

Horner-Wadsworth-Emmons (HWE) Reaction: The Still-Gennari Modification

The classical Horner-Wadsworth-Emmons (HWE) reaction, which utilizes phosphonate-stabilized carbanions, is renowned for its high (E)-selectivity, particularly with stabilized phosphonates like those needed to form α,β-unsaturated esters.[2][3][4] To circumvent this thermodynamic preference, the Still-Gennari modification employs phosphonates with electron-withdrawing groups, fundamentally altering the reaction's kinetic profile to favor the (Z)-alkene.[4][5][6]

Causality of Z-Selectivity

The Z-selectivity of the Still-Gennari olefination is a classic example of kinetic control.[4] The key is the use of phosphonates bearing highly electronegative ester groups, such as bis(2,2,2-trifluoroethyl) esters.[6] These groups increase the electrophilicity of the phosphorus atom and accelerate the elimination of the oxaphosphetane intermediate.[2][7]

The reaction pathway proceeds as follows:

  • Aldol Addition: The reaction begins with the nucleophilic addition of the phosphonate carbanion to the aldehyde (benzaldehyde). This initial addition can form two diastereomeric intermediates, syn and anti. The transition state leading to the anti adduct is generally favored due to lower steric hindrance.[7]

  • Irreversible Elimination: The strong electron-withdrawing nature of the trifluoroethyl groups makes the phosphonate a better leaving group. This dramatically increases the rate of elimination of the oxaphosphetane intermediate.[7]

  • Kinetic Trapping: Because the elimination step is rapid and irreversible, the stereochemistry of the final alkene is determined by the initial aldol addition. The kinetically favored anti addition leads to a syn orientation of the principal substituents in the oxaphosphetane, which upon elimination, yields the (Z)-alkene.[7] In the standard HWE reaction, the slower elimination allows for equilibration to the thermodynamically more stable trans-oxaphosphetane, resulting in the (E)-alkene.[3][7]

Experimental Protocol: Still-Gennari Synthesis of this compound

This protocol is adapted from established Still-Gennari olefination procedures.[4][6]

  • Reagent Preparation: In a flame-dried, argon-purged flask, dissolve ethyl bis(2,2,2-trifluoroethyl)phosphonoacetate (1.2 equiv.) in anhydrous THF (0.1 M). Add 18-crown-6 (1.2 equiv.).

  • Deprotonation: Cool the solution to -78 °C in a dry ice/acetone bath. Add potassium bis(trimethylsilyl)amide (KHMDS) (1.1 equiv., 0.5 M in toluene) dropwise. Stir the resulting solution for 30 minutes at -78 °C.

  • Aldehyde Addition: Add freshly distilled benzaldehyde (1.0 equiv.) dropwise to the cooled solution.

  • Reaction: Monitor the reaction by TLC. The reaction is typically complete within 1-2 hours at -78 °C.

  • Quenching and Workup: Quench the reaction by adding saturated aqueous NH₄Cl solution. Allow the mixture to warm to room temperature.

  • Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography (e.g., 19:1 hexanes:ethyl acetate) to isolate this compound.[8]

Workflow Diagram: Still-Gennari Olefination

G cluster_prep Reagent Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep1 Dissolve Phosphonate & 18-Crown-6 in THF prep2 Cool to -78 °C prep1->prep2 react1 Add KHMDS (Base) prep2->react1 Under Argon react2 Add Benzaldehyde react1->react2 react3 Stir at -78 °C for 1-2h react2->react3 workup1 Quench with sat. NH4Cl react3->workup1 workup2 Warm to RT & Extract with Ether workup1->workup2 workup3 Dry, Concentrate & Purify via Chromatography workup2->workup3 final_product final_product workup3->final_product Isolated Product

Caption: Workflow for Still-Gennari Synthesis.

Peterson Olefination

The Peterson olefination is a versatile method for alkene synthesis that utilizes α-silyl carbanions.[9][10] A key advantage is its tunable stereoselectivity; by controlling the elimination of the intermediate β-hydroxysilane, one can selectively form either the (E) or (Z) alkene from the same intermediate.[10][11]

Causality of Z-Selectivity

The stereochemical outcome of the Peterson olefination hinges on the elimination pathway of the β-hydroxysilane intermediate, which is formed by the addition of an α-silyl carbanion to a carbonyl compound.[9][11]

  • Addition Step: An α-silyl carbanion (e.g., generated from ethyl (trimethylsilyl)acetate and a strong base like LDA) adds to benzaldehyde to form two diastereomeric β-hydroxysilane adducts.

  • Base-Induced syn-Elimination: To obtain the (Z)-alkene, a base-induced syn-elimination is performed.[11] Treatment of the β-hydroxysilane with a strong base, such as potassium hydride (KH), promotes a concerted elimination where the hydroxyl proton and the silyl group are removed from the same face of the molecule. This pathway proceeds through a pentacoordinate silicon transition state.[11] This syn-elimination from the erythro diastereomer of the β-hydroxysilane yields the (Z)-alkene.

  • Acid-Induced anti-Elimination: For comparison, treating the same intermediate with acid (e.g., sulfuric acid) results in an anti-elimination, which stereospecifically yields the (E)-alkene.[9][11] This highlights the reaction's exceptional stereochemical control.

Experimental Protocol: Peterson Olefination for this compound

This protocol is adapted from procedures for stereoselective Peterson olefinations.[12]

  • Carbanion Formation: In a flame-dried, argon-purged flask, prepare a solution of lithium diisopropylamide (LDA) by adding n-butyllithium (1.1 equiv.) to diisopropylamine (1.2 equiv.) in anhydrous THF at -78 °C. Stir for 30 minutes.

  • Silyl Ester Addition: Add ethyl (trimethylsilyl)acetate (1.1 equiv.) dropwise to the LDA solution at -78 °C and stir for 1 hour to form the α-silyl carbanion.

  • Aldehyde Reaction: Add freshly distilled benzaldehyde (1.0 equiv.) to the carbanion solution at -78 °C. Stir for 2-3 hours to form the β-hydroxysilane intermediate.

  • Workup and Isolation of Intermediate: Quench the reaction with saturated aqueous NH₄Cl and extract with ethyl acetate. The β-hydroxysilane can often be isolated at this stage by column chromatography if desired.

  • syn-Elimination: Dissolve the isolated β-hydroxysilane in anhydrous THF. Add potassium hydride (KH) (1.5 equiv., as a 30% dispersion in mineral oil) portion-wise at 0 °C.

  • Reaction Completion: Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting material (typically 2-4 hours).

  • Final Purification: Carefully quench the reaction with water. Extract the product with diethyl ether, wash with brine, dry over anhydrous MgSO₄, and concentrate. Purify by flash column chromatography to yield this compound.

Workflow Diagram: Peterson Olefination

G cluster_anion Anion Formation cluster_addition Addition to Aldehyde cluster_elimination syn-Elimination anion1 Generate LDA in THF at -78 °C anion2 Add Ethyl (trimethylsilyl)acetate anion1->anion2 add1 Add Benzaldehyde at -78 °C anion2->add1 add2 Isolate β-hydroxysilane intermediate add1->add2 elim1 Dissolve intermediate in THF add2->elim1 elim2 Add KH at 0 °C -> RT elim1->elim2 elim3 Quench, Extract & Purify elim2->elim3 final_product final_product elim3->final_product Isolated (Z)-Product G start (E)-Ethyl Cinnamate reagents Dissolve in CH3CN with 1 mol% Ir₂(ppy)₄Cl₂ start->reagents reaction Irradiate with Blue LED (460-470 nm) at Room Temperature for 24-36h reagents->reaction workup Concentrate Reaction Mixture reaction->workup purify Purify by Column Chromatography workup->purify product Isolated this compound purify->product

Sources

A Guide to the Spectroscopic Differentiation of (Z)- and (E)-Ethyl Cinnamate Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Stereoisomerism in Cinnamic Esters

Ethyl cinnamate, the ethyl ester of cinnamic acid, is a widely utilized compound in the fragrance, flavor, and pharmaceutical industries, prized for its fruity, balsamic aroma.[1][2][3] It exists as two geometric isomers, (E) and (Z), arising from the restricted rotation around the carbon-carbon double bond. The spatial arrangement of the substituents around this double bond profoundly influences the molecule's physical properties, chemical reactivity, and biological activity. Consequently, the ability to unambiguously identify and quantify each isomer is critical for quality control, reaction monitoring, and the development of stereospecific synthetic methodologies.

This guide provides a comprehensive comparison of the spectroscopic signatures of (Z)- and (E)-ethyl cinnamate. We will delve into the fundamental principles that govern their distinct behaviors in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, supported by experimental data and detailed analytical protocols.

Core Principles: How Geometry Dictates Spectroscopic Output

The structural difference between the (E) and (Z) isomers, while seemingly subtle, creates a cascade of electronic and steric effects that are readily detected by modern spectroscopic techniques.

  • (E)-Ethyl Cinnamate (trans): The phenyl and ester groups are on opposite sides of the double bond. This configuration is thermodynamically more stable due to reduced steric hindrance, allowing for greater coplanarity of the conjugated π-system.

  • (Z)-Ethyl Cinnamate (cis): The phenyl and ester groups are on the same side of the double bond. This arrangement induces steric strain, which can force the phenyl ring and carbonyl group out of the plane of the double bond, disrupting the conjugation.

These geometric and electronic differences are the root cause of the distinct spectral data we observe.

Experimental Workflow: From Synthesis to Analysis

A typical workflow for the synthesis and analysis of ethyl cinnamate isomers involves synthesis, purification, and subsequent spectroscopic characterization. The choice of synthesis can often favor one isomer over the other. For instance, Fischer-Speier esterification of trans-cinnamic acid or a Horner-Wadsworth-Emmons reaction typically yields the (E)-isomer, while the Wittig reaction can be tuned to favor the (Z)-isomer.[1][3][4]

G cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Spectroscopic Analysis cluster_result Conclusion synthesis Isomer Synthesis (e.g., Wittig, HWE) purification Column Chromatography or Distillation synthesis->purification Crude Product nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr Purified Isomer(s) ir IR Spectroscopy purification->ir uv UV-Vis Spectroscopy purification->uv interpretation Data Interpretation nmr->interpretation ir->interpretation uv->interpretation identification Isomer Identification & Quantification interpretation->identification

Caption: General experimental workflow for isomer analysis.

A Comparative Spectroscopic Analysis

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: The Definitive Tool

¹H NMR spectroscopy is the most powerful and definitive technique for differentiating between the (E) and (Z) isomers of ethyl cinnamate. The key lies in the coupling constant (J-value) between the two vinylic protons (Hα and Hβ).

  • Causality: The magnitude of the spin-spin coupling between two protons is dependent on the dihedral angle between them, a relationship described by the Karplus curve. For the (E)-isomer, the vinylic protons are in a trans configuration with a dihedral angle of ~180°, resulting in a large coupling constant. In the (Z)-isomer, the cis configuration corresponds to a ~0° dihedral angle, leading to a significantly smaller coupling constant.[5]

Table 1: Comparative ¹H NMR Data (CDCl₃)

Proton Assignment(E)-Ethyl CinnamateThis compoundKey Differentiator
Hα (C=CH-COOEt) ~6.43 ppm (d)~5.90 ppm (d)Chemical Shift: Hα is more shielded in the (Z)-isomer due to the anisotropic effect of the nearby phenyl ring.
Hβ (Ph-CH=C) ~7.67 ppm (d)~6.95 ppm (d)Chemical Shift: Hβ is significantly deshielded in the (E)-isomer.
Jαβ Coupling ~16.0 Hz ~12.6 Hz Coupling Constant: This is the most reliable parameter. A J-value > 14 Hz is indicative of an (E)-isomer, while a value of ~11-13 Hz confirms the (Z)-isomer.[5][6]
Phenyl (C₆H₅) ~7.24-7.57 ppm (m)~7.20-7.40 ppm (m)Minor differences in multiplicity and shift.
Ethyl (-OCH₂CH₃) ~4.24 ppm (q)~4.18 ppm (q)Very similar shifts and coupling.
Ethyl (-OCH₂CH₃) ~1.32 ppm (t)~1.25 ppm (t)Very similar shifts and coupling.

Note: Exact chemical shifts can vary slightly based on solvent and concentration. Data compiled from multiple sources.[6][7]

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

While less dramatic than ¹H NMR, ¹³C NMR provides confirmatory data. Steric effects in the (Z)-isomer cause subtle but measurable shifts, particularly for the carbons of the double bond and the ester group.

Table 2: Comparative ¹³C NMR Data (CDCl₃)

Carbon Assignment(E)-Ethyl Cinnamate (δ, ppm)This compound (δ, ppm)Rationale for Difference
C=O ~166.8~165.5Steric compression in the (Z)-isomer can slightly alter the electronic environment of the carbonyl carbon.
~118.4~117.8Minor shifts due to geometric changes.
~144.5~142.0The β-carbon in the (Z)-isomer experiences greater steric interaction, leading to a slight upfield (shielding) shift.
C-ipso (Phenyl) ~134.5~134.8Relatively insensitive to isomerization.
-OCH₂ ~60.4~60.2Minimal change.
-CH₃ ~14.3~14.2Minimal change.

Data compiled from multiple sources.[7][8]

Infrared (IR) Spectroscopy

IR spectroscopy highlights differences in bond vibrations. The key regions to inspect are the C=O and C=C stretching frequencies and the C-H out-of-plane bending region.

  • Causality: The degree of conjugation affects the bond strength of the C=O and C=C groups. The more planar (E)-isomer allows for more effective π-system conjugation, which weakens the C=O and C=C bonds slightly, lowering their stretching frequencies compared to a non-conjugated system.[9] However, the most diagnostic feature is the C-H "wag" vibration of the alkene protons.

Table 3: Comparative IR Absorption Frequencies (cm⁻¹)

Vibrational Mode(E)-Ethyl CinnamateThis compoundKey Differentiator
C=O Stretch ~1710-1720~1715-1725The (E)-isomer may have a slightly lower frequency due to more effective conjugation. This difference can be subtle.[9][10]
C=C Stretch ~1637~1635Very similar and often difficult to resolve.
C-H Wag (alkene) ~980 ~730 This is a highly reliable diagnostic peak. The strong absorption around 980 cm⁻¹ is characteristic of a trans-disubstituted alkene. The corresponding cis bend is typically weaker and appears at a much lower frequency.
Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures electronic transitions within the conjugated π-system. The planarity and extent of conjugation directly impact the absorption maximum (λmax).

  • Causality: The extended and more planar conjugated system of the (E)-isomer lowers the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). This results in the absorption of lower-energy (longer wavelength) light. The steric hindrance in the (Z)-isomer disrupts planarity, reducing the effective conjugation and leading to a blue-shift (shorter λmax).[11][12]

Table 4: Comparative UV-Vis Data (in Ethanol)

Parameter(E)-Ethyl CinnamateThis compoundRationale for Difference
λmax ~272-280 nm~260-265 nmThe more planar (E)-isomer has a more extensive conjugated system, resulting in a bathochromic (red) shift.
Molar Absorptivity (ε) Higher (e.g., ~21,000 M⁻¹cm⁻¹)LowerThe greater orbital overlap in the planar (E)-isomer leads to a higher probability of electronic transition, resulting in stronger absorption.

Note: Values are approximate and can be influenced by the solvent.[13][14]

Detailed Experimental Protocols

Protocol 1: ¹H and ¹³C NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified ethyl cinnamate sample in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

  • Instrument: A 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Set a spectral width of approximately 12 ppm.

    • Use a 30-degree pulse angle and a relaxation delay of 2 seconds.

    • Acquire at least 16 scans for a good signal-to-noise ratio.

  • Data Processing & Analysis:

    • Apply Fourier transformation, phase correction, and baseline correction.

    • Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

    • Integrate all peaks to determine relative proton ratios.

    • Measure the coupling constant (J) in Hertz (Hz) for the vinylic proton doublets to distinguish between (E) and (Z) isomers.

Protocol 2: UV-Vis Spectroscopy
  • Sample Preparation: Prepare a stock solution of the ethyl cinnamate sample in spectroscopic grade ethanol (e.g., 1 mg/mL). Dilute this stock solution to achieve an absorbance reading between 0.5 and 1.0 at λmax (a typical final concentration is ~10-5 M).[13][14]

  • Instrument: A dual-beam UV-Vis spectrophotometer.

  • Acquisition:

    • Use a matched pair of quartz cuvettes (1 cm path length).

    • Record a baseline spectrum with pure ethanol in both the sample and reference beams.

    • Record the absorbance spectrum of the sample from 400 nm down to 200 nm.

  • Data Analysis:

    • Identify the wavelength of maximum absorbance (λmax).

    • Use the Beer-Lambert Law (A = εcl) to calculate the molar absorptivity (ε) if the concentration (c) is known precisely.

Conclusion

While IR and UV-Vis spectroscopy offer valuable and corroborating evidence, ¹H NMR spectroscopy stands as the unequivocal method for the differentiation of (Z)- and (E)-ethyl cinnamate. The significant difference in the vinylic proton coupling constants (~16 Hz for trans vs. ~12.6 Hz for cis) provides a definitive structural assignment. A multi-spectroscopic approach, however, delivers the most comprehensive characterization, confirming the identity and purity of these important isomeric compounds. This guide equips researchers with the foundational knowledge and practical protocols to confidently navigate the analysis of cinnamic acid derivatives.

References

  • Organic Syntheses. Ethyl cinnamate. Available from: [Link]

  • Wikipedia. Ethyl cinnamate. Available from: [Link]

  • Carbajal-Vargas, G., et al. (2024). Green synthesis of ethyl cinnamates under microwave irradiation: photophysical properties, cytotoxicity, and cell bioimaging. RSC Advances. Available from: [Link]

  • Purwaningsih, Y., et al. (2020). Sonochemical Synthesis of Ethyl Cinnamate and Its Potential as Sunscreen Agent. Jurnal Kimia dan Pendidikan Kimia. Available from: [Link]

  • Cram. Ethyl Cinnamate Synthesis. Available from: [Link]

  • NIST. Ethyl (Z)-cinnamate. In NIST Chemistry WebBook. Available from: [Link]

  • Chegg. (2015). Explain how one can use 1H NMR to differentiate. Available from: [Link]

  • PubChem. This compound. Available from: [Link]

  • Reddit. (2016). How do I determine E or Z ethyl cinnamate from a H NMR? Available from: [Link]

  • FooDB. Showing Compound Ethyl cinnamate (FDB012002). Available from: [Link]

  • NIST. Ethyl (Z)-cinnamate. In NIST Chemistry WebBook. Available from: [Link]

  • ResearchGate. (2020). IM spectrum of the E- and Z-isomer of ethyl cinnamate derivatives. Available from: [Link]

  • de F. S. Neves, B., et al. (2015). Benchmark studies of UV–vis spectra simulation for cinnamates with UV filter profile. Journal of Molecular Modeling. Available from: [Link]

  • Brainly. (2024). The IR spectra of ethyl cinnamate and the hydrogenation product should be different. Available from: [Link]

  • Royal Society of Chemistry. (2012). Electronic Supplementary Material (ESI) for RSC Advances. Available from: [Link]

  • Royal Society of Chemistry. Supporting Information. Available from: [Link]

  • PubChem. Ethyl Cinnamate. Available from: [Link]

  • ResearchGate. (2015). Benchmark studies of UV–vis spectra simulation for cinnamates with UV filter profile. Available from: [Link]

  • ResearchGate. (2018). Overlay of 13 C-NMR, DEPT 90 and DEPT 135 of ethyl cinnamate. Available from: [Link]

  • Chegg. (2024). Identify key peaks in the IR spectra of ethyl. Available from: [Link]

  • Chegg. (2014). 13C and 1H NMR spectra for ethyl trans-cinnamate. Available from: [Link]

  • NIST. Ethyl (Z)-cinnamate. In NIST Chemistry WebBook. Available from: [Link]

  • SpectraBase. Ethyl cinnamate [13C NMR]. Available from: [Link]

Sources

A Comparative Guide to the Stereochemical Confirmation of Synthesized (Z)-Ethyl Cinnamate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The stereoselective synthesis of (Z)-ethyl cinnamate presents a common challenge in organic chemistry: the unambiguous confirmation of the desired cis-alkene geometry. The potential for isomerization to the more thermodynamically stable (E)-isomer necessitates robust analytical techniques to verify the stereochemical purity of the synthesized product. This guide provides an in-depth comparison of key analytical methods for this purpose, detailing the causality behind experimental choices and providing actionable protocols.

The Challenge: Differentiating (Z) and (E) Isomers

The proximity of the phenyl and ethyl carboxylate groups in this compound introduces steric strain, making it susceptible to isomerization. Therefore, relying on a single analytical method can be misleading. A multi-faceted approach, leveraging the unique strengths of different techniques, provides the highest level of confidence in the stereochemical assignment.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Stereochemical Analysis

NMR spectroscopy is the most powerful tool for elucidating the stereochemistry of organic molecules.[1] For differentiating (Z)- and (E)-ethyl cinnamate, several NMR experiments are invaluable.

¹H NMR Spectroscopy: The Power of Coupling Constants

The primary and most direct method for determining the stereochemistry of the double bond in ethyl cinnamate is through the analysis of the vicinal coupling constant (³J) between the olefinic protons.[1][2][3]

The Underlying Principle: The Karplus Relationship

The magnitude of the ³J coupling constant is dependent on the dihedral angle between the coupled protons. According to the Karplus curve, a larger dihedral angle, as seen in the trans configuration of the (E)-isomer, results in a larger coupling constant. Conversely, the smaller dihedral angle in the cis configuration of the (Z)-isomer leads to a smaller coupling constant.

Expected Data:

IsomerOlefinic ProtonsTypical ³J Coupling Constant (Hz)
(E)-Ethyl Cinnamatetrans~16 Hz[2][4]
This compoundcis~11-12 Hz[1][2]

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the synthesized ethyl cinnamate in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Data Acquisition: Acquire a standard ¹H NMR spectrum on a 400 MHz or higher field spectrometer. Ensure sufficient resolution to accurately determine the coupling constants.

  • Data Analysis: Identify the doublet signals corresponding to the two olefinic protons. Use the spectrometer's software to measure the coupling constant (J-value) between these two signals. A J-value in the range of 11-12 Hz is indicative of the (Z)-isomer.

Nuclear Overhauser Effect (NOE) Spectroscopy: Through-Space Correlations

NOE-based experiments, such as 1D NOE difference or 2D NOESY, provide definitive confirmation of stereochemistry by identifying protons that are close in space (<5 Å).[5][6]

The Underlying Principle: Dipolar Coupling

The Nuclear Overhauser Effect arises from the dipolar coupling between nuclei. When one proton is irradiated, it can transfer magnetization to nearby protons, resulting in an enhancement of their signal intensity. In this compound, the olefinic proton adjacent to the phenyl group is in close spatial proximity to the ortho-protons of the phenyl ring. This proximity is absent in the (E)-isomer.

Expected Data:

IsomerIrradiated ProtonExpected NOE Enhancement
This compoundOlefinic proton adjacent to the phenyl groupEnhancement of the signals for the ortho-protons of the phenyl ring.
(E)-Ethyl CinnamateOlefinic proton adjacent to the phenyl groupNo significant NOE enhancement of the phenyl proton signals.

Experimental Protocol: 1D NOE Difference Spectroscopy

  • Sample Preparation: Use the same sample prepared for ¹H NMR.

  • Data Acquisition: Acquire a series of 1D NOE difference spectra. In separate experiments, selectively irradiate the frequency of the olefinic proton adjacent to the phenyl group and the other olefinic proton.

  • Data Analysis: Subtract the "off-resonance" spectrum from the "on-resonance" spectrum. A positive signal enhancement for the ortho-protons of the phenyl ring upon irradiation of the adjacent olefinic proton confirms the (Z)-geometry.

Workflow for NMR-Based Stereochemical Confirmation

G cluster_synthesis Synthesis cluster_nmr NMR Analysis cluster_data Data Interpretation cluster_conclusion Conclusion Synthesized_EC Synthesized Ethyl Cinnamate H1_NMR ¹H NMR Spectroscopy Synthesized_EC->H1_NMR NOE_Spectroscopy NOE Spectroscopy (1D NOE or 2D NOESY) Synthesized_EC->NOE_Spectroscopy Coupling_Constant Measure ³J Coupling Constant H1_NMR->Coupling_Constant NOE_Correlation Analyze Through-Space Correlations NOE_Spectroscopy->NOE_Correlation Z_Isomer This compound Confirmed Coupling_Constant->Z_Isomer ³J ≈ 11-12 Hz E_Isomer (E)-Ethyl Cinnamate Identified Coupling_Constant->E_Isomer ³J ≈ 16 Hz NOE_Correlation->Z_Isomer NOE between olefinic H and phenyl ortho-H's NOE_Correlation->E_Isomer No significant NOE

Caption: Workflow for NMR-based stereochemical confirmation of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS): A Powerful Separation Technique

While NMR provides detailed structural information, GC-MS is an excellent complementary technique for assessing the isomeric purity of the synthesized ethyl cinnamate.[7]

The Underlying Principle: Chromatographic Separation

The (Z) and (E) isomers of ethyl cinnamate have slightly different polarities and boiling points, which allows for their separation on a suitable gas chromatography column. The mass spectrometer then provides the mass-to-charge ratio of the eluting compounds, confirming their identity as ethyl cinnamate.

Expected Data:

The two isomers will appear as distinct peaks in the gas chromatogram with different retention times. The relative area of each peak can be used to determine the isomeric ratio of the sample. The mass spectrum for both isomers will be identical, showing a molecular ion peak at m/z 176.[7]

Experimental Protocol: GC-MS Analysis

  • Sample Preparation: Prepare a dilute solution of the synthesized ethyl cinnamate in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

  • Instrumentation: Use a gas chromatograph equipped with a capillary column (e.g., DB-5 or HP-5) and a mass selective detector.

  • Method Parameters:

    • Injector Temperature: 250 °C

    • Oven Program: Start at a lower temperature (e.g., 100 °C), hold for 1-2 minutes, then ramp to a higher temperature (e.g., 250 °C) at a rate of 10-20 °C/min.

    • Carrier Gas: Helium at a constant flow rate.

    • MS Detector: Scan from m/z 40 to 300.

  • Data Analysis: Integrate the peak areas of the (Z) and (E) isomers in the total ion chromatogram to calculate the isomeric ratio. Confirm the identity of each peak by its mass spectrum.

X-ray Crystallography: The Gold Standard for Unambiguous Structure Elucidation

For crystalline derivatives, single-crystal X-ray diffraction provides the most definitive and unambiguous determination of stereochemistry.[8] While ethyl cinnamate is a liquid at room temperature, it is possible to synthesize solid derivatives or, in some cases, obtain crystals at low temperatures.

The Underlying Principle: Diffraction of X-rays by a Crystal Lattice

When a beam of X-rays is passed through a single crystal, the electrons in the atoms diffract the X-rays in a specific pattern. By analyzing this diffraction pattern, the precise three-dimensional arrangement of atoms in the molecule can be determined, providing an absolute confirmation of the stereochemistry. Cinnamic acid and its derivatives have been studied using this technique.[9][10][11][12]

Experimental Protocol: Single-Crystal X-ray Diffraction

  • Crystal Growth: Grow a high-quality single crystal of the synthesized compound or a suitable solid derivative. This is often the most challenging step.

  • Data Collection: Mount the crystal on a goniometer and collect diffraction data using an X-ray diffractometer.

  • Structure Solution and Refinement: Process the diffraction data and solve the crystal structure using specialized software. The resulting model will show the precise spatial arrangement of all atoms, unequivocally confirming the (Z) or (E) configuration.

Logical Flow for Selecting an Analytical Method

G Start Need to Confirm (Z)-Stereochemistry Is_Purity_Known Is Isomeric Purity the Primary Question? Start->Is_Purity_Known NMR ¹H NMR & NOE Spectroscopy Is_Purity_Known->NMR No, need detailed structural proof GCMS GC-MS Analysis Is_Purity_Known->GCMS Yes Is_Crystalline Is the Sample Crystalline? Xray X-ray Crystallography Is_Crystalline->Xray Yes End Stereochemistry Confirmed Is_Crystalline->End No NMR->Is_Crystalline GCMS->End Xray->End

Sources

(Z)-Ethyl Cinnamate vs. Other Cinnamic Acid Esters: A Comparative Guide to Antimicrobial Efficacy

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Cinnamic acid, a naturally occurring organic compound, and its derivatives have long been a subject of interest in the scientific community for their wide range of biological activities, including notable antimicrobial properties.[1][2] This guide provides an in-depth, objective comparison of the antimicrobial performance of (Z)-Ethyl cinnamate against other cinnamic acid esters, supported by experimental data. As Senior Application Scientists, our goal is to offer a comprehensive resource that not only presents data but also explains the underlying scientific principles to aid in your research and development endeavors.

The Significance of Esterification in Modulating Antimicrobial Activity

Cinnamic acid itself exhibits a certain degree of antimicrobial activity.[2] However, the esterification of its carboxylic acid group can significantly enhance its potency and spectrum.[3][4] This modification alters the molecule's physicochemical properties, such as lipophilicity, which in turn affects its ability to penetrate microbial cell membranes.[5][6] The structure of the alcohol moiety used in the esterification process is a critical determinant of the resulting ester's antimicrobial efficacy.[7]

Comparative Antimicrobial Activity: A Data-Driven Analysis

The antimicrobial effectiveness of various cinnamate esters is typically quantified by determining their Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of a compound that prevents visible growth of a microorganism. A lower MIC value signifies greater antimicrobial potency.[7]

The following table summarizes the MIC values for a selection of cinnamic acid esters against various bacterial and fungal strains, providing a standardized basis for comparison.

CompoundS. aureus (ATCC-35903) MIC (µM)S. epidermidis (ATCC-12228) MIC (µM)P. aeruginosa (ATCC-25853) MIC (µM)C. albicans (ATCC-76485) MIC (µM)C. tropicalis (ATCC-13803) MIC (µM)C. glabrata (ATCC-90030) MIC (µM)
Cinnamic Acid>5.0 mM[2]>5.0 mM[2]>5.0 mM[2]Inactive[5]Inactive[5]Inactive[5]
Methyl Cinnamate---789.19[5]789.19[5]789.19[5]
Ethyl Cinnamate ---726.36 [5]726.36 [5]726.36 [5]
Propyl Cinnamate---672.83[5]672.83[5]672.83[5]
Butyl Cinnamate626.62[5]626.62[5]626.62[5]626.62[5]626.62[5]626.62[5]
Decyl Cinnamate550.96[5]550.96[5]550.96[5]---
Benzyl Cinnamate537.81[5]537.81[5]1075.63[5]---

Note: A direct comparison for this compound across all listed microorganisms was not available in the searched literature. The data for Ethyl Cinnamate generally refers to the (E)-isomer, which is more common.[8][9] The influence of stereoisomerism (Z vs. E) on antimicrobial activity is an area requiring further investigation.

From the available data, a clear trend emerges: increasing the alkyl chain length of the ester from methyl to butyl generally enhances antifungal activity, as evidenced by the decreasing MIC values against Candida species.[5] Butyl cinnamate was the most potent among the tested alkyl esters against both bacteria and fungi.[5] This suggests that increased lipophilicity plays a crucial role in the antimicrobial action of these compounds, likely by facilitating their interaction with and disruption of the microbial cell membrane.[5][6]

Mechanism of Action: Disrupting Microbial Defenses

The antimicrobial mechanism of cinnamic acid derivatives is multifaceted. A primary mode of action involves the permeabilization of the cell membrane, leading to the leakage of essential cytoplasmic components and subsequent cell death.[10] Some studies suggest that these compounds can also interfere with cellular enzymes and proteins.[5]

For antifungal activity, particularly against Candida species, certain cinnamate esters have been shown to directly interact with ergosterol, a vital component of the fungal cell membrane.[5][6] This interaction disrupts membrane integrity and function, ultimately leading to fungal cell death.

Experimental Protocols: A Guide to Determining Antimicrobial Efficacy

To ensure the reproducibility and validity of antimicrobial studies, standardized methodologies are crucial. The following is a generalized protocol for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

Broth Microdilution Assay for MIC Determination

This workflow outlines the key steps involved in assessing the antimicrobial activity of cinnamic acid esters.

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis start Start compound_prep Prepare stock solutions of cinnamic acid esters start->compound_prep serial_dilution Perform serial dilutions of esters in a 96-well plate compound_prep->serial_dilution media_prep Prepare sterile microbial growth medium media_prep->serial_dilution inoculum_prep Prepare standardized microbial inoculum inoculation Inoculate wells with the microbial suspension inoculum_prep->inoculation serial_dilution->inoculation incubation Incubate the plate under optimal growth conditions inoculation->incubation visual_inspection Visually inspect for microbial growth (turbidity) incubation->visual_inspection mic_determination Determine the MIC: lowest concentration with no visible growth visual_inspection->mic_determination end End mic_determination->end

Caption: Workflow for MIC determination using broth microdilution.

Step-by-Step Methodology:

  • Preparation of Test Compounds: Stock solutions of the cinnamic acid esters are prepared in a suitable solvent, such as dimethyl sulfoxide (DMSO), at a high concentration.

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth to a specific cell density (e.g., McFarland standard).

  • Serial Dilution: The stock solutions of the esters are serially diluted in a 96-well microtiter plate containing the appropriate growth medium.

  • Inoculation: Each well is inoculated with the standardized microbial suspension. Positive (microorganism and medium) and negative (medium only) controls are included.

  • Incubation: The plate is incubated under conditions optimal for the growth of the test microorganism (e.g., specific temperature and time).

  • MIC Determination: After incubation, the wells are visually inspected for turbidity. The MIC is recorded as the lowest concentration of the ester that completely inhibits visible growth.

Future Directions and Considerations

While the available data provides valuable insights, further research is needed to fully elucidate the structure-activity relationships of cinnamic acid esters. Specifically, a direct comparative study of the (Z) and (E) isomers of ethyl cinnamate and other esters would be highly beneficial. The influence of the geometric configuration on the molecule's interaction with microbial targets is a key area for exploration.

Furthermore, investigating the synergistic effects of these esters with existing antimicrobial agents could open new avenues for combating drug-resistant pathogens.[11] As the threat of antimicrobial resistance continues to grow, the exploration of natural compounds and their derivatives, such as cinnamic acid esters, remains a critical and promising area of research.

References

  • Benchchem. A Comparative Analysis of the Antimicrobial Potency of Cinnamate Esters.
  • ResearchGate. Esters, amides and substituted derivatives of cinnamic acid: Synthesis, antimicrobial activity and QSAR investigations | Request PDF.
  • PubMed Central. Synthetic Cinnamides and Cinnamates: Antimicrobial Activity, Mechanism of Action, and In Silico Study.
  • MDPI. Synthetic Cinnamides and Cinnamates: Antimicrobial Activity, Mechanism of Action, and In Silico Study.
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A Comparative Guide to the Efficacy of Cinnamate-Based UV Filters: An Evaluation Framework for (Z)-Ethyl Cinnamate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Cinnamic acid derivatives, or cinnamates, represent a cornerstone of organic UVB filter technology in modern sun care formulations. Their efficacy is intrinsically linked to their molecular structure—specifically, the electronic conjugation between the aromatic ring and the acrylate group, which allows for the absorption of high-energy ultraviolet radiation. The most widely commercialized cinnamates, such as Octyl Methoxycinnamate (OMC) and Isoamyl p-Methoxycinnamate, are utilized in their thermodynamically stable trans or (E)-isomeric form.

However, a critical challenge in the use of cinnamates is their propensity for photoisomerization upon UV exposure, converting from the highly effective (E)-isomer to the less-absorbent cis or (Z)-isomer. This conversion can lead to a significant reduction in a product's Sun Protection Factor (SPF) over time. This guide provides a comprehensive framework for evaluating the efficacy of cinnamate-based UV filters, with a specific focus on comparing the established (E)-isomers against the hypothetical use of (Z)-Ethyl Cinnamate.

Rather than presenting this compound as a market alternative, we will use it as a model compound to explore the analytical and functional methodologies required to characterize a novel UV filter. This guide is intended for researchers, formulators, and drug development professionals seeking to understand the causality behind UV filter performance and the rigorous, self-validating protocols necessary for their evaluation.

Section 1: The Molecular Basis of Cinnamate UV Absorption and Isomerization

The UV-filtering capacity of cinnamates stems from their ability to absorb photons in the UVB (280-320 nm) and, to a lesser extent, UVA-II (320-340 nm) regions of the electromagnetic spectrum.[1] This absorption excites electrons from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). The planarity and extended π-electron system of the (E)-isomer allows for efficient electron delocalization, resulting in strong absorption at a peak wavelength (λmax) of around 310 nm.[1][2]

Upon absorbing UV radiation, the molecule can dissipate this energy via several pathways, including isomerization around the carbon-carbon double bond. This converts the planar, highly conjugated (E)-isomer into the sterically hindered, non-planar (Z)-isomer. This geometric change disrupts the π-system, leading to a decrease in molar absorptivity and a potential blue-shift in the λmax, thereby reducing its effectiveness as a UVB filter. This photo-instability is a primary concern for formulators, as it directly impacts the reliability and efficacy of the final sunscreen product.[3]

Caption: Photoisomerization of (E)-Ethyl Cinnamate to this compound upon UV absorption.

Section 2: Protocols for Efficacy and Photostability Assessment

To objectively compare the performance of this compound against established filters like Octyl Methoxycinnamate (OMC) and Isoamyl p-Methoxycinnamate, a multi-faceted experimental approach is required. The following protocols are designed to be self-validating through the inclusion of appropriate controls and standardized methodologies.

In Vitro Sun Protection Factor (SPF) Determination

The in vitro SPF assessment serves as a rapid, ethical, and reproducible method for screening the UVB protection efficacy of a UV filter within a given formulation.[4] The modern standard, ISO 23675:2024, provides a highly controlled methodology to ensure accuracy and inter-laboratory consistency.[5]

Causality: This protocol quantifies the ability of a sunscreen film to absorb erythema-inducing radiation. By using a standardized substrate (PMMA plates) and robotic application, it minimizes variability associated with human skin testing, allowing for a direct comparison of the formulation's inherent protective qualities.[5][6]

Experimental Protocol (Adapted from ISO 23675):

  • Substrate Preparation: Utilize both molded and sandblasted polymethylmethacrylate (PMMA) plates to mimic the micro-topography of human skin.[5]

  • Sample Application: Employ a robotic applicator to spread the test formulation onto the PMMA plates at a precise, uniform thickness (e.g., 1.2 mg/cm² for sandblasted plates).[6] This removes operator-dependent variability.

  • Drying/Equilibration: Allow the film to dry for a defined period (e.g., 30 minutes) under controlled temperature to ensure a stable film formation.[7]

  • Initial Spectrophotometric Measurement: Using a spectrophotometer equipped with an integrating sphere, measure the UV transmittance through the sunscreen-coated plate at 1 nm intervals from 290 nm to 400 nm.[8]

  • UV Pre-Irradiation: Expose the plate to a controlled dose of UV radiation from a solar simulator. This step is crucial for evaluating photostability's impact on SPF.[6]

  • Final Spectrophotometric Measurement: Repeat the UV transmittance measurement post-irradiation.

  • SPF Calculation: The in vitro SPF is calculated using the measured absorbance values and the Erythemal Effectiveness Spectrum (E(λ)) as defined by the International Commission on Illumination (CIE).[8]

    SPFin vitro = ∫ E(λ)I(λ)dλ / ∫ E(λ)I(λ)T(λ)dλ Where:

    • E(λ) = Erythemal Effectiveness Spectrum

    • I(λ) = Spectral Irradiance of the UV source

    • T(λ) = Spectral Transmittance of the sample

In Vitro UVA Protection Factor (UVA-PF) and Critical Wavelength

Effective sun protection requires shielding against both UVB and UVA radiation. The ISO 24443:2012 standard provides a robust method for determining a product's UVA protection capabilities in vitro.[9][10]

Causality: This method assesses the absorbance of the sunscreen across the entire UV spectrum, not just the UVB range. It determines the UVA-PF, a measure of UVA protection magnitude, and the Critical Wavelength (λc), the wavelength at which 90% of the total UV absorbance occurs. A λc of 370 nm or greater is required for a "broad-spectrum" claim in many jurisdictions.[10][11]

Experimental Protocol (Adapted from ISO 24443):

  • Sample Preparation and Application: Follow steps 1-3 from the in vitro SPF protocol (Section 2.1).

  • Initial Absorbance Measurement: Measure the initial mean absorbance values (A₀(λ)) of the sample across at least three separate plates from 290 nm to 400 nm.

  • UV Irradiation: Irradiate the plates with a specific dose of UVA radiation as defined by the standard.

  • Post-Irradiation Absorbance Measurement: Measure the post-irradiation mean absorbance values (A(λ)).

  • UVA-PF Calculation: The UVA-PF is calculated based on the post-irradiation absorbance spectrum and the Persistent Pigment Darkening (PPD) action spectrum.

  • Critical Wavelength (λc) Calculation: The λc is determined from the post-irradiation absorbance curve.

Photostability Assessment

Photostability is arguably the most critical parameter when comparing cinnamate isomers. It quantifies the loss of UV-protective capacity after exposure to UV light.[12]

Causality: This test directly measures the degradation or isomerization of the UV filter. A significant decrease in absorbance in the primary protective range (e.g., 290-320 nm for a UVB filter) after UV exposure indicates poor photostability and, consequently, unreliable performance in real-world conditions.[7]

Experimental Protocol:

  • Sample Preparation: Prepare a solution of the pure UV filter in a suitable solvent (e.g., ethanol) or a full formulation.

  • Baseline Absorbance: Measure the initial absorbance spectrum of the sample using a UV-Vis spectrophotometer.

  • Controlled Irradiation: Expose the sample in a quartz cuvette or as a thin film on a PMMA plate to a controlled dose of UV radiation from a solar simulator.

  • Post-Irradiation Absorbance: Measure the absorbance spectrum at set time intervals during the irradiation process.

  • Data Analysis: Calculate the percentage loss of absorbance at the λmax. A photostable filter will show minimal loss. The change in the calculated in vitro SPF or UVA-PF before and after irradiation is another key metric.[3][7]

G cluster_prep Phase 1: Sample Preparation cluster_test Phase 2: Efficacy Measurement cluster_analysis Phase 3: Data Analysis sub1 Prepare Formulation with Test UV Filter sub2 Robotic Application onto PMMA Plates (1.2 mg/cm²) sub1->sub2 sub3 Equilibrate/Dry Film (30 min) sub2->sub3 test1 Initial Transmittance Spectroscopy (290-400nm) sub3->test1 test2 Controlled UV Irradiation (Solar Simulator) test1->test2 test3 Post-Irradiation Transmittance Spectroscopy test2->test3 ana1 Calculate In Vitro SPF (CIE Erythemal Spectrum) test3->ana1 ana2 Calculate UVA-PF (ISO 24443) test3->ana2 ana3 Determine Critical Wavelength (λc) test3->ana3 ana4 Assess Photostability (% SPF Loss) test3->ana4

Caption: Standardized workflow for in vitro evaluation of UV filter efficacy and photostability.

Section 3: Comparative Data Analysis

The following tables summarize the known characteristics of commercially available (E)-cinnamate UV filters and provide a template for the experimental data that would be generated for this compound using the protocols described above.

Table 1: Properties of Established (E)-Cinnamate UV Filters

ParameterOctyl Methoxycinnamate (OMC)Isoamyl p-Methoxycinnamate
INCI Name Ethylhexyl MethoxycinnamateIsoamyl p-Methoxycinnamate
Primary UV Range UVB[13]UVB, some UVA-II[14][15]
Peak Absorbance (λmax) ~310 nm~310 nm[15]
Typical Concentration Up to 7.5% (US), 10% (EU)[16]Up to 10% (EU)[15][17]
Photostability Known to be photolabile; isomerizes to (Z)-form, losing efficacy.[3]Generally considered more photostable than OMC.
Solubility Oil-soluble[13]Oil-soluble[15]

Table 2: Experimental Evaluation Template for this compound vs. Control

Performance MetricThis compound (Test)(E)-Octyl Methoxycinnamate (Control)
λmax (nm) To be determined~310 nm
In Vitro SPF (Initial) To be determinedTo be determined
In Vitro SPF (Post-Irradiation) To be determinedTo be determined
% SPF Loss (Photostability) To be determinedTo be determined
UVA-PF (Post-Irradiation) To be determinedTo be determined
Critical Wavelength (λc, nm) To be determinedTo be determined
Broad Spectrum Qualification (λc ≥ 370nm) Yes/NoYes/No

Section 4: Synthesis and Interpretation

The experimental framework outlined provides a robust system for evaluating any new UV filter candidate. When analyzing the hypothetical data for this compound, we would anticipate several outcomes based on fundamental chemical principles. The non-planar structure of the (Z)-isomer would likely result in a lower initial SPF and a blue-shifted λmax compared to its (E)-counterpart. The critical question for its viability would be its photostability. If this compound does not readily isomerize back to the (E)-form or degrade via other pathways, it might offer a lower but more stable level of protection.

Trustworthiness through Self-Validation: The integrity of this entire evaluation rests on a self-validating experimental design. Each protocol run must include:

  • A Negative Control: The formulation vehicle without any UV filter, to establish a baseline.

  • A Positive Control: A formulation containing a well-characterized UV filter (like Octyl Methoxycinnamate at a known concentration) to ensure the test system is performing as expected.

Conclusion

While commercially available cinnamate UV filters are exclusively the (E)-isomers due to their superior planarity and UV-absorption efficiency, a thorough scientific evaluation requires a rigorous and standardized approach. The efficacy of a cinnamate is not a static property but a dynamic interplay between its initial absorbance capacity and its stability under UV irradiation. The conversion to the (Z)-isomer is a primary failure mode for this class of filters.

This guide has provided the detailed, internationally recognized protocols necessary to quantify UVB efficacy (SPF), broad-spectrum protection (UVA-PF, λc), and photostability. By applying this framework, a research and development team can objectively assess the performance of any new cinnamate candidate, like this compound, and make data-driven decisions. The emphasis on controlled, reproducible in vitro methods allows for efficient screening and deeper mechanistic understanding, ultimately leading to the development of safer and more effective sun protection products.

References

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In vitro cytotoxicity comparison of ethyl cinnamate isomers

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Comparative In Vitro Cytotoxicity of Ethyl Cinnamate Isomers

For researchers and professionals in toxicology and drug development, understanding the structure-activity relationship (SAR) is fundamental. Even subtle changes in a molecule's geometry or the position of a functional group can dramatically alter its biological activity. Ethyl cinnamate, a simple ester found in many natural products, provides a compelling case study through its various isomers. This guide offers a comprehensive comparison of the in vitro cytotoxicity of these isomers, grounded in established experimental protocols and mechanistic insights.

Introduction: Why Isomeric Differences Matter

Ethyl cinnamate, the ethyl ester of cinnamic acid, is a molecule with a phenyl group attached to an acrylic acid ester. This structure allows for two primary types of isomerism:

  • Geometric Isomerism (E/Z or trans/cis): Arising from the restricted rotation around the carbon-carbon double bond. The trans (E) isomer is typically more stable and common.

  • Positional Isomerism: Occurs when substituents are added to the phenyl ring at different positions (ortho-, meta-, para-).

These structural variations are not trivial. They alter the molecule's steric profile, electronic distribution, and ability to interact with biological targets, such as enzymes and receptors. Consequently, one isomer may be a promising therapeutic agent while another could be significantly more cytotoxic. Evaluating these differences is a critical step in preclinical safety assessment and lead compound optimization.

Part 1: Core Methodologies for Assessing Cytotoxicity

To objectively compare the cytotoxic potential of ethyl cinnamate isomers, we rely on robust and reproducible in vitro assays. The choice of assay is critical, as different methods measure distinct cellular events. Here, we focus on two gold-standard assays that provide complementary information: the MTT assay for metabolic activity and the LDH assay for membrane integrity.

The MTT Assay: A Measure of Metabolic Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity.[1] Its principle lies in the enzymatic reduction of the yellow MTT tetrazolium salt by NAD(P)H-dependent oxidoreductase enzymes, primarily located in the mitochondria of living cells.[2] This reaction produces insoluble purple formazan crystals. The amount of formazan generated is directly proportional to the number of metabolically active, viable cells.[1]

This protocol is optimized for adherent cells cultured in a 96-well plate format.

  • Cell Seeding:

    • Trypsinize and count the cells of interest (e.g., A549, HeLa, HepG2).

    • Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.[3]

  • Compound Treatment:

    • Prepare a series of dilutions of the ethyl cinnamate isomers in culture medium. It is crucial to include a vehicle control (e.g., DMSO) at the same concentration used to dissolve the test compounds.

    • Carefully remove the old medium from the wells and add 100 µL of the medium containing the respective isomer concentrations or controls.

    • Incubate for a defined exposure period (e.g., 24, 48, or 72 hours).

  • MTT Incubation:

    • Prepare a 5 mg/mL stock solution of MTT in sterile PBS.

    • Add 10 µL of the MTT stock solution to each well (final concentration of 0.5 mg/mL).[4]

    • Incubate the plate for 2-4 hours at 37°C, allowing the formazan crystals to form. Visually inspect for the formation of purple precipitates.[1]

  • Solubilization and Measurement:

    • Carefully aspirate the medium containing MTT without disturbing the formazan crystals.

    • Add 100-150 µL of a solubilization solution (e.g., DMSO, or a solution of 10% SDS in 0.01 M HCl) to each well.[4]

    • Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the crystals.

    • Measure the absorbance of the resulting colored solution using a microplate reader at a wavelength of 570-590 nm.[4]

  • Data Analysis:

    • Calculate cell viability as a percentage relative to the vehicle-treated control cells:

      • % Viability = (Absorbance_treated / Absorbance_control) x 100

    • Plot the % Viability against the log of the compound concentration to determine the IC50 value (the concentration at which 50% of cell viability is inhibited).

MTT_Workflow cluster_prep Phase 1: Preparation cluster_treat Phase 2: Treatment cluster_assay Phase 3: Assay cluster_read Phase 4: Data Acquisition seed Seed Cells in 96-Well Plate incubate1 Incubate (24h) for Adhesion seed->incubate1 treat Add Ethyl Cinnamate Isomers incubate1->treat incubate2 Incubate (24-72h) treat->incubate2 add_mtt Add MTT Reagent (0.5 mg/mL) incubate2->add_mtt incubate3 Incubate (2-4h) for Formazan Formation add_mtt->incubate3 solubilize Add Solubilizing Agent (DMSO) incubate3->solubilize read_plate Read Absorbance (570 nm) solubilize->read_plate LDH_Workflow cluster_prep Phase 1: Preparation & Treatment cluster_sample Phase 2: Sample Collection cluster_assay Phase 3: Reaction cluster_read Phase 4: Data Acquisition seed Seed & Treat Cells in 96-Well Plate controls Include Vehicle & Lysis Controls seed->controls centrifuge Centrifuge Plate (250 x g) controls->centrifuge transfer Transfer 50µL Supernatant to New Plate centrifuge->transfer add_reagent Add LDH Reaction Mix transfer->add_reagent incubate Incubate (30 min, Dark) add_reagent->incubate read_plate Read Absorbance (490 nm) incubate->read_plate

Caption: Workflow of the LDH assay for assessing membrane integrity.

Part 2: Comparative Cytotoxicity Data and Structure-Activity Relationships

Direct, side-by-side comparative studies of all ethyl cinnamate isomers are limited in published literature. However, by synthesizing data from various studies on its derivatives, we can infer important structure-activity relationships (SAR). The following table summarizes representative IC50 values, highlighting the impact of different substitutions on the phenyl ring.

Compound/IsomerCell LineAssayIC50 ValueReference
Ethyl-para-methoxycinnamate (EPMC)B16 (Melanoma)Presto Blue97.09 µg/mL[5]
Ethyl-para-methoxycinnamate (EPMC)A549 (Lung)Presto Blue>1000 µg/mL[5]
Ethyl (E)-3-(4-acetamidophenyl)acrylateHeLa, K562, Fem-x, MCF-7MTT42-166 µM[6]
Ethyl (E)-3-(4-cyanophenyl)acrylateHeLa, K562, Fem-x, MCF-7MTT42-166 µM[6]
Various (E)-ethyl cinnamatesVero (Normal)Not SpecifiedNot cytotoxic at 20 µg/mL[7][8]
Ethyl-ortho-nitro-cinnamatePsoroptes cuniculiAcaricidalLT50 = 7.9 h[9]
Ethyl-meta-nitro-cinnamatePsoroptes cuniculiAcaricidalLT50 = 1.3 h[9]

Key Insights from the Data:

  • Cell Line Specificity: The cytotoxicity of a given isomer can vary dramatically between cell lines. For example, ethyl-para-methoxycinnamate is significantly more toxic to B16 melanoma cells than to A549 lung cancer cells. [5]This underscores the importance of screening compounds against a diverse panel of cells.

  • Impact of Substituents: The presence and nature of substituents on the phenyl ring are critical. A study on various cinnamic acid derivatives showed that compounds with electron-withdrawing groups (like a cyano group) exhibited significant and selective cytotoxicity against malignant cell lines compared to normal peripheral blood mononuclear cells (PBMCs). [6]* Positional Isomerism: Research on acaricidal activity against Psoroptes cuniculi showed that the position of a nitro group had a profound effect. The meta-nitro isomer was significantly more potent (LT50 = 1.3 h) than the ortho-nitro isomer (LT50 = 7.9 h). [9]This highlights how moving a functional group can drastically alter biological activity.

  • Geometric Isomerism: The same acaricidal study noted that (E)-cinnamates (trans) were generally more effective than their (Z)-isomers (cis). [9]This suggests that the spatial arrangement of the phenyl and ester groups is crucial for target interaction.

Part 3: Mechanistic Insights into Cinnamate-Induced Cytotoxicity

Understanding the IC50 value is only the first step. A deeper investigation into the molecular mechanisms reveals how these compounds lead to cell death. Cinnamic acid and its esters have been shown to induce cytotoxicity through several interconnected pathways.

Induction of Apoptosis via Caspase Activation

Apoptosis, or programmed cell death, is a common mechanism for anticancer agents. It is often executed by a family of proteases called caspases. Cinnamic acid has been shown to induce apoptosis in breast cancer cells by activating the extrinsic pathway, which involves the activation of initiator caspase-8 and subsequent cleavage of effector caspase-3. [10]Studies on other cinnamate derivatives have similarly demonstrated the cleavage of caspase-3 and caspase-9, suggesting the involvement of both extrinsic and intrinsic (mitochondrial) apoptotic pathways. [11][12]The activation of these caspases leads to the systematic dismantling of the cell.

Role of Oxidative Stress

Some cinnamate derivatives can disrupt the cellular redox balance, leading to oxidative stress. This can occur through the generation of reactive oxygen species (ROS) or the depletion of cellular antioxidants like glutathione (GSH). [13][14]Excessive ROS can damage critical macromolecules, including DNA, lipids, and proteins, ultimately triggering cell death pathways. [15]Conversely, some studies show that ethyl cinnamate can protect normal cells from radiation-induced oxidative damage, indicating a complex, context-dependent role in redox modulation. [15]

Apoptosis_Pathway cluster_pathway Extrinsic Apoptosis Pathway EC Cinnamate Isomer Receptor Death Receptor (e.g., TNFR1) EC->Receptor Binds/Activates Casp8 Pro-Caspase-8 Receptor->Casp8 Recruits & Dimerizes aCasp8 Active Caspase-8 Casp8->aCasp8 Cleavage Casp3 Pro-Caspase-3 aCasp8->Casp3 Cleaves & Activates aCasp3 Active Caspase-3 (Effector) Casp3->aCasp3 Cleavage Substrates Cellular Substrates (e.g., PARP) aCasp3->Substrates Cleaves Apoptosis Apoptosis Substrates->Apoptosis

Caption: A potential extrinsic apoptosis pathway activated by cinnamates.

Conclusion and Future Directions

This guide demonstrates that the cytotoxicity of ethyl cinnamate is not a single value but is highly dependent on its isomeric form. Geometric (cis/trans) and positional (ortho/meta/para) variations significantly influence biological activity, ranging from selective anticancer effects to potent acaricidal properties. The primary mechanisms of action appear to involve the induction of apoptosis through caspase cascades and the modulation of cellular redox states.

For researchers in the field, this underscores the necessity of testing individual isomers rather than relying on data from mixtures. Future work should focus on conducting direct, side-by-side comparisons of pure ethyl cinnamate isomers on a broad panel of cancer and normal cell lines to build a more comprehensive and predictive structure-activity relationship model. Such studies will be invaluable for the rational design of safer, more effective therapeutic agents derived from the cinnamate scaffold.

References

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  • New probabilistic risk assessment of ethylhexyl methoxycinnamate: Comparing the genotoxic effects of trans- and cis-EHMC. (2016). ResearchGate. [Link]

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  • Exploring the Molecular Mechanism of Cinnamic Acid-Mediated Cytotoxicity in Triple Negative MDA-MB-231 Breast Cancer Cells. (n.d.). PubMed. [Link]

  • Quantitative Structure-Cytotoxicity Relationship of Cinnamic Acid Phenetyl Esters. (2018). PubMed. [Link]

  • Cinnamic acid induces apoptotic cell death and cytoskeleton disruption in human melanoma cells. (n.d.). PubMed Central. [Link]

  • Ethyl cinnamate derivatives as promising high-efficient acaricides against Psoroptes cuniculi: synthesis, bioactivity and structure-activity relationship. (n.d.). PubMed. [Link]

  • Methyl cinnamate increases cell vulnerability to oxidative stress induced by hydrogen peroxide in rat thymocytes. (n.d.). ResearchGate. [Link]

  • IC50 values for compounds 1 and 2 in various cancer cell lines and a normal intestinal epithelial cell line. (n.d.). ResearchGate. [Link]

  • γ-radiation-induced damage on normal hepatocytes and its protection by ethyl cinnamate. (2025). ResearchGate. [Link]

  • Structure−Activity Relationships of Cinnamate Ester Analogues as Potent Antiprotozoal Agents. (2019). ResearchGate. [Link]

  • Cinnamic acid derivatives induce cell cycle arrest in carcinoma cell lines. (n.d.). PubMed. [Link]

  • Ethyl-acetate fraction from a cinnamon-cortex extract protects pancreatic β-cells from oxidative stress damage. (2023). PubMed. [Link]

  • IC50 values of the cancer cell lines used in this study and the Phoenix... (n.d.). ResearchGate. [Link]

  • Ethyl-acetate fraction from a cinnamon-cortex extract protects pancreatic β-cells from oxidative stress damage. (2023). ResearchGate. [Link]

  • Structure−Activity Relationships of Cinnamate Ester Analogues as Potent Antiprotozoal Agents. (n.d.). National Institutes of Health (NIH). [Link]

  • Methoxylated Cinnamic Esters with Antiproliferative and Antimetastatic Effects on Human Lung Adenocarcinoma Cells. (n.d.). National Institutes of Health (NIH). [Link]

  • Sonochemical Synthesis of Ethyl Cinnamate. (2020). Semantic Scholar. [Link]

  • IC50 values for different cell lines. (n.d.). ResearchGate. [Link]

  • Caspase Cascade Activation During Apoptotic Cell Death of Human Lung Carcinoma Cells A549 Induced by Marine Sponge Callyspongia aerizusa. (2021). PubMed Central. [Link]

  • Cinnamic acid nanoparticles modulate redox signal and inflammatory response in gamma irradiated rats suffering from acute pancreatitis. (2020). PubMed. [Link]

  • Synthesis and biological evaluation of (E)-cinnamic acid, (E)-2-styrylthiazole and (E)-2-[2-(naphthalen-1-yl)vinyl]thiazole derivatives. (2016). ResearchGate. [Link]

  • Lipase-catalyzed acylation of quercetin with cinnamic acid. (2018). ResearchGate. [Link]

  • Suppression of inflammatory cascades via novel cinnamic acid nanoparticles in acute hepatitis rat model. (2020). PubMed. [Link]

  • Cytotoxicity and Pro-/Anti-inflammatory Properties of Cinnamates, Acrylates and Methacrylates Against RAW264.7 Cells. (n.d.). PubMed. [Link]

  • Cytotoxic Activity of Ethyl-para-methoxycinnamate from Kaempferia galanga L. on A549 Lung Cancer and B16 Melanoma Cancer Cells. (2021). ResearchGate. [Link]

  • Cytotoxic and Pro-Apoptotic Properties of Ethyl-p-Methoxycinnamate and Its Hydrophilic Derivative Potassium-p-Methoxycinnamate. (n.d.). ResearchGate. [Link]

Sources

A Comparative Guide to Cinnamate Esters in Fragrance Applications: (Z)-Ethyl Cinnamate vs. Methyl and Benzyl Cinnamates

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of three key cinnamate esters used in the fragrance industry: (Z)-Ethyl Cinnamate, Methyl Cinnamate, and Benzyl Cinnamate. Designed for researchers, perfumers, and formulation scientists, this document delves into their distinct olfactory and physicochemical properties, supported by experimental frameworks, to guide their effective application in fragrance creation.

Part 1: Introduction to Cinnamate Esters in Fragrance

Cinnamic acid esters are a vital class of aromatic compounds, prized for their warm, sweet, and spicy scent profiles. Naturally occurring in a variety of plants, resins, and essential oils, they form the backbone of many iconic fragrances.[1][2][3] Methyl, ethyl, and benzyl cinnamates are three of the most significant members of this family. While sharing a common cinnamic acid core, the variation in their ester group—from the small methyl to the slightly larger ethyl and the bulky benzyl group—imparts distinct characteristics that define their role and performance in a fragrance composition.

This guide will explore these nuances, moving beyond simple scent descriptions to a technical analysis of their performance. We will examine how molecular structure dictates volatility, substantivity, and stability, providing the causal links behind their application in fine fragrances, personal care, and household products.

Part 2: Comparative Analysis of Physicochemical and Olfactory Properties

The performance of a fragrance ingredient is intrinsically linked to its physical and chemical properties. Volatility, determined by factors like molecular weight and boiling point, dictates whether an ingredient is perceived as a top, middle, or base note. Solubility affects its compatibility in different product bases, while the odor profile is the ultimate determinant of its creative value.

The table below summarizes the key properties of the three cinnamates, compiled from various sources. The subsequent discussion elaborates on the practical implications of this data for fragrance formulation.

Table 1: Comparative Physicochemical and Olfactory Properties

PropertyMethyl CinnamateThis compoundBenzyl Cinnamate
Molecular Formula C₁₀H₁₀O₂[4]C₁₁H₁₂O₂[5]C₁₆H₁₄O₂[6]
Molecular Weight 162.19 g/mol [4]176.21 g/mol [5]238.29 g/mol [6]
Appearance White to slightly yellow crystals[4][7]Colorless to pale yellow liquid[8][9]White to pale yellow solid[2][6]
Melting Point 34-38 °C[1]6-8 °C[3]34-37 °C[2]
Boiling Point 260-262 °C[1]271 °C[3]~350 °C[6][10]
Vapor Pressure ~0.011 mmHg @ 25°C[4]~0.0057 hPa (~0.004 mmHg) @ 25°C[11]< 0.075 mmHg @ 20°C[6]
Flash Point 123 °C[4]>110 °C[8]180 °C[6]
Solubility Soluble in alcohol, ether, oils; insoluble in water[7][12]Soluble in alcohol, ether; insoluble in water[5][8]Soluble in alcohol; insoluble in water, propylene glycol, glycerin[13][14]
Odor Profile Sweet, fruity (strawberry-like), balsamic, and spicy (cinnamon)[1][7][15][16]Sweet, balsamic, cinnamon-fruity, with honey and amber notes[3][11][17]Faintly sweet, balsamic, with a floral background[14][18][19]
Natural Occurrence Strawberries, basil, Sichuan pepper, various essential oils[1][7][20]Storax, Kaempferia galanga oil, cinnamon essential oil[3][21]Peru Balsam, Tolu Balsam, Copaiba oil[2][6]
Typical Role Middle Note / ModifierMiddle NoteBase Note / Fixative
Discussion of Comparative Data
  • Volatility and Fragrance Role: The data clearly illustrates a trend of decreasing volatility with increasing molecular weight. Methyl cinnamate, with the lowest molecular weight and highest vapor pressure, is the most volatile of the three. This translates to a more immediate and powerful initial scent impression, positioning it as a potent middle note that can lift and brighten a composition.[4][22] this compound has a slightly higher boiling point and lower vapor pressure, suggesting a longer presence as a middle note with moderate tenacity.[3][11] Benzyl cinnamate, with its significantly higher molecular weight and boiling point, is the least volatile.[6] This low volatility makes it an excellent base note and fixative, anchoring more fleeting top and middle notes and extending the overall life of the fragrance on the skin.[6][14]

  • Odor Profile and Complexity: While all three are "balsamic," their character differs significantly. Methyl cinnamate is intensely sweet and fruity, often compared to strawberries, with a clear spicy facet.[7][15] This makes it a popular choice for fruity-floral and gourmand fragrances.[23] this compound presents a more complex profile that is still sweet and balsamic but with added honey and amber nuances, lending it a sophisticated warmth suitable for oriental and amber accords.[3][17] Benzyl cinnamate's odor is much milder and primarily balsamic.[19][24] Its subtlety is its strength; it doesn't dominate a composition but adds richness, depth, and volume, especially to heavy floral and oriental perfumes.[6][14]

  • Physical State and Handling: At room temperature, both methyl and benzyl cinnamate are solids, which requires gentle heating to liquefy them for incorporation into a fragrance concentrate.[4][19] this compound's liquid state simplifies handling and manufacturing processes.[8]

Part 3: Experimental Evaluation of Fragrance Performance

To objectively compare these materials, standardized experimental protocols are essential. The following methodologies represent self-validating systems for assessing key performance attributes in a laboratory setting.

Protocol 1: Determination of Odor Threshold via Gas Chromatography-Olfactometry (GC-O)

Causality: The odor threshold is the minimum concentration of a substance detectable by the human nose. A lower threshold indicates a more potent material. GC-O is the gold standard for this determination as it separates the analyte from impurities and presents it to a trained sensory analyst for evaluation.

Methodology:

  • Sample Preparation: Prepare a dilution series of each cinnamate ester in a suitable solvent (e.g., ethanol) from 1000 ppm down to 0.01 ppb.

  • GC Injection: Inject a 1 µL aliquot of each dilution into a gas chromatograph equipped with a polar capillary column.

  • Effluent Splitting: At the column outlet, split the effluent 1:1 between a Flame Ionization Detector (FID) and a heated sniffing port.

  • Olfactometric Analysis: A trained panelist sniffs the effluent from the sniffing port as the chromatogram runs. The analyst records the time at which an odor is detected.

  • Threshold Determination: The lowest concentration at which the characteristic odor of the cinnamate is reliably detected by the panelist is recorded as the odor detection threshold.

  • Data Analysis: Compare the odor threshold values. A lower value for Methyl Cinnamate, for example, would quantitatively confirm its higher odor impact compared to Benzyl Cinnamate.

GC_O_Workflow cluster_prep Sample Preparation cluster_analysis GC-O Analysis cluster_eval Evaluation & Data Prep Prepare Dilution Series (1000 ppm to 0.01 ppb) GC Inject Sample into GC Prep->GC Split Split Effluent (1:1) GC->Split FID Flame Ionization Detector (FID) Split->FID Sniff Sniffing Port Split->Sniff Panelist Trained Panelist Detects Odor Sniff->Panelist Result Record Detection Time & Lowest Concentration Panelist->Result Threshold Determine Odor Threshold Value Result->Threshold Longevity_Workflow cluster_setup Setup cluster_eval Sensory Evaluation cluster_time Time Course cluster_analysis Data Analysis Prep Prepare 1% Solutions in Ethanol Apply Apply 0.1 mL to Substrate (e.g., Fabric) Prep->Apply Panel Trained Sensory Panel Apply->Panel Rate Rate Odor Intensity (0-10 Scale) Panel->Rate T0 t = 0 hr T1 t = 1 hr T4 t = 4 hr T24 t = 24 hr T0->T1 Plot Plot Average Intensity vs. Time T0->Plot T1->T4 T1->Plot T4->T24 T4->Plot T24->Plot Compare Compare Longevity Curves Plot->Compare Stability_Workflow cluster_prep Preparation cluster_aging Accelerated Aging cluster_analysis Analysis & Reporting Formulate Prepare Model EdT with 1% Cinnamate T0_Analysis Baseline Analysis (t=0) via GC-MS Formulate->T0_Analysis Store Store Samples Formulate->Store Plot Plot % Remaining vs. Time T0_Analysis->Plot Cond1 40°C (Heat) Store->Cond1 Cond2 UV Light Store->Cond2 Cond3 Control (Dark, RT) Store->Cond3 Time_Analysis Analyze Samples at Time Intervals (GC-MS) Cond1->Time_Analysis Cond2->Time_Analysis Cond3->Time_Analysis Time_Analysis->Plot Report Assess Degradation Rate & Byproducts Plot->Report

Sources

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of (Z)-Ethyl Cinnamate

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, my priority extends beyond the application of our products to ensuring their entire lifecycle, including disposal, is managed with the utmost regard for safety, environmental stewardship, and regulatory compliance. This guide provides drug development professionals, researchers, and scientists with a detailed, field-tested framework for the proper disposal of (Z)-Ethyl cinnamate. Our approach is grounded in a deep understanding of chemical properties and risk management, empowering you to maintain a safe and compliant laboratory environment.

Hazard Assessment and Safety Profile of this compound

Understanding the chemical's profile is the cornerstone of its safe disposal. While several Safety Data Sheets (SDS) classify this compound as "not a hazardous substance or mixture" under OSHA's Hazard Communication Standard, others identify it as harmful if swallowed and a potential skin, eye, and respiratory irritant.[1][2][3] Given this variance, it is prudent to adopt a conservative approach and handle it as a potentially hazardous chemical.

It is a combustible liquid with a high flash point, meaning it is not classified as flammable for transport but can ignite.[1][3] Critically, it is incompatible with strong acids, bases, and oxidizing/reducing agents.[4] This knowledge is not just academic; it directly informs segregation and storage protocols to prevent dangerous reactions within waste containers.

Key Physical and Chemical Properties:

PropertyValueSignificance for Disposal
Physical State Liquid above 8°C (46°F)[1]Determines whether to follow liquid or solid waste protocols.
Boiling Point 271°C (520°F)[1]Low volatility at room temperature reduces inhalation risk, but vapors can be generated if heated.
Flash Point >110°C (>230°F)[3]Not classified as a flammable liquid, simplifying storage but not eliminating ignition risks.[5]
Water Solubility Insoluble[6]Prohibits sewer disposal; will not mix with aqueous waste streams.
Incompatibilities Strong acids, bases, oxidizing agents, reducing agents[4]Crucial for waste segregation. Co-disposal with these materials can cause hazardous reactions.

Immediate Safety & Personal Protective Equipment (PPE)

Before handling any chemical waste, establishing a robust safety perimeter is essential. All disposal activities should be conducted in a well-ventilated area, preferably within a chemical fume hood.[7]

Table of Required PPE:

TaskEye ProtectionHand ProtectionBody Protection
Handling Pure/Bulk Liquid Chemical safety goggles or face shieldNitrile or other chemically resistant gloves[2]Lab coat or impervious clothing[2]
Managing Contaminated Solids Chemical safety gogglesNitrile or other chemically resistant glovesLab coat
Cleaning Spills Chemical safety goggles and face shieldHeavy-duty, chemically resistant glovesImpervious clothing or chemical-resistant apron

Disposal Decision Workflow

The nature and volume of the waste dictate the correct disposal path. This workflow provides a self-validating system to ensure the appropriate protocol is selected every time.

DisposalWorkflow cluster_form Form of Waste cluster_liquid_type Liquid Type cluster_protocols Disposal Protocols start Identify this compound Waste liquid Liquid start->liquid Is it liquid? solid Solid (Contaminated Debris) start->solid Is it solid? bulk Bulk / Unused / Surplus liquid->bulk Is it surplus? spill Accidental Spill liquid->spill Is it a spill? proto_C Protocol C: Contaminated Solid Waste solid->proto_C proto_A Protocol A: Bulk Liquid Waste bulk->proto_A spill_proto Emergency Spill Protocol spill->spill_proto proto_D Protocol D: Empty Container Decontamination proto_A->proto_D After emptying proto_C->proto_D After emptying

Caption: Decision workflow for selecting the correct this compound disposal protocol.

Step-by-Step Disposal Protocols

Adherence to these protocols ensures safe, compliant, and environmentally responsible disposal.

Protocol A: Bulk Liquid (Unused/Surplus) this compound

This protocol applies to pure, surplus, or waste solutions of the chemical. The primary principle is containment and transfer to a licensed professional.

  • Container Selection :

    • The best practice is to use the original, clearly labeled container.[1][7]

    • If the original container is unavailable, use a clean, leak-proof container made of compatible material (e.g., glass or polyethylene). Ensure it is properly sealed.[8]

  • Labeling :

    • Attach a hazardous waste label from your institution's Environmental Health & Safety (EHS) department.[5]

    • Clearly write the full chemical name, "this compound," and list all constituents if it is a mixed waste stream.[9] Do not use abbreviations or chemical formulas.

  • Storage :

    • Keep the waste container tightly sealed except when adding waste.[5][9]

    • Store the container in a designated hazardous waste accumulation area, preferably within a flammable storage cabinet if co-stored with flammable liquids.[10]

    • Crucially, ensure the container is segregated from incompatible materials such as strong acids, bases, and oxidizers.[9] Use secondary containment to prevent spills.[8]

  • Disposal Request :

    • Do not pour this compound down the drain.[1][2][11]

    • Contact your institution's EHS office or a licensed chemical waste disposal company to schedule a pickup.[2][5]

Protocol C: Contaminated Solid Waste

This protocol covers items such as used gloves, absorbent pads from minor drips, and contaminated lab paper.

  • Collection :

    • Line a designated solid waste container (e.g., a pail or sturdy box) with a clear plastic bag.[7]

    • Place all contaminated, non-sharp solid waste into the bag.

  • Labeling and Storage :

    • Label the container clearly as "Solid Waste Contaminated with this compound."

    • Seal the container and store it in the designated hazardous waste area until pickup.

  • Disposal :

    • Arrange for pickup through your institution's EHS office. This waste stream will be incinerated or disposed of in a specialized landfill by a licensed contractor.

Protocol D: Decontamination of Empty Containers

An "empty" container can still hold residual chemicals and must be handled properly.

  • Decontamination :

    • Triple rinse the empty container with a suitable solvent, such as ethanol or acetone.

  • Rinsate Management :

    • Crucially, collect all three rinses as hazardous waste. [7] This rinsate should be added to a container designated for non-halogenated solvent waste.

  • Final Disposal :

    • Once triple-rinsed, deface or remove the original label.[7][12] The container can now typically be disposed of in the appropriate glass or plastic recycling bin.[12]

Emergency Procedures for Spills

Immediate and correct action during a spill is vital to mitigate risks.

  • Evacuate and Alert : Evacuate non-essential personnel from the immediate area. Alert colleagues and your lab supervisor.

  • Secure the Area : If safe to do so, eliminate all ignition sources.[13]

  • Don PPE : Wear the appropriate PPE as outlined in the table above, including respiratory protection if vapors are present.

  • Containment :

    • Cover drains to prevent environmental release.[1]

    • For small spills, absorb the liquid with an inert material such as vermiculite, sand, or a commercial sorbent.[2][3][11] Work from the outside of the spill inward.

  • Cleanup :

    • Using non-sparking tools, carefully scoop the absorbent material into a designated waste container.[10]

    • Seal and label the container as "Spill Debris with this compound."

  • Decontaminate : Clean the affected area with a suitable solvent and collect the cleaning materials as contaminated solid waste (Protocol C).[3]

  • Disposal : Arrange for pickup of the spill debris container through your EHS office.

By integrating these scientifically grounded and procedurally sound protocols into your laboratory's standard operating procedures, you build a self-validating system of safety and compliance. This not only protects you and your colleagues but also upholds our collective responsibility to the environment.

References

  • Research Safety, Northwestern University. (2023). Hazardous Waste Disposal Guide. [Link]

  • University of Pittsburgh, Environmental Health and Safety. (2023). Guidelines for Flammable Liquid Disposal. [Link]

  • Indenta Chemicals. (n.d.). Material Safety Data Sheet: Ethyl cinnamate. [Link]

  • GAIACA. (2022). How to Dispose of Chemical Waste in a Lab Correctly. [Link]

  • Wayne State University, Office of Environmental Health and Safety. (n.d.). Flammable Liquids SOP. [Link]

  • University of Canterbury. (2025). Laboratory Chemical Waste Handling and Disposal Guidelines. [Link]

  • Chemtalk. (n.d.). Ester Disposal. [Link]

  • Physikalisch-Technische Bundesanstalt. (n.d.). Chemical Waste Management for Laboratories. [Link]

  • Dartmouth College, Environmental Health and Safety. (n.d.). Hazardous Waste Disposal Guide - Research Areas. [Link]

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling (Z)-Ethyl Cinnamate

Author: BenchChem Technical Support Team. Date: January 2026

Navigating the landscape of chemical safety requires precision and a deep understanding of the materials at hand. For researchers, scientists, and drug development professionals, (Z)-Ethyl cinnamate is a common reagent, but its safety profile can present conflicting information across various Safety Data Sheets (SDS). While some sources classify it as non-hazardous, others point to risks of skin, eye, and respiratory irritation, as well as harm if swallowed[1][2][3]. In the pursuit of scientific integrity and laboratory safety, we must adopt the principle of precaution. This guide provides essential, immediate safety and logistical information, grounding its recommendations in a conservative interpretation of the available data to ensure the highest level of protection.

This document moves beyond a simple checklist, explaining the causality behind each procedural step and PPE recommendation. Our goal is to empower you with the knowledge to create a self-validating system of safety, building a foundation of trust in your handling protocols.

Hazard Profile and Physicochemical Properties: The 'Why' Behind the Precautions

Understanding the intrinsic properties of this compound is fundamental to appreciating the required safety measures. While it has a high flash point, suggesting low flammability under normal conditions, its potential as an irritant necessitates careful handling to prevent exposure[2][3]. The primary routes of concern are dermal contact, eye contact, and inhalation of aerosols or vapors, particularly at elevated temperatures[2][4].

PropertyValueSource
Physical State Liquid at room temperature[5]
Appearance Light yellow liquid[5][6]
Odor Sweet, fruity[5][6]
Melting Point 6-8 °C (43-46 °F)[1][2]
Boiling Point 271 °C (520 °F)[1][2][5]
Flash Point >110 - 135 °C (>230 - 275 °F)[2][5]
Hazards May be harmful if swallowed; Causes skin and eye irritation; May cause respiratory irritation.[2][3][6]

Foundational PPE: Your Non-Negotiable Baseline

For any procedure involving this compound, a baseline of PPE is mandatory to mitigate the primary risks of accidental splashes and contact.

  • Eye Protection : Chemical splash goggles that conform to EN 166 (EU) or ANSI Z87.1 (US) standards are required. Standard safety glasses, even with side shields, do not provide adequate protection against splashes from all angles[5][7].

  • Hand Protection : Wear protective gloves. While specific breakthrough time data is limited, natural rubber or nitrile gloves are commonly used. Crucially, gloves must be inspected for any signs of degradation or perforation before each use[5][8]. Employ proper glove removal technique (without touching the glove's outer surface) to avoid skin contact[7]. Contaminated gloves must be disposed of as hazardous waste[7][8].

  • Body Protection : A professional lab coat, fully buttoned, is required to protect against incidental contact and small splashes. Long-sleeved clothing is essential to cover all skin[5]. For tasks with a higher risk of splashes, consider impervious clothing or a chemically resistant apron[2][7].

Risk-Based PPE Escalation: Tailoring Protection to the Task

Safe laboratory practice dictates that the level of PPE must correspond to the level of risk associated with the specific procedure. The following table provides guidance for escalating PPE based on the nature and scale of your work with this compound.

Task / ScenarioScaleMinimum Required PPERationale
Stock Solution Preparation < 100 mLLab Coat, Chemical Splash Goggles, Nitrile/Rubber Gloves.Low volume, controlled transfer. Primary risk is minor splashes.
Large-Scale Reaction or Distillation > 100 mLLab Coat, Chemical Splash Goggles, Nitrile/Rubber Gloves, work within a certified Chemical Fume Hood.Increased volume and potential for heating elevates vapor concentration. A fume hood is critical for engineering control[2][3].
Aerosol Generation (e.g., sonicating, vortexing)AnyLab Coat, Chemical Splash Goggles, Nitrile/Rubber Gloves, work within a certified Chemical Fume Hood. Respiratory protection may be required.Aerosolization significantly increases the risk of inhalation. A risk assessment should determine the need for a respirator[1][8].
Accidental Spill Cleanup AnyImpervious Coveralls, Chemical Splash Goggles, Heavy-Duty Nitrile/Rubber Gloves, Respiratory Protection (see below).High risk of direct contact and inhalation. The response must be immediate and with maximum protection[2][7].

Operational Protocols: From Preparation to Disposal

4.1. Step-by-Step PPE Donning and Doffing Sequence

A disciplined approach to putting on and removing PPE is critical to prevent cross-contamination.

Donning (Putting On):

  • Attire Check: Confirm you are wearing appropriate lab attire (long pants, closed-toe shoes). Tie back long hair[9].

  • Lab Coat: Put on your lab coat and fasten all buttons.

  • Gloves: Don the appropriate gloves, ensuring they overlap with the cuffs of your lab coat.

  • Eye Protection: Put on your chemical splash goggles.

Doffing (Taking Off):

  • Gloves: Remove gloves using a skin-to-skin and glove-to-glove technique to avoid touching the contaminated exterior. Dispose of them immediately in a designated hazardous waste container[7].

  • Lab Coat: Remove the lab coat by rolling it outwards, ensuring the contaminated exterior is contained.

  • Wash Hands: Wash your hands thoroughly with soap and water.

  • Eye Protection: Remove your goggles.

  • Wash Hands Again: Wash hands a final time before exiting the laboratory[8][10].

4.2. Emergency Procedures: Spills and Exposure

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention[4][6].

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention[2][6].

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide artificial respiration. Seek medical attention[6][8].

  • Spill Response:

    • Evacuate non-essential personnel from the immediate area.

    • If the spill is large or you are not equipped to handle it, notify your institution's emergency response team.

    • For small, manageable spills, ensure you are wearing the appropriate escalated PPE (See Table above).

    • Cover the spill with an inert absorbent material like diatomite, Chemizorb®, or sand[2][7].

    • Collect the absorbed material using non-sparking tools and place it into a suitable, labeled, and closed container for hazardous waste disposal[7][8].

    • Clean the spill area thoroughly.

4.3. Disposal and Decontamination Plan

All materials contaminated with this compound must be treated as hazardous waste.

  • Chemical Waste: Dispose of surplus and non-recyclable solutions through a licensed disposal company. Do not mix with other waste and leave chemicals in their original containers where possible[1][7]. Never pour this compound down the drain[2][7][8].

  • Contaminated PPE: Used gloves, absorbent pads, and disposable lab coats must be collected in a designated, sealed hazardous waste container for proper disposal[7].

Visual Workflow: PPE Selection Logic

The following diagram outlines the decision-making process for selecting the correct level of personal protective equipment when working with this compound.

PPE_Selection_Workflow start Initiate Task with This compound q_spill Is this an Accidental Spill? start->q_spill q_scale Scale of Operation? q_aerosol Risk of Aerosol or Vapor Generation? q_scale->q_aerosol Small (<100mL) ppe_hood Baseline PPE + Work in Fume Hood q_scale->ppe_hood Large (>100mL) ppe_base Baseline PPE: - Lab Coat - Splash Goggles - Nitrile/Rubber Gloves q_aerosol->ppe_base No ppe_resp Fume Hood PPE + Respiratory Protection (Based on Risk Assessment) q_aerosol->ppe_resp Yes q_spill->q_scale No ppe_spill Spill Response PPE: - Impervious Coveralls - Splash Goggles - Heavy-Duty Gloves - Respirator q_spill->ppe_spill Yes

Caption: Decision workflow for selecting appropriate PPE for this compound.

References

  • Fisher Scientific. Safety Data Sheet: Ethyl cinnamate.

  • Sigma-Aldrich. Safety Data Sheet: Ethyl cinnamate.

  • Indenta Chemicals. Material Safety Data Sheet: Ethyl cinnamate.

  • BioCrick. Material Safety Data Sheet: this compound.

  • MedChemExpress. Safety Data Sheet: Ethyl cinnamate.

  • CDH Fine Chemical. Material Safety Data Sheet: Ethyl Cinnamate.

  • Thermo Fisher Scientific. Safety Data Sheet: Ethyl cinnamate.

  • Vigon International. Safety Data Sheet: Ethyl Cinnamate Natural.

  • Aurochemicals. Safety Data Sheet: Ethyl Cinnamate, Natural.

  • Pfaltz & Bauer. Safety Data Sheet: Ethyl cinnamate.

  • SmartLabs. Esterification.

  • Organic Syntheses. Ethyl Cinnamate Procedure.

  • Guidechem. Ethyl cinnamate 103-36-6 wiki.

  • University of California, Riverside. Rules for the Safe Handling of Chemicals in the Laboratory.

  • PrepChem.com. Preparation of ethyl cinnamate.

  • California State University, Bakersfield (CSUB). Safety in the Organic Chemistry Laboratory.

  • Journal of Laboratory Chemical Education. Esterification, Purification and Identification of Cinnamic Acid Esters.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.